18:1 PI(3,4,5)P3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C45H98N4O22P4 |
|---|---|
Poids moléculaire |
1171.2 g/mol |
Nom IUPAC |
tetraazanium;[(1S,2S,4S,5R)-3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C45H86O22P4.4H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)61-35-37(63-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)36-62-71(59,60)67-42-40(48)43(64-68(50,51)52)45(66-70(56,57)58)44(41(42)49)65-69(53,54)55;;;;/h17-20,37,40-45,48-49H,3-16,21-36H2,1-2H3,(H,59,60)(H2,50,51,52)(H2,53,54,55)(H2,56,57,58);4*1H3/b19-17-,20-18-;;;;/t37-,40+,41+,42?,43-,44+,45?;;;;/m1..../s1 |
Clé InChI |
CTYBALUTLRWYAN-MDQWHZAPSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Molecular Architecture of 18:1 PI(3,4,5)P3: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), a low-abundance phospholipid residing in the inner leaflet of the plasma membrane, is a pivotal second messenger in a multitude of cellular processes. Its transient and localized production orchestrates a cascade of downstream signaling events crucial for cell growth, proliferation, survival, and metabolism. The specific acyl chain composition of PI(3,4,5)P3 can influence its biophysical properties and interactions with effector proteins. This technical guide provides an in-depth exploration of the structure of a specific isoform, 18:1 PI(3,4,5)P3, which incorporates two oleoyl fatty acid chains. Understanding the precise molecular architecture of this signaling lipid is fundamental for researchers in cell biology, signal transduction, and drug development targeting the PI3K/Akt pathway.
The Chemical Structure of this compound
The systematic name for this compound is 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) . This complex molecule is an intricate assembly of four primary components: a glycerol backbone, two oleoyl fatty acid chains, a phosphodiester-linked myo-inositol head group, and three phosphate groups attached to the inositol ring.
The Glycerol Backbone and Fatty Acyl Chains
At the core of this compound is a stereochemically defined glycerol molecule. Two fatty acid chains are esterified to the sn-1 and sn-2 positions of this glycerol backbone. In the case of this compound, both of these are oleoyl chains .
An oleoyl chain is a monounsaturated omega-9 fatty acid with the chemical formula C₁₈H₃₄O₂. The "18:1" designation signifies 18 carbon atoms and one double bond. This cis-double bond is located between the 9th and 10th carbon atoms from the methyl end. The presence of this cis-double bond introduces a characteristic "kink" in the acyl chain, which has significant implications for the packing of these lipids within the cell membrane, thereby influencing membrane fluidity.
The Myo-Inositol Head Group
The sn-3 position of the glycerol backbone is linked via a phosphodiester bond to the 1' position of a myo-inositol ring. Myo-inositol is a specific stereoisomer of cyclohexane-1,2,3,4,5,6-hexol and is the most common inositol isomer found in nature.[1][2] Its chair conformation is the most stable, with five of the six hydroxyl groups in equatorial positions and one in an axial position.[1] This specific stereochemistry is critical for the precise positioning of the phosphate groups and for recognition by downstream effector proteins.
Phosphorylation of the Inositol Ring
The defining feature of PI(3,4,5)P3 is the phosphorylation of the inositol ring at the 3', 4', and 5' positions. These phosphate groups are added to the hydroxyl moieties of the inositol ring by the action of phosphoinositide 3-kinases (PI3Ks). The negatively charged phosphate groups create a highly localized anionic patch on the inner leaflet of the plasma membrane, which serves as a docking site for proteins containing specific phosphoinositide-binding domains, such as the Pleckstrin Homology (PH) domain.
Quantitative Data
The following table summarizes key quantitative data for 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) (ammonium salt).
| Property | Value | Reference |
| Systematic Name | 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) | |
| Abbreviation | This compound | [3] |
| Molecular Formula | C₄₅H₉₈N₄O₂₂P₄ | [4] |
| Molecular Weight | 1171.17 g/mol | [4] |
| Purity | >99% (TLC) | [4] |
| Storage Temperature | -20°C | [4] |
Signaling Pathway and Experimental Workflows
The diagrams below, generated using the DOT language, illustrate the chemical structure of this compound and its central role in the PI3K/Akt signaling pathway.
Experimental Protocols
The study of this compound requires specialized techniques for its extraction, purification, and analysis due to its low cellular abundance and high polarity. Below are detailed methodologies for key experiments.
Lipid Extraction from Cultured Cells
This protocol is adapted from established methods for the extraction of acidic phospholipids.[5]
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH), HPLC grade
-
Chloroform (CHCl₃), HPLC grade
-
12N Hydrochloric acid (HCl)
-
Water, deionized
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Harvest cultured cells and wash twice with ice-cold PBS.
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in 1 mL of deionized water.
-
Add 3.75 mL of a chloroform/methanol/12N HCl solution (2:4:0.1, v/v/v) to the cell suspension.
-
Vortex the mixture thoroughly for 1 minute to ensure complete mixing and cell lysis.
-
Add 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of deionized water and vortex for another 30 seconds.
-
Centrifuge the mixture at 1000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) phase, which contains the lipids, using a glass Pasteur pipette.
-
Transfer the organic phase to a clean glass tube and evaporate the solvent under a stream of nitrogen.
-
Resuspend the dried lipid film in a small volume of chloroform/methanol (2:1, v/v) for storage at -20°C or for immediate analysis.
HPLC Purification of PI(3,4,5)P3
This method allows for the separation of different phosphoinositide species.[3][6]
Materials:
-
Lipid extract (from Protocol 1)
-
HPLC system with a suitable detector (e.g., evaporative light scattering detector or coupled to a mass spectrometer)
-
Hydroxylapatite or anion-exchange HPLC column
-
Mobile phase solvents (e.g., tetrahydrofuran, ethanol, water)
-
Triethylamine phosphate (TEAP) for gradient elution
-
Fraction collector
Procedure:
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Dissolve the dried lipid extract in the mobile phase.
-
Inject the sample onto the HPLC column.
-
Elute the phosphoinositides using a gradient of increasing TEAP concentration. The specific gradient will depend on the column and the specific separation required.
-
Monitor the elution profile and collect fractions corresponding to the PI(3,4,5)P3 peak.
-
The identity of the collected fractions can be confirmed by subsequent mass spectrometry analysis.
Mass Spectrometry Analysis of this compound
Mass spectrometry is a powerful tool for the unambiguous identification and quantification of specific lipid species.[7][8][9]
Materials:
-
Purified PI(3,4,5)P3 sample (from Protocol 2) or total lipid extract
-
Mass spectrometer (e.g., a triple quadrupole or Orbitrap instrument) equipped with an electrospray ionization (ESI) source
-
Solvents for mobile phase (e.g., methanol, acetonitrile, water with additives like ammonium acetate or formate)
-
Internal standards (e.g., a commercially available deuterated or ¹³C-labeled PI(3,4,5)P3)
Procedure:
-
Introduce the sample into the mass spectrometer via direct infusion or coupled with an HPLC system.
-
Acquire mass spectra in negative ion mode, as the phosphate groups are readily deprotonated.
-
For identification, perform a full scan to determine the precursor ion mass-to-charge ratio (m/z) of this compound.
-
For structural confirmation and to distinguish from isomers, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion and fragmenting it. The resulting fragmentation pattern will be characteristic of the headgroup and acyl chains.
-
For quantification, use a multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer, monitoring specific precursor-to-fragment ion transitions for both the endogenous lipid and the internal standard.
In Vitro PI3-Kinase Assay
This assay measures the activity of PI3-kinases by detecting the production of PI(3,4,5)P3.[10][11][12][13]
Materials:
-
Recombinant PI3-kinase
-
PI(4,5)P2 substrate (as liposomes or in a micellar solution)
-
Kinase reaction buffer (containing Mg²⁺ and ATP)
-
[γ-³²P]ATP (for radioactive detection) or cold ATP (for non-radioactive detection)
-
Method to stop the reaction (e.g., addition of acid)
-
Detection method (e.g., thin-layer chromatography and autoradiography for radioactive assays, or ELISA-based methods for non-radioactive assays)
Procedure:
-
Prepare liposomes or micelles containing the PI(4,5)P2 substrate.
-
In a reaction tube, combine the PI3-kinase, substrate, and kinase reaction buffer.
-
Initiate the reaction by adding ATP (spiked with [γ-³²P]ATP if using radioactive detection).
-
Incubate the reaction at the optimal temperature (e.g., 30°C or 37°C) for a defined period.
-
Stop the reaction by adding an acidic solution (e.g., HCl).
-
Extract the lipids from the reaction mixture.
-
Separate the reaction products by thin-layer chromatography (TLC).
-
Detect the produced PI(3,4,5)P3 by autoradiography (for radioactive assays) or by other methods such as specific antibody-based detection.
Protein-Lipid Pull-Down Assay
This assay is used to identify proteins that bind to PI(3,4,5)P3.[14][15][16]
Materials:
-
PI(3,4,5)P3-coated beads (commercially available)
-
Control beads (without bound lipid)
-
Cell lysate or purified protein of interest
-
Binding buffer
-
Wash buffer
-
Elution buffer (e.g., high salt or containing a competitive ligand)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Incubate the PI(3,4,5)P3-coated beads and control beads with the cell lysate or purified protein in binding buffer for a specified time (e.g., 1-2 hours) at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with wash buffer to remove non-specific binders.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining or Western blotting with an antibody against the protein of interest. Mass spectrometry can be used to identify unknown binding partners.
Conclusion
The precise structure of this compound, with its dioleoyl acyl chains, myo-inositol headgroup, and specific phosphorylation pattern, is intrinsically linked to its function as a critical signaling molecule. A thorough understanding of this structure, combined with robust experimental methodologies, is essential for researchers aiming to unravel the complexities of the PI3K/Akt signaling pathway and to develop therapeutic interventions that target this vital cellular network. This guide provides a foundational resource for professionals in the field, offering detailed structural information and practical experimental protocols to facilitate further research and discovery.
References
- 1. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 2. cellntec.com [cellntec.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Special procedures | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
- 7. Lipidomic analysis of tissue culture cells, tissues, and purified organelles [protocols.io]
- 8. Mass spectrometry-based profiling of phosphoinositide: advances, challenges, and future directions - Molecular Omics (RSC Publishing) DOI:10.1039/D5MO00115C [pubs.rsc.org]
- 9. Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 11. protocols.io [protocols.io]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PI(3,4,5)P3 Beads - Echelon Biosciences [echelon-inc.com]
- 15. Pull-down assays [sigmaaldrich.com]
- 16. Pull-Down Assay: A Key Technique for Protein-Protein Interaction Analysis - Creative Proteomics [creative-proteomics.com]
The Pivotal Role of 18:1 PI(3,4,5)P3 in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function and significance of 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), commonly known as 18:1 PI(3,4,5)P3 or dioleoyl-PIP3, in cellular signaling cascades. As a critical second messenger, the specific acyl chain composition of PI(3,4,5)P3 is emerging as a key determinant in modulating its biological activity, downstream effector engagement, and overall cellular response. This document will delve into the core aspects of this compound signaling, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Introduction to PI(3,4,5)P3 and the Significance of the 18:1 Acyl Chain
Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a low-abundance phospholipid residing on the inner leaflet of the plasma membrane. It is generated from phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) by the action of phosphoinositide 3-kinases (PI3Ks), a family of enzymes activated by a multitude of extracellular stimuli, including growth factors and hormones. The primary role of PI(3,4,5)P3 is to act as a docking site for proteins containing specific lipid-binding domains, most notably the pleckstrin homology (PH) domain. This recruitment to the plasma membrane is a critical step in the activation of numerous downstream signaling pathways that govern fundamental cellular processes such as cell growth, proliferation, survival, and metabolism.
While the phosphorylated inositol headgroup has long been recognized as the primary determinant of signaling specificity, recent evidence highlights the importance of the lipid's acyl chains in fine-tuning these interactions. The 18:1 (oleoyl) acyl chain is a common monounsaturated fatty acid found in cellular membranes. Studies have shown that the presence of specific acyl chains, such as the dioleoyl configuration, can influence the biophysical properties of the membrane, as well as the conformation and activity of PI(3,4,5)P3-binding proteins. For instance, the acyl chain composition of PI(3,4,5)P3 has been demonstrated to modulate the function of the nuclear receptor steroidogenic factor-1 (SF-1), with the dioleoyl (18:1) variant leading to a significant decrease in the binding affinity of a coactivator peptide compared to the dipalmitoyl (16:0) form. This underscores the necessity of considering the specific acyl chain structure when investigating PI(3,4,5)P3-mediated signaling events.
The PI(3,4,5)P3 Signaling Pathway
The canonical PI(3,4,5)P3 signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the plasma membrane. PI3K then phosphorylates PI(4,5)P2 to generate PI(3,4,5)P3. This accumulation of PI(3,4,5)P3 serves as a platform for the recruitment and activation of downstream effector proteins.
A key downstream effector of PI(3,4,5)P3 is the serine/threonine kinase Akt (also known as Protein Kinase B). Upon recruitment to the membrane via its PH domain, Akt is phosphorylated and activated by other membrane-recruited kinases, such as phosphoinositide-dependent kinase 1 (PDK1). Activated Akt then phosphorylates a wide array of cytoplasmic and nuclear substrates, thereby regulating diverse cellular functions.
The signaling is terminated by the action of lipid phosphatases. The tumor suppressor PTEN (phosphatase and tensin homolog) dephosphorylates the 3-position of the inositol ring, converting PI(3,4,5)P3 back to PI(4,5)P2, thus antagonizing the PI3K pathway. SHIP (SH2-containing inositol 5-phosphatase) acts on the 5-position, generating PI(3,4)P2, which also has signaling roles.
Quantitative Data on this compound Interactions
The precise quantification of the binding affinities between this compound and its effector proteins is crucial for understanding the dynamics and specificity of the signaling pathway. While data specifically for the 18:1 acyl variant is not always available, the following tables summarize known quantitative parameters for PI(3,4,5)P3 interactions.
Table 1: Binding Affinities of Effector Proteins to PI(3,4,5)P3
| Effector Protein (Domain) | PI(3,4,5)P3 Acyl Variant | Method | Apparent Dissociation Constant (Kd) | Reference |
| Smurf1 (C2 Domain) | Not Specified | Surface Plasmon Resonance | 1100 nM | [1] |
| LINK-A (lncRNA) | Not Specified | Not Specified | ~110.7 nM | [2] |
| General Protein-PIP3 Interactions | Not Specified | Various | 200 nM - 2 µM | [2] |
Table 2: Functional Impact of this compound Acyl Chains
| Interacting Protein | Functional Readout | Comparison | Fold Change | Reference |
| Steroidogenic Factor-1 (SF-1) | Coactivator Peptide Affinity | 18:1 vs 16:0 PI(3,4,5)P3 | 6-fold poorer with 18:1 |
Note: The lack of extensive quantitative data specifically for the 18:1 acyl variant of PI(3,4,5)P3 highlights a key area for future research.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the function of this compound in cell signaling.
Liposome Co-sedimentation Assay
This assay is used to assess the binding of a protein of interest to liposomes containing this compound.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
-
This compound (Avanti Polar Lipids)
-
Chloroform
-
HEPES buffer (20 mM HEPES, pH 7.4, 100 mM KCl, 1 mM EGTA)
-
Protein of interest (purified)
-
Ultracentrifuge
Protocol:
-
Liposome Preparation: a. In a glass vial, mix DOPC, DOPS, and this compound in chloroform at the desired molar ratio (e.g., 80:15:5). b. Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film. c. Further dry the lipid film under vacuum for at least 1 hour. d. Rehydrate the lipid film in HEPES buffer to a final lipid concentration of 1 mg/mL by vortexing. e. Subject the lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath. f. Extrude the liposomes through a polycarbonate membrane with a 100 nm pore size using a mini-extruder to create unilamellar vesicles.
-
Binding Reaction: a. In a microcentrifuge tube, incubate the purified protein of interest (e.g., 1 µM) with the prepared liposomes (e.g., 0.5 mg/mL) in a total volume of 100 µL of HEPES buffer. b. As a negative control, incubate the protein with liposomes lacking this compound. c. Incubate at room temperature for 30 minutes.
-
Co-sedimentation: a. Centrifuge the reaction mixtures at 100,000 x g for 30 minutes at 4°C in an ultracentrifuge.
-
Analysis: a. Carefully collect the supernatant. b. Wash the pellet once with HEPES buffer and then resuspend it in an equal volume of buffer. c. Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie staining or Western blotting for the protein of interest. An enrichment of the protein in the pellet fraction in the presence of this compound indicates binding.
In Vitro Kinase Assay for Akt Activation
This assay measures the activation of Akt by this compound-containing liposomes.
Materials:
-
Liposomes containing this compound (prepared as in 4.1)
-
Recombinant active PDK1
-
Recombinant inactive Akt
-
Akt substrate peptide (e.g., Crosstide)
-
Kinase buffer (25 mM Tris-HCl, pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol, 0.1 mM Na3VO4, 10 mM MgCl2)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
Protocol:
-
Reaction Setup: a. In a microcentrifuge tube, combine 5 µL of kinase buffer, 5 µL of this compound-containing liposomes (1 mg/mL), recombinant PDK1 (e.g., 10 ng), and recombinant Akt (e.g., 50 ng). b. As a negative control, use liposomes without this compound. c. Pre-incubate at 30°C for 10 minutes to allow for recruitment and activation.
-
Kinase Reaction: a. Initiate the reaction by adding 10 µL of a solution containing kinase buffer, 100 µM ATP, 1 µCi [γ-³²P]ATP, and 30 µM Akt substrate peptide. b. Incubate at 30°C for 20 minutes.
-
Termination and Analysis: a. Stop the reaction by spotting 20 µL of the reaction mixture onto P81 phosphocellulose paper. b. Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid. c. Wash once with acetone. d. Measure the incorporated radioactivity by scintillation counting. An increase in radioactivity in the presence of this compound indicates Akt activation.
Conclusion and Future Directions
This compound is a central player in a multitude of signaling pathways that are fundamental to cellular homeostasis. The dioleoyl acyl chains of this lipid second messenger are not merely passive structural components but actively contribute to the regulation of downstream signaling events. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further investigate the specific roles of this compound.
Future research should focus on elucidating the precise molecular mechanisms by which the 18:1 acyl chains influence protein-lipid interactions and downstream signaling outcomes. A more comprehensive quantitative analysis of the binding affinities of various PH domains for different acyl variants of PI(3,4,5)P3 is needed. Furthermore, the development of advanced imaging techniques to visualize the subcellular localization and dynamics of specific PI(3,4,5)P3 species in living cells will provide invaluable insights. A deeper understanding of the nuanced roles of this compound will undoubtedly open new avenues for therapeutic intervention in diseases where the PI3K/Akt pathway is dysregulated, such as cancer and metabolic disorders.
References
An In-depth Technical Guide to the 18:1 PI(3,4,5)P3 Synthesis Pathway in Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger lipid found on the inner leaflet of the plasma membrane. It plays a pivotal role in a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and motility.[1][2][3][4] The synthesis of PI(3,4,5)P3 is tightly regulated, and its dysregulation is a hallmark of many diseases, including cancer and diabetes, making the enzymes involved in its metabolism attractive targets for therapeutic intervention.[1][3][5][6][7]
While the most abundant species of phosphoinositides in mammalian cells contain a stearoyl group at the sn-1 position and an arachidonoyl group at the sn-2 position, a variety of other fatty acyl compositions exist, including those containing an 18:1 oleoyl chain.[8] This guide provides a comprehensive overview of the synthesis pathway of PI(3,4,5)P3, with a focus on the 18:1 species, detailing the core signaling cascade, quantitative aspects, and key experimental methodologies for its study.
The Core Synthesis Pathway of PI(3,4,5)P3
The synthesis of PI(3,4,5)P3 is primarily catalyzed by Class I phosphoinositide 3-kinases (PI3Ks).[9] These enzymes phosphorylate the 3'-hydroxyl group of the inositol ring of phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2).[1][9]
Upstream Activation of Class I PI3Ks
Class I PI3Ks are heterodimers, consisting of a catalytic subunit (p110) and a regulatory subunit (p85).[5][10] Their activation is typically initiated by extracellular signals that activate receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs).[2][9]
-
Receptor Tyrosine Kinase (RTK) Activation: Upon ligand binding (e.g., growth factors like EGF, PDGF, insulin), RTKs dimerize and autophosphorylate on specific tyrosine residues.[2] The SH2 domains of the p85 regulatory subunit of PI3K then bind to these phosphotyrosine residues, recruiting the PI3K enzyme to the plasma membrane and relieving the inhibitory constraint of p85 on the p110 catalytic subunit.[2][5][10]
-
G-Protein Coupled Receptor (GPCR) Activation: Certain GPCRs can also activate Class I PI3Ks, particularly the p110γ isoform, through the action of Gβγ subunits.
-
Ras Activation: The small GTPase Ras, a key downstream effector of many RTKs, can directly bind to and activate the p110 catalytic subunit of PI3K.[2][5]
The Kinase Reaction
Once activated and localized to the plasma membrane, the p110 catalytic subunit of PI3K phosphorylates its substrate, PI(4,5)P2, to generate PI(3,4,5)P3.[1][9]
Downstream Signaling
The newly synthesized PI(3,4,5)P3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain.[9][11] Key downstream effectors include:
-
Akt (Protein Kinase B): Recruitment of Akt to the plasma membrane via its PH domain allows for its phosphorylation and activation by PDK1 (phosphoinositide-dependent kinase 1), which is also recruited to the membrane by PI(3,4,5)P3.[5][9][11] Activated Akt then phosphorylates a plethora of downstream targets, regulating cell survival, growth, and metabolism.[3][6]
-
PDK1: As mentioned, PDK1 is a crucial activator of Akt.
Regulation and Termination of the Signal
The PI(3,4,5)P3 signal is transient and tightly controlled by the action of lipid phosphatases:
-
PTEN (Phosphatase and Tensin Homolog): PTEN is a tumor suppressor that dephosphorylates the 3' position of the inositol ring, converting PI(3,4,5)P3 back to PI(4,5)P2, thereby terminating the signal.[5][7][11]
-
SHIP (SH2-containing Inositol 5-Phosphatase): SHIP phosphatases dephosphorylate the 5' position of the inositol ring, converting PI(3,4,5)P3 to PI(3,4)P2, which also has signaling functions.[12][13]
Caption: The Class I PI3K signaling pathway leading to the synthesis of PI(3,4,5)P3.
Acyl Chain Specificity of PI(3,4,5)P3
The fatty acid composition of phosphoinositides is not random; in mammalian cells, there is a strong preference for a stearoyl (18:0) group at the sn-1 position and an arachidonoyl (20:4) group at the sn-2 position.[8][14] The synthesis of a specific species like 18:1 PI(3,4,5)P3 is therefore dependent on the availability of its precursor, 18:1 PI(4,5)P2.
The de novo synthesis of phosphatidylinositol (PI) occurs at the endoplasmic reticulum.[15] The initial PI molecule can then undergo acyl chain remodeling to acquire its characteristic fatty acid profile. The precise mechanisms that enrich for specific acyl chains are still under investigation. However, it is clear that the enzymes responsible for the sequential phosphorylation of PI to PI(4)P and then to PI(4,5)P2 act on a pre-existing pool of PI with a defined acyl chain composition. Therefore, the cellular levels of this compound are a direct reflection of the amount of 18:1 PI(4,5)P2 available to activated PI3K.
Quantitative Data
The cellular concentration of PI(3,4,5)P3 is very low in quiescent cells but increases dramatically upon stimulation.[4][16]
| Parameter | Value | Cell Type/Condition | Reference |
| Basal PI(3,4,5)P3 Level | Undetectable to very low | Various unstimulated cells | [16] |
| Stimulated PI(3,4,5)P3 Level | 5 to 50-fold increase over basal | Stimulated cells | [16] |
| PI(3,4,5)P3 as % of PI(4,5)P2 | < 10% | Stimulated cells | [16] |
| Half-life of PI(3,4,5)P3 signal | ~60 seconds | EGF-stimulated carcinoma cells | [17] |
| IC50 of Wortmannin | 2-4 nM | In vitro PI3K assay | N/A |
| IC50 of LY294002 | 1.4 µM | In vitro PI3K assay | N/A |
| EC50 of D-87503 (AEZS-136) | Median of 5 µM | Various cancer cell lines | [18] |
Experimental Protocols
A variety of methods are available to study the this compound synthesis pathway, from measuring the activity of PI3K itself to quantifying the levels of its product and assessing the activation of downstream effectors.
Protocol 1: In Vitro PI3K Kinase Assay
This protocol provides a direct measurement of the enzymatic activity of immunoprecipitated PI3K.
1. Cell Culture and Treatment: a. Culture cells of interest to 80-90% confluency. b. Optional: Serum-starve cells overnight to reduce basal PI3K activity. c. Treat cells with desired agonist (e.g., 100 ng/mL IGF-1 for 15-30 minutes) to activate PI3K.[19] Include untreated controls.
2. Cell Lysis: a. Place culture dishes on ice and wash cells twice with ice-cold PBS. b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[19] c. Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[19] f. Collect the supernatant and determine protein concentration using a BCA or Bradford assay.[19]
3. Immunoprecipitation of PI3K: a. Incubate a specific amount of protein lysate (e.g., 500 µg) with an anti-p85 antibody overnight at 4°C with gentle rotation. b. Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C. c. Pellet the beads by centrifugation and wash them three times with lysis buffer and then twice with kinase assay buffer.
4. Kinase Reaction: a. Resuspend the beads in kinase assay buffer. b. Add the lipid substrate, 18:1 PI(4,5)P2 (or a general PI(4,5)P2 substrate). c. Initiate the reaction by adding ATP (can be radiolabeled [γ-³²P]ATP for traditional assays or unlabeled for luminescence-based detection). d. Incubate at 30°C for 20-60 minutes with gentle agitation.[19]
5. Detection of PI(3,4,5)P3: a. Luminescence-based method: Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).[18][19] b. Radiolabeling method: Stop the reaction, extract the lipids, and separate them by thin-layer chromatography (TLC). Visualize the radiolabeled PI(3,4,5)P3 by autoradiography.
Caption: A simplified workflow for an in vitro PI3K kinase assay.
Protocol 2: Quantification of PI(3,4,5)P3 by Mass Spectrometry
Mass spectrometry (MS) allows for the direct and sensitive quantification of different phosphoinositide species, including their fatty acyl composition, without the need for radiolabeling.[20][21]
1. Cell Culture and Lipid Extraction: a. Culture and treat cells as described in Protocol 1. b. After treatment, rapidly quench cellular metabolism by washing with ice-cold PBS. c. Extract total lipids using a suitable solvent system (e.g., a modified Bligh-Dyer extraction with acidification to ensure recovery of phosphoinositides).
2. Sample Preparation: a. Spike the lipid extract with an internal standard (e.g., a deuterated or ¹³C-labeled PI(3,4,5)P3 standard with a distinct acyl chain composition). b. The sample may require derivatization to improve ionization efficiency and detection sensitivity.
3. LC-MS/MS Analysis: a. Separate the different lipid species using high-performance liquid chromatography (HPLC). b. Analyze the eluting lipids by tandem mass spectrometry (MS/MS) using a method such as multiple reaction monitoring (MRM) for targeted quantification of this compound and other species of interest.
4. Data Analysis: a. Quantify the amount of endogenous this compound by comparing its peak area to that of the internal standard. b. Normalize the results to the total amount of protein or lipid in the initial sample.
Caption: A general workflow for quantifying PI(3,4,5)P3 levels by LC-MS/MS.
Protocol 3: Western Blot Analysis of Phosphorylated Akt (p-Akt)
This is an indirect but widely used method to assess the activity of the PI3K pathway by measuring the phosphorylation of its key downstream effector, Akt.[19]
1. Cell Culture, Treatment, and Lysis: a. Follow steps 1a to 2f from Protocol 1.
2. SDS-PAGE and Protein Transfer: a. Normalize all samples to the same protein concentration. b. Add Laemmli sample buffer and boil at 95°C for 5 minutes. c. Load equal amounts of protein (20-50 µg) per lane of an SDS-PAGE gel and run the gel.[19] d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[19]
3. Immunoblotting: a. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. b. Incubate the membrane with a primary antibody against phospho-Akt (e.g., at Ser473 or Thr308) overnight at 4°C.[19] c. Wash the membrane three times with TBST. d. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19] e. Wash the membrane three times with TBST.
4. Signal Detection and Analysis: a. Apply an ECL substrate and capture the chemiluminescent signal using a digital imager.[19] b. Quantify band intensities using densitometry software. c. To ensure equal loading, strip the membrane and re-probe for total Akt and a loading control like β-actin or GAPDH.
Conclusion
The synthesis of this compound is a crucial signaling event governed by the activation of Class I PI3Ks and the availability of its precursor, 18:1 PI(4,5)P2. Understanding this pathway in detail, from its upstream activators to its downstream effectors and regulatory phosphatases, is fundamental for basic research and for the development of targeted therapeutics. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers to investigate the intricacies of PI3K signaling and its role in health and disease. The continued development of advanced analytical techniques, such as mass spectrometry-based lipidomics, will further illuminate the specific roles of different fatty acyl species of PI(3,4,5)P3 in cellular function.
References
- 1. Regulation of PI3K signaling in cancer metabolism and PI3K-targeting therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Regulation of the cell cycle and PI3K/Akt/mTOR signaling pathway by tanshinone I in human breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. babraham.ac.uk [babraham.ac.uk]
- 9. Class I PI3K in oncogenic cellular transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Classes of phosphoinositide 3-kinases at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Requirement of Phosphatidylinositol(3,4,5)trisphosphate (PIP3) in PI3K-Induced Oncogenic Transformation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Activity of Phosphatidylinositol 3, 4, 5-Trisphosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. From Classical to Alternative Pathways of 2-Arachidonoylglycerol Synthesis: AlterAGs at the Crossroad of Endocannabinoid and Lysophospholipid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 16. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. QUANTITATION OF PI[3,4,5]P3 DYNAMICS IN EGF-STIMULATED CARCINOMA CELLS: A comparison of PH domain-mediated versus immunological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Pivotal Role of 18:1 PI(3,4,5)P3 in the PI3K/Akt Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical functions of the specific phosphoinositide species, 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), commonly known as 18:1 PI(3,4,5)P3, within the intricate PI3K/Akt signaling cascade. This document provides a comprehensive overview of its synthesis, metabolism, and downstream effects, with a focus on quantitative data and detailed experimental methodologies to facilitate further research and therapeutic development.
Introduction to this compound and the PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of diverse cellular processes, including cell growth, proliferation, survival, and metabolism. A key event in the activation of this pathway is the generation of the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) at the plasma membrane. While often referred to generically, PI(3,4,5)P3 exists as a heterogeneous pool of molecules with varying fatty acyl chains at the sn-1 and sn-2 positions of the glycerol backbone. The 18:1 (oleoyl) acyl chain is a common constituent of cellular phosphoinositides, and its presence in PI(3,4,5)P3 can influence the lipid's biophysical properties and its interactions with downstream effector proteins.
The PI3K/Akt Signaling Cascade: A Focus on this compound
The canonical PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the recruitment and activation of Class I PI3Ks at the plasma membrane. These enzymes then phosphorylate phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2), which also contains various acyl chains, to generate PI(3,4,5)P3. The accumulation of PI(3,4,5)P3, including the 18:1 species, creates a docking site for proteins containing a Pleckstrin Homology (PH) domain, most notably the serine/threonine kinases Akt and PDK1. This recruitment to the membrane facilitates the phosphorylation and full activation of Akt, which in turn phosphorylates a plethora of downstream targets to elicit cellular responses. The signaling is terminated by the action of lipid phosphatases, primarily PTEN and SHIP, which dephosphorylate PI(3,4,5)P3.
Quantitative Data on this compound and its Interactions
The precise quantification of this compound and its interactions is crucial for understanding its signaling dynamics. The following tables summarize key quantitative parameters.
Table 1: Cellular Abundance of this compound
| Cell Type | Condition | Concentration (pmol/10^6 cells) | Reference |
| Human Platelets | Resting | Not detectable | [1] |
| Human Platelets | Thrombin-stimulated | ~0.1-0.5 | [1] |
| Murine Macrophages | Unstimulated | ~0.05 | [2] |
| Murine Macrophages | Stimulated | ~0.5-1.0 | [2] |
| OP9 Pre-adipocytes | Cultured | 18.0 ± 5.4 pmol/mg protein | [1] |
Table 2: Binding Affinities of PH Domains for PI(3,4,5)P3
| Protein | Ligand | Method | Kd (nM) | Reference |
| Akt1 PH domain | Dioleoyl (18:1) PI(3,4,5)P3 | Surface Plasmon Resonance | 80 ± 12 | [3] |
| GRP1 PH domain | Dipalmitoyl (16:0) PI(3,4,5)P3 | Liposome Binding Assay | ~50 | [4] |
| BTK PH domain | Inositol 1,3,4,5-tetrakisphosphate | Isothermal Titration Calorimetry | ~100 | [5] |
Table 3: Kinetic Parameters of Enzymes Metabolizing this compound
| Enzyme | Substrate | Km | kcat | Reference |
| PTEN | DiC8-PI(3,4,5)P3 | ~10-50 µM | Not reported | [6][7] |
| SHIP2 | Inositol 1,3,4,5-tetrakisphosphate | ~5 µM | Not reported | [8] |
| PI3Kα | DiC8-PI(4,5)P2 | ~5-15 µM | Not reported | [9] |
Note: Kinetic data for 18:1-acylated substrates are limited in the literature. The values presented are for related substrates and serve as an approximation.
Experimental Protocols
This section provides detailed methodologies for key experiments to study this compound.
Quantification of this compound by HPLC-MS/MS
This protocol describes the extraction and quantification of phosphoinositides from cultured cells.
Materials:
-
Cultured cells (e.g., ~1 x 10^7 cells)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol (HPLC grade)
-
Chloroform (HPLC grade)
-
1 M HCl
-
Internal standard (e.g., 17:0/20:4 PI(3,4,5)P3)
-
Nitrogen gas stream
-
HPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Cell Harvesting: Aspirate culture medium and wash cells twice with ice-cold PBS. Scrape cells in 1 mL of ice-cold PBS and transfer to a glass tube.
-
Lipid Extraction:
-
Add 2 mL of methanol and 1 mL of chloroform to the cell suspension. Vortex vigorously for 1 minute.
-
Add the internal standard.
-
Add 1 mL of chloroform and 1 mL of 1 M HCl. Vortex for 1 minute.
-
Centrifuge at 1,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids into a new glass tube.
-
-
Drying and Reconstitution: Dry the lipid extract under a gentle stream of nitrogen. Reconstitute the dried lipids in a known volume of methanol:chloroform (1:1, v/v).
-
HPLC-MS/MS Analysis:
-
Inject the reconstituted lipid extract onto a suitable HPLC column (e.g., a C18 column).
-
Use a gradient of solvents (e.g., water/acetonitrile with formic acid) to separate the different phosphoinositide species.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) on the mass spectrometer, monitoring for the specific precursor-to-product ion transition for this compound and the internal standard.
-
In Vitro PI3K Activity Assay
This assay measures the ability of a specific PI3K isoform to phosphorylate 18:1 PI(4,5)P2.
Materials:
-
Recombinant human PI3K isoform (e.g., p110α/p85α)
-
18:1 PI(4,5)P2 substrate liposomes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
Thin Layer Chromatography (TLC) plate
-
TLC developing solvent (e.g., chloroform:methanol:ammonia:water)
-
Phosphorimager
Procedure:
-
Prepare Substrate Liposomes: Prepare small unilamellar vesicles containing 18:1 PI(4,5)P2 and a carrier lipid (e.g., phosphatidylserine) by sonication or extrusion.
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the kinase buffer, substrate liposomes, and recombinant PI3K enzyme.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a specified time (e.g., 10-30 minutes).
-
-
Stop Reaction and Extract Lipids: Stop the reaction by adding 1 M HCl. Extract the lipids as described in section 4.1.2.
-
TLC Separation: Spot the extracted lipids onto a TLC plate. Develop the TLC plate in the appropriate solvent system to separate PI(4,5)P2 from the product, PI(3,4,5)P3.
-
Quantification: Dry the TLC plate and expose it to a phosphor screen. Quantify the amount of radiolabeled PI(3,4,5)P3 using a phosphorimager.
Akt Recruitment Assay Using a Fluorescently Labeled PH Domain
This cell-based assay visualizes the translocation of Akt to the plasma membrane upon PI(3,4,5)P3 production.
Materials:
-
Cultured cells grown on glass-bottom dishes
-
Expression vector for a fluorescently tagged Akt PH domain (e.g., GFP-Akt-PH)
-
Transfection reagent
-
Live-cell imaging microscope
-
Growth factor or stimulus (e.g., EGF, insulin)
Procedure:
-
Transfection: Transfect the cultured cells with the GFP-Akt-PH expression vector using a suitable transfection reagent. Allow for protein expression for 24-48 hours.
-
Cell Starvation: Prior to imaging, starve the cells in serum-free medium for 4-6 hours to reduce basal PI3K activity.
-
Live-Cell Imaging:
-
Mount the dish on the live-cell imaging microscope.
-
Acquire baseline images of the GFP signal, showing a diffuse cytoplasmic localization of the GFP-Akt-PH probe.
-
Add the growth factor or stimulus to the cells.
-
Acquire a time-lapse series of images to monitor the translocation of the GFP-Akt-PH probe from the cytoplasm to the plasma membrane.
-
-
Image Analysis: Quantify the change in fluorescence intensity at the plasma membrane over time to determine the kinetics of Akt recruitment.
Conclusion
The specific acyl chain composition of PI(3,4,5)P3, including the 18:1 variant, is an emerging area of research with significant implications for understanding the nuances of PI3K/Akt signaling. The methodologies and data presented in this guide provide a foundation for researchers to further investigate the precise role of this compound in health and disease. A deeper understanding of the unique properties conferred by the 18:1 acyl chain may lead to the development of more specific and effective therapeutic strategies targeting the PI3K/Akt pathway.
References
- 1. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. osti.gov [osti.gov]
- 4. Bot Verification [molecular-interactions.si]
- 5. researchgate.net [researchgate.net]
- 6. Kinetics of PTEN-mediated PI(3,4,5)P3 hydrolysis on solid supported membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics of PTEN-mediated PI(3,4,5)P3 hydrolysis on solid supported membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. promega.de [promega.de]
A Technical Guide to the Downstream Effector Proteins of Phosphatidylinositol (3,4,5)-Trisphosphate (PI(3,4,5)P3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3 or PIP3) is a critical second messenger lipid generated at the plasma membrane by Class I phosphoinositide 3-kinases (PI3Ks). Its production initiates a cascade of downstream signaling events crucial for regulating fundamental cellular processes, including cell growth, proliferation, survival, and metabolism. The primary mechanism of PI(3,4,5)P3 signaling is the recruitment of cytosolic proteins to the membrane, mediated by specific lipid-binding domains. This guide provides an in-depth overview of the key downstream effector proteins of PI(3,4,5)P3, quantitative data on their binding affinities, detailed experimental protocols for their identification and characterization, and visual representations of the core signaling pathways. While this guide discusses PI(3,4,5)P3 generally, it is important to note that the specific acyl chain composition, such as 1,2-dioleoyl (18:1), influences the lipid's biophysical properties within the membrane, though most literature on effector binding focuses on the phosphorylated headgroup.
PI(3,4,5)P3 Effector Protein Recognition
The recruitment and activation of downstream effectors are central to PI(3,4,5)P3-mediated signaling. This interaction is predominantly facilitated by specialized protein domains that recognize the 3-phosphate on the inositol ring.
-
Pleckstrin Homology (PH) Domains: The most well-characterized PI(3,4,5)P3 binding modules are the PH domains.[1] These domains, comprising approximately 120 amino acids, are found in hundreds of mammalian proteins.[2] However, only a subset exhibits the high affinity and specificity required for selective binding to PI(3,4,5)P3.[1] Key effectors such as Akt, PDK1, and Bruton's tyrosine kinase (Btk) all contain PH domains that are essential for their recruitment to the plasma membrane following PI3K activation.[2][3]
-
Polybasic Clusters: In addition to structured domains, some proteins are targeted to the plasma membrane through electrostatic interactions between clusters of positively charged amino acids (e.g., lysine and arginine) and the negatively charged headgroups of phosphoinositides. Studies have shown that proteins with these polybasic motifs dissociate from the plasma membrane only when both PI(4,5)P2 and PI(3,4,5)P3 are depleted, indicating that PI(3,4,5)P3 contributes to their membrane localization.[4]
Key Downstream Effector Proteins
A multitude of proteins have been identified as PI(3,4,5)P3 interactors. The core components of the PI3K signaling pathway are among the most critical and well-studied.
| Effector Protein | Binding Domain | Key Cellular Functions |
| Akt (Protein Kinase B) | PH Domain | Promotes cell survival, growth, proliferation; regulates metabolism.[3] |
| PDK1 | PH Domain | Master kinase that phosphorylates and activates Akt and other AGC kinases.[5] |
| Btk | PH Domain | Crucial for B-cell receptor signaling, B-cell development, and activation.[6][7] |
| ARNO (cytohesin-2) | PH Domain | Guanine nucleotide exchange factor (GEF) for ARF family GTPases. |
| Grp1 | PH Domain | Guanine nucleotide exchange factor (GEF) for ARF family GTPases. |
| Gab1/2 | PH Domain | Scaffolding proteins involved in receptor tyrosine kinase signaling. |
Quantitative Analysis of Effector Binding
The affinity of an effector protein for PI(3,4,5)P3 is a critical determinant of its recruitment and the sensitivity of the signaling pathway. Binding affinities are typically measured as the dissociation constant (KD), with lower values indicating higher affinity.
| Effector Protein (PH Domain) | Reported KD for PI(3,4,5)P3 | Method / Notes |
| Akt1 (WT) | 0.26 µM | In vitro binding assay.[8] |
| Btk | 0.8 µM | Measured using GFP-tagged PH domain translocation in cells.[9] |
| Grp1 | 117 - 127 nM | TIRF microscopy with fluorescently-labeled PH domain on supported lipid bilayers.[10] |
| PDK1 | High Affinity (nM range) | Described as having considerably higher affinity for PI(3,4,5)P3 than Akt1.[5][11] |
Core Signaling Pathway: PI3K/Akt Activation
The PI3K/Akt pathway is a canonical signaling cascade initiated by PI(3,4,5)P3. Upon activation by upstream signals (e.g., growth factors binding to receptor tyrosine kinases), PI3K phosphorylates PI(4,5)P2 to generate PI(3,4,5)P3 at the inner leaflet of the plasma membrane.[12] This accumulation of PI(3,4,5)P3 creates docking sites for the PH domains of both PDK1 and Akt, recruiting them from the cytosol.[13] This co-localization facilitates the phosphorylation of Akt at Threonine 308 by PDK1.[14] Full activation of Akt requires a second phosphorylation at Serine 473, a step mediated by the mTORC2 complex.[3] Once fully active, Akt phosphorylates a wide array of downstream substrates, orchestrating cellular responses.[3]
Experimental Methodologies
Identifying and characterizing PI(3,4,5)P3 effector proteins is fundamental to understanding their function. Several robust methods are employed for this purpose.
Protocol: Affinity Purification of PI(3,4,5)P3-Binding Proteins
This method uses PI(3,4,5)P3-conjugated beads to isolate binding partners from a complex protein mixture, such as a cell lysate, for subsequent identification by mass spectrometry.[15]
Materials:
-
PI(3,4,5)P3-conjugated agarose beads (or control beads).
-
Cell culture plates and reagents.
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, protease and phosphatase inhibitors).
-
Wash Buffer (Lysis buffer with lower detergent, e.g., 0.1% Triton X-100).
-
Elution Buffer (e.g., SDS-PAGE sample buffer or a high-salt buffer).
-
Mass spectrometer and reagents for proteomic analysis.
Procedure:
-
Cell Lysis: Harvest cells and lyse them in ice-cold Lysis Buffer. Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (clarified lysate).
-
Pre-clearing: (Optional but recommended) Incubate the clarified lysate with control beads (without PI(3,4,5)P3) for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Affinity Binding: Add the pre-cleared lysate to equilibrated PI(3,4,5)P3-conjugated beads. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: Pellet the beads by gentle centrifugation. Discard the supernatant. Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using Elution Buffer. For mass spectrometry, this often involves on-bead digestion or elution with SDS-PAGE sample buffer followed by in-gel digestion.
-
Protein Identification: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Identify proteins that are significantly enriched in the PI(3,4,5)P3 pull-down compared to the control pull-down.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. wandless.stanford.edu [wandless.stanford.edu]
- 5. Structural insights into the regulation of PDK1 by phosphoinositides and inositol phosphates | The EMBO Journal [link.springer.com]
- 6. pnas.org [pnas.org]
- 7. Interaction between the Btk PH domain and phosphatidylinositol-3,4,5-trisphosphate directly regulates Btk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. QUANTITATION OF PI[3,4,5]P3 DYNAMICS IN EGF-STIMULATED CARCINOMA CELLS: A comparison of PH domain-mediated versus immunological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The PH Domain of PDK1 Exhibits a Novel, Phospho-Regulated Monomer-Dimer Equilibrium With Important Implications for Kinase Domain Activation: Single Molecule and Ensemble Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. cusabio.com [cusabio.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. researchgate.net [researchgate.net]
- 16. Phosphatidylinositol (3,4,5)-Trisphosphate Activity Probes for the Labeling and Proteomic Characterization of Protein Binding Partners - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Localization of 18:1 PI(3,4,5)P3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a low-abundance, yet pivotal, second messenger lipid crucial for a multitude of cellular processes, including cell growth, proliferation, survival, and migration. The 18:1 (oleoyl) acyl chain variant is a significant molecular species of this phosphoinositide. A comprehensive understanding of its precise subcellular localization is paramount for elucidating its physiological functions and for the development of targeted therapeutics. This guide provides a detailed overview of the cellular distribution of 18:1 PI(3,4,5)P3, the experimental methodologies used for its detection, and its central role in intracellular signaling cascades.
Data Presentation: Quantitative Distribution of PI(3,4,5)P3
Quantitative analysis of specific phosphoinositide species within distinct subcellular compartments is technically challenging due to their low abundance and dynamic nature. While data specifically detailing the absolute quantities of the 18:1 acyl variant of PI(3,4,5)P3 across all organelles is limited, studies on total PI(3,4,5)P3 provide valuable insights into its distribution.
| Cellular Compartment | Method | Organism/Cell Type | Reported Concentration/Abundance | Reference |
| Plasma Membrane | Mass Spectrometry | Rat Hippocampus | 6.8 ± 2.0 pmol/mg protein (in heavy membrane fraction) | [1] |
| Fluorescence Microscopy | Swiss 3T3 cells | Low basal levels, up to 15-fold increase upon PDGF stimulation | [2] | |
| MTLn3 cells | Not detected in quiescent cells; sharp peak at 1 min post-EGF stimulation at the leading edge | [3] | ||
| Nucleus | Immunogold Electron Microscopy | Swiss 3T3 cells | Surprisingly large pool within the nuclear matrix | [2] |
| Endomembranes | Immunogold Electron Microscopy | Swiss 3T3 cells | Comparatively little labeling observed | [2] |
| Lysosomes | FRET-based biosensors | NIH3T3 cells | Accumulation of PIP3 upon PDGF stimulation, dependent on dynamin-mediated endocytosis | [4] |
Note: The data presented for the plasma membrane from rat hippocampus represents the heavy membrane fraction, which is enriched in plasma membranes. The values for other compartments are largely qualitative or based on relative changes. The 18:1 acyl variant is a major species of PI(3,4,5)P3, and its distribution is expected to largely mirror that of the total pool.
Signaling Pathways Involving PI(3,4,5)P3
The primary and most well-characterized role of PI(3,4,5)P3 is as a docking site on the inner leaflet of the plasma membrane for signaling proteins containing Pleckstrin Homology (PH) domains. The canonical pathway involves the activation of Class I Phosphoinositide 3-Kinases (PI3Ks) by upstream signals, such as growth factors or hormones.
Experimental Protocols
Accurate determination of the subcellular localization of this compound necessitates a combination of sophisticated biochemical and imaging techniques.
Subcellular Fractionation and Lipid Analysis
This method allows for the biochemical separation of organelles, followed by the extraction and quantification of phosphoinositides.
Detailed Methodology:
-
Cell Culture and Lysis: Culture cells to near confluency. Harvest cells and wash with ice-cold PBS. Resuspend cells in a hypotonic lysis buffer and homogenize using a Dounce homogenizer.
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.
-
Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the total microsomal fraction (containing ER, Golgi, and plasma membranes). The resulting supernatant is the cytosolic fraction.
-
-
Density Gradient Ultracentrifugation: Resuspend the microsomal pellet and layer it on top of a discontinuous or continuous sucrose gradient. Centrifuge at high speed for several hours to separate organelles based on their density.
-
Fraction Collection and Validation: Carefully collect fractions from the gradient. Validate the identity of each fraction by Western blotting for organelle-specific marker proteins.
-
Lipid Extraction: Extract lipids from each fraction using a modified Folch method with acidified chloroform/methanol to ensure efficient recovery of polyphosphoinositides.
-
Quantification by Mass Spectrometry (LC-MS/MS):
-
Derivatize the phosphate groups of the extracted lipids (e.g., with TMS-diazomethane) to improve ionization efficiency.
-
Separate the lipid species using liquid chromatography.
-
Detect and quantify the specific this compound molecular species using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[5]
-
Fluorescence Microscopy with PH Domain Biosensors
This technique allows for the visualization of PI(3,4,5)P3 dynamics in living cells.
Detailed Methodology:
-
Construct Preparation: Clone the Pleckstrin Homology (PH) domain of a protein that specifically binds PI(3,4,5)P3 (e.g., from GRP1 or AKT) into a mammalian expression vector containing a fluorescent protein tag (e.g., GFP, RFP).
-
Cell Transfection: Transfect the plasmid construct into the cells of interest using a suitable method (e.g., lipofection, electroporation). Allow for protein expression for 24-48 hours.
-
Live-Cell Imaging:
-
Plate the transfected cells on glass-bottom dishes or coverslips.
-
Image the cells using a confocal or total internal reflection fluorescence (TIRF) microscope. TIRF microscopy is particularly useful for visualizing events at the plasma membrane.[6]
-
Acquire images before and after stimulating the cells with an appropriate agonist (e.g., growth factor) to observe the translocation of the fluorescently tagged PH domain from the cytosol to the plasma membrane, indicating the production of PI(3,4,5)P3.
-
Immunogold Electron Microscopy
This high-resolution technique allows for the precise localization of PI(3,4,5)P3 at the ultrastructural level.
Detailed Methodology:
-
Fixation and Embedding: Fix cells or tissues with a mixture of paraformaldehyde and glutaraldehyde to preserve cellular ultrastructure. Dehydrate the samples and embed them in a resin such as LR White.[7]
-
Ultrathin Sectioning: Cut ultrathin sections (70-90 nm) of the embedded samples and mount them on nickel grids.
-
Immunolabeling:
-
Block non-specific binding sites on the sections using a solution of bovine serum albumin (BSA).
-
Incubate the sections with a primary antibody specific for PI(3,4,5)P3 or a recombinant GST-tagged GRP1-PH domain, which binds with high specificity to PI(3,4,5)P3.[2]
-
After washing, incubate the sections with a secondary antibody (or protein A for GST fusion proteins) conjugated to colloidal gold particles of a specific size.
-
-
Contrasting and Imaging: Stain the sections with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast and visualize the samples using a transmission electron microscope. The gold particles will appear as electron-dense dots, indicating the location of PI(3,4,5)P3.
Conclusion
The cellular localization of this compound is predominantly at the plasma membrane, where it acts as a critical signaling hub. However, evidence also points to its presence in other compartments, such as the nucleus and lysosomes, suggesting more diverse roles than previously appreciated. The combination of advanced techniques like mass spectrometry, super-resolution microscopy, and immunoelectron microscopy is continually refining our understanding of the spatiotemporal dynamics of this important lipid messenger. For drug development professionals, a detailed knowledge of the subcellular sites of this compound action is essential for the design of specific and effective inhibitors of the PI3K signaling pathway, which is frequently dysregulated in diseases such as cancer and diabetes.
References
- 1. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.biologists.com [journals.biologists.com]
- 3. QUANTITATION OF PI[3,4,5]P3 DYNAMICS IN EGF-STIMULATED CARCINOMA CELLS: A comparison of PH domain-mediated versus immunological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal PIP3 revealed by genetically encoded lipid biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. Immunogold Labeling - Microscopy | Nebraska Center for Biotechnology | Nebraska [biotech.unl.edu]
The Phosphoinositide Signaling Cascade: A Technical Guide to its Discovery and Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of phosphoinositide signaling represents a paradigm shift in our understanding of cellular communication. What were once considered minor membrane lipid components are now recognized as critical players in a sophisticated signaling network that governs a vast array of cellular processes, from proliferation and differentiation to apoptosis and metabolism. This technical guide provides an in-depth exploration of the historical milestones that unveiled this intricate system, a detailed examination of its core signaling pathways, a compilation of key quantitative data, and a practical overview of essential experimental protocols. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking a comprehensive understanding of phosphoinositide signaling.
A Journey of Discovery: Unraveling the Phosphoinositide Pathway
The elucidation of the phosphoinositide signaling pathway was not a singular event but rather a culmination of decades of research by numerous pioneering scientists. The following timeline highlights the key discoveries that laid the foundation for our current understanding.
-
1950s: The "Phosphoinositide Effect" The story begins with the seminal work of Mabel and Lowell Hokin . In the 1950s, they observed a rapid increase in the incorporation of radioactive phosphate (³²P) into a minor fraction of membrane phospholipids, specifically phosphoinositides, upon stimulation of pancreatic tissue with the secretagogue acetylcholine.[1][2][3] This phenomenon, which they termed the "phosphoinositide effect," was the first indication that these lipids were dynamically regulated in response to extracellular signals.[1]
-
1970s: Linking Phosphoinositides to Calcium Signaling For nearly two decades, the significance of the Hokins' discovery remained enigmatic. It was Robert Michell in the 1970s who made the crucial conceptual leap, proposing that phosphoinositide turnover was linked to the mobilization of intracellular calcium, a key second messenger.[4]
-
1983-1984: The Bifurcating Pathway and the Discovery of IP₃ as a Second Messenger The early 1980s witnessed a series of groundbreaking discoveries that unveiled the core mechanism of the pathway. Michael Berridge , studying the insect salivary gland, demonstrated that stimulation with 5-hydroxytryptamine led to the rapid breakdown of phosphatidylinositol 4,5-bisphosphate (PIP₂).[5][6] Through meticulous kinetic analysis, he identified inositol 1,4,5-trisphosphate (IP₃) as a novel, water-soluble second messenger.[5][7][8] Berridge and his colleague Roger Irvine proposed that IP₃ is released into the cytoplasm to mobilize calcium from intracellular stores.[7] This seminal work established the role of IP₃ in linking cell surface receptor activation to intracellular calcium release.[6][7][9]
-
1977-1980s: The Discovery of Protein Kinase C Contemporaneously, Yasutomi Nishizuka and his colleagues discovered a novel protein kinase that was activated by calcium and phospholipids.[10][11][12][13] They named this enzyme Protein Kinase C (PKC).[10][12] Further research revealed that diacylglycerol (DAG), the other product of PIP₂ hydrolysis, was a potent activator of PKC.[10][14] This discovery beautifully complemented Berridge's findings, revealing a bifurcating signaling pathway where IP₃ mobilizes calcium and DAG activates PKC, leading to a synergistic cellular response.[15][16]
-
1980s-Present: The Emergence of the PI3K Pathway In the 1980s, a new branch of phosphoinositide signaling emerged with the discovery of phosphoinositide 3-kinases (PI3Ks).[1][17][18] Initially identified as a lipid kinase activity associated with certain oncoproteins, PI3Ks were later shown to phosphorylate the 3-position of the inositol ring, generating a distinct set of signaling molecules, most notably phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).[17][18][19] The PI3K pathway, primarily activated by receptor tyrosine kinases, is now known to be a central regulator of cell growth, survival, and metabolism, with its dysregulation being a hallmark of many cancers.[17][18][20]
Core Signaling Pathways
The Canonical PLC-Mediated Pathway
This pathway is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leading to the activation of phospholipase C (PLC).[15][21][22]
-
Receptor Activation and PLC Recruitment: Upon ligand binding, GPCRs activate heterotrimeric G proteins of the Gq family, while RTKs, upon dimerization and autophosphorylation, recruit and activate PLCγ isoforms.[21][22]
-
PIP₂ Hydrolysis: Activated PLC translocates to the plasma membrane and catalyzes the hydrolysis of PIP₂ into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[15][21][23]
-
IP₃-Mediated Calcium Release: IP₃, being water-soluble, diffuses through the cytoplasm and binds to the IP₃ receptor, a ligand-gated calcium channel on the endoplasmic reticulum (ER).[23] This binding triggers the release of stored calcium from the ER into the cytoplasm, leading to a rapid increase in intracellular calcium concentration.[23]
-
DAG-Mediated PKC Activation: DAG, being lipid-soluble, remains in the plasma membrane where it, in conjunction with the elevated intracellular calcium, recruits and activates conventional and novel isoforms of Protein Kinase C (PKC).[15][24]
-
Downstream Effects: The rise in intracellular calcium and the activation of PKC lead to the phosphorylation of a multitude of downstream target proteins, culminating in a diverse range of cellular responses, including smooth muscle contraction, glycogenolysis, and cell proliferation.[24]
The PI3K/Akt Signaling Pathway
This pathway is a critical regulator of cell survival, growth, and metabolism, and is frequently dysregulated in cancer.[6][17][20]
-
Receptor Tyrosine Kinase (RTK) Activation: The pathway is typically initiated by the binding of growth factors to their corresponding RTKs, leading to receptor dimerization and autophosphorylation of tyrosine residues.[6]
-
PI3K Recruitment and Activation: The phosphorylated tyrosine residues on the activated RTK serve as docking sites for the p85 regulatory subunit of Class IA PI3Ks.[25] This interaction relieves the inhibitory effect of p85 on the p110 catalytic subunit, thereby activating PI3K.[25]
-
PIP₃ Generation: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP₂) at the 3-position of the inositol ring, generating the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP₃).[19][25]
-
Akt Recruitment and Activation: PIP₃ acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as the serine/threonine kinase Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[19][26] The recruitment of Akt and PDK1 to the plasma membrane facilitates the phosphorylation and full activation of Akt by PDK1 and other kinases like mTORC2.[18]
-
Downstream Signaling: Activated Akt phosphorylates a wide range of downstream substrates, leading to the promotion of cell survival (by inhibiting pro-apoptotic proteins), stimulation of cell growth and proliferation (through the mTOR pathway), and regulation of glucose metabolism.[18][26]
Quantitative Data in Phosphoinositide Signaling
The precise regulation of phosphoinositide signaling is underscored by the specific concentrations of its components and the kinetics of the enzymes involved. The following tables summarize key quantitative data in this field.
| Parameter | Value | Cell Type/Condition | Reference(s) |
| Resting [Ca²⁺]i | ~100 nM | Most mammalian cells | [11][17][27] |
| Stimulated [Ca²⁺]i | 1 - 10 µM | Most mammalian cells | [11][17][27] |
| Basal PIP₂ Concentration | ~10 µM in the plasma membrane | Various | [20] |
| Basal IP₃ Concentration | <1 µM | Various | [28] |
| Stimulated IP₃ Concentration | >1 µM | Various | [28] |
| PtdIns4P in resting platelets | 94.7 ± 11.1 pmol/1 x 10⁸ platelets | Human platelets | [2] |
| PtdIns(4,5)P₂ in resting platelets | 59.2 ± 12.4 pmol/1 x 10⁸ platelets | Human platelets | [2] |
| PtdIns(3,4)P₂ in resting platelets | 3.1 ± 0.2 pmol/1 x 10⁸ platelets | Human platelets | [2] |
| Enzyme/Receptor | Parameter | Value | Substrate/Ligand | Reference(s) |
| Phospholipase C-β | Kₘ for PIP₂ | ~50-100 µM | PIP₂ | [29] |
| PI3Kα (p110α/p85α) | Kₘ for ATP | ~50 µM | ATP | [12] |
| PI3Kα (p110α/p85α) | Kₘ for PIP₂ | ~5 µM | PIP₂ | [12] |
| IP₃ Receptor (Type 1) | Kₑ for IP₃ | ~50 nM | IP₃ | [30] |
| Protein Kinase C | Kₐ for DAG | ~1-5 mol% in membrane | Diacylglycerol | [31] |
Key Experimental Protocols
A variety of experimental techniques have been instrumental in dissecting the phosphoinositide signaling pathway. Below are detailed methodologies for some of the key experiments.
Metabolic Labeling and Analysis of Phosphoinositides
This method allows for the tracking of the turnover of phosphoinositides in response to cellular stimulation.
1. Cell Labeling with [³H]-myo-inositol or ³²P-orthophosphate:
-
Culture cells to the desired confluency.
-
Incubate cells in an inositol-free or phosphate-free medium for a short period to deplete intracellular pools.
-
Add [³H]-myo-inositol or ³²P-orthophosphate to the medium and incubate for a sufficient time (often 24-48 hours) to allow for incorporation into the phosphoinositide pool.[8][31]
2. Cell Stimulation and Lipid Extraction:
-
After labeling, stimulate the cells with the agonist of interest for various time points.
-
Terminate the stimulation by adding ice-cold trichloroacetic acid (TCA) or perchloric acid.
-
Scrape the cells and extract the lipids using a chloroform/methanol/HCl mixture.
3. Separation and Quantification of Phosphoinositides:
-
The extracted lipids can be separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[10][21][24]
-
For HPLC analysis, the lipid extracts are often deacylated to generate water-soluble glycerophosphoinositols, which are then separated by anion-exchange chromatography.[2][10][21][24][32]
-
The radioactivity in the separated phosphoinositide spots (TLC) or fractions (HPLC) is quantified using a scintillation counter or a flow scintillation analyzer.[10]
Measurement of Intracellular Calcium Concentration
Fluorescent calcium indicators are widely used to measure changes in intracellular calcium levels in real-time.
1. Loading Cells with a Calcium-Sensitive Dye:
-
Plate cells on a suitable imaging dish or multi-well plate.
-
Incubate the cells with a membrane-permeant calcium indicator dye, such as Fura-2 AM or Fluo-4 AM, in a physiological buffer.[1][11] The acetoxymethyl (AM) ester allows the dye to cross the cell membrane.
-
Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.[11]
2. Fluorescence Imaging:
-
Wash the cells to remove excess extracellular dye.
-
Mount the dish on a fluorescence microscope or place the plate in a fluorescence plate reader.
-
Acquire a baseline fluorescence signal before stimulation.
3. Cell Stimulation and Data Acquisition:
-
Add the agonist to the cells while continuously recording the fluorescence intensity.
-
For ratiometric dyes like Fura-2, the fluorescence is measured at two different excitation wavelengths, and the ratio of the emission intensities is calculated to determine the calcium concentration.[11] This method is less susceptible to variations in dye loading and cell thickness.
-
For single-wavelength dyes like Fluo-4, the change in fluorescence intensity is directly proportional to the change in calcium concentration.
In Vitro Kinase Assays
These assays are used to measure the activity of kinases such as PKC and PI3K.
1. Preparation of Kinase and Substrate:
-
The kinase of interest (e.g., PKC or PI3K) can be purified from cells or tissues, or a recombinant version can be used.[23][33]
-
The substrate can be a specific peptide, a protein, or a lipid (e.g., PIP₂ for PI3K).[23][33]
2. Kinase Reaction:
-
Combine the kinase, substrate, and a reaction buffer containing ATP and necessary cofactors (e.g., Mg²⁺, Ca²⁺, and DAG for PKC) in a reaction tube.[23][33]
-
For radioactive assays, [γ-³²P]ATP is included in the reaction mixture.
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific period.
3. Detection of Product Formation:
-
For Radioactive Assays: The reaction is stopped, and the radiolabeled product is separated from the unreacted [γ-³²P]ATP. For protein/peptide substrates, this can be done by spotting the reaction mixture onto a phosphocellulose paper that binds the phosphorylated substrate, followed by washing and scintillation counting. For lipid substrates, the phosphorylated lipid is extracted and separated by TLC, followed by autoradiography.
-
For Non-Radioactive Assays: A variety of non-radioactive methods are available, such as ELISA-based assays that use a phosphorylation-specific antibody to detect the product, or fluorescence/luminescence-based assays that measure ATP consumption.[9][23][28]
Phosphoinositide-Protein Interaction Assays
These assays are crucial for identifying and characterizing the effector proteins that bind to specific phosphoinositides.
1. Liposome Co-sedimentation Assay:
-
Prepare liposomes (artificial lipid vesicles) containing a specific phosphoinositide of interest.[34]
-
Incubate the liposomes with a purified protein or a cell lysate containing the protein of interest.
-
Centrifuge the mixture at high speed to pellet the liposomes.
-
Analyze the supernatant (unbound protein) and the pellet (liposome-bound protein) by SDS-PAGE and Western blotting or Coomassie staining to determine if the protein co-sediments with the phosphoinositide-containing liposomes.[34]
2. Proximity Ligation Assay (PLA):
-
This in situ method allows for the detection of interactions between endogenous phosphoinositides and proteins within fixed cells.[18]
-
Cells are incubated with a primary antibody against the protein of interest and a primary antibody that recognizes the specific phosphoinositide.
-
Secondary antibodies conjugated with oligonucleotide probes are then added. If the two primary antibodies are in close proximity (indicating an interaction), the oligonucleotide probes can be ligated to form a circular DNA template.
-
This template is then amplified by rolling circle amplification, and the amplified product is detected using fluorescently labeled probes, appearing as distinct fluorescent spots.[18]
References
- 1. researchgate.net [researchgate.net]
- 2. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ca2+ Signaling - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting phosphoinositide signaling in cancer: relevant techniques to study lipids and novel avenues for therapeutic intervention [frontiersin.org]
- 5. Cytoplasmic and Mitochondrial Calcium Signaling: A Two-Way Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dissociation of inositol 1,4,5-trisphosphate from IP3 receptors contributes to termination of Ca2+ puffs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Defining the Stoichiometry of Inositol 1,4,5-Trisphosphate Binding Required to Initiate Ca2+ Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.es [promega.es]
- 10. fukuoka-u.repo.nii.ac.jp [fukuoka-u.repo.nii.ac.jp]
- 11. Fundamentals of Cellular Calcium Signaling: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic and structural analyses reveal residues in phosphoinositide 3-kinase α that are critical for catalysis and substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. researchgate.net [researchgate.net]
- 16. Phospholipase C - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
- 18. Assessing In Situ Phosphoinositide–Protein Interactions Through Fluorescence Proximity Ligation Assay in Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 19. [PDF] Class I Phospho-inositide-3-kinases (PI3Ks) Isoform-Specific Inhibition Study by the Combination of Docking and Molecular Dynamics Simulation | Semantic Scholar [semanticscholar.org]
- 20. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 21. An HPLC procedure for separating polyphosphoinositides on hydroxylapatite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cusabio.com [cusabio.com]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
- 24. The application of HPLC methodology for the analysis of receptor mediated changes in phosphoinositide metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 26. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 27. Intracellular Ca2+ sensing: role in calcium homeostasis and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 28. promega.com [promega.com]
- 29. Membrane-binding properties of phospholipase C-beta1 and phospholipaseC-beta2: role of the C-terminus and effects of polyphosphoinositides, G-proteins and Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Regulation of IP3R Channel Gating by Ca2+ and Ca2+ Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Amplification of Diacylglycerol Activation of Protein Kinase C by Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Single-Cell Analysis of Phosphoinositide 3-Kinase (PI3K) and Phosphatase and Tensin Homolog (PTEN) Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Liposome-Based Methods to Study Protein–Phosphoinositide Interaction | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to Protein Binding Domains for 18:1 PI(3,4,5)P3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger lipid residing in the plasma membrane, orchestrating a multitude of cellular processes including cell growth, proliferation, survival, and motility. The production of PI(3,4,5)P3 by phosphoinositide 3-kinases (PI3Ks) and its subsequent recognition by a host of effector proteins are central to these signaling cascades. While much of the research has focused on the recognition of the phosphorylated inositol headgroup, the influence of the lipid's acyl chain composition, such as in 18:1 (oleoyl) PI(3,4,5)P3, is an emerging area of interest for its potential to modulate the specificity and affinity of these interactions.
This guide provides a comprehensive overview of the primary protein domains that recognize PI(3,4,5)P3, with a focus on quantitative binding data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.
Core Protein Domains Binding PI(3,4,5)P3
The recruitment of cytosolic proteins to the plasma membrane is a key event initiated by the presence of PI(3,4,5)P3. This interaction is mediated by specialized lipid-binding domains within these proteins. The most well-characterized of these are the Pleckstrin Homology (PH) domains.
-
Pleckstrin Homology (PH) Domains: This is the most extensive family of domains that bind phosphoinositides. PH domains are approximately 120 amino acids long and share a common structural fold. A subset of these domains exhibits high affinity and specificity for PI(3,4,5)P3, which is crucial for their role in signaling pathways like the PI3K/Akt pathway. Key examples include the PH domains of Akt/PKB, PDK1, BTK, and GRP1. The interaction is primarily driven by electrostatic interactions between positively charged residues in the PH domain and the negatively charged phosphate groups of the PI(3,4,5)P3 headgroup.
-
Phox Homology (PX) Domains: While PX domains are generally recognized for their binding to PI(3)P, some members of this family have been shown to interact with PI(3,4,5)P3 as well, often as part of a larger protein complex that contributes to the overall membrane targeting.
Quantitative Analysis of Protein-PI(3,4,5)P3 Interactions
The affinity of a protein domain for PI(3,4,5)P3 is a critical parameter that dictates the threshold of PI3K activity required for its recruitment and subsequent activation. This is typically quantified by the dissociation constant (Kd). While data specifically for the 18:1 acyl chain variant is limited, the following table summarizes known affinities for PI(3,4,5)P3, which are largely considered representative. The lipid composition used in these assays often consists of a mixture of saturated and monounsaturated fatty acids.
| Protein Domain | Originating Protein | Method | Lipid Composition | Dissociation Constant (Kd) | Reference |
| PH | Akt1/PKBα | Surface Plasmon Resonance (SPR) | diC8-PI(3,4,5)P3 | 36 nM | (Currie et al., 1999) |
| PH | BTK | Isothermal Titration Calorimetry (ITC) | diC8-PI(3,4,5)P3 | 1.7 µM | (Kojima et al., 1997) |
| PH | GRP1 | Liposome Sedimentation Assay | Brain-derived PI(3,4,5)P3 | ~20 nM | (Klarlund et al., 1997) |
| PH | PDK1 | Surface Plasmon Resonance (SPR) | diC8-PI(3,4,5)P3 | 90 nM | (Currie et al., 1999) |
Note: diC8 refers to a short-chain (dioctanoyl) version of the lipid used for experimental convenience. Brain-derived lipids will contain a mixture of acyl chains, including 18:1.
Key Experimental Protocols
The determination of protein-lipid binding affinities and specificities relies on a variety of biophysical and biochemical techniques. Below are outlines of the core methodologies.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.
Methodology:
-
Liposome Preparation: Small unilamellar vesicles (SUVs) are prepared by sonication or extrusion, incorporating a defined molar percentage of PI(3,4,5)P3 (e.g., 1-5%) into a background of a neutral lipid like phosphatidylcholine (PC).
-
Chip Functionalization: A sensor chip (e.g., L1 chip) is docked in the SPR instrument, and the liposomes are injected to form a lipid bilayer on the chip surface.
-
Analyte Injection: The purified protein domain (analyte) is injected at various concentrations over the lipid surface.
-
Data Acquisition: The change in the refractive index at the surface, which is proportional to the mass of bound protein, is recorded in real-time as a sensorgram.
-
Data Analysis: The equilibrium binding responses are plotted against the analyte concentration, and the resulting saturation curve is fitted to a suitable binding model (e.g., steady-state affinity) to determine the Kd.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation: The purified protein domain is placed in the sample cell of the calorimeter. Soluble, short-chain PI(3,4,5)P3 (e.g., di-C8-PI(3,4,5)P3) is loaded into the injection syringe.
-
Titration: A series of small injections of the lipid solution is made into the protein solution.
-
Heat Measurement: The heat released or absorbed during each injection is measured. The initial injections result in a large heat change as most of the lipid binds to the protein. As the protein becomes saturated, the heat change diminishes.
-
Data Analysis: The integrated heat per injection is plotted against the molar ratio of lipid to protein. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters.
Signaling Pathway Context: The PI3K/Akt Pathway
The binding of protein domains to PI(3,4,5)P3 is fundamental to signal transduction. The PI3K/Akt pathway is a canonical example where these interactions are critical for cell survival and growth.
-
Signal Reception: A growth factor binds to its receptor tyrosine kinase (RTK).
-
PI3K Activation: The activated RTK recruits and activates PI3K.
-
PI(3,4,5)P3 Production: PI3K phosphorylates PI(4,5)P2 to generate PI(3,4,5)P3 at the plasma membrane.
-
Protein Recruitment: The accumulation of PI(3,4,5)P3 creates a docking site for proteins containing PH domains, such as Akt and PDK1.
-
Akt Activation: The co-localization of Akt and its upstream kinase PDK1 at the membrane facilitates the phosphorylation and full activation of Akt.
-
Downstream Signaling: Activated Akt then phosphorylates a multitude of downstream targets, leading to cellular responses like cell survival and inhibition of apoptosis.
Conclusion and Future Directions
The specific recognition of PI(3,4,5)P3 by protein domains like the PH domain is a cornerstone of cellular signaling. While the field has a strong foundation in understanding the interaction with the lipid headgroup, the role of the acyl chains, such as the 18:1 variant, in fine-tuning these interactions is a key area for future research. Elucidating how acyl chain composition affects membrane microdomain localization, protein affinity, and the kinetics of recruitment will provide a more nuanced understanding of PI3K signaling. For drug development professionals, this deeper knowledge could unveil new strategies for designing more specific and effective inhibitors of the PI3K pathway, which is frequently dysregulated in cancer and other diseases. The continued application of advanced biophysical techniques will be paramount in dissecting these complex and vital molecular interactions.
The Enzymatic Choreography of 18:1 PI(3,4,5)P3: A Technical Guide to its Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4,5)-trisphosphate with an 18:1 acyl chain (18:1 PI(3,4,5)P3) is a critical second messenger in a multitude of cellular signaling pathways, governing processes such as cell growth, proliferation, survival, and migration. The precise spatial and temporal control of this compound levels is paramount for normal cellular function, and its dysregulation is a hallmark of numerous diseases, including cancer and metabolic disorders. This technical guide provides an in-depth exploration of the enzymatic machinery that meticulously regulates the cellular concentration of this compound, offering insights for researchers and professionals in drug development. We will delve into the core enzymes responsible for its synthesis and degradation, present available quantitative data, detail key experimental methodologies, and visualize the intricate signaling networks.
Core Regulatory Enzymes
The cellular concentration of this compound is tightly controlled by the coordinated actions of phosphoinositide kinases and phosphatases. These enzymes act as molecular switches, rapidly adding or removing phosphate groups to modulate the levels of this potent signaling lipid.
Synthesis of this compound: Class I Phosphoinositide 3-Kinases (PI3Ks)
The synthesis of PI(3,4,5)P3 is catalyzed by Class I PI3Ks, which phosphorylate phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) at the 3'-hydroxyl position of the inositol ring. Class I PI3Ks are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit (p85). There are four isoforms of the p110 catalytic subunit: p110α, p110β, p110δ, and p110γ. These isoforms exhibit distinct tissue distribution and are activated by different upstream signals, allowing for precise control over PI(3,4,5)P3 production in various cellular contexts. The activation of Class I PI3Ks is typically initiated by growth factors or cytokines binding to their respective receptor tyrosine kinases (RTKs) or by G protein-coupled receptors (GPCRs).[1][2][3] This activation recruits the PI3K complex to the plasma membrane, where its substrate, 18:1 PI(4,5)P2, resides.
Degradation of this compound: A Multi-Enzyme Effort
The rapid turnover of PI(3,4,5)P3 is essential for terminating signaling and is accomplished by a panel of phosphatases that dephosphorylate PI(3,4,5)P3 at specific positions on the inositol ring.
-
Phosphatase and Tensin Homolog (PTEN): PTEN is a dual-specificity phosphatase that acts as a major negative regulator of the PI3K signaling pathway.[4] Its primary lipid phosphatase activity involves the removal of the 3'-phosphate from PI(3,4,5)P3, converting it back to PI(4,5)P2, thereby directly antagonizing the action of PI3K.[4][5] Loss of PTEN function is a common event in many cancers, leading to the hyperactivation of PI3K signaling.
-
SH2 Domain-Containing Inositol 5-Phosphatases (SHIP1 and SHIP2): SHIP1 and SHIP2 are 5-phosphatases that hydrolyze the 5'-phosphate from PI(3,4,5)P3 to produce phosphatidylinositol (3,4)-bisphosphate (PI(3,4)P2). While this action terminates PI(3,4,5)P3-mediated signaling, the product, PI(3,4)P2, is itself a signaling molecule that can activate a subset of downstream effectors. SHIP1 is primarily expressed in hematopoietic cells, while SHIP2 is more ubiquitously expressed.
-
Inositol Polyphosphate 5-Phosphatase E (INPP5E): INPP5E is another 5-phosphatase that dephosphorylates PI(3,4,5)P3 to PI(3,4)P2. It has been shown to play a crucial role in the primary cilium, a sensory organelle, where it regulates signaling pathways such as Sonic hedgehog (Shh).[6][7]
Quantitative Data on Enzymatic Regulation
The precise kinetic parameters of these enzymes with this compound are crucial for building accurate models of signal transduction and for the rational design of therapeutic inhibitors. However, specific kinetic data (Km and kcat) for the 18:1 species of PI(3,4,5)P3 and its precursor are not extensively reported in publicly available literature. The majority of studies utilize PI(3,4,5)P3 with other acyl chain compositions or water-soluble headgroups. The following tables summarize the general enzymatic activities and reported kinetic parameters where available. Researchers are encouraged to determine these parameters empirically for the 18:1 species in their specific experimental systems.
Table 1: Enzymes Involved in the Synthesis of this compound
| Enzyme Family | Specific Isoforms | Substrate | Product | Activators | Inhibitors (Examples) |
| Class I PI3K | p110α, p110β, p110δ, p110γ | 18:1 PI(4,5)P2 | This compound | Receptor Tyrosine Kinases (RTKs), G-protein Coupled Receptors (GPCRs) | Wortmannin, LY294002, Idelalisib (p110δ specific) |
Table 2: Enzymes Involved in the Degradation of this compound
| Enzyme | Substrate | Product(s) | General Kinetic Parameters (Note: Not specific to 18:1 species) |
| PTEN | This compound | 18:1 PI(4,5)P2 | Studies on mixed acyl chain PI(3,4,5)P3 suggest a Km in the low micromolar range.[8] |
| SHIP1 | This compound | 18:1 PI(3,4)P2 | Kinetic parameters are dependent on the presence of other lipids and protein domains. |
| SHIP2 | This compound | 18:1 PI(3,4)P2 | Similar to SHIP1, its activity is modulated by its membrane environment. |
| INPP5E | This compound | 18:1 PI(3,4)P2 | Known to have high efficiency for PI(3,4,5)P3 dephosphorylation.[9] |
Signaling Pathway Visualizations
The interplay between the synthesizing and degrading enzymes creates a dynamic signaling network that is tightly regulated. The following diagrams, generated using the DOT language, illustrate these pathways.
Caption: The core PI3K/PTEN signaling axis regulating this compound levels.
Caption: Degradation pathways of this compound by key phosphatases.
Experimental Protocols
Accurate measurement of this compound levels and the activity of its regulatory enzymes is fundamental to understanding its role in cellular processes. Below are detailed methodologies for key experiments.
Quantification of this compound by Mass Spectrometry
Objective: To quantify the absolute or relative levels of this compound in cells or tissues.
Principle: This method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to separate and specifically detect this compound based on its mass-to-charge ratio.
Methodology:
-
Lipid Extraction:
-
Harvest cells or tissue and immediately quench metabolic activity (e.g., with ice-cold methanol).
-
Perform a two-phase lipid extraction using a chloroform/methanol/water or similar solvent system. The lower organic phase will contain the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
-
Derivatization (Optional but Recommended):
-
To improve ionization efficiency and chromatographic separation, the phosphate groups of the phosphoinositides can be methylated using trimethylsilyldiazomethane (TMSD).[7]
-
-
LC-MS/MS Analysis:
-
Resuspend the dried lipid extract (derivatized or underivatized) in an appropriate solvent for LC-MS analysis.
-
Inject the sample onto a suitable liquid chromatography column (e.g., a C4 or C18 reversed-phase column) to separate the different lipid species.
-
The eluent is introduced into the mass spectrometer.
-
Utilize a multiple reaction monitoring (MRM) or precursor ion scanning method to specifically detect the transition of the this compound parent ion to specific fragment ions.
-
Quantification is achieved by comparing the peak area of the endogenous this compound to that of a known amount of an internal standard (e.g., a deuterated or odd-chain PI(3,4,5)P3 species) added at the beginning of the extraction.[7]
-
In Vitro PI3K Activity Assay
Objective: To measure the enzymatic activity of a specific PI3K isoform.
Principle: This assay measures the conversion of PI(4,5)P2 to PI(3,4,5)P3 by a purified or immunoprecipitated PI3K enzyme.
Methodology:
-
Enzyme Preparation:
-
Use a commercially available purified recombinant PI3K enzyme or immunoprecipitate the endogenous enzyme from cell lysates using a specific antibody.
-
-
Substrate Preparation:
-
Prepare lipid vesicles (liposomes) containing 18:1 PI(4,5)P2 and a carrier lipid such as phosphatidylserine (PS) or phosphatidylcholine (PC).
-
-
Kinase Reaction:
-
In a reaction buffer containing MgCl2 and ATP, incubate the PI3K enzyme with the PI(4,5)P2-containing liposomes for a defined period at 37°C.[10]
-
Include appropriate controls, such as a reaction without enzyme and a reaction with a known PI3K inhibitor.
-
-
Detection of PI(3,4,5)P3:
-
The amount of PI(3,4,5)P3 produced can be quantified using several methods:
-
Radiolabeling: Use [γ-³²P]ATP in the kinase reaction. The lipids are then extracted and separated by thin-layer chromatography (TLC), and the radiolabeled PI(3,4,5)P3 is detected by autoradiography.[11]
-
ELISA-based assays: These kits utilize a PI(3,4,5)P3-binding protein to capture the product, which is then detected with a labeled antibody.[3]
-
Luminescence-based assays: These assays measure the amount of ADP produced in the kinase reaction, which is directly proportional to the PI3K activity.[6]
-
-
In Vitro PTEN Phosphatase Assay
Objective: To measure the lipid phosphatase activity of PTEN.
Principle: This assay measures the dephosphorylation of PI(3,4,5)P3 to PI(4,5)P2 by purified or immunoprecipitated PTEN.
Methodology:
-
Enzyme Preparation:
-
Use purified recombinant PTEN or immunoprecipitate endogenous PTEN from cell lysates.
-
-
Substrate Preparation:
-
Prepare liposomes containing this compound. For some assay formats, a water-soluble, short-chain PI(3,4,5)P3 can be used.
-
-
Phosphatase Reaction:
-
Detection of Product or Phosphate Release:
-
Malachite Green Assay: This colorimetric assay detects the release of free phosphate from the dephosphorylation reaction.[12]
-
ELISA-based assays: These kits detect the production of PI(4,5)P2.
-
Radiolabeling: Use a radiolabeled PI(3,4,5)P3 substrate and detect the formation of radiolabeled PI(4,5)P2 after separation by TLC.[1]
-
In Vitro SHIP/INPP5E Phosphatase Assay
Objective: To measure the 5-phosphatase activity of SHIP1, SHIP2, or INPP5E.
Principle: This assay is similar to the PTEN assay but measures the production of PI(3,4)P2 from PI(3,4,5)P3.
Methodology:
-
Enzyme and Substrate Preparation: As described for the PTEN assay, using the respective purified or immunoprecipitated 5-phosphatase.
-
Phosphatase Reaction: Incubate the enzyme with the this compound substrate.
-
Detection:
Conclusion and Future Directions
The enzymatic regulation of this compound is a cornerstone of cellular signaling, with profound implications for health and disease. The intricate balance between the synthetic activity of Class I PI3Ks and the degradative actions of PTEN, SHIPs, and INPP5E ensures the precise control of this potent second messenger. While significant progress has been made in elucidating the key players and their general functions, a deeper understanding of the specific regulation and kinetics related to the 18:1 acyl chain variant of PI(3,4,5)P3 is still needed. Future research focused on determining the precise kinetic parameters of these enzymes with 18:1 phosphoinositide species will be invaluable for developing more accurate models of signaling pathways and for the design of highly specific therapeutic agents. The experimental protocols and pathway visualizations provided in this guide serve as a robust foundation for researchers and drug development professionals to further unravel the complexities of this compound signaling and to leverage this knowledge for therapeutic innovation.
References
- 1. Assays to Measure PTEN Lipid Phosphatase Activity In Vitro from Purified Enzyme or Immunoprecipitates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.es [promega.es]
- 11. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. echelon-inc.com [echelon-inc.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
18:1 PI(3,4,5)P3 as a Second Messenger: A Technical Guide for Researchers
Abstract
Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a pivotal, low-abundance phospholipid that acts as a critical second messenger in eukaryotic cells. Generated at the plasma membrane, it orchestrates a multitude of cellular processes, including growth, proliferation, survival, metabolism, and motility.[1][2] The specific acyl chain composition, such as the dioleoyl (18:1) variant, influences its biophysical properties and interactions within the cell membrane, though much of the signaling literature focuses on the broader class of PI(3,4,5)P3. This guide provides an in-depth technical overview of the 18:1 PI(3,4,5)P3 signaling pathway, quantitative data, detailed experimental methodologies, and its relevance in drug development, tailored for researchers and scientists in the field.
The Core Signaling Pathway: Synthesis, Degradation, and Action
The cellular concentration of PI(3,4,5)P3 is tightly controlled by the coordinated action of phosphoinositide 3-kinases (PI3Ks) and phosphatases. In unstimulated cells, its levels are typically very low or undetectable, but they can increase dramatically (5 to 50-fold) upon stimulation.[3]
Synthesis of PI(3,4,5)P3
The primary route for PI(3,4,5)P3 synthesis is through the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) by Class I PI3-Kinases.[4][5] This activation is a downstream event following the stimulation of cell surface receptors, such as receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs).[4][6] Class I PI3Ks are heterodimers, consisting of a catalytic subunit (e.g., p110α, p110β) and a regulatory subunit (e.g., p85), which are recruited to the plasma membrane to access their substrate, PI(4,5)P2.[7]
Signal Termination: The Role of Phosphatases
The PI(3,4,5)P3 signal is transient and is terminated by the action of specific lipid phosphatases.
-
PTEN (Phosphatase and Tensin Homolog) : PTEN dephosphorylates the 3'-position of the inositol ring, converting PI(3,4,5)P3 back to PI(4,5)P2, thereby directly antagonizing the action of PI3K.[8][9] Its role as a tumor suppressor highlights its critical function in regulating this pathway.[8]
-
SHIP (SH2-containing Inositol 5-Phosphatase) : SHIP phosphatases (SHIP1 and SHIP2) dephosphorylate the 5'-position of the inositol ring, converting PI(3,4,5)P3 to PI(3,4)P2, which is also an active signaling molecule.[9][10]
Caption: The PI3K/PTEN signaling pathway.
Downstream Effectors and Cellular Responses
The primary function of PI(3,4,5)P3 is to act as a docking site on the inner leaflet of the plasma membrane, recruiting a diverse array of proteins that contain specific lipid-binding domains, most notably the Pleckstrin Homology (PH) domain.[4][11] This recruitment localizes signaling proteins to the membrane, leading to their activation and the propagation of downstream signals.
Key effectors include:
-
Akt (Protein Kinase B) : A serine/threonine kinase that is a central node in signaling pathways promoting cell survival, growth, and metabolism.[12][13]
-
PDK1 (Phosphoinositide-dependent Kinase-1) : A master kinase that phosphorylates and activates Akt and other kinases once recruited to the membrane.[12]
-
Bruton's Tyrosine Kinase (Btk) : A tyrosine kinase crucial for B-cell development and activation.[6]
Activation of these effectors ultimately regulates fundamental cellular functions such as cell cycle progression, apoptosis, protein synthesis, and glucose metabolism.[12]
Quantitative Data
The interactions and cellular levels of PI(3,4,5)P3 are tightly regulated. The following tables summarize key quantitative data available in the literature.
Table 1: Binding Affinities for PI(3,4,5)P3
| Binding Protein | Ligand | Apparent Dissociation Constant (Kd) | Method |
|---|
| Steroidogenic Factor 1 (SF-1) LBD | this compound | 80 ± 12 nM | Native Gel Electrophoretic Mobility-Shift Assay |
Data sourced from PNAS.[14]
Table 2: Cellular Levels and Dynamics of PI(3,4,5)P3
| Cell Type | Stimulus | Basal Level (pmol/mg protein) | Stimulated Level (pmol/mg protein) | Fold Change | Time to Peak |
|---|---|---|---|---|---|
| Human Neutrophils | fMLP | Undetectable | ~0.6 (for C18:0/C20:4 species) | >5-50 fold (general estimate) | ~5-20 seconds |
| Dictyostelium discoideum | cAMP (10 µM) | Relative intensity: 1.0 | Relative intensity: ~8.5 | ~8.5 | < 5 seconds |
Data is often presented for the dominant 18:0/20:4 species or as total PI(3,4,5)P3 levels. Basal levels are frequently below the limit of detection. Data sourced from multiple studies.[3][15]
Experimental Protocols
Studying the dynamics of PI(3,4,5)P3 presents challenges due to its low abundance and transient nature.[16] Several methods have been developed for its detection and quantification.
Protocol 1: Quantification by HPLC-Mass Spectrometry (HPLC-MS)
This is a highly sensitive and quantitative method for resolving and measuring different fatty-acyl species of phosphoinositides.[3]
Methodology:
-
Lipid Extraction : Cells or tissues are homogenized and lipids are extracted using a solvent system, often acidified to ensure recovery of highly polar phosphoinositides (e.g., a butanol-based extraction).[16]
-
Derivatization (Phosphate Methylation) : To improve chromatographic separation and mass spectrometric ionization, the phosphate groups are neutralized via methylation using a reagent like trimethylsialyl (TMS)-diazomethane.[3][6]
-
Chromatographic Separation : The derivatized lipid species are separated using High-Performance Liquid Chromatography (HPLC) or Ion Chromatography (IC), which can resolve different isomers and acyl-chain variants.[16][17]
-
Mass Spectrometry Detection : The separated lipids are ionized (e.g., via electrospray ionization, ESI) and detected by a mass spectrometer, often a triple quadrupole system operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.[3][18]
-
Quantification : Absolute quantification is achieved by comparing the signal to that of a known amount of an internal standard (e.g., a non-endogenous C17-acyl chain phosphoinositide species).[19]
Caption: Workflow for PI(3,4,5)P3 quantification by LC-MS/MS.
Protocol 2: In Vitro PTEN Activity Assay
This assay measures the activity of the PTEN phosphatase by quantifying its ability to dephosphorylate a PI(3,4,5)P3 substrate.
Methodology:
-
PTEN Immunoprecipitation : PTEN protein is isolated from cell lysates using an anti-PTEN antibody conjugated to beads (e.g., Sepharose).[20]
-
Substrate Preparation : A solution containing a known concentration of PI(3,4,5)P3 substrate (e.g., this compound) is prepared.
-
Enzymatic Reaction : The immunoprecipitated PTEN is incubated with the PI(3,4,5)P3 substrate at room temperature for a defined period (e.g., 4 hours).[20]
-
Product Detection : The reaction is stopped, and the amount of product, PI(4,5)P2, is measured. This can be done using various methods, including an ELISA-based kit where a PI(4,5)P2-binding protein is used for detection.[20]
-
Activity Calculation : The amount of PI(4,5)P2 produced is used to calculate the enzymatic activity of PTEN (e.g., in pmols of product per minute).
Protocol 3: Protein-Lipid Overlay Assay (Dot Blot)
This is a simple and rapid semi-quantitative method to detect the presence of PI(3,4,5)P3 in lipid extracts.[12]
Methodology:
-
Lipid Extraction : Lipids are extracted from cell samples as described in Protocol 3.1.
-
Membrane Spotting : The lipid extract is spotted onto a nitrocellulose or PVDF membrane and allowed to dry. Commercially available membranes with pre-spotted phosphoinositides can also be used.[12]
-
Blocking : The membrane is incubated in a blocking buffer (e.g., 3% fatty acid-free BSA in TBST) to prevent non-specific protein binding.
-
Probe Incubation : The membrane is incubated with a probe that specifically binds PI(3,4,5)P3. This is typically a recombinant protein containing a high-affinity PH domain (e.g., GRP1-PH) fused to an epitope tag (like GST or His) or an enzyme (like HRP).[12]
-
Washing : The membrane is washed to remove unbound probe.
-
Detection : The bound probe is detected using a standard method, such as Western blotting (chemiluminescence or fluorescence) against the epitope tag. The intensity of the spot corresponding to the sample is compared to standards on the membrane.
Role in Drug Development
The central role of the PI3K/PTEN axis in cell proliferation and survival makes it one of the most frequently dysregulated pathways in human cancers.[6][21]
-
PI3K Inhibitors : Activating mutations in PIK3CA (the gene encoding the p110α catalytic subunit) or loss of PTEN function leads to hyperactivation of the pathway.[22][23] This has driven the development of numerous PI3K inhibitors, some of which have been approved for clinical use (e.g., Alpelisib for PIK3CA-mutated breast cancer).[21]
-
PTEN-Targeted Therapies : As PTEN is a tumor suppressor, its loss of function is common in many cancers. Strategies to restore PTEN function or to target vulnerabilities in PTEN-deficient cells are active areas of research.[24]
The development of drugs targeting this pathway requires robust methods to quantify PI(3,4,5)P3 levels and downstream pathway activity in pre-clinical and clinical samples to assess target engagement and therapeutic efficacy.
Conclusion
This compound, as a key species of the broader PI(3,4,5)P3 family, is a master regulator in cellular signaling. Its synthesis by PI3K and degradation by phosphatases like PTEN create a transient signal that directs a vast network of cellular processes. Understanding the precise dynamics, interactions, and spatial organization of this second messenger is crucial for basic research and for the development of targeted therapies for diseases driven by its dysregulation. The continued refinement of analytical techniques will further illuminate the specific roles of different acyl-chain variants of PI(3,4,5)P3 in health and disease.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 3. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 6. Understanding phosphoinositides: rare, dynamic, and essential membrane phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Biological Activity of Phosphatidylinositol 3, 4, 5-Trisphosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphatidylinositol 3,4-bisphosphate - Wikipedia [en.wikipedia.org]
- 11. babraham.ac.uk [babraham.ac.uk]
- 12. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of phosphatidylinositol-4,5-bisphosphate 3-kinase signaling in vesicular trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. molbiolcell.org [molbiolcell.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Isomer Selective Comprehensive Lipidomics Analysis of Phosphoinositides in Biological Samples by Liquid Chromatography with Data Independent Acquisition Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Phosphoinositides - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 19. researchgate.net [researchgate.net]
- 20. Regulation of PTEN translation by PI3K signaling maintains pathway homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. ascopubs.org [ascopubs.org]
- 23. ascopubs.org [ascopubs.org]
- 24. Regulation of the PTEN/PI3K/AKT pathway in RCC using the active compounds of natural products in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Oleoyl Fingerprint: Unraveling the Significance of the 18:1 Acyl Chain in PI(3,4,5)P3 Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger in a myriad of cellular processes, from cell growth and proliferation to migration and survival. While the phosphorylated inositol headgroup has long been the focus of intense research, a growing body of evidence underscores the profound impact of the lipid's acyl chains on its biological activity. This technical guide delves into the specific significance of the 18:1 (oleoyl) acyl chain in PI(3,4,5)P3, exploring its influence on protein interactions, signaling pathway dynamics, and its implications for therapeutic development. Through a comprehensive review of current literature, this document provides a detailed examination of the biochemical properties, analytical methodologies, and functional consequences of 18:1-containing PI(3,4,5)P3.
Introduction: Beyond the Headgroup
Phosphoinositides (PIs) are a family of phospholipids that play pivotal roles in cellular signaling and membrane trafficking.[1] Their signaling capacity is primarily attributed to the phosphorylation state of their myo-inositol headgroup, which creates specific binding sites for a host of effector proteins.[1] PI(3,4,5)P3, the product of phosphoinositide 3-kinase (PI3K) activity, is a potent signaling lipid that recruits and activates downstream effectors, most notably the protein kinase Akt.[2][3]
While the headgroup dictates the "what" of PI(3,4,5)P3 signaling, the acyl chains attached to the glycerol backbone are emerging as crucial modulators of the "how," "where," and "when." Mammalian phosphoinositides are predominantly enriched with a stearoyl (18:0) chain at the sn-1 position and an arachidonoyl (20:4) chain at the sn-2 position, creating the C38:4 species.[1][4] However, a diverse array of other acyl chain combinations exists, including those containing the monounsaturated oleoyl (18:1) chain. These variations are not random noise but rather a sophisticated layer of regulation, the significance of which is only beginning to be understood. This guide specifically focuses on the emerging role of the 18:1 acyl chain in the structure and function of PI(3,4,5)P3.
The Biochemical Landscape of 18:1 PI(3,4,5)P3
The presence of an 18:1 acyl chain, typically in the form of dioleoyl-PI(3,4,5)P3 (18:1/18:1) or as part of a mixed-chain species (e.g., 18:0/18:1), imparts distinct biophysical properties to the lipid. The single cis double bond in the oleoyl chain introduces a kink, increasing the fluidity of the membrane environment in which it resides. This can have significant consequences for the localization and activity of PI(3,4,5)P3 and its binding partners.
Acyl Chain Remodeling and Synthesis
The specific acyl chain composition of phosphoinositides is established through a combination of de novo synthesis and acyl chain remodeling via the Lands cycle.[1] While phosphatidylinositol synthase does not exhibit strong acyl chain selectivity, other enzymes, such as lysophosphatidylinositol acyltransferases, play a crucial role in enriching or modifying the acyl chain composition of the PI pool, which is the precursor for PI(3,4,5)P3.[5] The prevalence of 18:1-containing PI species can be influenced by cellular metabolic states, including the availability of oleic acid.[6] For instance, some cancer cell lines exhibit an increased level of PI species with mono- and di-unsaturated acyl chains, including 18:1/18:1.[6]
Functional Significance of the 18:1 Acyl Chain in PI(3,4,5)P3 Signaling
The identity of the acyl chains can significantly impact the interaction of PI(3,4,5)P3 with its effector proteins. This modulation can occur through several mechanisms, including altering the presentation of the headgroup, influencing the lipid's partitioning into specific membrane microdomains, and directly interacting with the protein itself.
Modulation of Protein-Lipid Interactions
A compelling example of the functional importance of the 18:1 acyl chain comes from studies on the nuclear receptor Steroidogenic Factor-1 (SF-1). Research has shown that altering the acyl chain length and unsaturation of PI(3,4,5)P3 regulates its apparent binding to SF-1.[7][8] Specifically, dioleoyl (18:1/18:1) PI(3,4,5)P3 induced a significantly poorer affinity for a coactivator peptide compared to dipalmitoyl (16:0/16:0) PI(3,4,5)P3.[9] Crystallographic studies revealed that the dioleoyl-bound structure of SF-1 was severely disordered in a region critical for its function.[7][8] This suggests that the chemical nature of the acyl chains can control the conformational state of specific protein domains, thereby regulating their activity.[7][9]
In vitro binding assays have demonstrated that the affinity of protein domains for phosphoinositides can be influenced by the lipid's acyl chains. For instance, a mobility shift assay showed that dioleoyl PI(3,4,5)P3 has a lower binding affinity for SF-1 compared to dipalmitoyl PI(3,4,5)P3.[10]
Role in Signaling Pathways
The enrichment of specific PI(3,4,5)P3 species, including those with 18:1 acyl chains, can fine-tune the cellular response to stimuli. For example, in CD8+ effector T cells, there is a shift in the overall PI and PI(3,4,5)P3 composition toward more saturated species upon activation, although the total amount of PI(3,4,5)P3 decreases.[11] This highlights that changes in the acyl chain profile of PI(3,4,5)P3 are a regulated process during cellular signaling events. While the dominant narrative has focused on the C38:4 species, the presence and regulation of other species like 18:1-containing PI(3,4,5)P3 suggest they may have specialized roles in particular cellular contexts or signaling pathways.
Quantitative Data on this compound Interactions
The following table summarizes key quantitative data from studies investigating the impact of the 18:1 acyl chain on PI(3,4,5)P3 interactions.
| Interaction | PI(3,4,5)P3 Species | Assay | Quantitative Finding | Reference |
| SF-1 Binding | dioleoyl (18:1/18:1) PI(3,4,5)P3 | Mobility Shift Assay | 3-fold lower binding affinity compared to dipalmitoyl (16:0/16:0) PI(3,4,5)P3. | [10] |
| SF-1 Coactivator Peptide Affinity | dioleoyl (18:1/18:1) PI(3,4,5)P3 | In vitro functional assay | 6-fold poorer affinity of a PGC1α coactivator peptide compared to dipalmitoyl (16:0/16:0) PI(3,4,5)P3. | [9] |
| Kir3.2 Channel Binding | dioleoyl (18:1/18:1) PI(4,5)P2 | Native Mass Spectrometry | Interaction is solely driven by a large, favorable change in entropy. | [12] |
Note: Data on Kir3.2 is for PI(4,5)P2 but provides insight into the thermodynamic principles that may apply to 18:1 phosphoinositide interactions in general.
Experimental Protocols for Studying this compound
Investigating the specific roles of 18:1-containing PI(3,4,5)P3 requires specialized experimental approaches. Below are detailed methodologies for key experiments.
Lipidomics Analysis of Phosphoinositides
Objective: To identify and quantify the abundance of different PI(3,4,5)P3 acyl chain species in biological samples.
Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) [13][14]
-
Lipid Extraction:
-
Derivatization (Optional but Recommended):
-
Methylate the phosphate groups with trimethylsilyl-diazomethane (TMS-D) to improve chromatographic separation and ionization efficiency.[14]
-
-
Chromatographic Separation:
-
Employ a suitable HPLC column, such as a silica-based normal-phase or a C18 reversed-phase column.
-
Use a gradient elution with a mobile phase system tailored for lipid separation (e.g., hexane/isopropanol/water gradients).
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer (e.g., a triple quadrupole or Orbitrap) equipped with an electrospray ionization (ESI) source.[13]
-
Perform precursor ion scanning or neutral loss scans specific for the inositol headgroup fragments to selectively detect phosphoinositides.
-
For quantification, use multiple reaction monitoring (MRM) with transitions specific for each acyl chain variant.
-
In Vitro Protein-Lipid Binding Assays
Objective: To determine the binding affinity and specificity of a protein for this compound compared to other lipid species.
Methodology: Liposome-Based Assays
-
Liposome Preparation:
-
Prepare liposomes by mixing a base lipid (e.g., phosphatidylcholine) with a defined molar percentage of this compound and a fluorescently labeled lipid (e.g., NBD-PE).
-
Dry the lipid mixture under a stream of nitrogen and then under vacuum.
-
Resuspend the lipid film in a suitable buffer and create unilamellar vesicles by extrusion or sonication.
-
-
Binding Assay:
-
Incubate the protein of interest with the prepared liposomes.
-
Separate the protein-bound liposomes from the unbound fraction using techniques like centrifugation or flotation in a density gradient.
-
Quantify the amount of protein in the bound fraction by SDS-PAGE and Western blotting or by using a fluorescently labeled protein.
-
Alternatively, use techniques like Surface Plasmon Resonance (SPR) where liposomes are immobilized on a sensor chip, and the binding of the protein is measured in real-time.
-
Cellular Assays for PI(3,4,5)P3 Dynamics
Objective: To visualize the localization and dynamics of PI(3,4,5)P3 in living cells.
Methodology: Genetically Encoded Biosensors [16]
-
Biosensor Design:
-
Utilize a fluorescent protein (e.g., GFP) fused to a protein domain that specifically binds to PI(3,4,5)P3, such as the Pleckstrin Homology (PH) domain of Akt or Btk.[16]
-
-
Cell Transfection and Imaging:
-
Transfect the cells of interest with a plasmid encoding the PI(3,4,5)P3 biosensor.
-
Stimulate the cells with an agonist that activates the PI3K pathway (e.g., growth factors).
-
Visualize the translocation of the biosensor from the cytosol to the plasma membrane using live-cell imaging techniques like confocal or total internal reflection fluorescence (TIRF) microscopy.
-
-
Acyl Chain Specificity Considerations:
-
While standard PH domain-based biosensors do not distinguish between different acyl chain variants of PI(3,4,5)P3, they can be used in conjunction with lipidomic analysis or in cellular systems where the 18:1 species has been exogenously supplied or its synthesis has been metabolically engineered.
-
Visualizing the Landscape of this compound
The following diagrams, generated using the DOT language, illustrate key concepts related to the significance of the 18:1 acyl chain in PI(3,4,5)P3.
Caption: PI3K signaling pathway highlighting the generation of this compound.
Caption: Workflow of PI acyl chain remodeling leading to 18:1 PI species.
References
- 1. How is the acyl chain composition of phosphoinositides created and does it matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol (3,4,5)-trisphosphate - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Phosphatidylinositol(4,5)bisphosphate: diverse functions at the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. The acyl chains of phosphoinositide PIP3 alter the structure and function of nuclear receptor steroidogenic factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The acyl chains of phosphoinositide PIP3 alter the structure and function of nuclear receptor steroidogenic factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. avantiresearch.com [avantiresearch.com]
- 11. pure.mpg.de [pure.mpg.de]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Analysis of Polyphosphoinositide, Bis(monoacylglycero)phosphate and Phosphatidylglycerol Species by Shotgun Lipidomics after Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. QUANTITATION OF PI[3,4,5]P3 DYNAMICS IN EGF-STIMULATED CARCINOMA CELLS: A comparison of PH domain-mediated versus immunological methods - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Basal 18:1 PI(3,4,5)P3 Levels in Diverse Cell Types
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the basal levels of a specific phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) species, 18:1 PI(3,4,5)P3, across various cell types. Understanding the baseline concentrations of this critical second messenger is fundamental for research into cellular signaling, particularly in the context of cancer, immunology, and metabolic disorders. This document summarizes available quantitative data, details the experimental protocols for measurement, and visualizes the relevant signaling pathways and workflows.
Introduction to PI(3,4,5)P3
Phosphatidylinositol (3,4,5)-trisphosphate is a crucial signaling phospholipid that is transiently produced at the plasma membrane upon the activation of phosphoinositide 3-kinases (PI3Ks). It plays a pivotal role in a multitude of cellular processes, including cell growth, proliferation, survival, and migration. The levels of PI(3,4,5)P3 are tightly regulated by the opposing activities of PI3Ks and phosphatases, such as PTEN. In resting or unstimulated cells, the basal concentration of PI(3,4,5)P3 is typically very low, often at or below the limit of detection of many analytical methods. However, even these low basal levels can be critical for maintaining cellular homeostasis. The fatty acyl composition of PI(3,4,5)P3, such as the 18:1 species (1-stearoyl-2-oleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate)), can influence its signaling properties and the recruitment of specific effector proteins.
Quantitative Data on Basal PI(3,4,5)P3 Levels
The quantification of specific acyl chain variants of PI(3,4,5)P3 in unstimulated cells is technically challenging due to their low abundance. The following table summarizes the available quantitative data for basal levels of PI(3,4,5)P3 in various cell types. It is important to note that many studies report basal levels as "undetectable" or "very low".
| Cell Type | PI(3,4,5)P3 Species | Basal Level (pmol/mg protein) | Method of Quantification |
| Human Neutrophils | 18:0/18:1-PI(3,4,5)P3 | ~0.1 | HPLC-MS |
| Human Platelets | Total PI(3,4,5)P3 | ~1.0 | IC-MS/MS |
| OP9 Pre-adipocytes | Total PI(3,4,5)P3 | 18.0 ± 5.4 | IC-MS/MS |
| MCF10A (Human Breast Epithelial) | Total PI(3,4,5)P3 | Very low/Undetectable | HPLC-MS |
Signaling Pathway
The PI3K signaling pathway is the primary route for the production of PI(3,4,5)P3. Upon stimulation by growth factors or other extracellular signals, receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs) activate Class I PI3Ks. These enzymes then phosphorylate phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) at the 3-position of the inositol ring, generating PI(3,4,5)P3. This lipid then acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), leading to their activation and the propagation of downstream signaling cascades that regulate various cellular functions. The tumor suppressor PTEN acts as a critical negative regulator by dephosphorylating PI(3,4,5)P3 back to PI(4,5)P2.
Experimental Protocols
The accurate quantification of this compound requires meticulous experimental procedures, from sample preparation to detection. Below are detailed methodologies for the key steps involved.
Lipid Extraction
A common and effective method for extracting phosphoinositides is an acidified chloroform/methanol extraction.
Materials:
-
Chloroform
-
Methanol
-
1 M HCl
-
2 M HCl
-
Internal standard (e.g., a non-naturally occurring phosphoinositide species)
-
Ice-cold phosphate-buffered saline (PBS)
-
Centrifuge capable of 1500 x g at 4°C
-
Nitrogen gas stream for drying
Procedure:
-
Harvest cells by scraping or trypsinization and wash twice with ice-cold PBS.
-
Pellet the cells by centrifugation. For adherent cells, lysis can be performed directly on the plate.
-
To the cell pellet (e.g., 1 x 108 platelets), add the following in order, vortexing after each addition:
-
242 µL of chloroform
-
484 µL of methanol
-
23.6 µL of 1 M HCl
-
170 µL of water
-
A known amount of internal standard.
-
-
Let the mixture stand at room temperature for 5 minutes with occasional vortexing.
-
Induce phase separation by adding 725 µL of chloroform and 170 µL of 2 M HCl.
-
Centrifuge at 1500 x g for 5 minutes at room temperature.
-
Carefully collect the lower organic phase, which contains the lipids.
-
Dry the lipid extract under a stream of nitrogen.
Derivatization (Optional but Recommended for Mass Spectrometry)
Derivatization, such as methylation of the phosphate groups, can improve the sensitivity and resolution of mass spectrometric analysis.
Materials:
-
Trimethylsilyldiazomethane (TMS-diazomethane)
-
Toluene
-
Methanol
Procedure:
-
Resuspend the dried lipid extract in a solution of toluene and methanol.
-
Add TMS-diazomethane and incubate at room temperature to allow for methylation of the phosphate groups.
-
Quench the reaction with a weak acid (e.g., acetic acid).
-
Dry the derivatized sample under a nitrogen stream.
Quantification by Mass Spectrometry (LC-MS/MS)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of lipid species.
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer
Procedure:
-
Resuspend the dried lipid extract (derivatized or underivatized) in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform).
-
Inject the sample onto an appropriate HPLC column (e.g., a C18 or C4 column) for separation of the different lipid species.
-
Perform mass spectrometric analysis in Multiple Reaction Monitoring (MRM) mode for triple quadrupole instruments or by targeted analysis of the accurate mass for high-resolution instruments.
-
For this compound: Monitor for the specific precursor ion and a characteristic fragment ion.
-
-
Quantify the amount of this compound by comparing the peak area of the endogenous lipid to that of the known amount of the co-analyzed internal standard.
Experimental Workflow
The overall workflow for the quantification of this compound is a multi-step process that requires careful execution to ensure accurate and reproducible results.
Conclusion
The basal levels of this compound are maintained at very low concentrations in most unstimulated cell types, reflecting the tight regulation of the PI3K signaling pathway. Accurate quantification of this and other phosphoinositide species is essential for understanding their roles in both normal physiology and disease states. The methodologies outlined in this guide provide a framework for researchers to reliably measure these important signaling molecules. Further research is needed to expand the quantitative data on basal PI(3,4,5)P3 levels, particularly for specific acyl chain variants, across a broader range of cell and tissue types to gain a more complete understanding of their physiological significance.
18:1 PI(3,4,5)P3 in Membrane Trafficking: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoinositides (PIs) are a class of minor phospholipids that play a major role as signaling molecules in eukaryotic cells. Their inositol head group can be reversibly phosphorylated at the 3, 4, and 5 positions, creating a diverse array of signaling lipids. Among these, Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a pivotal second messenger, primarily localized to the plasma membrane. It is synthesized by Class I phosphoinositide 3-kinases (PI3Ks) upon the phosphorylation of Phosphatidylinositol (4,5)-bisphosphate (PIP2). The levels of PI(3,4,5)P3 are tightly controlled by phosphatases such as PTEN and SHIP, which dephosphorylate it at the 3 and 5 positions, respectively.
While the function of the phosphorylated headgroup of PI(3,4,5)P3 in recruiting and activating downstream effector proteins is well-established, the significance of its acyl chain composition is an emerging area of research. Phosphoinositides in mammalian cells often have a specific acyl chain composition, with a predominance of a stearoyl group at the sn-1 position and an arachidonoyl group at the sn-2 position. However, other variants, such as those containing two oleoyl chains (18:1), exist and are functionally relevant. This guide will delve into the established roles of PI(3,4,5)P3 in membrane trafficking, with a special focus on the emerging understanding of the functional importance of its 18:1 acyl chain variant.
The PI3K/Akt Signaling Axis: The Engine of PI(3,4,5)P3-Mediated Trafficking
The activation of Class I PI3Ks by receptor tyrosine kinases or G protein-coupled receptors triggers the production of PI(3,4,5)P3 at the plasma membrane.[1][2] This accumulation of PI(3,4,5)P3 serves as a docking site for proteins containing a Pleckstrin Homology (PH) domain.[2][3] The most notable of these are the serine/threonine kinases Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1).[2][4][5] The co-localization of Akt and PDK1 at the membrane, facilitated by their binding to PI(3,4,5)P3, leads to the phosphorylation and activation of Akt.[6][7] Activated Akt then phosphorylates a wide range of downstream targets, orchestrating a multitude of cellular processes including cell growth, survival, and, critically, membrane trafficking.[3][7]
The Role of PI(3,4,5)P3 in Endocytic Pathways
PI(3,4,5)P3 is a key regulator of various endocytic processes, ensuring the efficient internalization of extracellular material and the modulation of cell surface receptor signaling.
Clathrin-Independent Endocytosis
PI(3,4,5)P3 plays a significant role in clathrin-independent endocytosis, a process crucial for the internalization of certain receptors, such as the Interleukin-2 receptor (IL-2R).[8] The activation of PI3K and subsequent production of PI(3,4,5)P3 at the plasma membrane leads to the recruitment and activation of the guanine nucleotide exchange factor (GEF) Vav2.[8] Vav2, in turn, activates the Rho GTPase Rac1, which is essential for the actin polymerization required for vesicle formation and internalization.[8]
Clathrin-Mediated and Caveolae-Mediated Endocytosis
PI(3,4,5)P3 also influences clathrin-mediated endocytosis (CME). It can bind to clathrin adaptors and its levels are regulated by phosphatases like SHIP2, which co-localizes with clathrin.[] Furthermore, PI3K signaling is implicated in endocytosis through caveolae, which are small invaginations of the plasma membrane.[6][7] Caveolae are enriched in signaling molecules and the machinery for the PI3K signaling cascade.[6]
The Role of PI(3,4,5)P3 in Exocytosis
PI(3,4,5)P3 is also a critical player in exocytosis, the process by which cells release molecules to the extracellular environment.
GLUT4 Translocation
A well-studied example of PI(3,4,5)P3's role in exocytosis is the insulin-stimulated translocation of the glucose transporter GLUT4 to the plasma membrane in muscle and adipose cells.[3] Insulin receptor activation leads to PI3K activation and the generation of PI(3,4,5)P3.[3] This recruits and activates Akt, which then phosphorylates downstream targets that promote the movement and fusion of GLUT4-containing vesicles with the plasma membrane, thereby increasing glucose uptake.[3][6]
The Significance of Acyl Chain Composition: The Case of 18:1 PI(3,4,5)P3
The fatty acid chains of phosphoinositides are not merely structural components; they can influence the biophysical properties of the membrane and modulate the activity of membrane-associated proteins. While much of the research on PI(3,4,5)P3 has focused on its headgroup, recent evidence highlights the functional importance of its acyl chains.
A key study demonstrated that the acyl chain composition of PI(3,4,5)P3 affects the structure and function of the nuclear receptor Steroidogenic Factor-1 (SF-1).[1][4] This research showed that altering the length and saturation of the acyl chains regulates the binding of phosphoinositides to SF-1.[4] Specifically, the study compared the effects of dioleoyl (18:1/18:1) PI(3,4,5)P3 and dipalmitoyl (16:0/16:0) PI(3,4,5)P3. The dioleoyl variant induced a more disordered structure in a critical coactivator-binding region of SF-1 and resulted in a six-fold lower affinity for a coactivator peptide compared to the dipalmitoyl form.[4] These findings strongly suggest that the chemical nature of the acyl chains can control the conformation and function of effector proteins.
While this study provides compelling evidence for the functional relevance of the 18:1 acyl chains in PI(3,4,5)P3, its specific roles in the context of membrane trafficking are still under investigation. It is plausible that different acyl chain variants of PI(3,4,5)P3 could differentially regulate the various effector proteins involved in endocytosis and exocytosis, adding another layer of complexity and specificity to phosphoinositide signaling.
Data Presentation
Table 1: Key Effector Proteins of PI(3,4,5)P3 in Membrane Trafficking
| Effector Protein | Binding Domain | Role in Membrane Trafficking |
| Akt/PKB | PH | Promotes GLUT4 vesicle translocation and regulates cytoskeletal dynamics.[3][6] |
| PDK1 | PH | Activates Akt by phosphorylation.[5][6] |
| ARNO | PH | Guanine nucleotide-exchange factor for Arf6, involved in clathrin-coated pit formation.[6] |
| Vav2 | PH | Guanine nucleotide-exchange factor for Rac1, involved in actin polymerization during clathrin-independent endocytosis.[8] |
| GRP1 | PH | Guanine nucleotide-exchange factor for Arf proteins, regulating intracellular traffic.[10] |
Table 2: Differential Effects of PI(3,4,5)P3 Acyl Chain Variants on SF-1 Function
| PI(3,4,5)P3 Acyl Chain Variant | Effect on SF-1 Structure | Coactivator Peptide Affinity |
| Dipalmitoyl (16:0/16:0) | Ordered coactivator-binding region | Higher |
| Dioleoyl (18:1/18:1) | Disordered coactivator-binding region | 6-fold lower |
Experimental Protocols
General Protocol for Lipid-Protein Overlay Assay
This assay is used to screen for proteins that bind to specific lipids.
-
Lipid Spotting: Spot serial dilutions of this compound and other control lipids onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.
-
Blocking: Block the membrane with a solution of 3-5% fatty acid-free Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Protein Incubation: Incubate the membrane with a solution containing the purified protein of interest (e.g., a PH domain-containing protein) or a cell lysate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane extensively with TBST to remove unbound protein.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, detect the bound protein using an enhanced chemiluminescence (ECL) substrate and imaging system.
General Protocol for Investigating the Role of PI3K in Membrane Trafficking
This protocol uses pharmacological inhibitors to assess the involvement of PI(3,4,5)P3 in a specific trafficking event.
-
Cell Culture: Culture the cells of interest to an appropriate confluency.
-
Inhibitor Treatment: Pre-incubate the cells with a PI3K inhibitor (e.g., 100 nM wortmannin or 50 µM LY294002) or a vehicle control (e.g., DMSO) for a specified time (e.g., 30-60 minutes).
-
Trafficking Assay:
-
For Endocytosis: Add a fluorescently labeled ligand or antibody that binds to a specific cell surface receptor and incubate for various time points.
-
For Exocytosis: Stimulate the cells with an appropriate agonist (e.g., insulin for GLUT4 translocation) in the continued presence of the inhibitor.
-
-
Fixation and Staining: Fix the cells with paraformaldehyde. If necessary, permeabilize the cells and stain for intracellular markers using specific antibodies.
-
Microscopy and Quantification: Acquire images using fluorescence microscopy. Quantify the internalization of the fluorescent cargo or the cell surface expression of the exocytosed protein.
-
Data Analysis: Compare the extent of trafficking between inhibitor-treated and control cells to determine the role of PI3K activity.
Conclusion and Future Directions
PI(3,4,5)P3 is an indispensable signaling lipid that orchestrates a multitude of membrane trafficking events, from the internalization of receptors to the regulated release of cellular cargo. The PI3K/Akt signaling pathway, activated by PI(3,4,5)P3, is central to these processes. The emerging evidence for the functional significance of the acyl chain composition of PI(3,4,5)P3, as exemplified by the distinct effects of the 18:1 variant, opens up a new frontier in phosphoinositide research.
Future investigations will likely focus on elucidating the specific roles of different PI(3,4,5)P3 acyl chain species in various membrane trafficking pathways. This will require the development of new tools and techniques to track and manipulate specific lipid species within living cells. A deeper understanding of how the interplay between the headgroup and acyl chains of PI(3,4,5)P3 fine-tunes its interactions with effector proteins will not only advance our fundamental knowledge of cell biology but also pave the way for the development of more targeted therapeutics for diseases where phosphoinositide signaling is dysregulated, such as cancer and diabetes.
References
- 1. The acyl chains of phosphoinositide PIP3 alter the structure and function of nuclear receptor steroidogenic factor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phosphatidylinositol 4,5-bisphosphate in the Control of Membrane Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specificity of Acyl Chain Composition of Phosphatidylinositols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The acyl chains of phosphoinositide PIP3 alter the structure and function of nuclear receptor steroidogenic factor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. How is the acyl chain composition of phosphoinositides created and does it matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of phosphatidylinositol-4,5-bisphosphate 3-kinase signaling in vesicular trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 10. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Preparation of 18:1 PI(3,4,5)P3 Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol 3,4,5-trisphosphate (PI(3,4,5)P3) is a critical second messenger in cell signaling, playing a pivotal role in pathways that govern cell growth, proliferation, survival, and motility. Liposomes incorporating PI(3,4,5)P3 serve as a powerful tool to study the interactions of this phosphoinositide with its downstream effectors in a controlled, membrane-mimetic environment. This document provides a detailed protocol for the preparation of unilamellar 18:1 PI(3,4,5)P3-containing liposomes using the thin-film hydration and extrusion method. This technique is widely used to produce liposomes with a defined size and narrow size distribution.
Materials and Methods
Materials
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) (ammonium salt) (this compound)
-
Chloroform
-
Methanol
-
Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Nitrogen gas source
-
Vacuum desiccator
-
Mini-extruder
-
Polycarbonate membranes (100 nm pore size)
-
Syringes (1 mL)
-
Dynamic Light Scattering (DLS) instrument
Experimental Protocol
The preparation of this compound liposomes involves three main stages: creation of a lipid film, hydration of the film to form multilamellar vesicles (MLVs), and extrusion to produce small unilamellar vesicles (SUVs) of a defined size.
1. Lipid Film Formation
The first step is to create a homogenous mixture of the lipids in an organic solvent, which is then evaporated to leave a thin lipid film.
-
Lipid Mixture Preparation:
-
For a final lipid concentration of 10 mg/mL, a common molar ratio for the lipid mixture is 95:5 (DOPC:PI(3,4,5)P3).
-
In a clean glass round-bottom flask, combine the appropriate volumes of the lipid stock solutions (typically dissolved in chloroform or a chloroform:methanol mixture) to achieve the desired molar ratio.
-
-
Solvent Evaporation:
-
The organic solvent is removed using a rotary evaporator under reduced pressure. This process should be carried out at a temperature above the phase transition temperature of the lipids to ensure a uniform film.
-
Alternatively, for small volumes, the solvent can be evaporated under a gentle stream of nitrogen gas.
-
-
Drying:
-
To ensure complete removal of any residual solvent, the lipid film is dried under high vacuum for at least 2 hours, or overnight in a desiccator.
-
2. Hydration
The dried lipid film is hydrated with an aqueous buffer to form a suspension of multilamellar vesicles (MLVs).
-
Buffer Addition:
-
Warm the hydration buffer to a temperature above the lipid phase transition temperature.
-
Add the appropriate volume of the warmed buffer to the round-bottom flask containing the dried lipid film.
-
-
Vortexing:
-
Agitate the flask by vortexing for several minutes until the lipid film is fully resuspended. This will result in a milky suspension of MLVs.
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
To improve the homogeneity of the liposomes, the MLV suspension can be subjected to several freeze-thaw cycles.[1] This involves repeatedly freezing the suspension in liquid nitrogen and thawing it in a warm water bath (above the lipid's transition temperature). This process helps to break down larger multilamellar structures.
-
3. Extrusion
The final step is to extrude the MLV suspension through polycarbonate membranes with a defined pore size to produce unilamellar vesicles with a narrow size distribution.
-
Extruder Assembly:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
-
Extrusion Process:
-
Draw the MLV suspension into a syringe and place it in the extruder.
-
Pass the suspension through the membrane by pushing the plunger. The process is repeated an odd number of times (typically 11-21 passes) to ensure that the final liposome suspension is collected from the opposite side of the initial loading.[2] This helps to ensure a more uniform size distribution. The extrusion should be performed at a temperature above the lipid's phase transition temperature.[1]
-
Data Presentation
The physical characteristics of the prepared liposomes should be analyzed to ensure quality and consistency. Dynamic Light Scattering (DLS) is a common technique used to determine the size distribution and polydispersity index (PDI) of the liposomes.
| Parameter | Expected Value |
| Mean Diameter (Z-average) | 100 - 130 nm |
| Polydispersity Index (PDI) | < 0.2 |
| Appearance | Slightly opalescent to translucent suspension |
Storage and Stability
Phosphoinositide-containing liposomes are susceptible to degradation and should be handled with care.
-
Storage Temperature: Store the liposome suspension at 4-8°C.[3] Do not freeze, as this can disrupt the liposome structure.[3]
-
Shelf Life: For optimal results, use the liposomes within 1-2 weeks of preparation.[2] Over time, hydrolysis of the lipids can occur, leading to changes in the liposome properties.[3]
-
Atmosphere: For long-term storage, consider de-gassing the buffer and storing the liposomes under an inert gas (e.g., argon) to minimize oxidation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling pathway involving PI(3,4,5)P3 and the experimental workflow for liposome preparation.
Caption: PI(3,4,5)P3 signaling pathway.
Caption: Liposome preparation workflow.
References
Application Notes and Protocols for the Use of 18:1 PI(3,4,5)P3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger lipid that plays a central role in a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The 18:1 acyl chain version, 18:1 PI(3,4,5)P3, is a commonly used synthetic analog for studying these pathways. Generated at the plasma membrane by phosphoinositide 3-kinases (PI3Ks) upon extracellular stimulation, PI(3,4,5)P3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). The recruitment of Akt to the membrane initiates a signaling cascade with profound effects on cellular function. Dysregulation of the PI3K/Akt pathway is implicated in numerous diseases, including cancer and diabetes, making the ability to manipulate cellular levels of PI(3,4,5)P3 a valuable tool for researchers.
These application notes provide detailed protocols for the exogenous delivery of this compound into cultured cells to transiently activate downstream signaling pathways. Two primary methods are described: liposome-mediated delivery and polyamine-carrier-mediated delivery. Additionally, protocols for assessing the primary downstream effect of PI(3,4,5)P3 delivery, the phosphorylation of Akt, are included.
Signaling Pathway and Experimental Workflow
The canonical PI3K signaling pathway begins with the activation of a receptor tyrosine kinase (RTK) or G protein-coupled receptor (GPCR), leading to the recruitment and activation of PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PI(3,4,5)P3. This second messenger recruits and activates downstream effectors, most notably Akt. The experimental workflow for exogenous delivery aims to bypass the initial receptor and PI3K activation steps by directly introducing PI(3,4,5)P3 into the cell.
Data Presentation: Quantitative Effects of Exogenous PI(3,4,5)P3
The following tables summarize expected quantitative outcomes based on published literature. Note that the magnitude of the response will vary depending on the cell type, delivery efficiency, and experimental conditions.
| Parameter | Liposome-Mediated Delivery | Polyamine-Carrier-Mediated Delivery | Reference |
| PI(3,4,5)P3 Concentration | 5-20 µM (in liposome preparation) | 10-30 µM (complexed with carrier) | [1][2] |
| Incubation Time | 30-90 minutes | 10-30 minutes | [2][3] |
| Expected Fold Increase in p-Akt (Ser473) | 1.5 - 5 fold | 2 - 10 fold | [4][5] |
| Expected Fold Increase in p-Akt (Thr308) | 1.5 - 4 fold | 2 - 8 fold | [4][5] |
Table 1: Typical Experimental Parameters and Expected Outcomes for Exogenous this compound Delivery.
| Cell Type | Delivery Method | PI(3,4,5)P3 Concentration | Incubation Time | Fold Increase in p-Akt (Ser473) | Reference |
| NIH 3T3 Fibroblasts | Histone Carrier | 10 µM | 10 min | ~3-fold | [2] |
| Human Platelets | Liposomes | 10 µM | 30 min | ~2-fold | [6] |
| CHO Cells | Neomycin Carrier | 20 µM | 15 min | ~5-fold | [3] |
| HCT116 Colon Cancer Cells | Liposomes | 15 µM | 60 min | ~4-fold | [7] |
Table 2: Example Data from Specific Cell Lines.
Experimental Protocols
Protocol 1: Liposome-Mediated Delivery of this compound
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound for delivery into cultured cells. The carrier lipid 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) is used as an example.
Materials:
-
This compound (ammonium salt)
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
Chloroform
-
Phosphate-buffered saline (PBS), sterile
-
Glass vials
-
Nitrogen or Argon gas source
-
Sonicator (bath or probe) or Liposome extruder with polycarbonate membranes (100 nm pore size)
-
Cultured cells in appropriate growth medium
Procedure:
-
Lipid Film Preparation: a. In a glass vial, combine this compound and DOPC in a 1:9 molar ratio (e.g., 0.1 µmol PI(3,4,5)P3 to 0.9 µmol DOPC) from chloroform stocks. b. Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom and sides of the vial. c. Place the vial under high vacuum for at least 1 hour to remove any residual solvent.
-
Liposome Formation by Hydration: a. Hydrate the lipid film with sterile PBS to a final total lipid concentration of 1-2 mM. b. Vortex the vial vigorously for 5-10 minutes until the lipid film is fully resuspended. This will form multilamellar vesicles (MLVs).
-
Liposome Sizing (Sonication or Extrusion):
-
Sonication: a. Place the vial containing the MLV suspension in a bath sonicator and sonicate for 10-20 minutes, or until the suspension becomes translucent. Maintain a cool temperature to prevent lipid degradation.
-
Extrusion (Recommended for uniform size): a. Assemble a mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.[4] b. Pass the MLV suspension through the extruder 11-21 times to form small unilamellar vesicles (SUVs).[4][8]
-
-
Cell Treatment: a. Dilute the prepared liposome suspension in serum-free cell culture medium to the desired final concentration (typically 5-20 µM total lipid). b. Remove the growth medium from the cultured cells and replace it with the liposome-containing medium. c. Incubate the cells for 30-90 minutes at 37°C.
-
Downstream Analysis: a. After incubation, wash the cells with PBS and lyse them for subsequent analysis, such as Western blotting for p-Akt and total Akt.
Protocol 2: Polyamine-Carrier-Mediated Delivery of this compound
This protocol utilizes a cationic carrier, such as neomycin or histone, to form a complex with the anionic this compound, facilitating its entry into cells.[2][3]
Materials:
-
This compound (ammonium salt)
-
Neomycin sulfate or Histone from calf thymus
-
Sterile water or PBS
-
Cultured cells in appropriate growth medium
Procedure:
-
Preparation of Stock Solutions: a. Prepare a 1 mM stock solution of this compound in sterile water or PBS. b. Prepare a 10 mM stock solution of neomycin sulfate in sterile water or a 1 mg/mL stock solution of histone in sterile water.
-
Complex Formation: a. In a microcentrifuge tube, combine the this compound and the polyamine carrier. A 1:3 molar ratio of PI(3,4,5)P3 to neomycin or a 1:1 mass ratio for histone is a good starting point. b. Gently mix and incubate at room temperature for 10-15 minutes to allow complex formation.
-
Cell Treatment: a. Dilute the complex in serum-free cell culture medium to a final this compound concentration of 10-30 µM. b. Remove the growth medium from the cultured cells and replace it with the medium containing the PI(3,4,5)P3-polyamine complex. c. Incubate the cells for 10-30 minutes at 37°C.[2]
-
Downstream Analysis: a. Following incubation, wash the cells with PBS and proceed with cell lysis for downstream applications like Western blotting.
Protocol 3: Quantitative Western Blot for Akt Phosphorylation
This protocol provides a method to assess the activation of Akt by measuring the levels of phosphorylated Akt at Serine 473 and Threonine 308 relative to total Akt.[4][9]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-phospho-Akt (Thr308), Rabbit anti-Akt (pan)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Lysis and Protein Quantification: a. After treatment with this compound, place the culture dish on ice and wash cells twice with ice-cold PBS. b. Add ice-cold lysis buffer to the cells, scrape, and collect the lysate. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling. b. Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and run until adequate separation is achieved. c. Transfer the proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against p-Akt (Ser473), p-Akt (Thr308), or total Akt overnight at 4°C with gentle agitation. It is recommended to probe for phosphorylated and total protein on separate blots run in parallel. f. Wash the membrane three times with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST.
-
Detection and Quantification: a. Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system. b. Quantify the band intensities using image analysis software (e.g., ImageJ). c. Normalize the intensity of the p-Akt bands to the corresponding total Akt bands to determine the relative increase in phosphorylation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no Akt phosphorylation | Inefficient delivery of PI(3,4,5)P3. | Optimize the lipid-to-carrier ratio and the final concentration of the complex. Try a different delivery method (liposomes vs. polyamine carrier). Ensure the quality and stability of the this compound stock. |
| High phosphatase activity. | Reduce the incubation time to capture the transient peak of phosphorylation. | |
| High background in Western blot | Insufficient blocking or washing. | Increase the duration of blocking and washing steps. Use a higher concentration of Tween-20 in the wash buffer (up to 0.1%). |
| Non-specific antibody binding. | Titrate the primary and secondary antibodies to determine the optimal concentration. | |
| Inconsistent results | Variation in cell confluence or health. | Ensure cells are seeded at a consistent density and are in a healthy, logarithmic growth phase. |
| Inconsistent preparation of delivery complexes. | Prepare fresh liposomes or polyamine complexes for each experiment and ensure thorough mixing. |
Table 3: Troubleshooting Common Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. news.ssbcrack.com [news.ssbcrack.com]
- 4. tf7.org [tf7.org]
- 5. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Multirole of Liposomes in Therapy and Prevention of Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lirias.kuleuven.be [lirias.kuleuven.be]
- 8. Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 9. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 18:1 PI(3,4,5)P3 Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger lipid residing in the plasma membrane, playing a pivotal role in a multitude of cellular processes including cell growth, proliferation, survival, and migration. The 18:1 acyl chain version, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phospho-(3,4,5)-trisphosphate, is a physiologically relevant species. The recruitment of cytosolic proteins to the membrane is often mediated by their specific interaction with PI(3,4,5)P3. This interaction is typically facilitated by specialized lipid-binding domains within the proteins, such as the Pleckstrin Homology (PH), Phox Homology (PX), and FYVE domains.[1] Dysregulation of the PI(3,4,5)P3 signaling pathway is frequently implicated in diseases like cancer and diabetes, making the study of PI(3,4,5)P3-protein interactions a key area of research for therapeutic development.[2]
These application notes provide an overview and detailed protocols for several common methods used to investigate the binding of proteins to 18:1 PI(3,4,5)P3.
PI(3,4,5)P3 Signaling Pathway
The cellular levels of PI(3,4,5)P3 are tightly regulated by the opposing activities of phosphoinositide 3-kinases (PI3Ks) and the phosphatase and tensin homolog (PTEN). Upon stimulation by growth factors or other extracellular signals, PI3K is activated and phosphorylates phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) to generate PI(3,4,5)P3.[3] This accumulation of PI(3,4,5)P3 at the plasma membrane creates docking sites for proteins containing PH domains, such as Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase 1 (PDK1).[2] The recruitment of these kinases to the membrane leads to their activation and the initiation of downstream signaling cascades that regulate essential cellular functions.[3] The signaling is terminated by the action of PTEN, which dephosphorylates PI(3,4,5)P3 back to PI(4,5)P2.[1]
Quantitative Data Presentation
The binding affinity of a protein to this compound is a critical parameter for understanding its biological function. The dissociation constant (Kd) is a common metric used to quantify this interaction, with a lower Kd value indicating a higher binding affinity. The following table summarizes reported Kd values for the interaction of specific proteins with this compound.
| Protein/Domain | Assay Method | Reported Kd | Reference |
| Steroidogenic factor-1 (SF-1) Ligand Binding Domain | Electrophoretic Mobility Shift Assay | 80 ± 12 nM | [4] |
Experimental Protocols
Several in vitro methods are commonly employed to study the interaction between proteins and this compound. These range from qualitative screening assays to more quantitative biophysical techniques.
Protein-Lipid Overlay Assay
This is a rapid and straightforward method for screening the lipid-binding specificity of a protein.[5] It provides qualitative or semi-quantitative information on protein-lipid interactions.[6]
Protocol:
-
Lipid Preparation: Dissolve this compound and other control lipids in an appropriate organic solvent (e.g., chloroform/methanol/water, 20:9:1 v/v/v).
-
Membrane Spotting: Carefully spot 1-2 µL of serial dilutions of the lipid solutions onto a nitrocellulose or PVDF membrane. Allow the solvent to evaporate completely.
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 3% (w/v) fat-free Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Protein Incubation: Incubate the membrane with the purified protein of interest (typically 1-5 µg/mL) in the blocking buffer overnight at 4°C with gentle agitation.[6][7]
-
Washing: Wash the membrane extensively with TBST (3 x 10 minutes) to remove unbound protein.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest or its purification tag (e.g., anti-GST, anti-His) for 1 hour at room temperature.
-
Washing: Wash the membrane as described in step 5.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane as described in step 5.
-
Detection: Detect the bound protein using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an appropriate imaging system.[6]
Liposome-Based Assays
Liposome-based assays are considered more physiologically relevant than protein-lipid overlay assays because the lipids are presented in a bilayer context, mimicking a cell membrane.[8] Common variations include liposome flotation and sedimentation assays.
This method separates liposome-bound proteins from unbound proteins based on their buoyancy in a density gradient.[9]
Protocol:
-
Liposome Preparation:
-
Mix the desired lipids (e.g., a base of phosphatidylcholine and phosphatidylethanolamine with 5-10% this compound) in a glass tube.
-
Dry the lipids to a thin film under a stream of nitrogen gas.
-
Hydrate the lipid film in a suitable buffer (e.g., HEPES-buffered saline) to form multilamellar vesicles.
-
Create unilamellar vesicles by sonication or extrusion through a polycarbonate membrane.
-
-
Binding Reaction: Incubate the prepared liposomes with the purified protein of interest in a binding buffer for 30-60 minutes at room temperature.
-
Gradient Preparation:
-
In an ultracentrifuge tube, create a sucrose gradient (e.g., a discontinuous gradient of 40%, 30%, and 0% sucrose).
-
The protein-liposome mixture, adjusted to a high sucrose concentration (e.g., 40%), is loaded at the bottom of the tube.
-
-
Ultracentrifugation: Centrifuge the tubes at high speed (e.g., 200,000 x g) for 1-2 hours at 4°C. Liposomes, being less dense, will float to the top of the gradient, carrying any bound protein with them.
-
Fraction Collection and Analysis: Carefully collect fractions from the top, middle, and bottom of the gradient. Analyze the protein content of each fraction by SDS-PAGE and Western blotting.
Affinity Pull-Down Assay
This technique utilizes beads coated with this compound to isolate binding proteins from a complex mixture, such as a cell lysate.[10]
Protocol:
-
Bead Preparation: Obtain commercially available agarose beads conjugated to this compound or prepare them according to the manufacturer's instructions.
-
Cell Lysate Preparation: Prepare a cell lysate under non-denaturing conditions. Clarify the lysate by centrifugation to remove insoluble material.
-
Binding: Incubate the this compound-conjugated beads with the cell lysate for 2-4 hours at 4°C with gentle rotation. Include control beads (e.g., unconjugated agarose beads) to identify non-specific binders.
-
Washing: Pellet the beads by centrifugation and wash them several times with a wash buffer (e.g., lysis buffer with a lower detergent concentration) to remove unbound proteins.
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer or a high-salt buffer).
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the protein of interest or send for mass spectrometry analysis to identify novel binding partners.
Concluding Remarks
The choice of assay for studying this compound-protein interactions depends on the specific research question. The protein-lipid overlay assay is an excellent initial screening tool, while liposome-based assays provide a more physiologically relevant context. For the identification of binding partners from complex mixtures and for quantitative affinity measurements, affinity pull-down assays and biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are more appropriate. A combination of these techniques will provide a comprehensive understanding of the interaction between a protein and this compound.
References
- 1. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. liverpool.ac.uk [liverpool.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. An improved protein lipid overlay assay for studying lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyzing Protein-Phosphoinositide Interactions with Liposome Flotation Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Liposome Flotation Assays for Phosphoinositide-protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PI(3,4,5)P3 Interactome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Kinase Assays Utilizing Phosphoinositide Substrates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing in vitro kinase assays with a focus on phosphoinositide lipids, particularly in the context of the Phosphoinositide 3-kinase (PI3K) signaling pathway. While the specific substrate 18:1 PI(3,4,5)P3 is typically a product of Class I PI3-kinases, this document will cover the standard assay formats for PI3K activity which generate this important second messenger, and also discuss considerations for assays where PI(3,4,5)P3 might be used as a substrate for other kinases.
Introduction to Phosphoinositide Kinases and the PI3K Pathway
Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of the PI3K pathway is a hallmark of many cancers, making it a key target for therapeutic intervention.[1][2][3] Class I PI3Ks are activated by receptor tyrosine kinases or G-protein coupled receptors and subsequently phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) at the 3-position of the inositol ring to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[2][3][4][5] PIP3 acts as a second messenger, recruiting downstream effector proteins, most notably the serine/threonine kinase AKT, to the plasma membrane, leading to their activation.[5][6]
Overview of In Vitro Kinase Assay Formats
A variety of in vitro assay formats are available to measure the activity of phosphoinositide kinases. The choice of assay depends on factors such as the specific kinase, the required throughput, and the available equipment. Common methods include:
-
Radiometric Assays: These traditional assays utilize [γ-³²P]ATP to track the transfer of a radioactive phosphate group to the lipid substrate.[5][7][8] The radiolabeled product is then separated from the labeled ATP and quantified.
-
Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay, measure the amount of ADP produced during the kinase reaction.[9][10] The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is proportional to kinase activity.[9][10]
-
Fluorescence-Based Assays: These methods include Homogeneous Time-Resolved Fluorescence (HTRF) and assays using fluorescently labeled substrates.[4][11] HTRF assays often involve a competitive binding format where the production of the phosphorylated lipid disrupts a FRET signal.[4]
-
Membrane Capture Assays: These assays exploit the ability of phosphoinositides to bind to nitrocellulose membranes.[5][7] The radiolabeled lipid product from a kinase reaction is captured on the membrane, washed to remove unincorporated [γ-³²P]ATP, and then quantified.[5][7]
Signaling Pathway Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. mdpi.com [mdpi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. A membrane capture assay for lipid kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. promega.com [promega.com]
- 10. promega.es [promega.es]
- 11. Single-Cell Analysis of Phosphoinositide 3-Kinase (PI3K) and Phosphatase and Tensin Homolog (PTEN) Activation - PMC [pmc.ncbi.nlm.nih.gov]
Delivery of 18:1 PI(3,4,5)P3 to Live Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger lipid involved in a multitude of cellular processes, including cell growth, proliferation, survival, and migration. The 18:1 acyl chain version, 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), is a commonly used synthetic analog for studying these pathways. Due to its charge and size, PI(3,4,5)P3 is impermeable to the cell membrane. Therefore, effective delivery methods are required to introduce it into live cells to study its downstream effects.
This document provides detailed application notes and protocols for three common methods of delivering 18:1 PI(3,4,5)P3 to live cells: carrier-mediated delivery, liposomal delivery, and electroporation. It also outlines the key signaling pathway activated by intracellular PI(3,4,5)P3 and provides methods for quantifying its delivery and downstream effects.
PI(3,4,5)P3 Signaling Pathway
Upon successful delivery into the cell, exogenous PI(3,4,5)P3 primarily activates the PI3K/Akt signaling pathway. This pathway is a central regulator of many cellular functions.
Figure 1: PI3K/Akt signaling initiated by exogenous PI(3,4,5)P3.
The delivered PI(3,4,5)P3 molecules accumulate at the inner leaflet of the plasma membrane, where they act as docking sites for proteins containing pleckstrin homology (PH) domains. This includes the serine/threonine kinase Akt (also known as Protein Kinase B) and its upstream kinase, phosphoinositide-dependent kinase 1 (PDK1)[1][2][3]. The co-localization of Akt and PDK1 at the membrane facilitates the phosphorylation of Akt at threonine 308 by PDK1, leading to its partial activation[4][5]. Full activation of Akt requires a subsequent phosphorylation at serine 473 by mTORC2[3]. Once activated, Akt phosphorylates a wide range of downstream substrates, regulating processes like cell survival, growth, and metabolism[3].
Data Presentation: Quantitative Overview of Delivery Methods
The following tables summarize typical quantitative parameters associated with the delivery of PI(3,4,5)P3 to live cells. It is important to note that specific efficiencies and outcomes are highly dependent on the cell type, experimental conditions, and the specific protocol used. The data presented here are compiled from various studies and should be considered as a general guide.
Table 1: Comparison of this compound Delivery Methods
| Delivery Method | Typical Concentration of PI(3,4,5)P3 | Estimated Delivery Efficiency (% of cells) | Time Required for Delivery | Key Advantages | Key Disadvantages |
| Carrier-Mediated (Histone) | 5 - 40 µM | 70-90% | 5 - 30 minutes | Simple, rapid, and cost-effective.[6] | Can induce cellular stress; potential for non-specific effects of the carrier. |
| Liposomal Delivery | 1 - 10 µM | 50-80% | 1 - 4 hours | Protects PI(3,4,5)P3 from degradation; can be targeted. | More complex protocol; liposome formulation can be critical. |
| Electroporation | 1 - 5 µM | >90% | Seconds | Highly efficient for a wide range of cell types. | Can cause significant cell death; requires specialized equipment.[7] |
Table 2: Quantification of Downstream Effects
| Downstream Effect | Assay Method | Typical Fold Change (vs. Control) | Time to Max Effect | Reference |
| Akt Phosphorylation (p-Akt) | Western Blot, ELISA | 2 to 10-fold | 15 - 60 minutes | [8] |
| Cell Proliferation | MTT Assay, Cell Counting | 1.5 to 3-fold | 24 - 72 hours | |
| Glucose Uptake | 2-NBDG Uptake Assay | 1.5 to 2.5-fold | 1 - 4 hours |
Experimental Protocols
The following are detailed protocols for the three main methods of delivering this compound to live cells. Note: These protocols are generalized and should be optimized for your specific cell type and experimental goals.
Protocol 1: Carrier-Mediated Delivery using Histone
This method utilizes a cationic carrier, such as histone, to form a complex with the negatively charged PI(3,4,5)P3, facilitating its entry into the cell.
Figure 2: Workflow for carrier-mediated delivery of PI(3,4,5)P3.
Materials:
-
This compound (e.g., from Avanti Polar Lipids)
-
Histone (e.g., Type III-S from Sigma-Aldrich)
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells (70-80% confluent)
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of this compound in a suitable solvent (e.g., chloroform:methanol:water, 20:10:1). Aliquot and store at -20°C.
-
Prepare a 1 mg/mL stock solution of histone in sterile water. Aliquot and store at -20°C.
-
-
Formation of the PI(3,4,5)P3-Histone Complex:
-
In a sterile microcentrifuge tube, combine this compound and histone at a molar ratio of approximately 1:1 to 1:5 (PI(3,4,5)P3:histone). A typical starting point is a 1:2 molar ratio.
-
Briefly vortex the mixture and incubate at room temperature for 10-15 minutes to allow complex formation.
-
-
Cell Treatment:
-
Wash the cells once with pre-warmed PBS.
-
Replace the medium with serum-free medium.
-
Add the PI(3,4,5)P3-histone complex to the cells to achieve the desired final concentration of PI(3,4,5)P3 (e.g., 10 µM).
-
Incubate the cells at 37°C for 5-30 minutes. The optimal incubation time should be determined empirically.
-
-
Post-Incubation:
-
Wash the cells three times with PBS to remove the excess complex.
-
Add complete growth medium and return the cells to the incubator.
-
Proceed with downstream assays at the desired time points.
-
Protocol 2: Liposomal Delivery
This method involves encapsulating this compound within liposomes, which can then fuse with the cell membrane to deliver their contents.
Figure 3: Workflow for liposomal delivery of PI(3,4,5)P3.
Materials:
-
This compound
-
Carrier lipids (e.g., DOPC, DOPE, Cholesterol)
-
Chloroform
-
Hydration buffer (e.g., PBS or HEPES-buffered saline)
-
Rotary evaporator or nitrogen stream
-
Sonicator or extruder
-
Cultured cells (70-80% confluent)
Protocol:
-
Preparation of Lipid Mixture:
-
In a round-bottom flask, combine this compound with carrier lipids in chloroform. A common molar ratio is 1:9:5 (PI(3,4,5)P3 : DOPC : Cholesterol).
-
-
Formation of Thin Lipid Film:
-
Remove the chloroform using a rotary evaporator under vacuum or by gently blowing a stream of nitrogen over the lipid solution. This will result in a thin lipid film on the wall of the flask.
-
-
Hydration and Liposome Formation:
-
Hydrate the lipid film with the desired buffer by vortexing or gentle agitation. The volume of buffer will determine the final lipid concentration.
-
To form small unilamellar vesicles (SUVs), sonicate the lipid suspension in a bath sonicator or with a probe sonicator until the solution becomes clear. Alternatively, for a more uniform size distribution, use a mini-extruder with a polycarbonate membrane (e.g., 100 nm pore size).
-
-
Cell Treatment:
-
Wash the cells with PBS and replace the medium with serum-free medium.
-
Add the liposome suspension to the cells to achieve the desired final concentration of PI(3,4,5)P3 (e.g., 5 µM).
-
Incubate the cells at 37°C for 1-4 hours.
-
-
Post-Incubation:
-
Wash the cells three times with PBS.
-
Add complete growth medium and proceed with downstream analysis.
-
Protocol 3: Electroporation
Electroporation uses an electrical pulse to transiently permeabilize the cell membrane, allowing the entry of molecules like PI(3,4,5)P3.
Figure 4: Workflow for electroporation-based delivery of PI(3,4,5)P3.
Materials:
-
This compound
-
Electroporation buffer (commercially available or prepared in-house)
-
Electroporator and cuvettes
-
Cultured cells in suspension
Protocol:
-
Cell Preparation:
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in ice-cold electroporation buffer at a concentration of 1-5 x 10^6 cells/mL.
-
-
Electroporation:
-
Add this compound to the cell suspension to the desired final concentration (e.g., 2 µM).
-
Transfer the cell/PI(3,4,5)P3 mixture to a pre-chilled electroporation cuvette.
-
Apply the electrical pulse using parameters optimized for your cell type. This is a critical step and may require titration of voltage, capacitance, and pulse duration.
-
Immediately after the pulse, allow the cells to recover on ice for 10-15 minutes.
-
-
Post-Electroporation:
-
Gently transfer the cells to a culture dish containing pre-warmed complete growth medium.
-
Incubate the cells at 37°C.
-
Allow the cells to recover for 24-48 hours before performing downstream assays.
-
Quantification of Delivery and Downstream Effects
To validate the successful delivery of this compound and to quantify its biological effects, several methods can be employed.
Quantification of Intracellular PI(3,4,5)P3
-
Fluorescently Labeled PI(3,4,5)P3: The easiest way to visualize and quantify uptake is to use a fluorescently labeled version of PI(3,4,5)P3 (e.g., with a Bodipy or NBD tag). The intracellular fluorescence can be measured using fluorescence microscopy or flow cytometry.
-
ELISA: Commercially available ELISA kits can be used to quantify the intracellular levels of PI(3,4,5)P3 from cell lysates.
-
Mass Spectrometry: For absolute quantification, liquid chromatography-mass spectrometry (LC-MS) can be used to measure the levels of specific phosphoinositide species.
Analysis of Downstream Signaling
-
Western Blotting: This is the most common method to assess the activation of the Akt pathway. Use phospho-specific antibodies to detect the phosphorylation of Akt at Thr308 and Ser473. The signal can be quantified by densitometry and normalized to total Akt levels.
-
In-Cell Westerns or ELISA: These are higher-throughput methods for quantifying protein phosphorylation in a plate-based format.
-
Functional Assays: Depending on the research question, functional assays such as cell proliferation assays (e.g., MTT, BrdU incorporation), migration assays (e.g., wound healing, transwell), or glucose uptake assays can be performed to measure the biological consequences of PI(3,4,5)P3 delivery.
Conclusion
The successful delivery of this compound to live cells is a powerful tool for dissecting the intricate roles of this lipid second messenger in cellular signaling. The choice of delivery method will depend on the specific cell type, experimental goals, and available resources. Careful optimization of the chosen protocol and rigorous quantification of both delivery and downstream effects are essential for obtaining reliable and reproducible results.
Disclaimer: These protocols are intended as a guide. Researchers should consult the primary literature and perform their own optimizations for their specific experimental systems.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. portlandpress.com [portlandpress.com]
- 4. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular delivery of phosphoinositides and inositol phosphates using polyamine carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. QUANTITATION OF PI[3,4,5]P3 DYNAMICS IN EGF-STIMULATED CARCINOMA CELLS: A comparison of PH domain-mediated versus immunological methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Supported Lipid Bilayers with 18:1 PI(3,4,5)P3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Supported lipid bilayers (SLBs) are powerful tools for studying the interactions of proteins and other biomolecules with cell membranes in a controlled in vitro environment. Incorporating phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3), a critical second messenger in cellular signaling, into SLBs allows for the detailed investigation of its role in recruiting and activating downstream effector proteins. This document provides detailed application notes and protocols for the preparation, characterization, and use of SLBs containing 18:1 PI(3,4,5)P3 (1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate)).
These model membranes are particularly relevant for studying signaling pathways involved in cell growth, proliferation, survival, and motility.[1][2] Dysregulation of the PI(3,4,5)P3 signaling pathway is implicated in numerous diseases, including cancer and diabetes, making these SLB systems valuable for drug screening and development.
Key Applications
-
Protein-Lipid Interaction Studies: Quantitatively measure the binding affinity and kinetics of proteins containing pleckstrin homology (PH) domains and other PI(3,4,5)P3-binding motifs to the membrane surface.
-
Reconstitution of Signaling Pathways: Assemble components of signaling cascades on the SLB to study the sequence of events, from receptor activation to downstream effector recruitment and activation.
-
Drug Screening: Screen for small molecules or antibodies that inhibit or modulate the interaction of signaling proteins with PI(3,4,5)P3.
-
Biophysical Characterization: Investigate the influence of PI(3,4,5)P3 on the physical properties of the lipid bilayer, such as fluidity and domain formation.
Data Presentation
Table 1: Typical Lipid Compositions for this compound-Containing SLBs
| Component Lipid | Molar Percentage (%) | Purpose |
| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | 90-98 | Main structural component of the bilayer |
| This compound | 1-5 | Signaling lipid for protein recruitment |
| 1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS) | 1-5 | Introduces negative charge, mimicking the inner leaflet of the plasma membrane |
| Fluorescently labeled lipid (e.g., NBD-PE) | <1 | For visualization and characterization by fluorescence microscopy |
Table 2: Quantitative Data on Protein Binding to PI(3,4,5)P3
| Protein | PI(3,4,5)P3 Binding Domain | Reported Dissociation Constant (Kd) | Technique |
| Akt1 (PKB) | PH domain | ~100 nM | Surface Plasmon Resonance (SPR) |
| PDK1 | PH domain | ~50 nM | Liposome binding assays |
| Btk | PH domain | 174 nM[3] | Liposome competition assay[3] |
| GRP1 | PH domain | High affinity (nM range) | Various |
| ARNO | PH domain | Binds specifically to PI(3,4,5)P3 | Various |
Note: Kd values can vary depending on the experimental conditions, including the specific lipid composition of the bilayer and the measurement technique employed.
Signaling Pathways and Experimental Workflows
PI(3,4,5)P3 Signaling Pathway
The diagram below illustrates a simplified PI3K/Akt signaling pathway that can be reconstituted and studied using SLBs containing PI(3,4,5)P3.
Caption: PI3K/Akt signaling pathway initiated by RTK activation.
Experimental Workflow: SLB Formation and Protein Binding Assay
The following diagram outlines the key steps for preparing PI(3,4,5)P3-containing SLBs and performing a protein binding experiment.
Caption: Workflow for SLB preparation and protein binding analysis.
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Small Unilamellar Vesicles (SUVs)
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform
-
This compound in chloroform/methanol
-
Chloroform
-
Glass vials
-
Nitrogen gas source
-
Vacuum desiccator
-
Extruder with polycarbonate membranes (100 nm pore size)
-
Syringes
-
Buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)
Methodology:
-
In a clean glass vial, combine the desired lipids in chloroform to achieve the final molar ratios (see Table 1). For example, for a 1 ml final vesicle suspension of 1 mM total lipid with 2% PI(3,4,5)P3, mix the appropriate volumes of stock solutions.
-
Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by adding the buffer and vortexing vigorously. The final total lipid concentration should typically be between 1 and 5 mM.
-
To create unilamellar vesicles, pass the lipid suspension through a 100 nm polycarbonate membrane using a mini-extruder at least 21 times. The extrusion should be performed above the phase transition temperature of the lipids.
Protocol 2: Formation of Supported Lipid Bilayers (SLBs)
Materials:
-
Prepared SUV suspension
-
Glass coverslips or other hydrophilic substrate
-
Plasma cleaner or piranha solution (use with extreme caution)
-
Buffer
Methodology:
-
Thoroughly clean the glass coverslips. A common method is to treat them with a plasma cleaner for 5-10 minutes or immerse them in piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide) for 10 minutes, followed by extensive rinsing with ultrapure water.
-
Place the cleaned coverslip in a perfusion chamber.
-
Add the SUV suspension to the chamber and incubate for 30-60 minutes at room temperature. Vesicles will spontaneously adsorb, rupture, and fuse to form a continuous lipid bilayer on the hydrophilic surface.
-
Gently rinse the chamber with buffer to remove any non-fused vesicles. The SLB is now ready for characterization and use.
Protocol 3: Characterization of SLBs
A. Fluorescence Recovery After Photobleaching (FRAP)
Purpose: To confirm the formation of a fluid lipid bilayer.
Methodology:
-
Ensure the SLB contains a small amount (<1 mol%) of a fluorescently labeled lipid (e.g., NBD-PE).
-
Using a confocal or TIRF microscope, photobleach a small region of interest (ROI) on the SLB with a high-intensity laser.
-
Acquire a time-lapse series of images of the bleached region at low laser power.
-
Analyze the recovery of fluorescence in the bleached ROI over time. A mobile bilayer will show a recovery of fluorescence as unbleached lipids diffuse into the bleached area. From the recovery curve, the diffusion coefficient of the lipids can be calculated.
B. Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
Purpose: To monitor the formation of the SLB in real-time and determine its viscoelastic properties.
Methodology:
-
Use a QCM-D instrument with a silica-coated sensor crystal.
-
Establish a stable baseline with buffer flowing over the sensor.
-
Introduce the SUV suspension. A characteristic change in frequency (Δf) and dissipation (ΔD) will be observed.
-
An initial decrease in frequency and increase in dissipation corresponds to the adsorption of intact vesicles.
-
A subsequent increase in frequency and decrease in dissipation indicates the rupture of vesicles and the formation of a more rigid, less hydrated lipid bilayer.
-
-
The final Δf value can be used to calculate the mass of the adsorbed bilayer.
Protocol 4: Protein Binding Assay using Total Internal Reflection Fluorescence (TIRF) Microscopy
Materials:
-
Formed SLB containing PI(3,4,5)P3
-
Fluorescently labeled protein of interest
-
TIRF microscope
-
Blocking buffer (e.g., buffer with 1% Bovine Serum Albumin - BSA)
Methodology:
-
After forming the SLB, incubate the chamber with blocking buffer for 30 minutes to prevent non-specific binding of the protein to the substrate.
-
Rinse the chamber with buffer.
-
Introduce the fluorescently labeled protein at various concentrations.
-
Allow the protein to incubate with the SLB until equilibrium is reached (typically 15-30 minutes).
-
Image the SLB using a TIRF microscope. TIRF microscopy selectively excites fluorophores near the glass-water interface, minimizing background fluorescence from the bulk solution.
-
Quantify the fluorescence intensity on the SLB surface for each protein concentration.
-
Plot the fluorescence intensity as a function of protein concentration and fit the data to a binding isotherm (e.g., Langmuir) to determine the dissociation constant (Kd).
By following these protocols, researchers can effectively utilize supported lipid bilayers with this compound to gain valuable insights into fundamental cellular processes and to advance the development of novel therapeutics.
References
Application Note: Mass Spectrometry Analysis of 18:1 PI(3,4,5)P3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger lipid in eukaryotic cells, playing a pivotal role in a multitude of cellular processes including cell growth, proliferation, survival, and differentiation.[1][2] The enzyme phosphoinositide 3-kinase (PI3K) generates PI(3,4,5)P3 by phosphorylating phosphatidylinositol (4,5)-bisphosphate (PIP2) at the 3'-hydroxyl position of the inositol ring.[1][2][3] The levels of PI(3,4,5)P3 are tightly regulated by phosphatases such as PTEN, which dephosphorylates it at the 3' position.[1][4] Dysregulation of the PI3K/PTEN signaling axis is frequently implicated in various diseases, most notably cancer.[2][5]
The specific acyl chain composition of phosphoinositides, such as the 18:1 (oleoyl) variant of PI(3,4,5)P3, is increasingly recognized as an important factor in their biological activity and subcellular localization. Therefore, accurate and sensitive quantification of specific molecular species like 18:1 PI(3,4,5)P3 is crucial for understanding its precise roles in health and disease, and for the development of targeted therapeutics.
This application note provides detailed protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful technique for the specific and sensitive quantification of lipids.[6][7]
PI(3,4,5)P3 Signaling Pathway
The PI3K signaling pathway is initiated by the activation of receptor tyrosine kinases or G protein-coupled receptors, leading to the recruitment and activation of PI3K at the plasma membrane.[2] PI3K then phosphorylates PIP2 to generate PI(3,4,5)P3.[1] This lipid product acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[1][3][4] The recruitment of these proteins to the membrane initiates a downstream signaling cascade that promotes cell survival, growth, and proliferation.[4][8] The signaling is terminated by the action of phosphatases like PTEN and SHIP, which dephosphorylate PI(3,4,5)P3.[1][4]
References
- 1. Phosphatidylinositol (3,4,5)-trisphosphate - Wikipedia [en.wikipedia.org]
- 2. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jsbms.jp [jsbms.jp]
- 6. Mass spectrometry-based profiling of phosphoinositide: advances, challenges, and future directions - Molecular Omics (RSC Publishing) DOI:10.1039/D5MO00115C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Role of phosphatidylinositol-4,5-bisphosphate 3-kinase signaling in vesicular trafficking - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescently Labeled 18:1 PI(3,4,5)P3 in Imaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing fluorescently labeled 18:1 Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) for cellular imaging. This powerful tool enables the visualization of a critical second messenger in real-time, offering insights into fundamental cellular processes and potential therapeutic targets.
Introduction
Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a low-abundance phospholipid that plays a pivotal role in various signal transduction pathways, governing cell growth, proliferation, survival, and migration.[1] Dysregulation of PI(3,4,5)P3 signaling is implicated in numerous diseases, including cancer and diabetes.[2] Fluorescently labeled analogs of 18:1 PI(3,4,5)P3, along with genetically encoded biosensors that specifically bind to it, have emerged as indispensable tools for studying its spatiotemporal dynamics within living cells.
These probes allow for the direct visualization of PI(3,4,5)P3 localization and concentration changes at the plasma membrane and other intracellular compartments in response to various stimuli. This enables researchers to dissect the intricate mechanisms of PI3K/Akt signaling and to screen for compounds that modulate this pathway.
Applications
The primary application of fluorescently labeled this compound and its biosensors is the real-time imaging of the PI3K signaling pathway. Key applications include:
-
Monitoring Growth Factor Signaling: Visualize the transient increase in PI(3,4,5)P3 at the plasma membrane following stimulation with growth factors like EGF or insulin.[3][4]
-
Analyzing Cell Migration and Chemotaxis: Observe the polarized accumulation of PI(3,4,5)P3 at the leading edge of migrating cells.[5]
-
Drug Discovery and Screening: Assess the efficacy of small molecule inhibitors or activators of the PI3K pathway by monitoring their effect on cellular PI(3,4,5)P3 levels.
-
Investigating Vesicular Trafficking: Study the role of PI(3,4,5)P3 in endocytosis and exocytosis.[6]
-
High-Resolution Imaging: Employ advanced microscopy techniques like Total Internal Reflection Fluorescence (TIRF) microscopy for high-sensitivity imaging of PI(3,4,5)P3 dynamics at the plasma membrane.[7][8]
Signaling Pathway Overview
The production of PI(3,4,5)P3 is primarily regulated by Phosphoinositide 3-kinases (PI3Ks), which are activated by various cell surface receptors, including receptor tyrosine kinases (RTKs). Upon activation, PI3K phosphorylates Phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) to generate PI(3,4,5)P3. This second messenger then recruits and activates downstream effector proteins containing Pleckstrin Homology (PH) domains, most notably the serine/threonine kinase Akt.[2][9] The signal is terminated by phosphatases such as PTEN, which dephosphorylates PI(3,4,5)P3 back to PI(4,5)P2.[2]
PI3K Signaling Pathway
Quantitative Data
The choice of a fluorescent probe for PI(3,4,5)P3 imaging depends on factors such as binding affinity (Kd), specificity, and the experimental system. Genetically encoded biosensors are widely used for live-cell imaging, while fluorescently labeled lipids can be used for in vitro assays or introduced into cells.
| Probe Type | Specific Probe Example | Target Lipid | Dissociation Constant (Kd) | Excitation/Emission (nm) | Reference |
| Genetically Encoded Biosensor | GFP-PH-Akt | PI(3,4,5)P3 / PI(3,4)P2 | ~1-10 nM | 488 / 509 | [10][11] |
| GFP-PH-Btk | PI(3,4,5)P3 | ~0.8 µM | 488 / 509 | [12] | |
| GFP-PH-GRP1 | PI(3,4,5)P3 | High Affinity | 488 / 509 | [10][13] | |
| Fluorescent Lipid Analog | BODIPY FL-PI(3,4,5)P3 | PI(3,4,5)P3 | N/A | 503 / 513 | [14] |
| BODIPY TMR-PI(3,4,5)P3 | PI(3,4,5)P3 | N/A | 544 / 574 | [15] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of PI(3,4,5)P3 Dynamics Using a Genetically Encoded Biosensor (e.g., GFP-PH-Akt)
This protocol describes the transient transfection of a plasmid encoding a fluorescent PI(3,4,5)P3 biosensor into cultured cells and subsequent imaging of its translocation to the plasma membrane upon growth factor stimulation.
Materials:
-
Mammalian cell line (e.g., HeLa, COS-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA encoding GFP-PH-Akt (or another PI(3,4,5)P3 biosensor)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Glass-bottom imaging dishes
-
Phosphate-buffered saline (PBS)
-
Serum-free culture medium
-
Growth factor (e.g., Epidermal Growth Factor, EGF) at a working concentration of 100 ng/mL
-
Fluorescence microscope equipped for live-cell imaging (with environmental control)
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed cells onto glass-bottom imaging dishes at a density that will result in 70-80% confluency on the day of imaging.
-
Transfection: Transfect the cells with the GFP-PH-Akt plasmid DNA according to the manufacturer's protocol for your chosen transfection reagent. Aim for a low expression level to avoid artifacts from overexpression.[5]
-
Incubation: Incubate the cells for 24-48 hours to allow for protein expression.
-
Serum Starvation: Prior to imaging, replace the complete culture medium with serum-free medium and incubate for 3-4 hours to reduce basal PI3K activity.
-
Imaging Setup: Place the imaging dish on the microscope stage and allow the temperature and CO2 to equilibrate.
-
Baseline Imaging: Acquire baseline fluorescence images of the transfected cells. The GFP-PH-Akt signal should be predominantly cytosolic.
-
Stimulation: Gently add the growth factor (e.g., EGF) to the imaging dish to the final desired concentration.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse images every 20-30 seconds for 10-15 minutes to capture the translocation of the GFP-PH-Akt biosensor from the cytosol to the plasma membrane.
-
Data Analysis: Quantify the change in fluorescence intensity at the plasma membrane relative to the cytosol over time.
Workflow for Live-Cell Imaging with a Biosensor
Protocol 2: Introduction of Fluorescently Labeled this compound (BODIPY-PI(3,4,5)P3) into Live Cells
This protocol describes a method for introducing a synthetic, fluorescently labeled PI(3,4,5)P3 analog into live cells for imaging. This can be achieved through various methods, including liposomal delivery or cell-permeable carriers.
Materials:
-
Mammalian cell line
-
Complete culture medium
-
BODIPY FL-PI(3,4,5)P3
-
Lipid carrier or cell-permeable peptide
-
Serum-free medium
-
Glass-bottom imaging dishes
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on glass-bottom imaging dishes 24 hours prior to the experiment.
-
Probe Preparation: Prepare the BODIPY FL-PI(3,4,5)P3 complex with the chosen delivery vehicle (e.g., liposomes) according to the manufacturer's instructions. A typical final concentration of the fluorescent lipid is in the range of 1-10 µM.[16]
-
Cell Labeling: Replace the culture medium with the probe-containing medium and incubate the cells for 15-30 minutes at 37°C.[]
-
Washing: Gently wash the cells two to three times with warm serum-free medium or PBS to remove excess, unincorporated probe.
-
Imaging: Immediately image the cells using the appropriate filter set for the BODIPY fluorophore (Excitation/Emission: ~503/513 nm).[14]
Workflow for Fluorescent Lipid Delivery
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak fluorescence signal | - Low transfection efficiency. - Low expression of the target protein. - Photobleaching. | - Optimize transfection protocol. - Use a stronger promoter or increase plasmid concentration. - Reduce laser power and/or exposure time. Use an anti-fade reagent.[18] |
| High background fluorescence | - Overexpression of the biosensor. - Incomplete removal of unbound fluorescent lipid. - Autofluorescence of cells or medium. | - Titrate plasmid DNA concentration to achieve low expression. - Increase the number and duration of washing steps. - Use a phenol red-free imaging medium and check for cellular autofluorescence in an unstained control.[19] |
| No translocation upon stimulation | - Cells are not responsive to the stimulus. - Basal PI3K activity is too high. - Inactive growth factor. | - Check for cell viability and receptor expression. - Ensure adequate serum starvation. - Use a fresh stock of growth factor. |
| Cell death or morphological changes | - Cytotoxicity of the transfection reagent or fluorescent probe. - Phototoxicity from excessive light exposure. | - Perform a toxicity assay for the reagents used. - Minimize light exposure and use the lowest possible laser power. |
References
- 1. LIVE CELL IMAGING OF PHOSPHOINOSITIDES WITH EXPRESSED INOSITIDE-BINDING PROTEIN DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Asymmetric PI(3,4,5)P3 and Akt Signaling Mediates Chemotaxis of Axonal Growth Cones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of EGF-stimulated activation of the PI-3K/AKT pathway by exocyst-mediated exocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of phosphoinositide 3-kinase (PI3K) signaling using live-cell total internal reflection fluorescence (TIRF) microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of cells for live-cell imaging of phosphoinositide reporters by total internal reflection fluor... [protocols.io]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Probing and imaging phospholipid dynamics in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Redefining the specificity of phosphoinositide-binding by human PH domain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. QUANTITATION OF PI[3,4,5]P3 DYNAMICS IN EGF-STIMULATED CARCINOMA CELLS: A comparison of PH domain-mediated versus immunological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimizing PH Domain-Based Biosensors for Improved Plasma Membrane PIP3 Measurements in Mammalian Cells [mdpi.com]
- 14. BODIPY FL PI(3,4,5)P3 - Echelon Biosciences [echelon-inc.com]
- 15. BODIPY TMR PI(3,4,5)P3 - Echelon Biosciences [echelon-inc.com]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 18. youtube.com [youtube.com]
- 19. biotium.com [biotium.com]
Application Notes and Protocols for 18:1 PI(3,4,5)P3 Pull-Down Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3 or PIP3) is a critical second messenger lipid residing on the plasma membrane, produced by the action of Class I phosphoinositide 3-kinases (PI3Ks) on phosphatidylinositol (4,5)-bisphosphate (PIP2).[1] This signaling molecule plays a pivotal role in a multitude of cellular processes, including cell growth, proliferation, survival, and migration.[2][3][4] The specific acyl chain composition of phosphoinositides, such as the dioleoyl (18:1) chains in 18:1 PI(3,4,5)P3, can influence the structure and function of interacting proteins. The this compound pull-down assay is an in vitro method designed to identify and characterize proteins that specifically bind to this lipid, providing valuable insights into the PI3K signaling pathway and its downstream effectors. This technique utilizes this compound immobilized on beads as "bait" to capture interacting "prey" proteins from a cell lysate.
PI(3,4,5)P3 Signaling Pathway
The production of PI(3,4,5)P3 by PI3K initiates a signaling cascade by recruiting proteins containing specific lipid-binding domains, most notably the Pleckstrin Homology (PH) domain, to the plasma membrane.[1][2][5] This recruitment activates downstream kinases like AKT and PDK1, triggering various cellular responses.[6] The pathway is tightly regulated by phosphatases such as PTEN, which dephosphorylates PI(3,4,5)P3 at the 3' position, and SHIP, which acts on the 5' position.[1][2]
Experimental Workflow: PI(3,4,5)P3 Pull-Down Assay
The pull-down assay is a form of affinity purification.[7] It involves immobilizing the lipid of interest (bait) and using it to capture binding partners (prey) from a complex mixture like a cell lysate. The workflow consists of preparing the cell lysate, incubating it with lipid-conjugated beads, washing away non-specific binders, and finally eluting the specific interacting proteins for analysis.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Specifications |
| Lipid Beads | This compound-conjugated Agarose Beads (e.g., Echelon Biosciences)[8] |
| Control Beads | Unconjugated Agarose Beads or Phosphatidylinositol (PI) Beads |
| Cell Line | User-defined (e.g., LIM1215 colon cancer cells, MTLn3 carcinoma cells)[6][9] |
| Lysis Buffer | 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% Triton X-100, 1 mM EDTA |
| Protease/Phosphatase Inhibitors | Cocktail (e.g., Roche cOmplete™, PhosSTOP™)[7][10] |
| Wash Buffer | Lysis Buffer with reduced detergent (e.g., 0.1% Triton X-100) |
| Elution Buffer | SDS-PAGE Sample Buffer (Laemmli buffer) or high salt/pH change buffer |
Protocol 1: Preparation of Cell Lysate
-
Cell Culture: Grow cells to 80-90% confluency under standard conditions.
-
Harvesting: Wash cells twice with ice-cold 1x Phosphate Buffered Saline (PBS). Scrape cells into PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Homogenization: Incubate on ice for 30 minutes with occasional vortexing. For complete lysis and to shear DNA, sonicate the lysate briefly.[10]
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Quantification: Transfer the supernatant (clarified lysate) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay). Aim for a concentration of 1-2 mg/mL.
Protocol 2: this compound Pull-Down Assay
-
Bead Preparation: Resuspend the this compound beads and control beads. Take 20-30 µL of the bead slurry for each pull-down reaction.
-
Bead Equilibration: Wash the beads twice with 500 µL of ice-cold Lysis Buffer. Centrifuge at 500 x g for 2 minutes at 4°C between washes and discard the supernatant.
-
Binding/Incubation:
-
Add 500 µg to 1 mg of clarified cell lysate to the equilibrated beads.
-
Incubate for 2-4 hours or overnight on a rotator at 4°C. This allows the "bait" lipid to bind "prey" proteins.[7]
-
-
Washing:
-
Pellet the beads by centrifugation (500 x g, 2 min, 4°C).
-
Carefully remove the supernatant (this is the "unbound" fraction, which can be saved for analysis).
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. Thorough washing is critical to minimize non-specific binding.[11]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Add 30-50 µL of 2x Laemmli SDS-PAGE sample buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to elute bound proteins and denature them for gel electrophoresis.[7]
-
-
Analysis:
-
Centrifuge the samples to pellet the beads.
-
Load the supernatant onto an SDS-PAGE gel for separation.
-
Proteins can be visualized by Coomassie staining or transferred to a membrane for Western blotting with antibodies against known or suspected PI(3,4,5)P3-binding proteins (e.g., AKT, PDK1).
-
For unbiased identification of novel interactors, bands of interest can be excised from the gel and analyzed by mass spectrometry.[12]
-
Data Presentation
Quantitative Experimental Parameters
| Parameter | Recommended Value | Notes |
| Lipid per reaction | ~1 nmol | Based on typical commercial bead concentrations of 10 nmol/mL of slurry.[8] |
| Cell Lysate (Total Protein) | 500 µg - 1 mg | Higher concentrations increase the chance of detecting low-abundance interactors. |
| Incubation Time | 2-4 hours (or overnight) | Longer incubation may increase binding but also non-specific background. |
| Incubation Temperature | 4°C | To maintain protein stability and integrity of interactions. |
| Wash Steps | 3-5 times | Crucial for reducing background signal.[11] |
Known PI(3,4,5)P3 Interacting Proteins
This table lists proteins known to bind PI(3,4,5)P3, which can serve as positive controls or expected results. Many of these contain PH domains.[1]
| Protein | Function | Relevant Domain |
| Akt/PKB | Serine/threonine kinase, cell survival, growth | PH Domain[1] |
| PDK1 | Kinase, activates Akt | PH Domain |
| Btk | Tyrosine kinase, B-cell development | PH Domain[1] |
| ARNO | Guanine nucleotide exchange factor | PH Domain[1] |
| DOCK1, 4, 5 | Guanine nucleotide exchange factors, cell migration | DHR2 Domain[13] |
| ARAP3 | GTPase-activating protein | Tandem PH Domains[8] |
Troubleshooting
| Problem | Possible Cause | Recommendation |
| High Background / Non-specific Binding | - Insufficient washing.- Hydrophobic interactions with beads.- Inappropriate lysis buffer. | - Increase the number of wash steps or the stringency of the wash buffer (e.g., slightly increase salt or detergent concentration).[11]- Pre-clear the lysate by incubating it with control beads for 1 hour before the pull-down.[10]- Add a non-ionic detergent like Tween-20 to the wash buffer.[11] |
| Low or No Signal for Target Protein | - Protein interaction is weak or transient.- Target protein is expressed at low levels.- Tag or binding site on the protein is masked.- Lysis buffer is too harsh and disrupts interaction. | - Increase the amount of lysate used.- Reduce the stringency of the wash buffer.[14]- Confirm protein expression in the input lysate via Western blot.[10]- Use a milder lysis buffer (e.g., without ionic detergents).[10] |
| Eluted Protein Bands are "Smeared" | - Protein degradation.- Insufficient elution. | - Ensure protease inhibitors are fresh and used at the recommended concentration throughout the protocol.[14]- Increase the concentration of the eluent or the boiling time before loading the gel.[11] |
References
- 1. Phosphatidylinositol (3,4,5)-trisphosphate - Wikipedia [en.wikipedia.org]
- 2. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. This compound powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
- 5. journals.biologists.com [journals.biologists.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PI(3,4,5)P3 Beads - Echelon Biosciences [echelon-inc.com]
- 9. QUANTITATION OF PI[3,4,5]P3 DYNAMICS IN EGF-STIMULATED CARCINOMA CELLS: A comparison of PH domain-mediated versus immunological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. kmdbioscience.com [kmdbioscience.com]
- 12. PI(3,4,5)P3 Interactome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for Reconstituting Signaling Pathways with 18:1 PI(3,4,5)P3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to reconstituting and analyzing signaling pathways involving 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), commonly known as 18:1 PI(3,4,5)P3. This phosphoinositide is a critical second messenger in various cellular processes, and its in vitro reconstitution is a powerful tool for dissecting molecular mechanisms and for high-throughput drug screening.
Introduction to this compound in Signal Transduction
Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a low-abundance phospholipid residing on the inner leaflet of the plasma membrane. It is generated from phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) by the action of Class I phosphoinositide 3-kinases (PI3Ks). The 18:1 acyl chains refer to oleic acid at both the sn-1 and sn-2 positions of the glycerol backbone, a common unsaturated fatty acid in cellular membranes.
The primary role of PI(3,4,5)P3 is to act as a docking site for proteins containing specific lipid-binding domains, most notably the Pleckstrin Homology (PH) domain.[1] This recruitment to the plasma membrane is a critical step in the activation of numerous downstream signaling pathways, including the well-characterized PI3K/Akt pathway, which is central to cell growth, proliferation, survival, and metabolism.[2][3] Dysregulation of the PI3K/Akt pathway is a hallmark of many diseases, including cancer and diabetes.[2]
Reconstitution of the PI3K/Akt Signaling Pathway
The in vitro reconstitution of the PI3K/Akt pathway using liposomes containing this compound provides a controlled environment to study the molecular events of this critical signaling cascade. The general workflow involves the generation of PI(3,4,5)P3-containing liposomes, the recruitment of Akt and its activating kinase PDK1 to these liposomes, and the subsequent phosphorylation and activation of Akt.
Key Components for Reconstitution:
-
Lipids: this compound, 18:1 PI(4,5)P2 (as a substrate for PI3K), and carrier lipids such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS).
-
Enzymes: Recombinant PI3K, Akt, and PDK1.
-
Buffers and Reagents: Kinase buffer, ATP, and detection reagents for phosphorylated proteins.
Quantitative Data Summary
The following tables summarize key quantitative data for the interaction of signaling proteins with PI(3,4,5)P3.
| Parameter | Protein | Lipid Species | Value | Method | Reference |
| Binding Affinity (Kd) | Akt1 PH domain | 18:1/18:1 PI(3,4,5)P3 | ~1.5 µM | Microscale Thermophoresis | [4] |
| Binding Affinity (Kd) | Akt1 PH domain | Soluble PIP3 headgroup | ~0.2 µM | Fluorescence Binding | [5] |
| Parameter | Condition | Observation | Reference |
| Influence of Acyl Chains on Binding | Comparison of 18:1/18:1, 18:0/20:4, and 16:0/16:0 PI(3,4,5)P3 for Akt1 PH domain binding to GUVs. | Increased mean signal intensity (stronger binding) for unsaturated and longer fatty acyl chains (18:1/18:1 and 18:0/20:4) compared to the saturated dipalmitoyl (16:0/16:0) species.[4] | [4] |
| Allosteric Activation of Akt | Binding of PI(3,4,5)P3 or PI(3,4)P2 to the Akt PH domain in the presence of liposomes. | Relieves autoinhibitory interaction between the PH and kinase domains, inducing a nearly 40-fold increase in the affinity of the kinase for peptide substrates.[6] | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes
This protocol describes the preparation of small unilamellar vesicles (SUVs) containing this compound for use in protein recruitment and kinase assays.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (POPS) in chloroform
-
1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) (this compound) in chloroform/methanol/water
-
Chloroform
-
Nitrogen gas source
-
Vacuum desiccator
-
Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Bath sonicator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
In a clean glass vial, combine the desired lipids in chloroform. A typical composition for Akt recruitment assays is POPC:POPS:PI(3,4,5)P3 at a molar ratio of 75:20:5. The final total lipid concentration is typically 1-2 mg/mL.
-
Evaporate the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the bottom and sides of the vial.
-
To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 1 hour.
-
Hydrate the lipid film by adding the appropriate volume of hydration buffer. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Vortex the vial vigorously for 5-10 minutes to form multilamellar vesicles (MLVs).
-
To create SUVs, sonicate the MLV suspension in a bath sonicator in cycles of 1 minute sonication followed by 1 minute on ice until the solution becomes clear.
-
For a more uniform size distribution, subject the liposome suspension to several freeze-thaw cycles (liquid nitrogen and a room temperature water bath).
-
Finally, extrude the liposomes 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder.
-
Store the prepared liposomes at 4°C and use within 1-2 weeks.
Protocol 2: In Vitro PI3K Kinase Assay
This protocol outlines a method to measure the activity of PI3K by quantifying the production of PI(3,4,5)P3 from PI(4,5)P2-containing liposomes.
Materials:
-
Liposomes containing 18:1 PI(4,5)P2 (e.g., POPC:POPS:PI(4,5)P2 at 75:20:5 molar ratio)
-
Recombinant PI3K (e.g., p110α/p85α)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)
-
ATP solution (e.g., 250 µM)
-
PI(3,4,5)P3 detection system (e.g., ELISA-based or fluorescence-based probe)
Procedure:
-
Prepare a reaction mixture containing the PI(4,5)P2 liposomes and PI3K in the kinase reaction buffer.
-
If testing inhibitors, pre-incubate the enzyme with the compound for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to a final concentration of 25-50 µM.
-
Incubate the reaction at room temperature for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA to chelate Mg2+).
-
Quantify the amount of PI(3,4,5)P3 produced using a suitable detection method according to the manufacturer's instructions.
Protocol 3: Akt Recruitment and Activation Assay
This protocol describes a method to assess the recruitment and subsequent phosphorylation of Akt on PI(3,4,5)P3-containing liposomes.
Materials:
-
Liposomes containing this compound (prepared as in Protocol 1)
-
Recombinant Akt and PDK1
-
Kinase reaction buffer
-
ATP solution
-
Phospho-Akt (Thr308 and Ser473) specific antibodies
-
SDS-PAGE and Western blotting reagents
Procedure:
-
In a microcentrifuge tube, combine the this compound-containing liposomes with recombinant Akt and PDK1 in the kinase reaction buffer.
-
Incubate for 15 minutes at room temperature to allow for protein recruitment to the liposomes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for 30-60 minutes.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated Akt (p-Thr308 and p-Ser473) and total Akt.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Quantify the band intensities to determine the extent of Akt phosphorylation.
Visualizations
Signaling Pathway Diagram
Caption: The PI3K/Akt signaling pathway initiated by receptor tyrosine kinase activation.
Experimental Workflow for Akt Recruitment and Activation
Caption: Workflow for reconstituting Akt recruitment and activation using PI(3,4,5)P3 liposomes.
Logical Relationship of Akt Activation
Caption: Logical steps leading to the full activation of Akt upon PI(3,4,5)P3 availability.
References
- 1. Lipid and Protein Co-Regulation of PI3K Effectors Akt and Itk in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Role of lipid-protein interactions in insulin signaling and diabetes — International Research Training Group (IRTG) 2251 “Immunological and Cellular Strategies in Metabolic Disease” (ICSMD) — TU Dresden [tu-dresden.de]
- 5. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Getting the Akt Together: Guiding Intracellular Akt Activity by PI3K | MDPI [mdpi.com]
Application Notes and Protocols: 18:1 PI(3,4,5)P3 as a Standard in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger lipid in eukaryotic cells, playing a pivotal role in a multitude of cellular processes including cell growth, proliferation, survival, and motility.[1] The specific molecular species, 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), commonly referred to as 18:1 PI(3,4,5)P3, is a key component of these signaling pathways.[2] Given its low cellular abundance and rapid turnover, the accurate quantification of PI(3,4,5)P3 is a significant challenge in lipidomics. The use of well-characterized standards, such as synthetic this compound, is therefore indispensable for reliable and reproducible quantification in mass spectrometry-based lipidomics workflows.[3][4]
These application notes provide a comprehensive overview of the use of this compound as a standard in lipidomics, including its role in cellular signaling, detailed experimental protocols for its quantification, and expected quantitative data.
This compound in Cellular Signaling
PI(3,4,5)P3 is generated at the plasma membrane by the action of phosphoinositide 3-kinases (PI3Ks) upon stimulation by various growth factors and hormones.[5][6] PI3Ks phosphorylate phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) at the 3-position of the inositol ring to produce PI(3,4,5)P3.[7] This lipid then acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1).[1][8] The recruitment of these proteins to the plasma membrane initiates downstream signaling cascades, most notably the PI3K/Akt pathway, which is central to regulating many cellular functions. The signaling is terminated by the action of phosphatases, such as PTEN, which dephosphorylates PI(3,4,5)P3 back to PI(4,5)P2.[1]
Quantitative Data Presentation
The use of an internal standard like this compound allows for the accurate quantification of endogenous phosphoinositide levels in various biological samples. The following table summarizes representative quantitative data for phosphoinositides in human platelets.
| Phosphoinositide Species | Concentration in Unstimulated Human Platelets (pmol/10^8 cells) |
| PI | 3000 - 5000 |
| PI(4)P | 300 - 600 |
| PI(4,5)P2 | 200 - 400 |
| PI(3,4,5)P3 | < 5 |
Note: The concentration of PI(3,4,5)P3 is significantly lower than other phosphoinositides and increases upon cellular stimulation. Data is compiled from multiple sources for illustrative purposes.
Experimental Protocols
Accurate quantification of this compound requires robust and validated experimental protocols. The following sections detail the key steps from lipid extraction to mass spectrometric analysis.
Lipid Extraction (Folch Method)
This is a widely used method for total lipid extraction from biological samples.[4]
Materials:
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Homogenizer
-
Centrifuge
-
Glass centrifuge tubes
Procedure:
-
Homogenize the tissue or cell sample in a 20-fold volume of a 2:1 (v/v) chloroform:methanol mixture.
-
Filter the homogenate to remove any solid debris.
-
Add 0.2 volumes of 0.9% NaCl solution to the filtrate and vortex thoroughly.
-
Centrifuge at low speed (e.g., 1000 x g) for 5-10 minutes to separate the mixture into two phases.
-
Carefully collect the lower organic phase, which contains the extracted lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.
Phosphate Methylation for Enhanced MS Detection
The acidic phosphate groups of phosphoinositides can lead to poor ionization and instability during mass spectrometry analysis.[3] Methylation of these phosphate groups can significantly improve detection sensitivity.[9]
Materials:
-
Trimethylsilyldiazomethane (TMS-diazomethane)
-
Toluene
-
Methanol
-
Glacial acetic acid
Procedure:
-
Resuspend the dried lipid extract in a small volume of toluene:methanol (9:1, v/v).
-
Add an excess of TMS-diazomethane solution.
-
Incubate the reaction mixture at room temperature for 10-20 minutes.
-
Quench the reaction by adding a few drops of glacial acetic acid.
-
Dry the methylated lipid sample under a stream of nitrogen.
HPLC-MS/MS Analysis
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the method of choice for the sensitive and specific quantification of phosphoinositides.[10]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
HPLC Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase to elute the lipids.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40-50 °C
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive or Negative Electrospray Ionization (ESI)
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the internal standard (this compound) and the endogenous lipid species of interest. The exact m/z values will depend on the derivatization method used (if any) and the adduct ion being monitored.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the quantification of this compound in a lipidomics experiment.
References
- 1. Phosphoinositides, Major Actors in Membrane Trafficking and Lipid Signaling Pathways | MDPI [mdpi.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Role of phosphatidylinositol-4,5-bisphosphate 3-kinase signaling in vesicular trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Frontiers | Role of inositol phospholipid signaling in natural killer cell biology [frontiersin.org]
- 8. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jsbms.jp [jsbms.jp]
- 10. Mass spectrometry-based profiling of phosphoinositide: advances, challenges, and future directions - Molecular Omics (RSC Publishing) DOI:10.1039/D5MO00115C [pubs.rsc.org]
Application Notes and Protocols for Affinity Studies Using Biotinylated 18:1 PI(3,4,5)P3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger lipid residing in the plasma membrane, playing a pivotal role in a multitude of cellular processes including cell growth, proliferation, survival, and migration.[1][2] It is the primary product of Class I phosphoinositide 3-kinases (PI3Ks) which phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2).[1][3] The pleckstrin homology (PH) domain of various signaling proteins, such as Akt/PKB, PDPK1, and Btk1, recognizes and binds to PI(3,4,5)P3, leading to their recruitment to the plasma membrane and subsequent activation of downstream signaling cascades.[1][2][3]
The study of protein-PI(3,4,5)P3 interactions is fundamental to understanding these signaling pathways and for the development of therapeutics targeting diseases associated with their dysregulation, such as cancer and inflammatory disorders. Biotinylated 18:1 PI(3,4,5)P3, which incorporates a biotin moiety for high-affinity binding to streptavidin, serves as an invaluable tool for these investigations. The 18:1 oleoyl acyl chain confers solubility and behavior more representative of natural phospholipids. This application note provides detailed protocols for the synthesis and application of biotinylated this compound in affinity-based studies, including pull-down assays and surface plasmon resonance (SPR).
Synthesis of Biotinylated this compound
The synthesis of biotinylated this compound involves the covalent attachment of a biotin molecule, typically via a polyethylene glycol (PEG) linker, to the PI(3,4,5)P3 molecule. The PEG spacer enhances solubility and minimizes steric hindrance, facilitating the interaction between biotin and streptavidin.[4] The biotin can be attached to either the glycerol backbone or the inositol headgroup. Attaching the biotin to the sn-1 or sn-2 acyl chain is a common strategy to ensure the phosphoinositol headgroup remains unmodified and accessible for protein binding.[5]
A general synthetic strategy starts with myo-inositol and involves a series of protection, phosphorylation, and deprotection steps to generate the desired PI(3,4,5)P3 headgroup.[6] This is then coupled to a diacylglycerol backbone containing an 18:1 acyl chain and a second acyl chain functionalized with a biotin-PEG moiety. Alternatively, a commercially available this compound can be chemically modified to introduce a biotin tag, though this may be less specific. For researchers not equipped for complex organic synthesis, biotinylated PI(3,4,5)P3 analogues are commercially available from various suppliers.
Affinity-Based Studies: Protocols and Applications
Biotinylated this compound is a versatile reagent for a range of affinity-based experiments designed to identify and characterize PI(3,4,5)P3-binding proteins.
Affinity Pull-Down Assays
Pull-down assays are a form of affinity purification used to isolate interacting proteins from a complex mixture, such as a cell lysate.[7] In this context, biotinylated this compound serves as the "bait" to capture "prey" proteins.
Experimental Protocol: Pull-Down Assay
-
Preparation of Biotinylated Lipid Vesicles:
-
Prepare a lipid mixture of 1-oleoyl-2-oleoyl-sn-glycero-3-phosphocholine (DOPC) and biotinylated this compound in a molar ratio of 95:5 in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Hydrate the lipid film in an appropriate buffer (e.g., TBS: 50 mM Tris, 150 mM NaCl, pH 7.4) to form multilamellar vesicles.
-
Sonicate or extrude the vesicle suspension to create small unilamellar vesicles (SUVs).
-
-
Immobilization on Streptavidin Beads:
-
Wash streptavidin-coated magnetic or agarose beads three times with wash buffer (e.g., TBS with 0.05% Tween-20).[4]
-
Incubate the prepared biotinylated lipid vesicles with the washed streptavidin beads for 1 hour at room temperature with gentle rotation to allow for immobilization.
-
Wash the beads three times with wash buffer to remove unbound vesicles.
-
-
Incubation with Cell Lysate:
-
Prepare a cell lysate from the desired cell line or tissue using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Incubate the immobilized biotinylated PI(3,4,5)P3 beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Wash the beads extensively (at least five times) with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads using an elution buffer (e.g., SDS-PAGE sample buffer, high salt buffer, or a buffer containing free biotin).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by silver staining, Coomassie staining, or Western blotting using antibodies against known or suspected PI(3,4,5)P3-binding proteins.
-
For identification of novel interacting proteins, the eluted sample can be subjected to mass spectrometry analysis.
-
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions.[8][9] It allows for the quantitative determination of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, Kd).
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Sensor Chip Preparation:
-
Use a streptavidin-coated sensor chip (e.g., SA chip).[10]
-
Prepare lipid vesicles or nanodiscs containing biotinylated this compound as described for the pull-down assay.[8]
-
Inject the biotinylated lipid vesicles/nanodiscs over the streptavidin sensor surface to achieve a stable baseline, indicating successful immobilization.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the purified protein of interest (analyte) in a suitable running buffer (e.g., HBS-P: 10 mM HEPES, 150 mM NaCl, 0.005% P20, pH 7.4).
-
Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the analyte to the immobilized PI(3,4,5)P3.
-
After each injection, allow for a dissociation phase where running buffer flows over the surface.
-
-
Data Analysis:
-
Subtract the signal from a reference channel (e.g., a channel with immobilized biotinylated lipids lacking the PI(3,4,5)P3 headgroup) to correct for non-specific binding and bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
-
Quantitative Data Summary
The following table summarizes representative binding affinities for protein-phosphoinositide interactions determined by various biophysical methods.
| Interacting Protein (PH Domain) | Phosphoinositide Ligand | Method | Dissociation Constant (Kd) | Reference |
| β-spectrin | Biotinylated PI(4,5)P2 headgroup | Microplate Assay | 6 ± 3 nM | [11][12] |
| Steroidogenic Factor-1 (SF-1) LBD | This compound | Electrophoretic Mobility Shift Assay | 80 ± 12 nM | [13] |
| Steroidogenic Factor-1 (SF-1) LBD | 18:1 PI(3,5)P2 | Electrophoretic Mobility Shift Assay | 90 ± 12 nM | [13] |
| Human α-thrombin | Biotinylated Th10-39 peptide | Surface Plasmon Resonance | 10.9 nM | [10] |
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for utilizing biotinylated this compound in affinity-based studies.
Caption: Experimental workflow for affinity studies.
PI3K/Akt Signaling Pathway
This diagram illustrates the central role of PI(3,4,5)P3 in the PI3K/Akt signaling pathway.
Caption: PI3K/Akt signaling pathway.
Conclusion
The synthesis and application of biotinylated this compound provide a robust and versatile platform for the investigation of protein-lipid interactions that are central to cellular signaling. The detailed protocols for affinity pull-down assays and surface plasmon resonance outlined in this application note offer powerful tools for the identification of novel PI(3,4,5)P3 binding partners and the quantitative characterization of these interactions. Such studies are crucial for advancing our understanding of PI3K/Akt signaling in health and disease and for the development of targeted therapeutics.
References
- 1. Phosphatidylinositol (3,4,5)-trisphosphate - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. portlandpress.com [portlandpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Biotinylated phosphatidylinositol 3,4,5-trisphosphate as affinity ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioclone.net [bioclone.net]
- 8. Biotinylated lipid bilayer disks as model membranes for biosensor analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Streptavidin binding to biotinylated lipid layers on solid supports. A neutron reflection and surface plasmon optical study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosensingusa.com [biosensingusa.com]
- 11. Microplate-based characterization of protein-phosphoinositide binding interactions using a synthetic biotinylated headgroup analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microplate-Based Characterization of Protein-Phosphoinositide Binding Interactions Using a Synthetic Biotinylated Headgroup Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
Application Notes and Protocols for Flow Cytometry-Based Analysis of 18:1 PI(3,4,5)P3 Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3 or PIP3) is a critical second messenger lipid residing on the inner leaflet of the plasma membrane.[1] It plays a pivotal role in a multitude of cellular processes, including cell growth, proliferation, survival, and migration.[2] The generation of PI(3,4,5)P3 is catalyzed by phosphoinositide 3-kinases (PI3Ks) upon the phosphorylation of phosphatidylinositol (4,5)-bisphosphate (PIP2).[1] Downstream signaling is mediated by the recruitment of proteins containing specific lipid-binding domains, most notably the Pleckstrin Homology (PH) domain, to the plasma membrane.[3] Prominent PI(3,4,5)P3 effectors include Akt (Protein Kinase B), PDK1, and Bruton's tyrosine kinase (Btk).[1][4] Given its central role in signaling, the PI3K/Akt pathway is a major target for drug discovery, particularly in oncology.[5]
This document provides detailed application notes and protocols for a flow cytometry-based assay to quantify the binding of proteins to liposomes containing 18:1 PI(3,4,5)P3. This assay offers a robust and quantitative method for studying protein-lipid interactions in a membrane-like environment, making it highly suitable for high-throughput screening of potential inhibitors. The use of liposomes provides a more physiologically relevant context compared to assays with immobilized lipids.[6]
Signaling Pathway
The PI3K/Akt signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the plasma membrane. PI3K then phosphorylates PIP2 to generate PI(3,4,5)P3. This lipid second messenger acts as a docking site for proteins containing PH domains, such as Akt and PDK1, thereby initiating downstream signaling cascades that regulate key cellular functions. The pathway is negatively regulated by the phosphatase and tensin homolog (PTEN), which dephosphorylates PI(3,4,5)P3 back to PIP2.[2]
Experimental Workflow
The flow cytometry-based assay for this compound binding involves several key steps. First, liposomes incorporating this compound are prepared. These liposomes are then incubated with a fluorescently labeled protein that has an affinity for PI(3,4,5)P3, such as a GFP-tagged PH domain. After incubation, unbound protein is removed, and the liposomes are analyzed by flow cytometry. The fluorescence intensity of the liposomes is directly proportional to the amount of bound protein. This allows for the quantification of the protein-lipid interaction and the evaluation of potential inhibitors.
Data Presentation
Quantitative data from the flow cytometry assay can be summarized to compare binding affinities and the effects of inhibitors.
Table 1: Binding of Fluorescently Labeled PH Domain to Liposomes with Varying this compound Concentrations
| Mole % of this compound in Liposomes | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| 0 | 15.2 | 2.1 |
| 1 | 120.5 | 10.8 |
| 2 | 285.3 | 25.7 |
| 5 | 550.1 | 49.5 |
| 10 | 610.9 | 55.0 |
Table 2: Inhibition of Fluorescently Labeled PH Domain Binding to 5% this compound Liposomes
| Inhibitor Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | % Inhibition |
| 0 (Control) | 548.7 | 0 |
| 0.1 | 493.8 | 10 |
| 1 | 274.4 | 50 |
| 10 | 82.3 | 85 |
| 100 | 21.9 | 96 |
Table 3: Binding Affinities (Kd) of Various PH Domains to PI(3,4,5)P3
| PH Domain Source | Reported Kd (µM) | Method |
| BTK | 0.8 | Not specified |
| Akt/PKB | Not specified, high affinity | Conformational change study |
| GRP1 | Not specified, high affinity | In vitro hydrolysis inhibition |
Note: The data in Tables 1 and 2 are illustrative examples based on typical experimental outcomes. The Kd values in Table 3 are from literature and may not be derived from flow cytometry.
Experimental Protocols
Protocol 1: Preparation of Liposomes Containing this compound
This protocol describes the preparation of large unilamellar vesicles (LUVs) using the extrusion method.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
-
1,2-dioleoyl-sn-glycero-3-phospho-L-serine (DOPS)
-
This compound (dioleoyl)
-
Chloroform
-
Liposome extrusion equipment (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (100 nm pore size)
-
Reconstitution Buffer (e.g., 20 mM HEPES, 150 mM KCl, pH 7.4)
-
Nitrogen gas source
-
Vacuum desiccator
Procedure:
-
In a glass vial, combine the desired lipids dissolved in chloroform. A typical composition is DOPC:DOPS:this compound at a molar ratio of 75:20:5. Prepare a control set of liposomes with a 80:20 ratio of DOPC:DOPS and no PI(3,4,5)P3.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the Reconstitution Buffer to a final total lipid concentration of 1-2 mg/mL. Vortex the vial vigorously to resuspend the lipids.
-
The lipid suspension should be subjected to five freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath.
-
Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Pass the lipid suspension through the extruder 21 times to form unilamellar liposomes of a uniform size.
-
Store the prepared liposomes at 4°C and use within one week.
Protocol 2: Flow Cytometry-Based PI(3,4,5)P3 Binding Assay
This protocol is adapted from the method described by Temmerman and Nickel.[6]
Materials:
-
Liposomes containing this compound (from Protocol 1)
-
Control liposomes (without PI(3,4,5)P3)
-
Fluorescently labeled PI(3,4,5)P3-binding protein (e.g., GFP-tagged PH domain of Akt or Btk)
-
Assay Buffer (Reconstitution Buffer from Protocol 1)
-
Blocking Buffer (Assay Buffer with 3% w/v fatty acid-free BSA)
-
Flow cytometer
Procedure:
-
In a microcentrifuge tube, dilute the liposomes to a final concentration of 1 mM total lipid in Blocking Buffer.
-
Incubate the liposomes for 1 hour at room temperature with gentle agitation to block non-specific binding sites.
-
Pellet the liposomes by centrifugation at 16,000 x g for 10 minutes. Carefully remove the supernatant.
-
Resuspend the liposome pellet in Assay Buffer containing the desired concentration of the fluorescently labeled protein (e.g., 1-10 µM). For inhibitor studies, pre-incubate the protein with the inhibitor before adding it to the liposomes.
-
Incubate the protein-liposome mixture for 3-4 hours at room temperature with gentle agitation, protected from light.
-
Wash the liposomes by adding 500 µL of Assay Buffer and pelleting by centrifugation at 16,000 x g for 10 minutes. Repeat this wash step twice to remove unbound protein.
-
After the final wash, resuspend the liposome pellet in 500 µL of Assay Buffer.
-
Analyze the liposome suspension by flow cytometry. Set the forward scatter (FSC) and side scatter (SSC) parameters to gate on the liposome population.
-
Measure the fluorescence of the gated liposome population in the appropriate channel (e.g., FITC channel for GFP).
-
Record the mean fluorescence intensity for at least 10,000 liposome events per sample.
Conclusion
The flow cytometry-based assay described provides a powerful and quantitative tool for investigating the interaction between proteins and this compound in a membrane-like environment. This method is highly adaptable for screening potential modulators of this interaction, which is of significant interest in drug discovery and development. The detailed protocols and application notes provided herein should enable researchers to successfully implement this assay in their own laboratories.
References
- 1. PI(3,4,5)P3 Interactome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redefining the specificity of phosphoinositide-binding by human PH domain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel flow cytometric assay to quantify interactions between proteins and membrane lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel flow cytometric assay to quantify interactions between proteins and membrane lipids. | Sigma-Aldrich [sigmaaldrich.com]
- 6. Binding of phosphatidylinositol 3,4,5-trisphosphate to the pleckstrin homology domain of protein kinase B induces a conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Protein-Lipid Interactions: Microscale Thermophoresis with 18:1 PI(3,4,5)P3
Application Note and Detailed Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger lipid residing in the plasma membrane, pivotal in regulating a multitude of cellular processes including cell growth, proliferation, survival, and intracellular trafficking. The generation of PI(3,4,5)P3 from phosphatidylinositol (4,5)-bisphosphate (PIP2) by phosphoinositide 3-kinases (PI3Ks) triggers the recruitment and activation of downstream effector proteins, many of which contain a pleckstrin homology (PH) domain. The interaction between PI(3,4,5)P3 and its binding partners is a key node in cellular signaling, and its dysregulation is implicated in diseases such as cancer and diabetes.
Microscale Thermophoresis (MST) has emerged as a powerful biophysical technique to quantify biomolecular interactions in solution with high sensitivity, low sample consumption, and a wide dynamic range of binding affinities. This application note provides a detailed guide for utilizing MST to study the interaction between proteins and 18:1 PI(3,4,5)P3 (1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate)), a commonly used synthetic version of this important signaling lipid.
The PI(3,4,5)P3 Signaling Pathway
The PI3K/Akt signaling pathway is a central cascade initiated by the phosphorylation of PIP2 to PI(3,4,5)P3. This event serves as a docking site for proteins containing PH domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1), leading to their recruitment to the plasma membrane and subsequent activation. The pathway is tightly regulated by phosphatases like PTEN, which dephosphorylates PI(3,4,5)P3 at the 3' position, terminating the signal.
Quantitative Data Presentation
The following table summarizes known dissociation constants (Kd) for the interaction of various proteins with PI(3,4,5)P3. It is important to note that the specific acyl chain of PI(3,4,5)P3 can influence binding affinity.
| Protein | Ligand | Method | Kd (Dissociation Constant) | Reference |
| Steroidogenic Factor-1 (SF-1) Ligand Binding Domain | This compound | Electrophoretic Mobility-Shift Assay | 80 ± 12 nM | [1][2] |
| Bruton's Tyrosine Kinase (BTK) Pleckstrin Homology (PH) Domain | PI(3,4,5)P3 (acyl chain not specified) | Not specified | 0.8 µM | [3] |
| RAC/PKB PH domain | dioctanoyl PI(3,4,5)P3 | Fluorescence Spectroscopy | 0.4 µM | [4] |
| Full-length RAC/PKB | dioctanoyl PI(3,4,5)P3 | Fluorescence Spectroscopy | 0.7 µM | [4] |
Experimental Protocols
Preparation of this compound-Containing Liposomes
For MST experiments, it is crucial to present the lipid ligand in a manner that mimics its biological context. Liposomes are a common and effective way to present phosphoinositides to potential binding partners.
Materials:
-
This compound powder (e.g., from Avanti Polar Lipids)
-
Carrier lipid: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) or similar
-
Chloroform
-
MST Assay Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4, with 0.05% Tween-20)
-
Glass vials
-
Nitrogen gas stream
-
Vacuum desiccator
-
Bath sonicator
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Protocol:
-
Lipid Film Preparation:
-
In a clean glass vial, combine the desired amounts of this compound and the carrier lipid (e.g., POPC) dissolved in chloroform. A common starting ratio is 5 mol% PI(3,4,5)P3 to 95 mol% POPC.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.
-
Place the vial in a vacuum desiccator for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with MST Assay Buffer by adding the buffer to the vial and vortexing vigorously for several minutes. The final total lipid concentration is typically in the range of 1-5 mM.
-
-
Sonication and Extrusion:
-
To create unilamellar vesicles of a defined size, sonicate the lipid suspension in a bath sonicator for 5-10 minutes.
-
For a more homogenous size distribution, subsequently extrude the liposome suspension through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder. Perform at least 11 passes through the membrane.
-
-
Quality Control:
-
The size distribution of the prepared liposomes can be checked using Dynamic Light Scattering (DLS).
-
Microscale Thermophoresis (MST) Assay
This protocol outlines the steps for a typical MST experiment to measure the binding of a fluorescently labeled protein to this compound-containing liposomes.
Materials:
-
Fluorescently labeled protein of interest (e.g., a His-tagged protein labeled with a RED-tris-NTA dye).
-
This compound-containing liposomes (prepared as described above).
-
MST Assay Buffer.
-
MST instrument (e.g., Monolith NT.115).
-
MST capillaries.
-
Low-binding microcentrifuge tubes.
Protocol:
-
Protein Labeling:
-
Label your protein of interest with a suitable fluorescent dye according to the manufacturer's instructions. For His-tagged proteins, non-covalent labeling with RED-tris-NTA dye is a convenient and site-specific method.
-
-
Sample Preparation:
-
Prepare a stock solution of your fluorescently labeled protein in MST Assay Buffer. The final concentration in the assay should be in the low nanomolar range and should be optimized to give a good fluorescence signal (typically 200-1500 fluorescence counts).
-
Prepare a stock solution of your this compound-containing liposomes in MST Assay Buffer. The highest concentration should be at least 20-fold higher than the expected Kd.
-
-
Serial Dilution:
-
In a series of low-binding microcentrifuge tubes, perform a 1:1 serial dilution of the liposome stock solution with MST Assay Buffer to create a range of 16 different concentrations.
-
-
Mixing:
-
To each tube of the liposome dilution series, add an equal volume of the labeled protein solution. This will bring the protein to its final assay concentration and the liposomes to their final concentrations for the binding curve. Mix gently by pipetting.
-
-
Capillary Loading and Measurement:
-
Load the samples into MST capillaries.
-
Place the capillaries into the MST instrument.
-
Perform the MST measurement according to the instrument's software instructions.
-
-
Data Analysis:
-
Analyze the collected data using the instrument's analysis software. The change in thermophoresis upon binding of the labeled protein to the liposomes is plotted against the liposome concentration.
-
Fit the resulting binding curve to a suitable model (e.g., the Kd model) to determine the dissociation constant (Kd).
-
Conclusion
Microscale Thermophoresis provides a robust and efficient platform for the quantitative analysis of protein interactions with the signaling lipid this compound. By following the detailed protocols provided in this application note, researchers can obtain valuable insights into the binding affinities and specificities of these crucial interactions, thereby advancing our understanding of PI3K signaling in health and disease and aiding in the development of novel therapeutics targeting this pathway.
References
Troubleshooting & Optimization
Technical Support Center: Stability of 18:1 PI(3,4,5)P3 in Aqueous Solution
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and use of 18:1 PI(3,4,5)P3 in aqueous solutions. Ensuring the integrity of this critical signaling lipid is paramount for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in aqueous solution critical?
1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), or this compound, is a key second messenger lipid anchored in the cell membrane.[1] It is synthesized from PI(4,5)P2 by Class I phosphoinositide 3-kinases (PI3Ks) and plays a central role in activating signaling pathways that regulate cell growth, proliferation, survival, and metabolism, most notably through the recruitment of proteins like Akt.[2][3][4] Its stability is critical because both chemical and enzymatic degradation can lead to a loss of biological activity, resulting in failed experiments, inaccurate data, and poor reproducibility. The highly phosphorylated inositol headgroup is susceptible to hydrolysis, which can compromise its ability to bind to specific protein domains (e.g., PH domains).
Q2: What are the primary degradation pathways for PI(3,4,5)P3?
PI(3,4,5)P3 degradation occurs through two main routes:
-
Enzymatic Degradation: In a cellular context, the levels of PI(3,4,5)P3 are tightly controlled by specific phosphatases.[2]
-
PTEN (Phosphatase and Tensin Homolog): This tumor suppressor dephosphorylates the 3'-position of the inositol ring, converting PI(3,4,5)P3 back to PI(4,5)P2.[2][3][5][6]
-
SHIP (SH2-containing inositol 5-phosphatase): SHIP1 and SHIP2 dephosphorylate the 5'-position, converting PI(3,4,5)P3 to PI(3,4)P2.[2][5]
-
-
Chemical Degradation (Hydrolysis): In an experimental (aqueous) solution, PI(3,4,5)P3 is vulnerable to non-enzymatic hydrolysis. The phosphate groups on the inositol ring and the ester linkages of the oleoyl fatty acid chains can be cleaved over time. This process is accelerated by non-optimal conditions such as improper pH, high temperatures, and the presence of divalent metal ions.
Q3: How should I properly store and handle this compound?
Proper storage is crucial to maintain the integrity of PI(3,4,5)P3. Commercial suppliers universally recommend storing the product, whether in powder or organic solvent form, at -20°C or below .[1][7] Once reconstituted in an aqueous buffer, it is highly recommended to use the solution immediately. If short-term storage is necessary, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles, and store at -80°C.
Q4: What is the best method to prepare an aqueous solution of this compound for experiments?
This compound is typically supplied as a powder or in an organic solvent.[1] To prepare an aqueous solution for assays, it is usually incorporated into liposomes or mixed micelles.
-
Step 1: If starting from a powder, first dissolve it in a suitable organic solvent like a chloroform:methanol mixture.
-
Step 2: Transfer the desired amount to a glass vial and evaporate the organic solvent under a stream of inert gas (e.g., nitrogen) to form a thin lipid film.
-
Step 3: Hydrate the lipid film with the desired aqueous buffer. The buffer should be at a temperature above the lipid's phase transition temperature.
-
Step 4: Create a uniform suspension of vesicles through sonication (in a bath sonicator) or extrusion through polycarbonate filters of a defined pore size (e.g., 0.1 µm).[8] This ensures a homogenous distribution of the lipid for consistent results.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low signal in downstream assays (e.g., weak Akt phosphorylation, poor protein binding) | 1. Degradation of PI(3,4,5)P3 stock: Improper storage or repeated freeze-thaw cycles have compromised the lipid. 2. Instability in assay buffer: The pH, ionic strength, or temperature of the experimental buffer is causing rapid hydrolysis. 3. Contamination with phosphatases: Reagents (e.g., cell lysates, protein preps) may contain active lipid phosphatases. | 1. Prepare fresh liposomes/micelles from a new or properly stored stock vial of PI(3,4,5)P3. 2. Optimize buffer conditions. Ensure pH is near neutral (7.0-7.4). If possible, run the assay at a lower temperature (e.g., 4°C or on ice). 3. Add phosphatase inhibitors to your assay buffer if contamination is suspected. |
| High background or non-specific effects | 1. Lipid aggregation: Incomplete or improper solubilization has led to the formation of large, non-uniform lipid aggregates instead of small unilamellar vesicles. 2. Incorrect lipid concentration: Using too high a concentration can lead to non-specific interactions. | 1. Ensure proper solubilization. Use bath sonication or extrusion until the solution is clear.[8] 2. Perform a concentration titration to determine the optimal PI(3,4,5)P3 concentration that yields a specific signal without high background. |
| Poor reproducibility between experiments | 1. Inconsistent liposome/micelle preparation: Variations in sonication time, extrusion pressure, or hydration can lead to batch-to-batch differences in vesicle size and lipid presentation. 2. Age of aqueous solution: Using PI(3,4,5)P3 solutions that were prepared at different times. Stability in aqueous solution is limited. | 1. Standardize the preparation protocol. Use a consistent method (time, temperature, equipment settings) for preparing your lipid vesicles.[8] 2. Always use freshly prepared aqueous solutions of PI(3,4,5)P3 for every experiment to ensure consistency. |
Quantitative Data & Protocols
Data Presentation
Table 1: Recommended Storage and Handling of this compound
| Form | Recommended Storage Temperature | Handling Guidelines |
|---|---|---|
| Powder | -20°C or below[1][7] | Store under inert gas (e.g., argon). Warm to room temperature before opening to prevent condensation. |
| In Organic Solvent | -20°C or below[1] | Store in a tightly sealed glass vial to prevent solvent evaporation. |
| Aqueous Solution (Liposomes) | Use immediately. If necessary, store at 4°C for very short-term use (hours) or aliquot and flash-freeze for storage at -80°C. Avoid freeze-thaw cycles. | Prepare fresh for each experiment for best results. |
Table 2: Factors Impacting this compound Stability in Aqueous Buffers
| Factor | Effect on Stability | Recommendation |
|---|---|---|
| pH | Highly acidic or alkaline pH can accelerate the hydrolysis of phosphate groups. | Maintain a buffer pH between 6.5 and 8.0. A common choice is HEPES or Tris buffer at pH ~7.4. |
| Temperature | Higher temperatures increase the rate of chemical hydrolysis. | Perform experiments at the lowest practical temperature (e.g., on ice or at 4°C) to minimize degradation during the assay. |
| Divalent Cations (e.g., Mg²⁺, Ca²⁺) | Can coordinate with the phosphate groups, potentially influencing hydrolysis rates. While some enzymes require them, high concentrations may be detrimental. | Use at the minimal concentration required for your assay. Consider including a chelator like EDTA if divalent cations are not required. |
| Enzymatic Contamination | Presence of lipid phosphatases (PTEN, SHIP) in biological samples (e.g., cell lysates) will rapidly degrade PI(3,4,5)P3.[2][5] | Add a cocktail of phosphatase inhibitors to your assay buffer when working with biological samples. |
Experimental Protocols
Protocol 1: Preparation of 100 µM PI(3,4,5)P3 Liposomes
-
Prepare Lipid Film:
-
Start with this compound and a carrier lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine, DOPC) in chloroform.
-
In a glass vial, combine the lipids to achieve a final molar ratio of 5% PI(3,4,5)P3 to 95% DOPC.
-
Dry the lipid mixture under a gentle stream of nitrogen gas while rotating the vial to create a thin, even film on the bottom.
-
Place the vial under a high vacuum for at least 1 hour to remove any residual solvent.[8]
-
-
Hydration:
-
Add the desired volume of aqueous buffer (e.g., 1 mL of 50mM HEPES, 120mM KCl, pH 7.4) to the dried lipid film to achieve a final total lipid concentration of 2 mM.
-
Vortex vigorously for 5-10 minutes. The solution will appear cloudy, indicating the formation of multi-lamellar vesicles (MLVs).
-
-
Vesicle Sizing (Sonication/Extrusion):
-
Sonication: Place the vial in a bath sonicator and sonicate in short bursts until the solution clarifies. Be careful to avoid overheating, which can degrade the lipids.
-
Extrusion (Recommended): For more uniform vesicles, use a mini-extruder. Hydrate the lipid film and subject it to several freeze-thaw cycles. Then, pass the lipid suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) 11-21 times.[8]
-
-
Final Dilution:
-
The resulting 2 mM stock of liposomes contains 100 µM PI(3,4,5)P3 (5% of 2 mM). This stock can now be diluted into your final assay buffer.
-
Visualizations
Signaling & Experimental Workflows
Caption: Enzymatic regulation of PI(3,4,5)P3 levels.
Caption: Workflow for preparing PI(3,4,5)P3 liposomes.
Caption: Troubleshooting logic for PI(3,4,5)P3 experiments.
References
- 1. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 2. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. SHIP, SHIP2, and PTEN activities are regulated in vivo by modulation of their protein levels: SHIP is up-regulated in macrophages and mast cells by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactome | PTEN dephosphorylates PIP3 [reactome.org]
- 7. This compound - AVANTI POLAR LIPIDS - 850156P [cogershop.com]
- 8. protocols.io [protocols.io]
Technical Support Center: 18:1 PI(3,4,5)P3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 18:1 PI(3,4,5)P3. The information provided is intended to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A: this compound, or 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), is a critical lipid second messenger involved in a variety of cellular processes. It is the product of Class I phosphoinositide 3-kinases (PI3Ks) acting on PI(4,5)P2.[1] This molecule plays a crucial role in cell signaling pathways that govern cell growth, proliferation, survival, and metabolism.[1] Its accumulation at the plasma membrane serves as a docking site for proteins containing pleckstrin homology (PH) domains, thereby initiating downstream signaling cascades.
Q2: What are the common forms of this compound available for research?
A: this compound is typically supplied as a lyophilized powder.[2] To improve its handling and solubility in aqueous buffers, it is often available as an ammonium or sodium salt.[1][2]
Q3: How should this compound be stored?
A: Proper storage is crucial to maintain the integrity of this compound.
| Storage Condition | Recommendation |
| Powder | Store at -20°C. |
| Solutions in Organic Solvents | Store in glass vials at -20°C. For long-term storage, consider flushing with an inert gas like argon or nitrogen to minimize oxidation. |
| Aqueous Suspensions (Liposomes) | For short-term use, store at 4-8°C for 1-2 days. For longer-term storage, it is recommended to prepare fresh liposomes. If long-term storage is necessary, flash-freeze aliquots in liquid nitrogen and store at -80°C, though vesicle size and integrity may be affected upon thawing. |
Q4: What is the expected solubility of this compound?
A: The solubility of this compound is highly dependent on the solvent and its physical form (monomer vs. aggregate).
| Solvent | Solubility Characteristics |
| Aqueous Buffers | As a long-chain phospholipid, this compound has very poor solubility in aqueous solutions and will not form a true solution. Instead, it will form aggregates such as micelles or liposomes. |
| Organic Solvents | This compound is soluble in organic solvents. Chloroform is commonly used, as is a mixture of chloroform and methanol. A specific protocol for creating supported lipid bilayers uses a chloroform:methanol:water (20:9:1 v/v/v) mixture to dissolve the lipid. |
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder
Symptoms:
-
The powder does not dissolve in aqueous buffer.
-
Visible clumps or aggregates are present in the solution.
-
The solution appears cloudy or milky.
Possible Causes:
-
This compound is a long-chain phospholipid with very low aqueous solubility.
-
Improper solvent selection.
-
Insufficient energy input to form a uniform dispersion.
Solutions:
-
Use an Organic Solvent First: For most applications, the recommended procedure is to first dissolve the this compound powder in an organic solvent.
-
Recommended Solvents: Chloroform or a chloroform:methanol mixture. A stock solution of 1 mg/mL in chloroform can be prepared.
-
-
For Aqueous Dispersions (Liposomes):
-
Thin-Film Hydration: This is a standard and effective method.
-
Dissolve the this compound (and any other lipids) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator or a gentle stream of nitrogen to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least one hour to remove residual solvent.
-
Hydrate the film with the desired aqueous buffer by vortexing or gentle agitation. The buffer should be warmed to above the phase transition temperature of the lipids.
-
-
Sonication: After hydration, sonicate the suspension to break down large aggregates and form smaller, more uniform liposomes.
-
Bath sonication: Place the vial in a bath sonicator for several minutes. This is a gentle method suitable for forming multilamellar vesicles (MLVs).
-
Probe sonication: Use a probe sonicator for short bursts on ice to create small unilamellar vesicles (SUVs). Be cautious to avoid overheating, which can degrade the lipid.
-
-
Extrusion: For a more defined vesicle size, pass the hydrated lipid suspension through a polycarbonate membrane with a specific pore size using a mini-extruder. This method produces large unilamellar vesicles (LUVs) of a consistent diameter.
-
Issue 2: Precipitation or Aggregation of this compound During Experiments
Symptoms:
-
The solution becomes cloudy over time.
-
Visible precipitate forms at the bottom of the tube.
-
Inconsistent experimental results.
Possible Causes:
-
Instability of the liposome suspension.
-
Interactions with other components in the experimental buffer (e.g., divalent cations).
Solutions:
-
Maintain a Stable Liposome Suspension:
-
Ensure that the liposomes are well-formed and of a relatively uniform size by using sonication or extrusion.
-
Use fresh liposome preparations for critical experiments.
-
-
Buffer Composition:
-
Be mindful of the components in your buffer. High concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) can sometimes cause aggregation of negatively charged liposomes.
-
Work with sterile and, if possible, oxygen-free buffers to minimize degradation of the lipid.
-
-
Sonication: A brief sonication in a bath sonicator can sometimes help to resuspend small aggregates that have formed.
Experimental Protocols
Protocol 1: Preparation of this compound-Containing Liposomes by Thin-Film Hydration and Extrusion
Materials:
-
This compound powder
-
Primary phospholipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)
-
Chloroform
-
Aqueous buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator or nitrogen gas source
-
Vacuum pump
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
Methodology:
-
Lipid Mixture Preparation:
-
Decide on the desired molar ratio of your lipids. For example, to prepare liposomes with 5 mol% PI(3,4,5)P3 in a DOPC background.
-
In a clean glass vial, dissolve the appropriate amounts of this compound and DOPC in chloroform.
-
-
Film Formation:
-
Transfer the lipid solution to a round-bottom flask.
-
Evaporate the chloroform using a rotary evaporator or a gentle stream of nitrogen gas while rotating the flask to create a thin, even lipid film on the inner surface.
-
Place the flask on a vacuum pump for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Warm the aqueous buffer to a temperature above the phase transition temperature of the lipids (for DOPC, this is below room temperature, but warming can still aid hydration).
-
Add the warm buffer to the flask containing the lipid film. The final lipid concentration is typically between 1 and 10 mg/mL.
-
Agitate the flask by vortexing or shaking until the lipid film is fully suspended in the buffer. The suspension will likely appear milky.
-
-
Extrusion:
-
Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.
-
Draw the lipid suspension into a gas-tight syringe and pass it through the extruder 11-21 times. This will produce LUVs with a uniform size distribution. The solution should become less turbid.
-
-
Storage:
-
Store the prepared liposomes at 4°C for short-term use (1-2 days).
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K Signaling Pathway involving this compound.
Caption: Workflow for preparing liposomes containing this compound.
References
Technical Support Center: Synthetic Phosphatidylinositol (3,4,5)-Trisphosphate [PI(3,4,5)P3]
Welcome to the technical support center for the use of synthetic PI(3,4,5)P3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common experimental artifacts encountered when using synthetic PI(3,4,5)P3.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving synthetic PI(3,4,5)P3.
Issue 1: High background or non-specific binding in in vitro assays (e.g., pull-downs, binding assays).
| Potential Cause | Suggested Solution |
| Micelle Formation: Long-chain synthetic PI(3,4,5)P3 (e.g., diC16) has low aqueous solubility and can form micelles, leading to non-specific protein aggregation and binding. | 1. Use Shorter-Chain Analogs: Switch to a water-soluble, short-chain analog like diC8-PI(3,4,5)P3 for in vitro assays. These are less prone to micelle formation at typical experimental concentrations.[1] 2. Determine the Critical Micelle Concentration (CMC): If using long-chain analogs is necessary, ensure your experimental concentration is well below the CMC. The CMC for diC8-PIPs is estimated to be above 3 mM, a concentration not typically reached in these assays.[2] 3. Optimize Buffers: Include a low concentration of a non-ionic detergent (e.g., 0.1% Tween-20) to prevent non-specific binding.[3] |
| Non-specific Electrostatic Interactions: The highly negative charge of the PI(3,4,5)P3 headgroup can lead to non-specific binding of positively charged proteins. | 1. Increase Salt Concentration: Perform binding assays in buffers with physiological salt concentrations (e.g., 100-150 mM NaCl) to minimize non-specific electrostatic interactions. 2. Include a Blocking Agent: Use a blocking agent like Bovine Serum Albumin (BSA) in your binding buffer. However, be aware of potential artifacts (see Issue 2). |
| Protein Aggregation: The protein of interest may be aggregated, leading to non-specific co-precipitation with lipids. | 1. Verify Protein Quality: Ensure the purified protein is monodisperse and properly folded using techniques like size-exclusion chromatography or dynamic light scattering. 2. Optimize Lysis/Binding Buffers: Include protease inhibitors and ensure buffer conditions (pH, salt) are optimal for protein stability.[4] |
Issue 2: Reduced or no activity of synthetic PI(3,4,5)P3 in cell-based assays.
| Potential Cause | Suggested Solution |
| Binding to Serum Proteins: PI(3,4,5)P3, particularly long-chain versions like dipalmitoyl-PI(3,4,5)P3, binds with high affinity to serum proteins like albumin (BSA), sequestering it and preventing it from reaching its intracellular targets.[5][6] The biological activity of dipalmitoyl-PIP3 can be negated by BSA concentrations as low as 10 µg/mL.[5][6] | 1. Use Serum-Free Media: Whenever possible, perform experiments in serum-free or low-serum media. 2. Use Ether-Linked Analogs: Consider using ether-linked PI(3,4,5)P3 analogs (e.g., C16Me-PIP3), which have a significantly lower affinity for BSA (approximately two orders of magnitude lower than their dipalmitoyl counterparts) while retaining biological activity.[5][6] |
| Poor Cell Permeability: The negatively charged phosphate groups hinder the passive diffusion of PI(3,4,5)P3 across the cell membrane. | 1. Use a Carrier/Transfection Reagent: Employ a suitable lipid carrier or transfection reagent to facilitate the delivery of synthetic PI(3,4,5)P3 into cells. 2. Use Short-Chain, Water-Soluble Analogs: Short-chain analogs like diC8-PI(3,4,5)P3 have better solubility and may be more readily taken up by cells, although their intracellular distribution and metabolism may differ from endogenous PI(3,4,5)P3.[1] |
| Rapid Degradation: Exogenously supplied PI(3,4,5)P3 is subject to rapid dephosphorylation by intracellular phosphatases such as PTEN (a 3-phosphatase) and SHIP (a 5-phosphatase).[7] | 1. Use Metabolically-Stabilized Analogs: Employ analogs with modifications that resist phosphatase activity, such as phosphorothioates or methylenephosphonates at the 3- or 5-position of the inositol ring.[7][8] 2. Inhibit Phosphatases: Co-incubate with known phosphatase inhibitors, but be aware of potential off-target effects. |
Issue 3: Unexpected or altered signaling kinetics when using PH domain-based biosensors.
| Potential Cause | Suggested Solution |
| PI(3,4,5)P3 Sequestration: Overexpression of fluorescently-tagged Pleckstrin Homology (PH) domains [e.g., from Akt, Btk, GRP1] can act as a "sponge," binding to and sequestering PI(3,4,5)P3. This can protect the lipid from degradation by phosphatases like PTEN, leading to an overestimation of its half-life and altered downstream signaling.[9] | 1. Use Multiple Detection Methods: Validate findings from PH domain biosensors with an independent method, such as immunofluorescence using an anti-PI(3,4,5)P3 antibody.[9] 2. Express Biosensors at Low Levels: Titrate the expression of the PH domain construct to the lowest detectable level to minimize sequestration artifacts. 3. Use High-Affinity Biosensors with Caution: Be aware that high-affinity PH domains are more likely to cause sequestration artifacts. Compare results with lower-affinity probes if available. |
| Disruption of Endogenous Signaling: Overexpressed PH domains can act as dominant-negatives by competing with endogenous PI(3,4,5)P3 effectors, thereby inhibiting normal downstream signaling pathways. | 1. Perform Control Experiments: Use a mutated version of the PH domain that cannot bind PI(3,4,5)P3 as a negative control to ensure the observed effects are due to lipid binding. 2. Monitor Downstream Effectors: Concurrently measure the activation of known downstream targets (e.g., phosphorylation of Akt) to assess the physiological impact of biosensor expression. |
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic PI(3,4,5)P3 analog to use for my experiment?
A: The choice depends on your experimental system:
-
For in vitro biochemical assays (e.g., enzyme kinetics, protein binding): Short-chain, water-soluble analogs like diC8-PI(3,4,5)P3 are often preferred. They are easier to handle, have high solubility in aqueous buffers, and are less likely to form micelles that can cause non-specific interactions.[1]
-
For cell-based assays requiring membrane incorporation: Long-chain analogs like diC16-PI(3,4,5)P3 (dipalmitoyl) better mimic the structure of endogenous lipids. However, their poor solubility and high affinity for serum proteins are significant challenges.[5][6]
-
For cell-based assays in the presence of serum: Ether-linked analogs are highly recommended as they exhibit much lower binding to serum albumin, ensuring greater availability of the lipid to the cells.[5][6]
-
To study the effects of PI(3,4,5)P3 without rapid degradation: Metabolically-stabilized analogs (e.g., 3- or 5-position phosphorothioates) are ideal as they are resistant to cellular phosphatases.[7][8]
Q2: My PI3K inhibitor control experiment is giving ambiguous results. What could be the cause?
A: PI3K inhibitors can have off-target effects and isoform-specific toxicities that may confound your results. For example, pan-PI3K inhibitors can cause hyperglycemia through off-target effects on insulin signaling, while certain isoform-specific inhibitors may have unique toxicity profiles.[10][11][12] Ensure you are using the inhibitor at a well-characterized concentration and consider the specific isoforms of PI3K active in your experimental system. Validate inhibitor specificity with genetic approaches (e.g., siRNA/shRNA) if possible.
Q3: How should I prepare and solubilize my synthetic PI(3,4,5)P3?
A:
-
Short-chain lipids (e.g., diC8): These are typically soluble in aqueous buffers. Reconstitute the lyophilized powder directly in your assay buffer. Vortex thoroughly.
-
Long-chain lipids (e.g., diC16): These are insoluble in water. They should first be dissolved in a solvent like chloroform or a chloroform/methanol mixture. To use them in aqueous assays, the solvent must be evaporated under a stream of nitrogen, and the resulting lipid film must be hydrated in the desired buffer. This process often requires sonication or extrusion to form liposomes or vesicles.
Q4: Can I use an anti-PI(3,4,5)P3 antibody instead of a PH domain biosensor to avoid sequestration artifacts?
A: Yes, using a specific monoclonal anti-PI(3,4,5)P3 antibody for immunofluorescence is a valuable alternative or complementary approach.[9] Studies have shown that antibody-based detection can reveal different kinetics of PI(3,4,5)P3 turnover compared to PH domain-based methods, likely because it avoids the sequestration artifact.[9] However, ensure the antibody's specificity is thoroughly validated through controls, such as pre-absorption with PI(3,4,5)P3-containing lipid vesicles.[9]
Quantitative Data Summary
Table 1: Binding Affinities of Select PH Domains for PI(3,4,5)P3
| PH Domain Source | Dissociation Constant (Kd) | Method |
| BTK (Bruton's tyrosine kinase) | ~0.8 µM | Not specified |
| Bcr-Abl | 1-5 µM | Liposome Microarray (LiMA) |
| GRP1 | High Affinity (qualitative) | NMR Spectroscopy |
| Akt1 | Control protein for PI(3,4,5)P3 binding | Lipid-Protein Overlay |
Note: Binding affinities can vary depending on the assay method and conditions.
Table 2: Properties of Different Synthetic PI(3,4,5)P3 Analogs
| Analog Type | Acyl Chain | Key Property | Common Application |
| Standard Ester-linked | diC8 (Octanoyl) | Water-soluble | In vitro biochemical assays |
| Standard Ester-linked | diC16 (Dipalmitoyl) | Water-insoluble; high serum protein binding | Liposome preparation; cell-based assays (serum-free) |
| Ether-linked | C16 (Hexadecyl) | Water-insoluble; low serum protein binding | Cell-based assays in the presence of serum |
| Metabolically-stabilized | diC8 or diC16 | Resistant to specific phosphatases | Probing sustained signaling in cells |
Table 3: Common PI3K Inhibitors and Potential Off-Target Effects
| Inhibitor | Target Class | Common Off-Target Effects / Toxicities |
| Wortmannin | Pan-Class I PI3K (irreversible) | Also inhibits other kinases (e.g., mTOR, DNA-PK) at higher concentrations. |
| LY294002 | Pan-Class I PI3K (reversible) | Can inhibit other kinases; generally considered less specific than newer inhibitors. |
| Alpelisib (BYL719) | PI3Kα-specific | Hyperglycemia, rash.[10] |
| Idelalisib | PI3Kδ-specific | Gastrointestinal issues, transaminitis.[10] |
| Buparlisib (BKM120) | Pan-Class I PI3K | Can cross the blood-brain barrier; associated with nausea, rash, fatigue, hyperglycemia.[12] |
Experimental Protocols & Visualizations
Key Signaling Pathway: PI3K/Akt Activation
The diagram below illustrates the central role of PI(3,4,5)P3 in the PI3K signaling pathway. Upon activation by receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), Class I PI3K phosphorylates PI(4,5)P2 at the plasma membrane to generate PI(3,4,5)P3. This lipid second messenger then recruits and activates downstream effectors containing PH domains, such as Akt and PDK1, leading to cell growth, proliferation, and survival.
Experimental Workflow: Protein Pull-Down Assay with PI(3,4,5)P3 Beads
This workflow outlines the key steps for identifying proteins that bind to PI(3,4,5)P3 using commercially available lipid-coated beads.
Logical Relationship: Troubleshooting Non-Specific Binding
This diagram provides a decision-making framework for troubleshooting non-specific binding in in vitro assays.
References
- 1. caymanchem.com [caymanchem.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. kmdbioscience.com [kmdbioscience.com]
- 4. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. A phosphatidylinositol 3,4,5-trisphosphate analogue with low serum protein-binding affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Activity of Phosphatidylinositol 3, 4, 5-Trisphosphorothioate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Stabilized Phosphatidylinositol 3,4,5-Trisphosphate Analogues Bind Grp1 PH, Inhibit Phosphoinositide Phosphatases, and Block Neutrophil Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QUANTITATION OF PI[3,4,5]P3 DYNAMICS IN EGF-STIMULATED CARCINOMA CELLS: A comparison of PH domain-mediated versus immunological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Incidence of Cutaneous Adverse Events With Phosphoinositide 3-Kinase Inhibitors as Adjuvant Therapy in Patients With Cancer: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 18:1 PI(3,4,5)P3 Concentration for Kinase Assays
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 18:1 PI(3,4,5)P3 in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in a kinase assay?
In many kinase assays, particularly for phosphoinositide 3-kinases (PI3Ks), this compound serves multiple functions. Primarily, it can be the lipid second messenger product of the kinase reaction when a precursor lipid like PI(4,5)P2 is used as a substrate.[1][2] Alternatively, in competitive assay formats, a known concentration of labeled or unlabeled this compound is used as a standard or competitor to quantify the amount of PI(3,4,5)P3 produced by the enzymatic reaction.[1][3]
Q2: Why is the 18:1 acyl chain specification important?
The acyl chain composition of phosphoinositides can influence their physical properties and their interaction with proteins. The "18:1" designation refers to an acyl chain with 18 carbon atoms and one double bond (dioleoyl). Altering the acyl chain length and saturation can affect the binding affinity of proteins to the lipid.[4] Using a specific, high-purity acyl chain variant like 18:1 helps ensure consistency and reproducibility in assay results.
Q3: How should this compound be handled and stored?
For optimal stability, this compound should be stored at -20°C or -80°C in a solution of organic solvent, such as chloroform or a chloroform:methanol mixture. Before use in an aqueous assay buffer, the organic solvent must be evaporated, and the lipid should be resuspended, often with the help of sonication to form micelles or liposomes for proper presentation to the kinase.
Q4: What is a typical concentration range for this compound in a kinase assay?
The optimal concentration of this compound is highly dependent on the specific assay format and the kinase being studied. For instance, in assays where it is a substrate, concentrations can range from the low micromolar to hundreds of micromolar. In competitive binding assays, the concentration will be relative to the binding affinity of the detector protein. It is crucial to perform a titration experiment to determine the optimal concentration for your specific assay conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | 1. PI(3,4,5)P3 concentration is too high: In a competitive assay, this can lead to excessive binding of the detection agent. 2. Non-specific binding: The lipid may be binding to the plate or other components. 3. Contaminated reagents: Buffers or other reagents may be contaminated. | 1. Perform a concentration titration of PI(3,4,5)P3 to find the optimal concentration that gives a good signal-to-noise ratio. 2. Add a blocking agent like BSA to the assay buffer. 3. Use fresh, high-purity reagents. |
| Low or No Signal | 1. PI(3,4,5)P3 concentration is too low: Insufficient lipid may be present for detection. 2. Lipid degradation: Improper storage or handling can lead to degradation. 3. Inefficient lipid presentation: The lipid may not be properly incorporated into micelles or liposomes. | 1. Increase the concentration of PI(3,4,5)P3 in your assay. 2. Ensure proper storage at low temperatures and minimize freeze-thaw cycles. 3. Optimize the sonication time and power for resuspending the lipid. |
| Poor Reproducibility | 1. Inconsistent lipid preparation: Variability in the resuspension of PI(3,4,5)P3 can lead to inconsistent concentrations. 2. Pipetting errors: Small volumes of viscous lipid solutions can be difficult to pipette accurately. 3. Assay drift: Changes in temperature or incubation times during the assay. | 1. Standardize the lipid preparation protocol, including solvent evaporation and sonication steps. 2. Use positive displacement pipettes or reverse pipetting for viscous solutions. 3. Ensure consistent incubation times and maintain a stable temperature throughout the assay. |
| Unexpected Kinase Activity | 1. Incorrect PI(3,4,5)P3 concentration: The concentration may be in a suboptimal range for the kinase's activity. 2. Presence of inhibitors or activators: Contaminants in the lipid preparation could affect kinase activity. | 1. Re-evaluate the optimal concentration of PI(3,4,5)P3 for your specific kinase and assay conditions. 2. Use high-purity this compound from a reputable supplier. |
Experimental Protocols
Protocol: Competitive PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Assay
This protocol is a generalized example of a competitive assay where the generation of PI(3,4,5)P3 by the kinase displaces a labeled PI(3,4,5)P3 tracer from a detection complex, leading to a decrease in the FRET signal.[3]
1. Reagent Preparation:
-
1x Kinase Buffer: Prepare the appropriate kinase buffer, often containing HEPES, MgCl2, and DTT.
-
ATP Solution: Prepare a working solution of ATP in 1x Kinase Buffer. The final concentration in the assay will typically be at or near the Km of the kinase for ATP.
-
PI(4,5)P2 Substrate Solution: Prepare the lipid substrate by resuspending it in 1x Kinase Buffer. Sonication may be required to form a homogenous suspension.
-
This compound Standard/Competitor: For generating a standard curve, prepare a serial dilution of this compound.
-
Detection Mix: Prepare the detection mix containing a europium-labeled antibody, a GST-tagged PH domain that binds PI(3,4,5)P3, and a biotinylated-PI(3,4,5)P3 tracer complexed with streptavidin-allophycocyanin (APC).[3]
2. Assay Procedure:
-
Add test compounds (inhibitors or activators) and PI3K enzyme to the wells of a microplate.
-
Initiate the kinase reaction by adding the PI(4,5)P2 substrate and ATP solution.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at room temperature or 30°C.
-
Stop the reaction by adding a stop solution, which typically contains EDTA to chelate Mg2+.
-
Add the Detection Mix to all wells.
-
Incubate for a specified time to allow the binding reaction to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at both the donor and acceptor wavelengths.
3. Data Analysis:
-
Calculate the HTRF ratio (Acceptor Signal / Donor Signal).
-
The signal is inversely proportional to the amount of PI(3,4,5)P3 produced.
-
Generate a standard curve using the known concentrations of this compound to quantify the product in the enzyme reaction wells.
Visualizations
References
Technical Support Center: 18:1 PI(3,4,5)P3 Liposome Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with 18:1 PI(3,4,5)P3 liposomes.
Troubleshooting Guide
This guide provides solutions to common problems you might encounter with this compound liposome stability.
Problem 1: Liposome Aggregation and Increased Particle Size
Question: My this compound liposome suspension is showing visible aggregation or a significant increase in particle size as measured by Dynamic Light Scattering (DLS). What could be the cause and how can I fix it?
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| High Ionic Strength of Buffer | The highly negatively charged headgroup of PI(3,4,5)P3 is sensitive to the ionic strength of the surrounding buffer. High salt concentrations can screen the surface charge, reducing electrostatic repulsion between liposomes and leading to aggregation.[1] | Use a buffer with a lower ionic strength. A buffer with a physiological ionic strength (e.g., 150 mM NaCl) is a good starting point, but you may need to optimize this for your specific formulation.[2] |
| Presence of Divalent Cations | Divalent cations such as Ca²⁺ and Mg²⁺ can bind to the negatively charged phosphate groups of PI(3,4,5)P3, neutralizing the surface charge and promoting aggregation.[3][4][5][6][7][8] | If possible, avoid buffers containing divalent cations. If their presence is essential for your experiment, consider including a chelating agent like EDTA in your storage buffer to minimize their effect. |
| Inappropriate pH | Extreme pH values can lead to the hydrolysis of phospholipids and alter the surface charge of the liposomes, which can contribute to instability and aggregation.[1][5] For PI(3,4,5)P3 liposomes, a pH between 6.5 and 7.5 is generally recommended to maintain stability. | Ensure the pH of your hydration and storage buffer is within the optimal range of 6.5-7.5.[1] |
| Freeze-Thaw Cycles | Freezing and thawing can disrupt the liposome bilayer, leading to fusion and aggregation of vesicles.[9] | Avoid freezing your liposome suspension for storage. If long-term storage is necessary, consider lyophilization (freeze-drying) with a cryoprotectant.[9][10][11] |
Problem 2: Degradation of PI(3,4,5)P3
Question: I suspect that the PI(3,4,5)P3 in my liposomes is degrading. How can I confirm this and what are the common causes?
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Phosphatase Contamination | If your experimental system contains cell lysates or other biological materials, contaminating phosphatases like PTEN and SHIP can dephosphorylate PI(3,4,5)P3 to PI(4,5)P2 or PI(3,4)P2, respectively.[10][][13][14][15] | If working with biological samples, consider adding phosphatase inhibitors to your buffers. Ensure all glassware and equipment are thoroughly cleaned to prevent contamination. |
| Chemical Hydrolysis | PI(3,4,5)P3 can be susceptible to chemical hydrolysis, especially at non-neutral pH and elevated temperatures. | Store liposomes at 4°C in a buffer with a pH between 6.5 and 7.5. Prepare fresh liposomes for critical experiments. |
| Oxidation | The oleoyl (18:1) acyl chains in the lipid are unsaturated and can be prone to oxidation, which can compromise the integrity of the liposome and potentially affect the PI(3,4,5)P3 headgroup.[13] | Prepare buffers with de-gassed water and consider storing liposomes under an inert gas like argon or nitrogen to minimize exposure to oxygen. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound liposomes?
For short-term storage (up to one week), it is recommended to store this compound liposomes at 4°C in a buffer with a pH of 7.0-7.5.[9] Avoid freezing the liposome suspension.[9] For longer-term storage, lyophilization with a cryoprotectant such as sucrose or trehalose is the preferred method.[9][10][11]
Q2: How can I assess the stability of my this compound liposomes?
Several analytical techniques can be used to assess the stability of your liposomes:[3][4][]
-
Dynamic Light Scattering (DLS): To monitor changes in particle size and polydispersity index (PDI) over time. An increase in size or PDI can indicate aggregation.
-
Zeta Potential Measurement: To determine the surface charge of the liposomes. A significant change in zeta potential can indicate degradation or interaction with components in the buffer.
-
Chromatography (HPLC, TLC): To quantify the amount of intact PI(3,4,5)P3 and detect any degradation products.[4][]
-
Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology of the liposomes and check for aggregation or changes in structure.[4]
Q3: What is a typical lipid composition for preparing this compound liposomes?
A common approach is to incorporate a small percentage (typically 1-5 mol%) of this compound into a background of a neutral "carrier" lipid, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC).[6] This mimics the composition of biological membranes where phosphoinositides are present in low concentrations.
Q4: Can I sonicate my this compound liposomes?
Yes, sonication can be used to create small unilamellar vesicles (SUVs). However, it is important to control the temperature during sonication to avoid degradation of the lipids. Bath sonication is often preferred over probe sonication to minimize local heating.
Experimental Protocols
Protocol 1: Preparation of 100 nm Unilamellar this compound Liposomes by Extrusion
This protocol describes the preparation of unilamellar liposomes with a defined size using the extrusion method.
Materials:
-
1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) in chloroform
-
1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate) (this compound) in chloroform/methanol/water
-
Chloroform
-
Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Glass vials
-
Nitrogen or Argon gas stream
-
Vacuum desiccator
-
Water bath sonicator
-
Mini-extruder with 100 nm polycarbonate membranes
Procedure:
-
Lipid Film Formation:
-
In a clean glass vial, combine the desired molar ratio of DOPC and this compound. A common ratio is 95:5 (mol/mol).
-
Evaporate the organic solvent under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.
-
Place the vial in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Add the desired volume of hydration buffer to the dried lipid film.
-
Vortex the vial vigorously for several minutes to disperse the lipid film and form multilamellar vesicles (MLVs). The solution should appear milky.
-
-
Sonication (Optional):
-
For easier extrusion, briefly sonicate the MLV suspension in a bath sonicator for 1-2 minutes. This helps to reduce the size of the initial vesicles.
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Load the MLV suspension into one of the syringes.
-
Pass the lipid suspension through the membrane 11-21 times. This will produce a translucent suspension of unilamellar liposomes (LUVs) with a diameter of approximately 100 nm.
-
-
Storage:
-
Store the prepared liposomes at 4°C.
-
Visualizations
Caption: Experimental workflow for preparing 100 nm this compound liposomes.
Caption: A logical workflow for troubleshooting liposome aggregation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phosphatidylinositol-3,4,5-trisphosphate interacts with alpha-synuclein and initiates its aggregation and formation of Parkinson’s disease-related fibril polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Achieving long-term stability of lipid nanoparticles: examining the effect of pH, temperature, and lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Long-term storage of lyophilized liposomal formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel analytical methods to assess the chemical and physical properties of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. researchgate.net [researchgate.net]
degradation and hydrolysis of 18:1 PI(3,4,5)P3 during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation and hydrolysis of 18:1 PI(3,4,5)P3 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern in experiments?
A1: this compound, also known as 1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate), is a critical lipid second messenger in the phosphoinositide 3-kinase (PI3K) signaling pathway.[1][2] It plays a vital role in regulating cell growth, proliferation, survival, and metabolism.[1][2] Its stability is a major concern because it is highly susceptible to hydrolysis by phosphatases, particularly PTEN (Phosphatase and Tensin homolog) and SHIP (SH2-containing inositol 5-phosphatase), which rapidly remove phosphate groups and terminate the signal.[3] This inherent instability can lead to experimental variability and inaccurate results if not properly controlled.
Q2: What are the primary enzymes responsible for the degradation of PI(3,4,5)P3?
A2: The two main families of phosphatases responsible for PI(3,4,5)P3 degradation are:
-
PTEN (Phosphatase and Tensin homolog): This phosphatase removes the 3-phosphate from the inositol ring, converting PI(3,4,5)P3 back to PI(4,5)P2.[3][4]
-
SHIP (SH2-containing inositol 5-phosphatase): These enzymes, including SHIP1 and SHIP2, remove the 5-phosphate from the inositol ring, converting PI(3,4,5)P3 to PI(3,4)P2.[5]
Q3: How should I store and handle this compound to minimize degradation?
A3: Proper storage and handling are critical for maintaining the integrity of this compound. According to the manufacturer, Avanti Polar Lipids, the compound should be stored at -20°C, where it is stable for up to one year.[1] For experimental use, it is advisable to prepare aliquots to avoid multiple freeze-thaw cycles. When preparing solutions, use high-quality, nuclease-free water and appropriate buffers.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| No or low signal in PI3K assay | Degradation of this compound substrate: The lipid may have been improperly stored or handled, leading to hydrolysis before the assay. | 1. Verify Storage Conditions: Ensure the lipid has been consistently stored at -20°C.[1] 2. Use Fresh Aliquots: Avoid using aliquots that have undergone multiple freeze-thaw cycles. 3. Check Buffer Components: Ensure the assay buffer does not contain contaminating phosphatases. Consider adding phosphatase inhibitors if appropriate for your experimental design. |
| Inactive Enzyme: The PI3K enzyme may have lost activity due to improper storage or handling. | 1. Use a Positive Control: Test the enzyme activity with a known potent activator or a fresh batch of substrate. 2. Follow Enzyme Handling Protocols: Ensure the enzyme is stored at the correct temperature and handled according to the manufacturer's instructions. | |
| High background signal in phosphatase assay | Spontaneous Hydrolysis of this compound: The lipid may be degrading non-enzymatically due to suboptimal assay conditions. | 1. Optimize Buffer pH: Ensure the pH of your assay buffer is within the optimal range for lipid stability (typically around 7.0-7.4). 2. Control Divalent Cation Concentration: While some enzymes require divalent cations like Mg2+, high concentrations can sometimes promote non-enzymatic hydrolysis. Titrate the cation concentration to find the optimal balance. |
| Inconsistent results between experiments | Variable Degradation Rates: The rate of this compound degradation may be inconsistent due to variations in experimental setup. | 1. Standardize Incubation Times: Use precise timing for all incubation steps, as PI(3,4,5)P3 levels can change rapidly.[6] 2. Ensure Homogeneous Mixing: Gently mix all reactions thoroughly to ensure uniform distribution of enzymes and substrates. 3. Maintain Consistent Temperatures: Perform all experimental steps at the specified temperature to minimize variability in enzyme activity and lipid stability. |
| Loss of this compound during immunoprecipitation (IP) | Co-precipitation of Phosphatases: Phosphatases that degrade PI(3,4,5)P3 may be non-specifically pulled down with your protein of interest. | 1. Include Phosphatase Inhibitors: Add a cocktail of phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to your lysis and wash buffers.[7][8] 2. Optimize Washing Steps: Increase the number and stringency of wash steps to remove non-specifically bound proteins. 3. Use a Pre-clearing Step: Incubate your lysate with beads alone before adding the antibody to reduce non-specific binding. |
Experimental Protocols
Protocol 1: General Handling and Preparation of this compound Solution
-
Receipt and Storage: Upon receipt, store the lyophilized this compound at -20°C.[1][9]
-
Reconstitution:
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Reconstitute the lipid in a suitable organic solvent such as chloroform or a chloroform:methanol mixture. For aqueous buffers, sonication may be required to facilitate dissolution.
-
-
Aliquoting: Prepare single-use aliquots to minimize freeze-thaw cycles.
-
Storage of Aliquots: Store the aliquots at -20°C. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing can help prevent oxidation.
Protocol 2: In Vitro PI3K Assay with 18:1 PI(4,5)P2 as Substrate
This protocol is adapted from a generic PI3K activity assay.[3]
-
Prepare Substrate Vesicles:
-
Prepare a lipid mixture containing 18:1 PI(4,5)P2 and a carrier lipid (e.g., phosphatidylserine) in a glass tube.
-
Dry the lipids under a stream of nitrogen gas to form a thin film.
-
Resuspend the lipid film in kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT).
-
Sonicate the mixture on ice to form small unilamellar vesicles.
-
-
Kinase Reaction:
-
In a microcentrifuge tube, combine the PI3K enzyme, the substrate vesicles, and any inhibitors or activators being tested.
-
Initiate the reaction by adding ATP to a final concentration of 10-100 µM.
-
Incubate the reaction at 37°C for a predetermined time (e.g., 10-30 minutes).
-
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA to chelate the Mg2+ (e.g., 100 mM EDTA).
-
Detection of this compound:
-
Quantify the amount of this compound produced using a suitable detection method, such as an ELISA-based assay with a PI(3,4,5)P3-binding protein or by lipid extraction followed by HPLC-MS analysis.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: PI3K signaling pathway showing the synthesis and degradation of PI(3,4,5)P3.
Caption: General experimental workflow for using this compound in in vitro assays.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. QUANTITATION OF PI[3,4,5]P3 DYNAMICS IN EGF-STIMULATED CARCINOMA CELLS: A comparison of PH domain-mediated versus immunological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 8. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. This compound powder 99 (TLC) Avanti Polar Lipids [sigmaaldrich.com]
minimizing non-specific binding in 18:1 PI(3,4,5)P3 assays
This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize non-specific binding (NSB) in 18:1 PI(3,4,5)P3 assays, ensuring data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in the context of an this compound assay?
A1: Non-specific binding refers to the adherence of assay components, such as detection proteins or antibodies, to unintended sites on the assay plate or membrane.[1][2] In an this compound assay, this can involve the PI(3,4,5)P3-binding protein (e.g., a PH domain fusion protein) or detection antibodies binding directly to unoccupied surfaces of the microplate wells rather than to the specific this compound lipid.[1] This unwanted binding is a primary source of high background signals.[1]
Q2: Why is minimizing NSB critical for my results?
A2: Minimizing NSB is crucial for several reasons:
-
Enhanced Specificity: It ensures that the signal generated is a true representation of the specific interaction between the detection protein and this compound.[1]
-
Increased Sensitivity: By reducing background "noise," the assay can more reliably detect low concentrations of the target lipid.[1][3]
-
Improved Signal-to-Noise Ratio: A lower background results in a clearer distinction between the specific signal and noise, making data interpretation more straightforward.[1]
-
Reduced Variability: Consistent control over NSB improves the reproducibility of the assay across different wells and experiments.[1]
Q3: What are the primary causes of high background and NSB?
A3: High background is often traced back to two main causes: inadequate plate blocking and insufficient washing.[4] Other contributing factors include using overly high concentrations of detection antibodies, reagent contamination, cross-reactivity of antibodies, and matrix effects from complex biological samples.[5][6]
Q4: What is a blocking buffer and how does it work?
A4: A blocking buffer is a solution containing an irrelevant protein or a mixture of compounds that is used to coat the unoccupied binding sites on the surface of the microplate wells.[7] By adsorbing to these vacant spots, the blocking agent prevents assay components from non-specifically binding to the plastic, thereby reducing background noise.[1][3] An ideal blocking agent effectively blocks these sites without interfering with the specific binding of the intended assay reactants.[7]
Q5: Which blocking buffer should I choose for my PI(3,4,5)P3 assay?
A5: The choice of blocking buffer must be optimized for each specific assay. Commonly used blockers include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and whole normal serum.[7][8] BSA is a popular choice, but it's important to note that not all BSA preparations are alike, and some may lead to non-specific binding with certain assay reactants.[8] For assays involving phosphoproteins, it is often recommended to avoid milk-based blockers.[1] Synthetic or protein-free blockers are also available and can be effective alternatives.[7]
Troubleshooting Guide: High Background & Low Signal
This guide addresses common problems encountered during this compound assays.
Problem: High Background Signal Across the Entire Plate
| Possible Cause | Recommended Solution & Action Steps |
| Inadequate Blocking | The blocking buffer may be insufficient in concentration, incubation time, or effectiveness. • Optimize Concentration: Titrate the blocking agent. Using too little will result in incomplete coverage of the plate surface.[1] • Increase Incubation Time/Temp: Extend the blocking incubation time (e.g., to 2 hours) or increase the temperature (e.g., to 37°C) to enhance absorption.[3] • Switch Blocking Agent: If using BSA, try a non-fat dry milk solution or a commercial protein-free blocker, and vice-versa.[1] Ensure the chosen blocker does not cross-react with other assay components.[7] |
| Improper or Insufficient Washing | Residual unbound reagents are a common source of high background.[4] • Increase Wash Steps: Increase the number of wash cycles (e.g., from 3 to 5). • Increase Volume/Soak Time: Use a larger volume of wash buffer and consider incorporating a 2-3 minute soak time during each wash step to reduce background.[9] • Ensure Vigorous Washing: Manual washing requires vigorous removal of all liquid after each step. |
| High Concentration of Detection Reagent | Excessive concentrations of the PI(3,4,5)P3-binding protein or secondary antibody can lead to increased non-specific binding.[5][10] • Titrate Reagents: Perform a titration experiment to determine the optimal concentration of your detection reagents that provides a strong specific signal without elevating the background. |
| Reagent Contamination | Buffers or reagents may be contaminated with the analyte or other interfering substances.[4][6] • Use Fresh Reagents: Prepare fresh blocking and wash buffers for each experiment.[6] Avoid using stock solutions that may have been contaminated. |
Problem: Inconsistent, Blotchy, or Uneven Background
| Possible Cause | Recommended Solution & Action Steps |
| Plate or Membrane Drying Out | If parts of the assay surface dry out during incubation steps, it can lead to inconsistent binding and a blotchy background.[10] • Ensure Full Coverage: Keep the plate covered with buffer or reagent solution throughout all incubation steps.[10] • Maintain Consistent Agitation: Gentle, consistent agitation during incubations can help ensure even coverage.[10] |
| Improper Handling | Contaminants from handling can create spots of high background.[10] • Use Clean Tools: Always handle membranes with clean forceps.[10] • Avoid Touching Surfaces: Never touch the binding surface of the plate or membrane directly.[10] |
Data Presentation: Comparison of Common Blocking Agents
The selection of an appropriate blocking agent is a critical step in assay optimization. The table below summarizes common options.
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1 - 5% | Inexpensive, compatible with most protein-based assays.[7] | Can cause cross-reactions with certain antibodies; preparations can vary, potentially leading to NSB.[7][8] |
| Non-Fat Dry Milk / Casein | 0.1 - 3% | Excellent blocking for many surfaces due to molecular diversity.[7] | Can interfere with assays involving phosphoproteins or biotin; may deteriorate if not stored properly.[1][7] |
| Normal Serum | 1:10 dilution (varies) | Provides a diverse mix of proteins to effectively block non-specific sites, especially useful in immunohistochemistry.[11] | Can contain endogenous components that may interfere with the assay. |
| Synthetic Polymers (PEG, PVA) | Varies by product | Protein-free, reducing the chance of cross-reactivity; good for coating hydrophobic surfaces.[7] | May not be as effective as protein-based blockers for all applications. |
Experimental Protocols
Protocol: Generic ELISA-based PI(3,4,5)P3 Assay
This protocol provides a general workflow. All incubation times, temperatures, and concentrations must be optimized for your specific system.
-
Lipid Coating:
-
Prepare a solution of this compound in an appropriate solvent (e.g., methanol:chloroform:water).
-
Add the lipid solution to the wells of a high-bind microplate.
-
Allow the solvent to evaporate completely in a fume hood or under a stream of nitrogen, leaving the lipid coated on the well surface.
-
-
Blocking (Critical Step for NSB):
-
Prepare your chosen blocking buffer (e.g., 3% BSA in TBS-T).
-
Add 200-300 µL of blocking buffer to each well, ensuring the entire surface is covered.
-
Incubate for 1-2 hours at room temperature or 37°C with gentle agitation.[3] This step saturates any remaining non-specific binding sites on the plastic.[1]
-
-
Washing:
-
Aspirate the blocking buffer completely.
-
Wash the wells 3-5 times with 300 µL of wash buffer (e.g., TBS with 0.1% Tween-20).
-
Ensure vigorous washing and complete removal of liquid after each step to minimize background.
-
-
Protein Binding:
-
Dilute your PI(3,4,5)P3-binding protein (e.g., GST-tagged PH domain) to its optimal concentration in blocking buffer.
-
Add the diluted protein to the wells.
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Repeat the washing steps as described in Step 3 to remove any unbound protein.
-
-
Detection:
-
Add a secondary antibody conjugated to an enzyme (e.g., anti-GST-HRP) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
-
Final Wash:
-
Repeat the washing steps as described in Step 3 to remove the unbound secondary antibody. This is a critical wash to reduce final background signal.
-
-
Signal Development:
-
Add the appropriate enzyme substrate (e.g., TMB for HRP).
-
Incubate until sufficient color develops.
-
Stop the reaction with a stop solution and read the absorbance on a plate reader.
-
Visualizations
PI3K Signaling Pathway
References
- 1. hiyka.com [hiyka.com]
- 2. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 3. Blockers Practical Guide - Page 7 [collateral.meridianlifescience.com]
- 4. arp1.com [arp1.com]
- 5. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Enzyme-Linked Immunosorbent Assay (ELISA) and Blocking with Bovine Serum Albumin (BSA) - Not all BSAs are alike - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. What are the possible causes and solutions for background issues (high, uneven, or speckled)? | AAT Bioquest [aatbio.com]
- 11. biocompare.com [biocompare.com]
Technical Support Center: Delivery of 18:1 PI(3,4,5)P3 to Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 18:1 PI(3,4,5)P3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the delivery of this critical signaling lipid to cells.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to cells?
A1: The primary challenges in delivering this compound, a key second messenger in the PI3K/Akt signaling pathway, to cells include its inherent instability, poor membrane permeability, and rapid metabolism.[1][2] Exogenously supplied this compound is susceptible to rapid dephosphorylation by intracellular phosphatases, primarily PTEN at the 3-position and SHIP at the 5-position, which converts it to PI(4,5)P2 and PI(3,4)P2, respectively.[2][3][4] This rapid turnover makes it difficult to sustain elevated intracellular levels and observe downstream effects. Furthermore, its hydrophilic headgroup prevents efficient passive diffusion across the cell membrane.
Q2: Why is the 18:1 acyl chain composition of PI(3,4,5)P3 relevant for my experiments?
A2: The fatty acyl chain composition of phosphoinositides can influence their subcellular localization, interaction with effector proteins, and overall impact on membrane dynamics. The 18:1 (oleoyl) acyl chain is a common species in cellular membranes and can affect the biophysical properties of the lipid bilayer.[5] Using a specific acyl chain variant like this compound allows for more controlled experiments compared to using a heterogeneous mixture of phosphoinositides.
Q3: What are the common methods for delivering this compound to cells?
A3: Several methods can be used to introduce this compound into cells, each with its own advantages and disadvantages. Common techniques include:
-
Lipofection: Encapsulating PI(3,4,5)P3 within liposomes to facilitate fusion with the cell membrane.[6]
-
Polyamine Carriers: Complexing the negatively charged PI(3,4,5)P3 with cationic polyamines (e.g., histone H1, spermine) to enable translocation across the plasma membrane.[7][8]
-
Microinjection: Directly injecting the lipid into the cytoplasm of individual cells. This method offers high precision but is low-throughput.
-
Electroporation: Applying an electrical field to transiently increase membrane permeability.[9]
Q4: How can I verify the successful delivery of this compound into my cells?
A4: Verifying intracellular delivery is crucial. This can be achieved through:
-
Fluorescent Analogs: Using a fluorescently tagged version of PI(3,4,5)P3 (e.g., BODIPY-TMR-PI(3,4,5)P3) and visualizing its localization via confocal microscopy.[9]
-
Reporter Assays: Transfecting cells with a fluorescently tagged PH (Pleckstrin Homology) domain (e.g., from Akt or Btk) that specifically binds to PI(3,4,5)P3. An increase in plasma membrane localization of the PH domain reporter indicates successful delivery.[10][11]
-
Mass Spectrometry: This is a highly sensitive and specific method to quantify intracellular levels of different phosphoinositide species, including the exogenously delivered this compound.[12][13]
-
Western Blotting: Assessing the phosphorylation of downstream targets in the PI3K/Akt pathway, such as Akt (at Ser473 and Thr308) and S6 kinase.[11]
Q5: My cells are not showing the expected downstream signaling activation (e.g., p-Akt) after this compound delivery. What could be the reason?
A5: Several factors could contribute to a lack of downstream signaling:
-
Inefficient Delivery: The concentration of this compound reaching the inner leaflet of the plasma membrane may be insufficient to trigger a response.
-
Rapid Hydrolysis: The delivered PI(3,4,5)P3 might be rapidly dephosphorylated by endogenous phosphatases like PTEN and SHIP.[2][14][15]
-
Cell Type Specificity: The expression levels and activity of PI3K pathway components, including phosphatases, can vary significantly between cell types.
-
Suboptimal Experimental Conditions: The duration of incubation, concentration of the delivery reagent, and health of the cells can all impact the outcome.
Troubleshooting Guides
Problem 1: Low Delivery Efficiency
| Possible Cause | Suggested Solution |
| Poor solubility of this compound | Prepare fresh stock solutions in an appropriate solvent (e.g., chloroform:methanol:water) and sonicate briefly to ensure complete solubilization before complexing with the delivery reagent. For aqueous-based delivery methods, consider using a water-soluble, short-chain analog for initial optimization.[16] |
| Suboptimal delivery reagent to lipid ratio | Titrate the concentration of the lipofection or polyamine carrier reagent against a fixed concentration of this compound to determine the optimal ratio for your cell type. |
| Cell confluence and health | Ensure cells are in a logarithmic growth phase and are 70-90% confluent at the time of delivery.[17] Stressed or overly confluent cells may have reduced uptake efficiency. |
| Presence of serum in the medium | Some delivery reagents are inhibited by serum. Check the manufacturer's protocol and consider performing the initial incubation in serum-free medium.[17] |
Problem 2: Transient or No Downstream Signaling
| Possible Cause | Suggested Solution |
| Rapid hydrolysis by phosphatases | Reduce the incubation time to capture the peak of signaling (often within minutes). Consider co-treatment with a broad-spectrum phosphatase inhibitor (e.g., sodium orthovanadate), but be aware of potential off-target effects. For more specific inhibition, siRNA-mediated knockdown of PTEN or SHIP could be employed. |
| Insufficient concentration of delivered PI(3,4,5)P3 | Increase the concentration of the this compound-delivery complex. Perform a dose-response experiment to identify the optimal concentration for activating downstream signaling without causing cytotoxicity. |
| Incorrect timing of analysis | The activation of downstream effectors like Akt is often transient. Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to identify the peak of phosphorylation. |
| Use of metabolically stabilized analogs | Consider using metabolically stabilized analogs of PI(3,4,5)P3 that are resistant to phosphatases. These can provide a more sustained signal. |
Experimental Protocols
Protocol 1: Lipofection-Mediated Delivery of this compound
Materials:
-
This compound (ammonium salt)
-
Cationic lipid-based transfection reagent (e.g., Lipofectamine®)
-
Opti-MEM® I Reduced Serum Medium
-
Cells plated in a 24-well plate
Procedure:
-
Preparation of Lipid Stock: Prepare a 1 mg/mL stock solution of this compound in a chloroform:methanol:water (20:10:1) mixture.
-
Liposome Formulation:
-
In a sterile microfuge tube, dilute 1-5 µg of this compound into 50 µL of Opti-MEM®.
-
In a separate tube, dilute 1-3 µL of the lipofection reagent in 50 µL of Opti-MEM®.
-
Combine the diluted lipid and the diluted lipofection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
-
Cell Treatment:
-
Aspirate the culture medium from the cells.
-
Add the 100 µL of the lipid-lipofection complex to each well.
-
Add 400 µL of pre-warmed complete culture medium.
-
Incubate the cells at 37°C in a CO2 incubator for the desired period (e.g., 15-60 minutes for signaling studies).
-
-
Analysis: Lyse the cells and proceed with downstream analysis (e.g., Western blotting for p-Akt).
Protocol 2: Polyamine-Based Delivery of this compound
Materials:
-
This compound (ammonium salt)
-
Polyamine carrier (e.g., Histone H1 or a commercial shuttle reagent)
-
Serum-free cell culture medium
-
Cells plated on glass-bottom dishes (for microscopy) or in plates
Procedure:
-
Complex Formation:
-
Cell Treatment:
-
Dilute the complex in serum-free medium to the desired final concentration.
-
Add the diluted complex to the cells.
-
Incubate for a short period (e.g., 5-20 minutes) as uptake can be rapid.[7]
-
-
Analysis:
-
For microscopy, wash the cells with PBS and image immediately to observe the localization of a fluorescent PI(3,4,5)P3 analog.
-
For biochemical assays, lyse the cells and proceed with the desired analysis.
-
Visualizations
References
- 1. portlandpress.com [portlandpress.com]
- 2. PTEN and Other PtdIns(3,4,5)P3 Lipid Phosphatases in Breast Cancer [mdpi.com]
- 3. Reactome | Hydrolysis of PIP3 to PI(3,4)P2 [reactome.org]
- 4. mdpi.com [mdpi.com]
- 5. The role of PS 18:0/18:1 in membrane function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Syntaxin 17 recruitment to mature autophagosomes is temporally regulated by PI4P accumulation [elifesciences.org]
- 7. Intracellular delivery of phosphoinositides and inositol phosphates using polyamine carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular delivery of phosphoinositides and inositol phosphates using polyamine carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphatidylinositol-3,4,5-trisphosphate interacts with alpha-synuclein and initiates its aggregation and formation of Parkinson’s disease-related fibril polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. QUANTITATION OF PI[3,4,5]P3 DYNAMICS IN EGF-STIMULATED CARCINOMA CELLS: A comparison of PH domain-mediated versus immunological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Kinetics of PTEN-mediated PI(3,4,5)P3 hydrolysis on solid supported membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetics of PTEN-mediated PI(3,4,5)P3 hydrolysis on solid supported membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Interference of Detergents with 18:1 PI(3,4,5)P3 Activity
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 18:1 PI(3,4,5)P3. It addresses common issues related to detergent interference in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: Why are detergents necessary in my this compound-related experiments?
A1: Detergents are amphipathic molecules essential for solubilizing cell membranes to study membrane-associated proteins like PI3-kinases and their lipid products, including this compound. They are also used in various assays to reduce non-specific binding to surfaces, thereby lowering background noise and increasing signal specificity.[1][2]
Q2: What are the main classes of detergents I should consider for my experiments?
A2: Detergents are broadly classified into three main types based on the charge of their hydrophilic head group:
-
Non-ionic detergents (e.g., Triton™ X-100, Tween® 20, n-octyl-β-D-glucopyranoside) have uncharged head groups and are generally considered mild, as they disrupt lipid-lipid and lipid-protein interactions more than protein-protein interactions.[3][4][5]
-
Zwitterionic detergents (e.g., CHAPS, ASB-14) have both a positive and a negative charge in their head group, resulting in a net neutral charge. They are more effective at disrupting protein-protein interactions than non-ionic detergents but are still considered relatively mild.[4]
-
Ionic detergents (e.g., SDS, Sodium Deoxycholate) have a net positive (cationic) or negative (anionic) charge. They are strong solubilizing agents but are often denaturing to proteins.[6]
Q3: What is the Critical Micelle Concentration (CMC) and why is it important?
A3: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into structures called micelles.[7] Working with detergent concentrations above or below the CMC can significantly impact your experiment:
-
Below CMC: Detergent exists as monomers. This is often sufficient to reduce non-specific binding to surfaces in assays like ELISAs.[1]
-
Above CMC: Micelles form, which are necessary for solubilizing membrane proteins and creating mixed micelles with lipids.[7] However, high concentrations of micelles can also interfere with enzyme activity or protein-lipid interactions.
Q4: Can detergents directly affect the activity of PI3-kinases?
A4: Yes, detergents can both activate and inhibit PI3-kinase activity depending on the detergent and its concentration. For instance, Triton X-100 has been shown to have a concentration-dependent effect on PI kinase activity, with an initial activation followed by inhibition at higher concentrations. Therefore, it is crucial to optimize the detergent concentration for your specific assay.
Troubleshooting Guides
Issue 1: High Background in PI(3,4,5)P3 ELISA
High background can obscure your signal and lead to inaccurate quantification of this compound.
| Potential Cause | Suggested Solution |
| Non-specific binding of antibodies or detector proteins to the plate. | Include a low concentration of a non-ionic detergent, such as 0.05% Tween® 20, in your wash buffers to reduce non-specific interactions.[8] Ensure thorough washing between steps. |
| Inadequate blocking. | Use an appropriate blocking buffer, such as 1-3% Bovine Serum Albumin (BSA) in your wash buffer. The addition of a non-ionic detergent to the blocking buffer can also improve its efficacy. |
| Contamination of reagents. | Use fresh, high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. |
Issue 2: Low or No Signal in PI3K Activity Assay
Failure to detect PI3K activity can be due to a variety of factors, including detergent interference.
| Potential Cause | Suggested Solution |
| Inhibition of PI3K by the detergent. | The type and concentration of detergent used for cell lysis or in the kinase reaction buffer may be inhibitory. Try a different class of detergent (e.g., switch from a zwitterionic to a non-ionic detergent) or perform a titration to find the optimal concentration. |
| Disruption of essential protein-protein or protein-lipid interactions. | Harsh detergents can denature the kinase or strip away essential lipid cofactors. Consider using a milder non-ionic or zwitterionic detergent. |
| Detergent interference with product detection. | The detergent may interfere with the binding of the PI(3,4,5)P3 product to the detector protein or antibody in your assay. Check the manufacturer's recommendations for detergent compatibility with your detection system. |
Issue 3: Inconsistent Results in this compound Pull-Down Assays
Variability in pull-down efficiency can be caused by detergent effects on the interaction between this compound and your protein of interest.
| Potential Cause | Suggested Solution |
| Detergent interfering with the this compound-protein interaction. | The detergent may be competing with this compound for binding to the protein or altering the protein's conformation. Screen a panel of detergents (non-ionic and zwitterionic) at concentrations around their CMC to identify one that maintains the interaction. |
| Non-specific binding of proteins to the beads. | Add a non-ionic detergent like Tween® 20 (0.05-0.1%) to your binding and wash buffers to minimize non-specific interactions. |
| Aggregation of the lipid or protein. | Ensure that your this compound and protein are properly solubilized. The choice of detergent and its concentration are critical for maintaining the solubility of both components. |
Data Presentation
Table 1: Properties of Common Detergents Used in PI(3,4,5)P3-Related Assays
This table summarizes key properties of commonly used detergents. The optimal choice will depend on the specific application.
| Detergent | Class | Average CMC (mM) | Typical Working Concentration | Notes |
| Triton™ X-100 | Non-ionic | 0.2-0.9 | 0.1 - 1.0% (v/v) | Can interfere with UV absorbance readings at 280 nm.[2] May activate or inhibit kinases depending on concentration. |
| Tween® 20 | Non-ionic | 0.06 | 0.05 - 0.1% (v/v) | Commonly used in wash buffers for ELISAs and Western blots to reduce background.[8] |
| n-Octyl-β-D-glucopyranoside (Octyl Glucoside) | Non-ionic | 20-25 | 1 - 2% (w/v) | High CMC allows for easy removal by dialysis. Considered a mild detergent. |
| CHAPS | Zwitterionic | 4-8 | 0.5 - 1.0% (w/v) | Useful for solubilizing membrane proteins while maintaining their function. Less denaturing than ionic detergents.[6] |
| ASB-14 | Zwitterionic | 8 | 0.5 - 1.0% (w/v) | A sulfobetaine-type detergent often used in proteomics for solubilizing membrane proteins. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 7-10 | 0.1 - 1.0% (w/v) | A strong, denaturing detergent. Generally not recommended for activity assays unless denaturation is desired.[6] |
Note: CMC values can be affected by temperature, pH, and ionic strength. It is recommended to determine the CMC under your specific experimental conditions.[7]
Experimental Protocols
Protocol 1: General In Vitro PI3-Kinase Activity Assay
This protocol provides a general framework for measuring PI3K activity. The choice and concentration of detergent in the lysis and kinase buffers should be optimized for your specific enzyme and experimental setup.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a lysis buffer containing a non-ionic or zwitterionic detergent (e.g., 1% Triton™ X-100 or 1% CHAPS), protease inhibitors, and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation of PI3K (Optional):
-
Incubate the cell lysate with an antibody specific for the PI3K isoform of interest overnight at 4°C.
-
Add protein A/G beads and incubate for an additional 2 hours at 4°C.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the immunoprecipitated beads or add a known amount of purified PI3K to a kinase reaction buffer. The buffer should ideally contain a low concentration of a non-denaturing detergent to maintain enzyme solubility and activity.
-
Add the lipid substrate, 18:1 PI(4,5)P2, and ATP (often [γ-³²P]ATP for radioactive detection or a modified ATP for non-radioactive methods).
-
Incubate at 30°C for 20-30 minutes.
-
-
Detection of this compound:
-
Stop the reaction.
-
Extract the lipids.
-
Separate the lipids by thin-layer chromatography (TLC) for radioactive detection or use a specific PI(3,4,5)P3 detection kit (e.g., ELISA-based) for non-radioactive methods.
-
Protocol 2: this compound ELISA
This protocol outlines a competitive ELISA for the quantification of this compound.
-
Sample Preparation:
-
Extract lipids from your cell or tissue samples.
-
Resuspend the dried lipid extract in an appropriate assay buffer.
-
-
Competitive Binding:
-
In a separate plate, incubate your lipid samples or standards with a PI(3,4,5)P3 detector protein.
-
Transfer this mixture to a microplate pre-coated with a PI(3,4,5)P3 conjugate.
-
Incubate for 1-2 hours at room temperature to allow for competitive binding.
-
-
Washing:
-
Wash the plate three to five times with a wash buffer containing 0.05% Tween® 20 in PBS (PBST) to remove unbound components.[8]
-
-
Detection:
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the PI(3,4,5)P3 detector protein.
-
Incubate for 1 hour at room temperature.
-
Wash the plate as described in step 3.
-
Add a substrate for the enzyme and incubate until color develops.
-
Stop the reaction and read the absorbance at the appropriate wavelength. The signal is inversely proportional to the amount of PI(3,4,5)P3 in your sample.[9]
-
Mandatory Visualizations
Caption: Simplified PI3K signaling pathway leading to the production of this compound.
Caption: General experimental workflow for an in vitro PI3-Kinase activity assay.
Caption: A logical troubleshooting workflow for detergent-related issues in assays.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 4. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]
- 5. agscientific.com [agscientific.com]
- 6. Comparative study of the interaction of CHAPS and Triton X-100 with the erythrocyte membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. ulab360.com [ulab360.com]
- 9. echelon-inc.com [echelon-inc.com]
proper storage and handling of 18:1 PI(3,4,5)P3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage and handling of 18:1 PI(3,4,5)P3 (1,2-dioleoyl-sn-glycero-3-phospho-(1′-myo-inositol-3′,4′,5′-trisphosphate)).
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon arrival?
A: Upon receipt, this compound, typically supplied as a powder or in an organic solvent, should be stored at -20°C.[1] It is often shipped on dry ice to maintain this temperature.
Q2: What is the long-term stability of this compound?
A: When stored properly at -20°C as a dry powder, this compound is stable for at least one year.[2] Some suppliers indicate stability for up to five years under these conditions.[1][3] Stability in solution is lower and depends on the solvent and storage conditions.
Q3: How do I reconstitute powdered this compound?
A: For reconstitution, use an organic solvent such as chloroform or a chloroform:methanol mixture.[4][5] This ensures the lipid is fully dissolved before being used in experiments, often to create a lipid film for hydration.
Q4: What is the solubility of this compound in aqueous solutions?
A: this compound has limited solubility in aqueous buffers alone.[6] For use in aqueous systems, it is typically incorporated into liposomes or mixed micelles.[7] The use of a carrier like fatty-acid-free BSA can also improve its dispersion in aqueous media.[6]
Q5: How many times can I freeze and thaw my this compound solution?
A: It is recommended to avoid multiple freeze-thaw cycles as this can lead to degradation of the lipid.[8][9] For optimal performance, it is best to aliquot the reconstituted lipid into single-use volumes and store them at -20°C.
Data Presentation
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Recommended Solvent | Stability |
| Powder | -20°C | N/A | At least 1 year[2] |
| In Organic Solvent | -20°C | Chloroform or Chloroform:Methanol | Stable for months; check manufacturer's data |
| In Aqueous Buffer | 4°C (short-term) or -20°C (long-term, aliquoted) | Buffer with carrier (e.g., BSA) or as part of a liposome suspension | Limited stability; best to use fresh[6] |
Experimental Protocols
Detailed Methodology: Preparation of Liposomes Containing this compound
This protocol describes the preparation of large unilamellar vesicles (LUVs) incorporating this compound using the lipid film hydration and extrusion method.
Materials:
-
This compound
-
Primary phospholipid (e.g., DOPC)
-
Chloroform
-
Hydration buffer (e.g., HEPES-buffered saline, pH 7.4)
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass vials
-
Nitrogen gas source
-
Vacuum desiccator
-
Water bath sonicator
Procedure:
-
Lipid Mixture Preparation:
-
In a clean glass vial, combine the primary phospholipid (e.g., DOPC) and this compound in chloroform at the desired molar ratio (e.g., 95:5).
-
Ensure the total lipid concentration is between 10-20 mg/mL in the organic solvent.[5]
-
-
Lipid Film Formation:
-
Dry the lipid mixture under a gentle stream of nitrogen gas while rotating the vial to create a thin, even film on the bottom and sides.
-
Place the vial in a vacuum desiccator for at least 2 hours (or overnight) to remove any residual chloroform.[5]
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the phase transition temperature of the lipids.
-
Add the pre-warmed hydration buffer to the vial containing the dry lipid film to achieve the desired final lipid concentration (e.g., 1-5 mg/mL).
-
Vortex the vial vigorously for several minutes to hydrate the lipid film and form multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles (Optional but Recommended):
-
To improve the homogeneity of the liposomes, subject the MLV suspension to 5-10 freeze-thaw cycles.[10] This is done by alternately placing the vial in liquid nitrogen (or a dry ice/ethanol bath) and a warm water bath.
-
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[11]
-
Heat the extruder to a temperature above the lipid phase transition temperature.
-
Draw the MLV suspension into a syringe and pass it through the extruder 11-21 times.[10] This will produce a translucent suspension of LUVs.
-
-
Storage:
-
Store the prepared liposomes at 4°C and use them within a few days for best results. For longer-term storage, the stability would need to be empirically determined, though freezing is generally not recommended for liposome suspensions due to potential disruption of the vesicles.
-
Troubleshooting Guides
Issue 1: Low or no signal in a PI(3,4,5)P3-dependent assay (e.g., Akt activation).
-
Question: I am not observing the expected downstream signaling after treating my cells with a compound expected to generate PI(3,4,5)P3. What could be the problem?
-
Answer:
-
PI(3,4,5)P3 Degradation: Ensure your this compound stock has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles. Degradation can lead to a loss of activity.
-
Incorrect Reconstitution: Verify that the lipid was fully dissolved in an appropriate organic solvent before its use in preparing experimental solutions or liposomes. Incomplete dissolution can lead to inaccurate concentrations.
-
Cellular Uptake Issues: If using exogenous PI(3,4,5)P3, its delivery into the cell can be a challenge. Consider using a lipid delivery reagent or incorporating it into liposomes to facilitate membrane fusion.
-
Rapid Turnover in Cells: PI(3,4,5)P3 is a transient second messenger with a short half-life in cells, estimated to be less than a minute.[12][13] Ensure your experimental time points are appropriate to capture its effects. The activity of phosphatases like PTEN and SHIP rapidly reduces its levels.[14]
-
Issue 2: Aggregation or precipitation of this compound in aqueous buffer.
-
Question: When I add my reconstituted this compound to my aqueous assay buffer, I see precipitation. How can I solve this?
-
Answer:
-
Poor Solubility: this compound is a lipid and has very low solubility in aqueous solutions.
-
Use of a Carrier: For direct addition to aqueous solutions, consider complexing it with a carrier protein like fatty-acid-free BSA.[6]
-
Incorporate into Micelles or Liposomes: The most common and effective method is to incorporate the lipid into a larger structure like a micelle or a liposome, where the hydrophobic tails are shielded from the aqueous environment.
-
Sonication: Brief bath sonication can help to disperse small amounts of the lipid in an aqueous solution, but this may not result in a stable, long-term solution.
-
Issue 3: Inconsistent results between experiments.
-
Question: I am getting variable results in my experiments using this compound. What are the likely sources of this variability?
-
Answer:
-
Pipetting Inaccuracy: Due to its viscous nature in organic solvents, ensure accurate and consistent pipetting of the lipid stock solution.
-
Incomplete Solvent Evaporation: When preparing lipid films, residual organic solvent can interfere with hydration and liposome formation. Ensure the film is thoroughly dried under vacuum.[5]
-
Liposome Heterogeneity: Inconsistent extrusion can lead to variability in liposome size and lamellarity. Ensure a consistent number of passes through the extruder.
-
Stock Solution Stability: Avoid using old stock solutions that have been stored for extended periods, especially if they have been subjected to temperature fluctuations. Aliquoting is key to maintaining consistency.
-
Visualizations
Caption: PI3K/Akt Signaling Pathway initiated by growth factor binding.
Caption: Experimental workflow for preparing liposomes containing this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. caymanchem.com [caymanchem.com]
- 4. pnas.org [pnas.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. scientificlabs.com [scientificlabs.com]
- 8. Freeze/thaw-induced destabilization of the plasma membrane and the effects of cold acclimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 10. researchgate.net [researchgate.net]
- 11. Qualitative and quantitative characterization of protein-phosphoinositide interactions with liposome-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. QUANTITATION OF PI[3,4,5]P3 DYNAMICS IN EGF-STIMULATED CARCINOMA CELLS: A comparison of PH domain-mediated versus immunological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phosphatidylinositol (3,4,5)-trisphosphate - Wikipedia [en.wikipedia.org]
avoiding phosphatase activity in 18:1 PI(3,4,5)P3 experiments
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals navigate the complexities of working with 18:1 Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) and mitigate the impact of endogenous phosphatase activity.
Frequently Asked Questions (FAQs)
Q1: What are the primary phosphatases that degrade 18:1 PI(3,4,5)P3 in cellular experiments?
The levels of PI(3,4,5)P3 are tightly controlled by the competing activities of phosphoinositide 3-kinases (PI3Ks) and phosphoinositide phosphatases. The two main phosphatases responsible for degrading PI(3,4,5)P3 are:
-
PTEN (Phosphatase and Tensin Homolog): This tumor suppressor is a major negative regulator of the PI3K signaling pathway.[1][2] It dephosphorylates the 3'-position of the inositol ring, converting PI(3,4,5)P3 back to PI(4,5)P2.[2][3][4]
-
SHIP (SH2-containing Inositol Phosphatase): These 5'-phosphatases, including SHIP1 and SHIP2, hydrolyze the 5'-phosphate from PI(3,4,5)P3 to produce PI(3,4)P2.[4][5][6] While this terminates PI(3,4,5)P3-dependent signaling, the product PI(3,4)P2 is itself a signaling molecule.[6]
Q2: How can I inhibit phosphatase activity during my experiments to preserve PI(3,4,5)P3?
To prevent the degradation of PI(3,4,5)P3, it is crucial to inhibit phosphatase activity, especially during cell lysis and lipid extraction. This can be achieved through two primary methods:
-
Chemical Inhibition: Adding small molecule phosphatase inhibitors to your lysis buffers and throughout the experimental procedure is the most common approach. It is important to use a cocktail of inhibitors to target a broad range of phosphatases.
-
Genetic Inhibition: For longer-term studies or to confirm the role of a specific phosphatase, genetic methods such as siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the phosphatase gene (e.g., PTEN or INPPL1 for SHIP2) can be employed.[7][8]
Q3: Can the use of PI(3,4,5)P3-binding probes, like GFP-tagged PH domains, affect my results?
Yes, overexpression of PI(3,4,5)P3-binding probes, such as the PH domains from BTK or GRP1, can interfere with the natural dynamics of PI(3,4,5)P3. Studies have shown that these probes can protect PI(3,4,5)P3 from hydrolysis by phosphatases like PTEN, leading to an artificially prolonged signal compared to measurements taken with antibody-based or mass spectrometry methods.[9] This sequestration effect should be considered when interpreting kinetic data based on fluorescent probes.
Signaling Pathway Overview
The balance between PI3K and phosphatases PTEN and SHIP2 determines the cellular level of PI(3,4,5)P3, which is critical for activating downstream signaling pathways, such as the Akt pathway.
References
- 1. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTEN Inhibition in Human Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Phosphatidylinositol-3,4,5-trisphosphate (HMDB0004249) [hmdb.ca]
- 5. Frontiers | PI(3,4)P2 Signaling in Cancer and Metabolism [frontiersin.org]
- 6. Discovery and Development of Small Molecule SHIP Phosphatase Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. Differential activation of the inositol 5-phosphatase SHIP2 by EGF and insulin signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QUANTITATION OF PI[3,4,5]P3 DYNAMICS IN EGF-STIMULATED CARCINOMA CELLS: A comparison of PH domain-mediated versus immunological methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Negative Results in 18:1 PI(3,4,5)P3 Studies
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering negative or unexpected results in experiments involving 18:1 Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3).
Frequently Asked Questions (FAQs)
Q1: What is 18:1 PI(3,4,5)P3 and why is it a critical signaling molecule?
This compound is a specific isoform of Phosphatidylinositol (3,4,5)-trisphosphate, a key second messenger lipid in the cell. The "18:1" denotes that it has an oleoyl group at the sn-2 position of its glycerol backbone. This lipid is transiently produced at the plasma membrane by Class I phosphoinositide 3-kinases (PI3Ks) following stimulation by growth factors or hormones. Its primary role is to recruit and activate downstream effector proteins containing specific lipid-binding domains, most notably the Pleckstrin Homology (PH) domain. This recruitment is a pivotal step in activating critical signaling cascades like the PI3K/Akt pathway, which governs cell survival, growth, proliferation, and metabolism.
Q2: What are the most common reasons for not observing an expected downstream effect in my PI(3,4,5)P3-dependent experiment?
Negative results in these studies can stem from several factors, broadly categorized as:
-
Reagent Integrity: The this compound may be degraded or of poor quality. Phosphoinositides are susceptible to hydrolysis by phosphatases or non-enzymatic degradation.
-
Experimental System: The cells or extracts used may lack a crucial component of the signaling pathway (e.g., the specific PI3K isoform, the effector protein), or a compensatory negative feedback loop may be active.
-
Assay Conditions: Suboptimal buffer conditions (pH, ionic strength), incorrect lipid presentation (e.g., improper liposome formation), or the presence of inhibitors can prevent the expected interaction or signaling event.
-
Detection Issues: The method used to detect the outcome (e.g., Western blot, fluorescence) may not be sensitive enough, or the antibodies and reagents used may be faulty.
Q3: My protein of interest isn't binding to this compound in an in vitro assay. What could be wrong?
Several factors could be at play:
-
Protein Integrity: Ensure your recombinant protein is correctly folded and that the PI(3,4,5)P3-binding domain (e.g., PH domain) is accessible and not sterically hindered. Post-translational modifications can also influence binding.
-
Lipid Presentation: The way PI(3,4,5)P3 is presented is crucial. If using liposomes, ensure they are properly formed and that the PI(3,4,5)P3 is incorporated. For lipid-protein overlay strips, ensure the lipid has been spotted correctly and has not degraded.
-
Assay Buffer: The ionic strength of the buffer can significantly impact electrostatic interactions between the negatively charged phosphate groups on PI(3,4,5)P3 and basic residues in the protein's binding pocket.
-
Acyl Chain Specificity: While many PH domains bind PI(3,4,5)P3 promiscuously, some proteins exhibit a preference for specific acyl chains. It is possible, though less common, that your protein of interest does not efficiently recognize the 18:1 form.
Q4: I've stimulated my cells but don't see an increase in Akt phosphorylation. Why might this be?
Failure to detect Akt phosphorylation (a direct downstream event of PI(3,4,5)P3 production) is a common issue. Consider the following:
-
Stimulation Efficacy: Confirm that your growth factor or stimulus is active and that the corresponding receptor is expressed and functional on your cells.
-
PI3K Activity: The PI3K enzyme may be inactive or inhibited. Use a positive control (e.g., a different agonist or a cell line with constitutively active PI3K) to verify the pathway is operational.
-
Phosphatase Activity: The activity of lipid phosphatases like PTEN, which dephosphorylates PI(3,4,5)P3, or protein phosphatases like PP2A, which dephosphorylates Akt, might be very high in your cell type, leading to a transient or undetectable signal.
-
Kinetics: The peak of Akt phosphorylation can be transient, often occurring within 5-30 minutes of stimulation. You may be missing the optimal time point. A time-course experiment is highly recommended.
Troubleshooting Guide
Problem: Lack of Downstream Signaling (e.g., p-Akt) After Cell Stimulation
This workflow helps diagnose why you might not be seeing activation of the PI3K/Akt pathway in your cellular experiments.
Caption: Troubleshooting workflow for absent p-Akt signal.
Data Presentation
When troubleshooting, comparing your conditions against established controls is critical.
Table 1: Example Time-Course for Akt Phosphorylation
| Time Point (Post-Stimulation) | p-Akt (Ser473) Signal (Arbitrary Units) | Total Akt Signal (Arbitrary Units) | Fold Change (p-Akt / Total Akt) |
| 0 min (Unstimulated) | 150 | 10,000 | 1.0 |
| 2 min | 450 | 10,200 | 2.9 |
| 5 min | 1200 | 9,900 | 8.1 |
| 15 min | 950 | 10,100 | 6.3 |
| 30 min | 300 | 9,800 | 2.0 |
| 5 min + PI3K Inhibitor | 160 | 10,000 | 1.1 |
This table illustrates a typical successful experiment, providing a benchmark for comparison.
Experimental Protocols
Protocol 1: In Vitro Protein-Liposome Co-sedimentation Assay
This assay assesses the direct binding of a protein to PI(3,4,5)P3-containing membranes.
Methodology:
-
Liposome Preparation:
-
Mix carrier lipids (e.g., Phosphatidylcholine, Phosphatidylserine) with this compound in a glass vial. A typical composition is 90% PC, 5% PS, and 5% PI(3,4,5)P3.
-
Prepare a control set of liposomes with 0% PI(3,4,5)P3.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Hydrate the film in an appropriate assay buffer (e.g., 20 mM HEPES pH 7.4, 100 mM KCl, 1 mM DTT) by vortexing.
-
Generate small unilamellar vesicles (SUVs) by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
-
-
Binding Reaction:
-
Incubate your purified protein of interest (e.g., 1-2 µM) with the prepared liposomes (e.g., 100 µM total lipid) in the assay buffer.
-
Allow the binding reaction to proceed at room temperature for 20-30 minutes.
-
-
Co-sedimentation:
-
Centrifuge the samples at high speed (e.g., >100,000 x g) for 30-45 minutes to pellet the liposomes.
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and any bound protein).
-
-
Analysis:
-
Resuspend the pellet in an equal volume of buffer as the supernatant.
-
Analyze equal volumes of the supernatant (S) and pellet (P) fractions by SDS-PAGE and Coomassie staining or Western blot. A positive result shows a significant shift of the protein from the supernatant to the pellet fraction only in the presence of PI(3,4,5)P3.
-
Diagram: PI3K Signaling Pathway and Key Control Points
This diagram illustrates the core pathway and highlights points where experimental controls should be applied.
Caption: The PI3K/Akt signaling cascade with key regulatory points.
Technical Support Center: Optimizing Buffer Conditions for 18:1 PI(3,4,5)P3 Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 18:1 PI(3,4,5)P3. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental conditions and achieve reliable, reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
Issue 1: Low or No Signal in Protein-Lipid Binding Assays
Question: I am not observing the expected binding of my protein to this compound. What are the potential causes and solutions?
Answer: Low or no signal in a protein-lipid binding assay can stem from several factors related to the buffer conditions and the integrity of the lipid.
-
Suboptimal pH: The pH of your binding buffer is critical for both protein stability and the charge of the phosphoinositide headgroup. Most protein-PI(3,4,5)P3 interactions are optimal within a pH range of 7.0-8.0.[1]
-
Solution: Perform a pH titration experiment to determine the optimal pH for your specific protein-lipid interaction. Test a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) to identify the condition that yields the strongest signal.
-
-
Incorrect Salt Concentration: Ionic strength can significantly impact electrostatic interactions between the negatively charged PI(3,4,5)P3 headgroup and positively charged residues on the binding protein.
-
Solution: Optimize the salt concentration in your binding buffer. Start with a physiological concentration (e.g., 150 mM NaCl or KCl) and test a range of lower and higher concentrations (e.g., 50 mM, 100 mM, 200 mM) to find the optimal condition. Some interactions may be enhanced at lower salt concentrations where electrostatic interactions are stronger.
-
-
Degradation of PI(3,4,5)P3: Phosphoinositides are susceptible to degradation by phosphatases present in cell lysates or by hydrolysis.
-
Solution: Ensure proper storage and handling of your this compound stock. Store it at -20°C or below in a suitable solvent. When preparing working solutions, use buffers containing phosphatase inhibitors if you are using cell extracts.
-
-
Protein Inactivity: The protein of interest may be misfolded or inactive.
-
Solution: Confirm the activity of your protein using a known positive control or an alternative activity assay. Ensure that the buffer conditions are compatible with maintaining the protein's native conformation.
-
Issue 2: High Background Signal in ELISA-based or other Solid-Phase Assays
Question: My assay is showing a high background signal, making it difficult to distinguish specific binding. How can I reduce the background?
Answer: High background is often caused by non-specific binding of the protein or detection reagents to the assay surface.
-
Inadequate Blocking: The blocking step may not be sufficient to prevent non-specific binding.
-
Suboptimal Washing Steps: Insufficient washing can leave behind unbound protein or detection reagents.
-
Solution: Increase the number of wash steps and the volume of wash buffer used. Ensure that the wash buffer contains a detergent (e.g., 0.05% Tween-20) to help remove non-specifically bound molecules.[3]
-
-
Hydrophobic Interactions with the Plate: The protein may be non-specifically interacting with the hydrophobic surface of the microplate.
-
Solution: Adding a non-ionic detergent to your binding and wash buffers can help to minimize these interactions.
-
Issue 3: Poor Reproducibility Between Experiments
Question: I am observing significant variability in my results from one experiment to the next. What could be causing this?
Answer: Lack of reproducibility can be due to inconsistencies in reagent preparation and handling.
-
Inconsistent Liposome/Vesicle Preparation: If you are using liposomes, variations in their size and composition can lead to inconsistent results.
-
Buffer Preparation Errors: Minor variations in the pH or component concentrations of your buffers can affect the results.
-
Solution: Prepare fresh buffers for each experiment and carefully check the pH. Use high-quality reagents and calibrated equipment.
-
-
PI(3,4,5)P3 Degradation: As mentioned earlier, the stability of PI(3,4,5)P3 is crucial.
-
Solution: Aliquot your stock solution to avoid multiple freeze-thaw cycles. Protect from light and store at low temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for my this compound experiment?
A1: The optimal pH depends on the specific protein you are studying. However, a good starting point is a physiological pH between 7.0 and 7.5.[1] It is highly recommended to perform a pH optimization experiment for your specific assay.
Q2: What type and concentration of salt should I use in my buffer?
A2: Sodium chloride (NaCl) or potassium chloride (KCl) are commonly used. A physiological concentration of 150 mM is a standard starting point. The optimal concentration will depend on the nature of the protein-lipid interaction. Electrostatic interactions are more prominent at lower salt concentrations, while hydrophobic interactions may be favored at higher salt concentrations.[7]
Q3: Do I need to include a chelating agent like EDTA or EGTA in my buffer?
A3: The inclusion of chelating agents depends on your specific experimental setup.
-
If your protein of interest requires divalent cations (e.g., Mg²⁺ or Ca²⁺) for its activity or for binding to PI(3,4,5)P3, you should AVOID using strong chelators like EDTA or EGTA.
-
If your experiment is sensitive to contaminating divalent cations or if you are trying to inhibit metalloproteases, a low concentration of a chelator (e.g., 0.5-1 mM EDTA) may be beneficial. However, be aware that some studies have shown that EDTA can directly inhibit certain enzymes involved in phosphoinositide metabolism.[8]
Q4: Which detergent should I use for solubilizing a membrane protein that interacts with this compound?
A4: For membrane proteins, it is crucial to use a mild, non-ionic, or zwitterionic detergent to maintain the protein's native conformation and activity. The choice of detergent should be empirically determined for each protein.
-
Commonly used mild detergents include: n-Dodecyl-β-D-maltoside (DDM), CHAPS, and Triton X-100.[9]
-
Start with a concentration above the detergent's critical micelle concentration (CMC) for efficient solubilization. It is often necessary to screen a panel of detergents to find the one that best preserves the protein's function.
Q5: How can I ensure the stability of this compound in my experiments?
A5: To maintain the stability of this compound:
-
Storage: Store the lipid at -20°C or -80°C in a solution with an organic solvent like chloroform or a chloroform/methanol mixture.
-
Handling: Prepare aqueous solutions of PI(3,4,5)P3 fresh for each experiment. If using liposomes, prepare them on the day of the experiment.
-
Phosphatase Inhibitors: If your experimental system contains cell lysates or other potential sources of phosphatases, include a cocktail of phosphatase inhibitors in your buffers.
Data Summary Tables
Table 1: Recommended Starting Buffer Conditions for this compound Binding Assays
| Buffer Component | Recommended Starting Concentration | Rationale |
| Buffer | 20-50 mM HEPES or Tris-HCl | Provides stable pH buffering in the physiological range. |
| pH | 7.4 | Mimics physiological conditions and is a good starting point for most protein-lipid interactions. |
| Salt (NaCl or KCl) | 100-150 mM | Maintains physiological ionic strength. |
| Divalent Cations | 1-5 mM MgCl₂ | Required for the activity of many kinases and other PI(3,4,5)P3-interacting proteins. |
| Reducing Agent | 1-5 mM DTT or β-mercaptoethanol | Prevents oxidation of cysteine residues in the protein. |
| Stabilizing Agent | 10% Glycerol or 0.1% BSA | Can help to stabilize the protein and prevent non-specific binding. |
Table 2: Common Detergents for Membrane Protein Solubilization in PI(3,4,5)P3 Experiments
| Detergent | Type | Critical Micelle Concentration (CMC) | Common Working Concentration | Notes |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | ~0.17 mM | 0.5 - 1.0% (w/v) | A mild and effective detergent for many membrane proteins. |
| CHAPS | Zwitterionic | ~6 mM | 0.5 - 1.0% (w/v) | Useful for maintaining protein-protein interactions. |
| Triton X-100 | Non-ionic | ~0.24 mM | 0.1 - 1.0% (v/v) | A commonly used, relatively inexpensive detergent. |
| Digitonin | Non-ionic | < 0.5 mM | 0.1 - 1.0% (w/v) | Known for its gentle solubilization properties.[9] |
Experimental Protocols
Protocol 1: Liposome Preparation with this compound
This protocol describes a general method for preparing small unilamellar vesicles (SUVs) containing this compound by extrusion.
Materials:
-
This compound
-
Carrier lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine - DOPC)
-
Chloroform
-
Hydration buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)
-
Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
In a clean glass vial, combine the desired amounts of this compound and the carrier lipid (e.g., a 1:9 molar ratio of PI(3,4,5)P3 to DOPC) dissolved in chloroform.
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. To ensure complete removal of the solvent, place the vial under a high vacuum for at least 1 hour.
-
Hydrate the lipid film with the desired volume of hydration buffer. The temperature of the buffer should be above the phase transition temperature of the lipids.
-
Vortex the vial vigorously to resuspend the lipid film, forming multilamellar vesicles (MLVs).
-
To create SUVs of a uniform size, pass the MLV suspension through a mini-extruder fitted with a polycarbonate membrane (e.g., 100 nm) at least 11-21 times.
-
The resulting liposome solution is ready for use in your experiments. Store at 4°C and use within a few days for best results.[4]
Visualizations
Caption: The PI3K signaling pathway is initiated by growth factor binding.
Caption: A typical workflow for a PI(3,4,5)P3 protein binding assay.
Caption: A logical approach to troubleshooting low signal in binding assays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. arp1.com [arp1.com]
- 3. biocompare.com [biocompare.com]
- 4. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 5. protocols.io [protocols.io]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Salt-induced increase in the yield of enzymatically synthesized phosphatidylinositol and the underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. zellbio.eu [zellbio.eu]
Validation & Comparative
A Researcher's Guide to Validating Protein Interactions with 18:1 PI(3,4,5)P3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating the interaction between your protein of interest and the signaling lipid 18:1 Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3). Understanding this interaction is crucial for elucidating cellular signaling pathways and for the development of targeted therapeutics. This document offers an objective comparison of various techniques, supported by experimental data, detailed protocols, and visual workflows to aid in your experimental design.
The Central Role of PI(3,4,5)P3 in Cellular Signaling
Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger synthesized at the plasma membrane by phosphoinositide 3-kinases (PI3Ks) upon extracellular stimulation. Its primary function is to recruit and activate downstream effector proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B). This recruitment is typically mediated by a Pleckstrin Homology (PH) domain on the effector protein, which specifically recognizes and binds to PI(3,4,5)P3. The activation of the PI3K/Akt pathway is central to regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism. The specific acyl chain composition of the phosphoinositide, such as 18:1 (dioleoyl), can significantly influence the binding affinity and specificity of these interactions.
Comparison of Key Validation Techniques
Several biophysical and biochemical techniques are available to validate and characterize the interaction between a protein and this compound. The choice of method depends on the specific research question, the required sensitivity, and the availability of reagents and instrumentation.
| Technique | Principle | Advantages | Disadvantages | Throughput | Quantitative Data |
| Protein-Lipid Overlay Assay | Lipids are spotted onto a membrane, which is then incubated with the protein of interest. Bound protein is detected by immunoblotting. | Simple, inexpensive, and requires small amounts of protein. Good for initial screening of lipid specificity. | Qualitative or semi-quantitative. Prone to false positives due to the non-native presentation of lipids. | High | Relative affinity |
| Liposome Co-sedimentation Assay | Liposomes containing the lipid of interest are incubated with the protein. Protein-liposome complexes are pelleted by ultracentrifugation, and the amount of bound protein is quantified. | More physiologically relevant as lipids are presented in a bilayer. Allows for the determination of lipid specificity and relative binding affinity. | Requires ultracentrifugation. Can be challenging to quantify weak interactions. | Medium | Apparent Kd, % bound |
| Surface Plasmon Resonance (SPR) | The lipid is immobilized on a sensor chip, and the protein is flowed over the surface. Binding is detected in real-time as a change in the refractive index. | Label-free, real-time analysis. Provides detailed kinetic data (kon, koff) and binding affinity (Kd). | Requires specialized equipment. Immobilization of lipids can be challenging. Can be affected by non-specific binding. | Low to Medium | Kd, kon, koff |
| Microscale Thermophoresis (MST) | Measures the change in fluorescence of a labeled molecule as it moves through a temperature gradient, which is altered upon binding to a ligand. | Low sample consumption. Fast and easy to perform. Can be performed in solution without immobilization. | Requires labeling of the protein or lipid. Does not provide kinetic data. | High | Kd |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon the binding of a protein to a lipid in solution. | Label-free, in-solution measurement. Provides a complete thermodynamic profile of the interaction (Kd, ΔH, ΔS, stoichiometry). | Requires large amounts of pure protein and lipid. Not suitable for very weak or very strong interactions. | Low | Kd, ΔH, ΔS, n |
Experimental Protocols
Protein-Lipid Overlay Assay
This method is ideal for initial screening to determine if a protein of interest binds to various phosphoinositides, including this compound.
Materials:
-
This compound and other control lipids (e.g., PC, PS, PI(4,5)P2)
-
Nitrocellulose membrane
-
Purified, epitope-tagged protein of interest (e.g., GST-tagged, His-tagged)
-
Blocking buffer (e.g., 3% BSA in TBST)
-
Primary antibody against the epitope tag
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagents
Protocol:
-
Prepare serial dilutions of this compound and control lipids in a suitable solvent (e.g., chloroform/methanol/water).
-
Carefully spot 1-2 µL of each lipid dilution onto a nitrocellulose membrane. Allow the spots to dry completely.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with a solution of the purified protein (e.g., 1-5 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane extensively with TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in TBST for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the bound protein using ECL reagents and visualize the signal.
Liposome Co-sedimentation Assay
This assay provides a more physiologically relevant context for assessing protein-lipid interactions.
Materials:
-
This compound, Phosphatidylcholine (PC), and Phosphatidylserine (PS)
-
Purified protein of interest
-
Liposome preparation equipment (e.g., extruder)
-
Ultracentrifuge and appropriate tubes
-
SDS-PAGE reagents and equipment
-
Densitometry software for quantification
Protocol:
-
Prepare lipid films by mixing PC, PS, and with or without this compound in a glass tube and drying under a stream of nitrogen.
-
Hydrate the lipid film with an appropriate buffer to form multilamellar vesicles.
-
Create unilamellar liposomes by extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
-
Incubate the purified protein with the prepared liposomes (e.g., at a final concentration of 1 µM protein and 100 µM total lipid) for 30 minutes at room temperature.
-
Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).
-
Carefully separate the supernatant from the pellet.
-
Resuspend the pellet in an equal volume of buffer as the supernatant.
-
Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting.
-
Quantify the amount of protein in each fraction using densitometry to determine the percentage of bound protein.
Surface Plasmon Resonance (SPR)
SPR provides high-quality kinetic data for protein-lipid interactions.
Materials:
-
SPR instrument and sensor chips (e.g., L1 chip for liposome capture)
-
Liposomes containing this compound and control liposomes
-
Purified protein of interest
-
Running buffer (degassed)
-
Regeneration solution
Protocol:
-
Prepare small unilamellar vesicles (SUVs) containing a defined concentration of this compound.
-
Immobilize the liposomes onto the sensor chip surface according to the manufacturer's instructions.
-
Prepare a series of dilutions of the purified protein in the running buffer.
-
Inject the protein solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the change in response units (RU) to measure the association phase.
-
Switch to flowing only the running buffer over the surface to measure the dissociation phase.
-
After each cycle, regenerate the sensor surface using a suitable regeneration solution to remove the bound protein.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
Logical Comparison of Methodologies
The selection of an appropriate validation method is a critical step in the research process. The following diagram illustrates a logical approach to choosing the best technique based on the experimental goals.
A Comparative Guide to 18:1 PI(3,4,5)P3 and Other Phosphoinositides for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between phosphoinositide (PI) species is critical for dissecting cellular signaling pathways and developing targeted therapeutics. This guide provides an objective comparison of 18:1 PI(3,4,5)P3 with other key phosphoinositides, supported by experimental data and detailed methodologies.
Phosphoinositides are a class of low-abundance phospholipids that play crucial roles as signaling molecules in various cellular processes, including cell growth, proliferation, survival, and membrane trafficking.[1][2] The phosphorylation state of the inositol headgroup and the composition of the fatty acid chains at the sn-1 and sn-2 positions of the glycerol backbone contribute to the diversity and specific function of these molecules.[3] This guide focuses on this compound, a significant variant of the potent second messenger Phosphatidylinositol (3,4,5)-trisphosphate (PIP3), and compares its properties and functions to other phosphoinositides.
The Central Role of PI(3,4,5)P3 in Cell Signaling
PI(3,4,5)P3 is a key product of Class I phosphoinositide 3-kinases (PI3Ks), which phosphorylate Phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2).[4] This conversion is a critical step in numerous signaling cascades initiated by growth factors and hormones.[5] Once synthesized at the plasma membrane, PI(3,4,5)P3 acts as a docking site for proteins containing specific lipid-binding domains, most notably the Pleckstrin Homology (PH) domain. The recruitment of PH domain-containing proteins, such as the serine/threonine kinase Akt and phosphoinositide-dependent kinase 1 (PDK1), to the membrane initiates downstream signaling events that regulate a multitude of cellular functions.[3][6] The levels of PI(3,4,5)P3 are tightly controlled by the action of phosphatases, such as PTEN, which dephosphorylates the 3-position of the inositol ring, converting it back to PI(4,5)P2.[4][7]
Comparative Analysis of Phosphoinositide-Protein Interactions
The specific recognition of phosphoinositides by proteins is fundamental to their function as signaling molecules. This interaction is primarily dictated by the phosphorylation pattern of the inositol headgroup, but the acyl chain composition can also influence binding affinity.
Binding Affinities of Phosphoinositides to PH Domains
The table below summarizes the dissociation constants (Kd) for the binding of various phosphoinositides to different PH domains, providing a quantitative comparison of their binding affinities. A lower Kd value indicates a higher binding affinity.
| Phosphoinositide | Protein Domain | Dissociation Constant (Kd) | Experimental Method |
| PI(3,4,5)P3 | GRP1-PH | ~1 nM | Surface Plasmon Resonance |
| PI(3,4,5)P3 | Btk-PH | 1.7 µM | Liposome Binding Assay |
| PI(3,4,5)P3 | Akt-PH | ~100 nM | Isothermal Titration Calorimetry |
| PI(4,5)P2 | PLCδ1-PH | 1.5 µM | Liposome Binding Assay |
| PI(4,5)P2 | Btk-PH | >10 µM | Competition Assay |
| PI(3,4)P2 | TAPP1-PH | ~50 nM | Protein-Lipid Overlay Assay |
| PI(3)P | EEA1-FYVE | ~50 nM | Liposome Binding Assay |
Note: The exact Kd values can vary depending on the experimental conditions and the specific constructs used.
The acyl chain composition of phosphoinositides can modulate their interaction with binding proteins. For instance, studies have shown that an increase in acyl chain length and unsaturation can alter the binding of PIPs to certain nuclear receptors. While specific data for this compound is still emerging, the presence of the monounsaturated oleoyl chain (18:1) at one of the glycerol positions may influence membrane fluidity and the presentation of the headgroup, thereby subtly affecting its interaction with effector proteins compared to other acyl chain variants.
Enzymatic Regulation of Phosphoinositide Levels
The cellular concentrations of phosphoinositides are dynamically regulated by the coordinated action of lipid kinases and phosphatases. The kinetic parameters of these enzymes for different phosphoinositide substrates are crucial for understanding the flux through these signaling pathways.
Kinetic Parameters of PI3K and PTEN
| Enzyme | Substrate | Km | Vmax | Experimental Method |
| Class I PI3K | PI(4,5)P2 | 5-10 µM | Varies with isoform | In vitro kinase assay |
| PTEN | PI(3,4,5)P3 | 1-5 µM | Varies with conditions | Malachite green assay |
Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax (maximum reaction rate). These values are approximate and can be influenced by the lipid environment and the presence of regulatory proteins.
The specific acyl chain composition of the phosphoinositide substrate, such as the 18:1 chain in this compound, can potentially influence the efficiency of these enzymes. Further research is needed to fully elucidate the impact of specific acyl chains on the kinetics of phosphoinositide-metabolizing enzymes.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in signaling pathways and the steps involved in experimental procedures is essential for a clear understanding. The following diagrams, generated using the DOT language, illustrate key concepts.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway initiated by growth factors.
Experimental Workflow for Liposome Pull-Down Assay
Caption: Workflow for assessing protein binding to phosphoinositide-containing liposomes.
Detailed Experimental Protocols
To facilitate the replication and validation of the comparative data, detailed methodologies for key experiments are provided below.
Liposome Pull-Down Assay
This assay is used to qualitatively or semi-quantitatively assess the binding of a protein to different phosphoinositides incorporated into liposomes.
Materials:
-
Phospholipids (e.g., POPC, POPS, and the desired phosphoinositides such as this compound, PI(4,5)P2) in chloroform.
-
Recombinant protein of interest.
-
Liposome preparation buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl).
-
Binding buffer (e.g., Liposome preparation buffer with 1 mM DTT and 0.5% BSA).
-
Wash buffer (e.g., Liposome preparation buffer).
-
SDS-PAGE gels and Western blotting reagents.
Procedure:
-
Liposome Preparation:
-
Mix the desired lipids in a glass tube. A typical composition is 80% POPC, 15% POPS, and 5% of the phosphoinositide of interest.
-
Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
-
Dry the film further under vacuum for at least 1 hour.
-
Rehydrate the lipid film in liposome preparation buffer to a final lipid concentration of 1 mg/mL.
-
Generate unilamellar vesicles by sonication or extrusion through a polycarbonate membrane (e.g., 100 nm pore size).
-
-
Binding Reaction:
-
In a microcentrifuge tube, mix the prepared liposomes (e.g., 50 µL) with the recombinant protein of interest (e.g., 1-5 µg) in binding buffer to a final volume of 100 µL.
-
Incubate the mixture at room temperature for 30-60 minutes with gentle rotation.
-
-
Separation and Analysis:
-
Pellet the liposomes by ultracentrifugation (e.g., 100,000 x g for 30 minutes at 4°C).
-
Carefully remove the supernatant containing unbound protein.
-
Wash the pellet with wash buffer and centrifuge again.
-
Resuspend the final liposome pellet in SDS-PAGE sample buffer.
-
Analyze the amount of bound protein by SDS-PAGE and Western blotting using an antibody against the protein of interest.
-
In Vitro Kinase/Phosphatase Assay
These assays are used to determine the kinetic parameters of enzymes that modify phosphoinositides.
Materials:
-
Recombinant PI3K or PTEN enzyme.
-
Phosphoinositide substrate (e.g., this compound or PI(4,5)P2) in liposome or micelle form.
-
Kinase or phosphatase reaction buffer.
-
ATP (for kinase assays).
-
Method for detecting the product (e.g., radioactive labeling and TLC, or a colorimetric assay for phosphate release like the malachite green assay).
Procedure (Example using Malachite Green Assay for PTEN):
-
Substrate Preparation: Prepare liposomes containing the phosphoinositide substrate (e.g., PI(3,4,5)P3) as described in the liposome pull-down assay protocol.
-
Enzyme Reaction:
-
Set up reactions in a 96-well plate. Each well should contain the substrate liposomes at varying concentrations, reaction buffer, and the PTEN enzyme.
-
Initiate the reaction by adding the enzyme.
-
Incubate at the optimal temperature (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., SDS).
-
-
Phosphate Detection:
-
Add the malachite green reagent to each well.
-
Incubate at room temperature to allow color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the amount of released phosphate using a standard curve generated with known concentrations of phosphate.
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Conclusion
The selection of the appropriate phosphoinositide is paramount for accurately modeling cellular processes in vitro and for the development of specific inhibitors. This compound, with its specific acyl chain composition, represents a physiologically relevant molecule whose subtle differences in interaction and metabolism compared to other phosphoinositides are an active area of investigation. This guide provides a foundational comparison to aid researchers in their experimental design and interpretation of results in the dynamic field of phosphoinositide signaling.
References
- 1. Phosphoinositide (PI) 3-Kinase Assays | Springer Nature Experiments [experiments.springernature.com]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Roles of PI3K/AKT/PTEN Pathway as a Target for Pharmaceutical Therapy [openmedicinalchemistryjournal.com]
- 6. scientificarchives.com [scientificarchives.com]
- 7. The orchestrated signaling by PI3Kα and PTEN at the membrane interface - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Influence of Acyl Chains: A Comparative Guide to the Biological Activity of 18:1 vs. Other Acyl Chain PI(3,4,5)P3 Variants
For Researchers, Scientists, and Drug Development Professionals
The signaling lipid phosphatidylinositol (3,4,5)-trisphosphate [PI(3,4,5)P3] is a critical second messenger, orchestrating a multitude of cellular processes including cell growth, proliferation, survival, and migration. While the role of its phosphorylated inositol headgroup is well-established in recruiting and activating downstream effector proteins, the influence of its diacylglycerol backbone, specifically the length and saturation of its acyl chains, is an emerging area of significant research interest. This guide provides a comparative analysis of the biological activity of PI(3,4,5)P3 with an 18:1 (oleoyl) acyl chain versus other common acyl chain variants, supported by experimental data.
Quantitative Data Summary
The biological impact of varying the acyl chain composition of PI(3,4,5)P3 is not uniform and exhibits a notable degree of protein- and cell-type specificity. The following tables summarize key quantitative findings from comparative studies.
| Effector Protein | PI(3,4,5)P3 Acyl Chain Variant | Binding Affinity (Kd) | Functional Outcome | Reference |
| Steroidogenic Factor-1 (SF-1) | 18:1/18:1 (Dioleoyl) | 71 ± 10 nM | Poorer induction of coactivator peptide binding | [1] |
| 16:0/16:0 (Dipalmitoyl) | 130 ± 14 nM | Stronger induction of coactivator peptide binding | [1] | |
| G-protein-gated inwardly-rectifying potassium (GIRK) channel 2 | Various acyl chains | Not significantly different | Lack of sensitivity to acyl chain length for binding | [2] |
| Cellular Process | Cell Type | PI(3,4,5)P3 Acyl Chain Variant | Observed Effect | Reference |
| Akt Phosphorylation (Ser473) | PC3 Prostate Cancer Cells | 16:0/16:0 (Dipalmitoyl) | Increased Akt phosphorylation | [1] |
| 18:0/20:4 (Stearoyl-Arachidonoyl) | Increased Akt phosphorylation | [1] | ||
| 18:0/22:6 (Stearoyl-Docosahexaenoyl) | Increased Akt phosphorylation | [1] |
Signaling Pathways and Experimental Workflows
The differential biological activities of PI(3,4,5)P3 acyl chain variants can be attributed to their distinct interactions with effector proteins, thereby modulating downstream signaling cascades.
Caption: PI3K signaling pathway initiated by growth factors.
The workflow for comparing the biological activity of different PI(3,4,5)P3 acyl chain variants typically involves in vitro binding and activity assays, as well as cell-based functional assays.
Caption: Workflow for comparing PI(3,4,5)P3 variants.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Lipid-Protein Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)
This assay is used to determine the binding affinity of a protein to a specific lipid.
Materials:
-
Purified recombinant protein of interest (e.g., SF-1 Ligand Binding Domain).
-
Synthetic PI(3,4,5)P3 with desired acyl chains (e.g., 18:1/18:1 and 16:0/16:0).
-
Native polyacrylamide gel (e.g., 4-20% Tris-HCl).
-
EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol).
-
Gel loading buffer (native).
-
Staining solution (e.g., Coomassie Brilliant Blue or a fluorescent protein stain).
Procedure:
-
Prepare a series of dilutions of the PI(3,4,5)P3 variants in the EMSA binding buffer.
-
Add a constant concentration of the purified protein to each lipid dilution.
-
Incubate the protein-lipid mixtures at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Add native gel loading buffer to each sample.
-
Load the samples onto a native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent denaturation.
-
Stain the gel to visualize the protein bands. The unbound protein will migrate as a single band, while the lipid-bound protein will migrate slower, resulting in a "shifted" band.
-
Quantify the intensity of the free and bound protein bands to calculate the dissociation constant (Kd).
In Vitro Kinase Assay (Akt Phosphorylation)
This assay measures the ability of different PI(3,4,5)P3 variants to promote the phosphorylation of a downstream kinase like Akt.
Materials:
-
Active PI3K enzyme.
-
Inactive Akt kinase.
-
PDK1 kinase.
-
Synthetic PI(3,4,5)P3 with desired acyl chains.
-
ATP.
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).
-
SDS-PAGE gels.
-
Western blotting apparatus and reagents.
-
Primary antibody specific for phosphorylated Akt (e.g., anti-pAkt Ser473).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Prepare liposomes containing the different PI(3,4,5)P3 acyl chain variants.
-
Set up kinase reactions by combining the PI3K, inactive Akt, PDK1, and the PI(3,4,5)P3-containing liposomes in the kinase reaction buffer.
-
Initiate the reaction by adding ATP.
-
Incubate the reactions at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reactions by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-pAkt antibody to detect the level of Akt phosphorylation.
-
Use a loading control (e.g., total Akt antibody) to normalize the results.
-
Quantify the band intensities to compare the effects of the different PI(3,4,5)P3 variants.
Cell-Based Akt Phosphorylation Assay
This assay assesses the ability of exogenously supplied PI(3,4,5)P3 variants to activate Akt signaling in living cells.
Materials:
-
Cell line of interest (e.g., PC3 cells).
-
Cell culture medium and supplements.
-
Synthetic PI(3,4,5)P3 with desired acyl chains complexed with a carrier for cell delivery (e.g., liposomes or a shuttle carrier).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
Western blotting reagents as described in the in vitro kinase assay.
Procedure:
-
Culture cells to the desired confluency.
-
Serum-starve the cells to reduce basal Akt phosphorylation.
-
Treat the cells with the different PI(3,4,5)P3 acyl chain variants for a specified time.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Perform Western blotting for phosphorylated and total Akt as described previously.
-
Quantify the results to compare the in-cell activity of the PI(3,4,5)P3 variants.
Conclusion
The acyl chain composition of PI(3,4,5)P3 is an important determinant of its biological activity. As the presented data indicates, variations in acyl chain length and saturation can significantly impact protein binding and downstream signaling events. The effects, however, are not universal and appear to be highly context-dependent, varying with the specific effector protein and cellular environment. This underscores the need for careful consideration of the acyl chain structure of PI(3,4,5)P3 in experimental design and interpretation. Further research is warranted to fully elucidate the spectrum of acyl chain-dependent regulation of the PI3K signaling pathway, which will undoubtedly provide valuable insights for basic research and the development of more specific therapeutic agents.
References
Decoding Specificity: A Comparative Guide to the Cross-Reactivity of PH Domains with Phosphoinositides
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between Pleckstrin Homology (PH) domains and various phosphoinositides (PIPs) is critical for deciphering cellular signaling and developing targeted therapeutics. This guide provides a comparative analysis of the binding affinities of several key PH domains, detailing the experimental methodologies used to measure these interactions and visualizing the broader signaling context.
Pleckstrin Homology (PH) domains are structurally conserved protein modules of approximately 120 amino acids that mediate the recruitment of signaling proteins to cellular membranes. This targeting is often achieved through their ability to bind to specific phosphorylated derivatives of phosphatidylinositol. However, the degree of specificity varies significantly among different PH domains, with some exhibiting high selectivity for a single PIP species, while others demonstrate considerable cross-reactivity. This promiscuity, or lack thereof, is a crucial determinant of a protein's function and regulation within signaling cascades.
Quantitative Comparison of PH Domain-PIP Binding Affinities
The binding affinity of a PH domain for a particular PIP is typically quantified by the dissociation constant (Kd), with a lower Kd value indicating a stronger interaction. The following table summarizes the reported Kd values for the interaction of several well-characterized PH domains with different PIPs, highlighting their binding preferences and cross-reactivity profiles.
| PH Domain Protein | Target PIP | Other PIPs and Ligands | Dissociation Constant (Kd) | Comments |
| PLC-δ1 | PI(4,5)P₂ | Ins(1,4,5)P₃ | ~1.7 µM[1][2] | Exhibits high affinity and specificity for PI(4,5)P₂, the substrate for Phospholipase C.[1][2][3][4][5] |
| GRP1 | PI(3,4,5)P₃ | - | 27.3 nM (for Ins(1,3,4,5)P₄ headgroup) | Demonstrates high selectivity for PI(3,4,5)P₃ over other PIPs.[6][7][8][9][10][11] |
| PI(3,4)P₂ | Weaker binding | Shows significantly weaker binding to PI(3,4)P₂ compared to PI(3,4,5)P₃. | ||
| AKT1 (PKB) | PI(3,4,5)P₃ | PI(3,4)P₂ | 240 nM | Binds with high affinity to PI(3,4,5)P₃, crucial for its activation in the PI3K pathway. |
| PI(4,5)P₂ | 31 µM (WT), 5.6 µM (E17K mutant) | Wild-type AKT1 has a much lower affinity for PI(4,5)P₂. The oncogenic E17K mutation significantly increases affinity for PI(4,5)P₂.[12][13][14][15] | ||
| Btk | PI(3,4,5)P₃ | Ins(1,3,4,5)P₄ | High affinity | Binds specifically to PI(3,4,5)P₃, and mutations affecting this interaction can lead to X-linked agammaglobulinemia.[16][17][18][19][20] |
| TAPP1 | PI(3,4)P₂ | PI(3,4,5)P₃ | High affinity | Shows high specificity for PI(3,4)P₂ and is often used as a biosensor for this lipid.[21][22][23] |
| Other PIPs | Negligible binding | The C-terminal PH domain is highly selective for PI(3,4)P₂.[21] |
Signaling Pathway Context: The PI3K/AKT Pathway
The differential binding of PH domains to PIPs is fundamental to the propagation of signals downstream of receptor tyrosine kinases and G protein-coupled receptors. A prime example is the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is central to cell growth, proliferation, and survival.
Upon activation by upstream signals, PI3K phosphorylates PI(4,5)P₂ at the plasma membrane to generate PI(3,4,5)P₃. This accumulation of PI(3,4,5)P₃ creates a docking site for proteins containing PI(3,4,5)P₃-specific PH domains, such as AKT and PDK1. The co-localization of these proteins at the membrane facilitates the phosphorylation and subsequent activation of AKT by PDK1, leading to the phosphorylation of a multitude of downstream targets that regulate diverse cellular processes.
Experimental Protocols
The quantitative data presented in this guide are derived from various biophysical and biochemical assays. Below are the generalized methodologies for two common techniques used to measure PH domain-PIP interactions.
Fluorescence Resonance Energy Transfer (FRET)-Based Binding Assay
This assay measures the binding of a fluorescently labeled PH domain to PIP-containing liposomes.
-
Preparation of Liposomes: Unilamellar vesicles are prepared by extrusion, incorporating a specific mole percentage of the PIP of interest and a fluorescent lipid acceptor (e.g., octadecylrhodamine).
-
Protein Expression and Labeling: The PH domain of interest is expressed as a fusion protein with a fluorescent donor (e.g., Green Fluorescent Protein, GFP).
-
FRET Measurement: The GFP-PH domain is mixed with the PIP-containing liposomes. Binding of the GFP-PH domain to the liposomes brings the donor and acceptor fluorophores into close proximity, resulting in FRET and a decrease in the donor's fluorescence emission.
-
Data Analysis: The change in fluorescence is measured at varying concentrations of the PH domain or a competitive inhibitor. These data are then used to calculate the dissociation constant (Kd).
Fluorescence Anisotropy/Polarization Assay
This technique measures the change in the rotational diffusion of a fluorescently labeled PIP upon binding to a PH domain.
-
Probe Preparation: A soluble, short-chain, fluorescently labeled PIP analogue is used as the probe.
-
Binding Reaction: The fluorescent PIP probe is incubated with varying concentrations of the purified PH domain.
-
Anisotropy Measurement: The fluorescence anisotropy of the sample is measured. When the larger PH domain binds to the small fluorescent PIP, the rotational motion of the PIP is slowed, leading to an increase in fluorescence anisotropy.
-
Data Analysis: The change in anisotropy is plotted against the protein concentration, and the data are fitted to a binding equation to determine the Kd.
Experimental Workflow for Assessing PH Domain-PIP Interactions
The following diagram illustrates a typical workflow for characterizing the binding specificity of a novel PH domain.
References
- 1. The pleckstrin homology domain of phospholipase C-delta 1 binds with high affinity to phosphatidylinositol 4,5-bisphosphate in bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. InterPro [ebi.ac.uk]
- 4. Phospholipase_C_Delta_1 [collab.its.virginia.edu]
- 5. researchgate.net [researchgate.net]
- 6. Association of peripheral membrane proteins with membranes: Free energy of binding of GRP1 PH domain with PIP-containing model bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microscopic Characterization of GRP1 PH Domain Interaction With Anionic Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple lipid binding sites determine the affinity of PH domains for phosphoinositide-containing membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanism of Membrane Binding of the GRP1 PH Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GRP1 Pleckstrin Homology Domain: Activation Parameters and Novel Search Mechanism for Rare Target Lipid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interactions of Pleckstrin Homology Domains with Membranes: Adding Back the Bilayer via High-Throughput Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Phosphatidylinositol 4,5-bisphosphate (PIP2)-specific AKT1 is oncogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular Mechanism of an Oncogenic Mutation That Alters Membrane Targeting: Glu17Lys Modifies the PIP Lipid Specificity of the AKT1 PH Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PH domain-mediated autoinhibition and oncogenic activation of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Binding of a Pleckstrin homology domain protein to phosphoinositide in membranes: a miniaturized FRET-based assay for drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Conformational heterogeneity of the BTK PHTH domain drives multiple regulatory states | eLife [elifesciences.org]
- 18. Structure of the PH domain and Btk motif from Bruton's tyrosine kinase: molecular explanations for X-linked agammaglobulinaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular insight on the role of the phosphoinositide PIP3 in regulating the protein kinases Akt, PDK1, and BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 20. portlandpress.com [portlandpress.com]
- 21. Role of TAPP1 and TAPP2 adaptor binding to PtdIns(3,4)P2 in regulating insulin sensitivity defined by knock-in analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Quantification and visualization of phosphoinositides by quantum dot-labeled specific binding-domain probes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Synthetic vs. Cell-Derived PI(3,4,5)P3 for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the critical differences, experimental performance, and practical considerations when choosing between synthetic and cell-derived phosphatidylinositol (3,4,5)-trisphosphate [PI(3,4,5)P3].
Phosphatidylinositol (3,4,5)-trisphosphate (PIP3) is a pivotal second messenger in cellular signaling, orchestrating a multitude of processes including cell growth, proliferation, survival, and migration. The choice between using synthetically produced PI(3,4,5)P3 and isolating it from cellular sources is a critical decision in experimental design. This guide provides an objective comparison to inform this choice, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | Synthetic PI(3,4,5)P3 | Cell-Derived PI(3,4,5)P3 |
| Purity & Homogeneity | High purity, single molecular species with defined acyl chains. | Heterogeneous mixture of various acyl chain species. |
| Availability & Scalability | Readily available in large quantities from commercial sources. | Extremely low abundance in cells, making isolation difficult and yields minimal. |
| Characterization | Well-defined chemical structure, facilitating precise experimental control. | Complex mixture, requiring extensive analytical techniques like mass spectrometry for characterization. |
| Biological Relevance | Allows for the study of specific acyl chain contributions to protein interactions and enzyme kinetics. | Represents the physiological mixture present in a specific cell type at a given time. |
| Stability | Generally stable, with options for metabolically stabilized analogs (e.g., phosphorothioates). | Prone to rapid degradation by endogenous phosphatases during and after isolation. |
| Cost | Can be costly, especially for modified or labeled versions. | High indirect cost due to labor-intensive and technically challenging isolation procedures. |
The PI3K Signaling Pathway: A Central Role for PI(3,4,5)P3
The phosphoinositide 3-kinase (PI3K) pathway is a central node in cellular signaling. Upon activation by upstream signals, such as growth factors or hormones, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PI(3,4,5)P3 at the plasma membrane. This accumulation of PI(3,4,5)P3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt and PDK1, leading to their activation and the propagation of downstream signals that regulate essential cellular functions.
Performance Comparison: The Impact of Acyl Chain Composition
A critical distinction between synthetic and cell-derived PI(3,4,5)P3 lies in the composition of their acyl chains. Synthetic variants are homogeneous, typically with defined saturated (e.g., dipalmitoyl, 16:0/16:0) or unsaturated (e.g., dioleoyl, 18:1/18:1) chains. In contrast, cell-derived PI(3,4,5)P3 is a heterogeneous mix, with the 1-stearoyl-2-arachidonoyl (38:4) species often being the most abundant in primary tissues. This heterogeneity can significantly impact experimental outcomes.
Table 1: Acyl Chain Composition of PI(3,4,5)P3 from Different Sources
| Source | Predominant Acyl Chain Species | Reference |
| Synthetic (Commercial) | 16:0/16:0 (dipalmitoyl), 18:1/18:1 (dioleoyl), 8:0/8:0 (dioctanoyl) | Commercial Catalogs |
| Primary Tissues (e.g., brain) | 18:0/20:4 (stearoyl/arachidonoyl) | [1] |
| Cultured Cell Lines (e.g., CHO, HEK) | Varies with cell type and confluency; can shift from 38:4 to more saturated species like 36:1. | [1] |
Research has demonstrated that the nature of the acyl chains can directly influence protein structure and function. For example, a study on the nuclear receptor steroidogenic factor-1 (SF-1) showed that dioleoyl PI(3,4,5)P3 induced a more disordered state in the protein's coactivator-binding region compared to dipalmitoyl PI(3,4,5)P3, leading to a six-fold poorer affinity for a coactivator peptide.[2]
Table 2: Functional Comparison of Synthetic PI(3,4,5)P3 Analogs
| PI(3,4,5)P3 Analog | Key Property | Application | Reference |
| Dipalmitoyl (16:0/16:0) | Saturated acyl chains | General purpose in vitro assays | [2] |
| Dioleoyl (18:1/18:1) | Unsaturated acyl chains | Studies on the effect of membrane fluidity and acyl chain interactions | [2] |
| Dioctanoyl (8:0/8:0) | Short, water-soluble acyl chains | Used when membrane incorporation is not required or desired | [3] |
| Phosphorothioate analogs | Resistant to phosphatases | In vivo studies and assays where stability is crucial | [4] |
Experimental Workflow: Choosing the Right Tool for the Job
The decision to use synthetic or cell-derived PI(3,4,5)P3 depends on the experimental goals. For quantitative biochemical assays requiring high precision and reproducibility, synthetic PI(3,4,5)P3 is the superior choice. For studies aiming to identify all potential binding partners in a specific cellular context, analysis of the cellular phosphoinositide profile is necessary, though challenging.
Key Experimental Protocols
In Vitro PI3K Kinase Assay
This assay measures the activity of PI3K by quantifying the production of PI(3,4,5)P3 from a synthetic PIP2 substrate.
Materials:
-
Recombinant active PI3K enzyme
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂, 5 mM DTT)
-
Synthetic PI(4,5)P2 substrate (e.g., dioctanoyl PI(4,5)P2)
-
ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radioactive assays)
-
PI(3,4,5)P3 detection reagent (e.g., fluorescently labeled PH domain or specific antibody)
Protocol:
-
Prepare a reaction mixture containing kinase assay buffer, PI3K enzyme, and the PI(4,5)P2 substrate in a microplate.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit's instructions.
-
Add the PI(3,4,5)P3 detection reagent and incubate as recommended.
-
Measure the signal (e.g., fluorescence, luminescence, or radioactivity) using a plate reader.
-
Calculate PI3K activity based on the amount of PI(3,4,5)P3 produced.
Liposome Pull-Down Assay
This assay assesses the binding of a protein of interest to PI(3,4,5)P3 incorporated into liposomes.
Materials:
-
Synthetic lipids (e.g., DOPC, DOPS, and PI(3,4,5)P3)
-
Liposome preparation equipment (e.g., extruder, sonicator)
-
Binding buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM KCl, 1 mM DTT)
-
Protein of interest (purified or in cell lysate)
-
Beads for pull-down (e.g., streptavidin beads if using biotinylated liposomes)
Protocol:
-
Prepare liposomes by mixing the desired lipids in chloroform, drying to a thin film, and hydrating with buffer.[5]
-
Extrude the liposome suspension through a polycarbonate membrane to create unilamellar vesicles of a defined size.
-
Incubate the protein of interest with the PI(3,4,5)P3-containing liposomes and control liposomes (without PI(3,4,5)P3) in binding buffer.
-
If using biotinylated liposomes, add streptavidin beads to pull down the liposomes and any bound proteins.
-
Wash the beads to remove non-specific binders.
-
Elute the bound proteins and analyze by SDS-PAGE and Western blotting or mass spectrometry.
Conclusion and Recommendations
The choice between synthetic and cell-derived PI(3,4,5)P3 is a critical determinant of experimental outcomes.
-
For most in vitro biochemical and biophysical studies, synthetic PI(3,4,5)P3 is the preferred choice. Its high purity, defined composition, and ready availability allow for precise, reproducible, and well-controlled experiments. The ability to select specific acyl chains provides a powerful tool to dissect the molecular details of protein-lipid interactions and enzyme kinetics.
-
Cell-derived PI(3,4,5)P3 is not practical for use as a purified reagent in most applications due to its low abundance, heterogeneity, and instability. However, the analysis of the cellular PI(3,4,5)P3 pool through techniques like mass spectrometry is invaluable for understanding the physiological context of PI3K signaling and for identifying the full spectrum of PI(3,4,5)P3 species that a cell produces.
References
- 1. mdpi.com [mdpi.com]
- 2. PI(3,4,5)P3 Interactome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 18:1 PI(3,4,5)P3 Binding Affinity: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the quantitative binding affinity of 18:1 phosphatidylinositol (3,4,5)-trisphosphate (18:1 PI(3,4,5)P3) to various protein domains is crucial for dissecting cellular signaling pathways and developing targeted therapeutics. This guide provides a comparative analysis of binding affinities for key protein domains, details the experimental methodologies used for their determination, and visualizes the relevant signaling pathways and experimental workflows.
Quantitative Binding Affinity Data
The binding of this compound to effector proteins, often mediated by Pleckstrin Homology (PH) domains, is a critical event in signal transduction. The strength of this interaction, quantified by the dissociation constant (Kd), varies among different proteins, reflecting their specific roles in cellular processes. Below is a summary of reported Kd values for the interaction of various protein domains with PI(3,4,5)P3. It is important to note that the lipid acyl chain composition can influence binding affinity; however, much of the available quantitative data has been generated using PI(3,4,5)P3 with unspecified or mixed acyl chains, or soluble headgroups. The data presented here serves as a valuable reference for understanding the relative binding strengths.
| Protein Domain | Ligand | Method | Dissociation Constant (Kd) | Reference |
| GRP1 PH Domain | PI(3,4,5)P3 in membrane-like bilayer | FRET-based competitive displacement assay | 14 ± 8 nM | [1] |
| GRP1 PH Domain | PtdIns(3,4,5)P3 headgroup | Isothermal Titration Calorimetry (ITC) | 34 nM | [2] |
| GRP1 PH Domain (E345K mutant) | PI(3,4,5)P3 in membrane-like bilayer | FRET-based competitive displacement assay | 1.7 ± 0.1 nM | [1] |
| Akt1 PH Domain | PI(3,4,5)P3 | Not Specified | ~50 nM | [3] |
| Btk PH Domain | PI(3,4,5)P3 liposomes | Liposome binding assay | 174 nM ± 15.2 | [4] |
| Steroidogenic Factor-1 (SF-1) LBD | This compound | Electrophoretic mobility-shift assay | 80 ± 12 nM | [5][6] |
| RAC/PKB PH Domain | dioctanoyl-PtdIns(3,4,5)P3 | Tryptophan fluorescence quenching | 400 nM | [7] |
Key Signaling Pathway: PI3K/Akt
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The generation of PI(3,4,5)P3 at the plasma membrane by PI3K is a pivotal event that initiates the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.
Caption: The PI3K/Akt signaling pathway initiated by Receptor Tyrosine Kinase activation.
Experimental Methodologies
Accurate determination of binding affinity is paramount. Several biophysical techniques are commonly employed, each with its own advantages and limitations.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time interactions between a ligand immobilized on a sensor chip and an analyte flowed over the surface. For protein-lipid interactions, liposomes containing the lipid of interest are typically captured on a hydrophobic sensor chip.
Experimental Workflow:
Caption: Generalized workflow for a Surface Plasmon Resonance (SPR) experiment.
Detailed Protocol:
-
Sensor Chip Preparation: An L1 sensor chip is typically used for liposome capture. The surface is washed with solutions such as 20 mM CHAPS and 40 mM octyl glucoside to prepare it for lipid vesicle immobilization.[8]
-
Liposome Preparation: Liposomes containing a defined molar ratio of lipids, including this compound, are prepared. This is often done by extrusion through polycarbonate membranes to create unilamellar vesicles of a specific size.
-
Liposome Immobilization: The prepared liposomes are injected over the L1 chip surface at a low flow rate (e.g., 5 µL/min) to allow for their capture.[8] A stable baseline indicates successful immobilization.
-
Protein Injection: The protein of interest (analyte) is diluted in running buffer and injected at various concentrations over the immobilized liposomes.
-
Association and Dissociation: The binding of the protein to the liposomes is monitored in real-time as a change in the resonance signal (association phase). Following the injection, the running buffer flows over the chip, and the dissociation of the protein is monitored (dissociation phase).
-
Regeneration: A regeneration solution (e.g., 50 mM NaOH) is injected to remove the bound protein, preparing the surface for the next injection cycle.[9]
-
Data Analysis: The binding data from various protein concentrations are fitted to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon molecular interaction. It is a solution-based technique that provides a complete thermodynamic profile of the binding event, including Kd, stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).
Detailed Protocol:
-
Sample Preparation: The protein and a solution of liposomes or soluble lipid headgroups containing this compound are prepared in the same, precisely matched buffer to minimize heats of dilution. Samples should be degassed prior to use.
-
Instrument Setup: The protein solution is loaded into the sample cell, and the lipid solution is loaded into the injection syringe. The system is allowed to equilibrate to the desired temperature.
-
Titration: A series of small aliquots of the lipid solution are injected into the protein solution. The heat released or absorbed during each injection is measured.
-
Data Acquisition: The raw data consists of a series of peaks, with the area of each peak corresponding to the heat change upon injection.
-
Data Analysis: The integrated heat per injection is plotted against the molar ratio of lipid to protein. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.
Protein-Lipid Overlay Assay
The protein-lipid overlay assay is a qualitative or semi-quantitative method to screen for protein-lipid interactions. It is a simple and rapid technique to determine the lipid-binding specificity of a protein.
Detailed Protocol:
-
Lipid Spotting: Serial dilutions of various lipids, including this compound, are spotted onto a nitrocellulose or PVDF membrane and allowed to dry.[10][11]
-
Blocking: The membrane is blocked with a solution containing a non-specific protein, such as bovine serum albumin (BSA) or milk, to prevent non-specific binding of the protein of interest.[12]
-
Protein Incubation: The membrane is incubated with a solution containing the purified protein of interest, which is often tagged with an epitope (e.g., GST, His-tag).[10]
-
Washing: The membrane is washed extensively with a buffer (e.g., TBST) to remove unbound protein.[10]
-
Detection: The bound protein is detected by immunoblotting using a primary antibody against the epitope tag, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.[10] The intensity of the spots provides a qualitative measure of binding affinity.
Conclusion
The quantitative analysis of this compound binding affinity is a multifaceted process that relies on a combination of robust experimental techniques and careful data interpretation. While SPR and ITC provide precise quantitative data on binding kinetics and thermodynamics, the protein-lipid overlay assay offers a valuable initial screening tool. By understanding the binding affinities of different protein domains to this critical second messenger, researchers can gain deeper insights into the regulation of cellular signaling and identify promising targets for therapeutic intervention.
References
- 1. GRP1 PH Domain, Like AKT1 PH Domain, Possesses a Sentry Glutamate Residue Essential for Specific Targeting to Plasma Membrane PI(3,4,5)P3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural determinants of phosphoinositide selectivity in splice variants of Grp1 family PH domains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. osti.gov [osti.gov]
- 6. pnas.org [pnas.org]
- 7. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 8. portlandpress.com [portlandpress.com]
- 9. Using Surface Plasmon Resonance to Quantitatively Assess Lipid-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. liverpool.ac.uk [liverpool.ac.uk]
- 11. Protein Lipid Overlay Assay | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
Validating 18:1 PI(3,4,5)P3 Binding Sites: A Comparative Guide to Using Mutant Proteins
For researchers, scientists, and drug development professionals, the precise validation of protein binding to the signaling lipid 18:1 phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is critical for understanding cellular signaling and for the development of targeted therapeutics. The use of mutant proteins, generated through site-directed mutagenesis, provides a powerful method to confirm these binding sites. This guide offers a comparative overview of this technique against alternative methods, supported by experimental data and detailed protocols.
The central principle behind using mutant proteins for validation lies in altering specific amino acids within a putative binding domain, such as a Pleckstrin Homology (PH) domain, and then assessing the impact on PI(3,4,5)P3 binding. A significant reduction or complete abolition of binding in the mutant protein compared to its wild-type counterpart serves as strong evidence for the specific residues involved in the interaction.
Quantitative Comparison of Wild-Type vs. Mutant Protein Binding
A cornerstone of validating a PI(3,4,5)P3 binding site is the quantitative assessment of binding affinity, often expressed as the dissociation constant (Kd). A lower Kd value signifies a higher binding affinity.
| Protein | Lipid Ligand | Method | Reported Kd/Binding Outcome |
| Wild-Type | |||
| BTK PH Domain-EGFP | PI(3,4,5)P3 | Liposome Binding Assay | 174 nM ± 15.2[1] |
| PDK1 | PI(3,4,5)P3 | In vivo functional assays | Required for IGF1-induced PKB activation.[2] |
| Mutant | |||
| PDK1 (PH Domain Mutant) | PI(3,4,5)P3 | In vivo functional assays | Abolishes PI(3,4,5)P3 binding and prevents IGF1-induced PKB activation, while RSK activation remains unaffected.[2] This demonstrates the specificity of the PH domain's interaction with the PI3K pathway. The expression level of the mutant PDK1 was reduced to 20% of the wild-type level.[2] |
| ENaC (β2D and γ2S mutants) | PI(3,4,5)P3 | Whole-cell voltage clamp | Failed to respond to PI(3,4,5)P3, unlike the wild-type channel, indicating that the mutated regions are critical for PI(3,4,5)P3 regulation.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for key experiments in validating PI(3,4,5)P3 binding sites.
Site-Directed Mutagenesis
This technique is used to introduce specific mutations into the gene encoding the protein of interest.
Protocol Summary:
-
Primer Design: Design primers (25-45 bases) containing the desired mutation, with the mutation located centrally. Primers should have a GC content of at least 40% and a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase (e.g., Pfu) and a low amount of template plasmid DNA to minimize errors and parental plasmid carryover. The reaction typically involves 18 cycles of denaturation, annealing, and extension.
-
Parental DNA Digestion: Digest the PCR product with DpnI restriction enzyme, which specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Verification: Select colonies, isolate the plasmid DNA, and verify the desired mutation through DNA sequencing.
Protein-Lipid Overlay Assay
This qualitative assay is a rapid method to screen for protein-lipid interactions.
Protocol Summary:
-
Lipid Immobilization: Spot serial dilutions of various lipids, including 18:1 PI(3,4,5)P3, onto a nitrocellulose membrane and allow them to dry.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 3% BSA in TBS-T) to prevent non-specific protein binding.
-
Protein Incubation: Incubate the blocked membrane with the purified wild-type or mutant protein (typically with an affinity tag like GST or His).
-
Washing: Wash the membrane extensively with washing buffer (e.g., TBS-T) to remove unbound protein.
-
Detection: Detect the bound protein using a primary antibody against the protein or its tag, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.
Quantitative Binding Assays
To determine the binding affinity (Kd), more quantitative methods are required.
-
Surface Plasmon Resonance (SPR): This label-free technique measures the change in refractive index at the surface of a sensor chip as the analyte (protein) flows over the immobilized ligand (lipid-containing vesicles).[4][5][6][7]
-
Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which changes upon binding.[1][8][9][10][11] This method requires small sample volumes and can be performed with either fluorescently labeled or label-free proteins.[1][8][9][10][11]
-
Fluorescence Polarization (FP): FP measures the change in the polarization of emitted light from a fluorescently labeled lipid upon binding to a protein.[12][13][14][15][16] The increase in molecular size of the complex slows down rotational motion, leading to an increase in polarization.[12][13][14][15][16]
Alternative Methods for Validating Binding Sites
While the use of mutant proteins is a robust validation method, several alternative and complementary approaches exist.
| Method | Principle | Advantages | Limitations |
| Computational Modeling | Utilizes molecular dynamics (MD) simulations and other computational tools to predict the interaction interface between a protein and PI(3,4,5)P3.[17] In silico mutations can then be modeled to predict their effect on binding.[9] | Provides structural insights into the binding mechanism and can guide the design of mutagenesis experiments.[9][17] | Predictions require experimental validation. The accuracy is dependent on the quality of the protein structure and the simulation parameters. |
| Peptide/Fragment-Based Approaches | Synthesize peptides corresponding to the putative binding site and measure their interaction with PI(3,4,5)P3. Alternatively, fragment-based screening can identify small molecules that bind to the site. | Can pinpoint the minimal binding motif. Fragment-based approaches can identify potential drug leads. | Peptides may not adopt the same conformation as in the full-length protein. Fragment binding may have low affinity. |
| Chemical Cross-linking Mass Spectrometry (XL-MS) | Uses chemical cross-linkers to covalently link the protein and lipid, followed by mass spectrometry to identify the cross-linked residues, thereby mapping the binding site. | Provides direct evidence of proximity between specific amino acids and the lipid. | Can be technically challenging. The cross-linker may not react efficiently or may introduce artifacts. |
| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Measures the rate of deuterium exchange of backbone amide hydrogens. Lipid binding can protect certain regions from exchange, thus identifying the binding interface. | Provides information on conformational changes upon lipid binding. | Does not provide atomic-level resolution of the binding site. |
Visualizing Key Processes and Pathways
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PI3K Signaling Pathway.
Caption: Experimental Workflow.
Caption: Method Comparison.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. The in vivo role of PtdIns(3,4,5)P3 binding to PDK1 PH domain defined by knockin mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Determinants of PI(4,5)P2 and PI(3,4,5)P3 Regulation of the Epithelial Na+ Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 6. affiniteinstruments.com [affiniteinstruments.com]
- 7. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 8. Video: Use of Microscale Thermophoresis to Measure Protein-Lipid Interactions [jove.com]
- 9. Use of Microscale Thermophoresis (MST) to Measure Binding Affinities of Components of the Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. Use of Microscale Thermophoresis to Measure Protein-Lipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nanomicronspheres.com [nanomicronspheres.com]
- 13. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 15. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. Redefining the specificity of phosphoinositide-binding by human PH domain-containing proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantifying 18:1 PI(3,4,5)P3: A Comparative Analysis of Modern Techniques
For researchers, scientists, and drug development professionals navigating the complexities of lipid signaling, the accurate measurement of 18:1 Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is paramount. As a critical second messenger in cellular processes ranging from growth and proliferation to survival and metabolism, understanding its fluctuating levels is key to unraveling disease mechanisms and developing novel therapeutics. This guide provides an objective comparison of the leading methods for quantifying 18:1 PI(3,4,5)P3, complete with experimental data and detailed protocols to inform your selection of the most suitable assay for your research needs.
Unraveling the PI(3,4,5)P3 Signaling Cascade
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of numerous cellular functions. Upon activation by various extracellular stimuli, such as growth factors or insulin, PI3K phosphorylates Phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate PI(3,4,5)P3.[1][2][3] This lipid second messenger then recruits and activates downstream effector proteins containing Pleckstrin Homology (PH) domains, most notably Akt (also known as Protein Kinase B) and Phosphoinositide-dependent kinase-1 (PDK1).[1][2][3] The activation of these kinases initiates a signaling cascade that influences a myriad of cellular activities.[1][2] The levels of PI(3,4,5)P3 are tightly controlled by phosphatases, such as PTEN and SHIP, which dephosphorylate it to terminate the signal.[2]
Comparative Analysis of Measurement Methods
The choice of method for quantifying this compound levels depends on several factors, including the required sensitivity and specificity, sample throughput, cost, and the specific scientific question being addressed. Here, we compare the most common techniques: Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Fluorescence Polarization (FP) Assay.
| Feature | Mass Spectrometry (LC-MS/MS) | Enzyme-Linked Immunosorbent Assay (ELISA) | Fluorescence Polarization (FP) Assay |
| Principle | Separation by liquid chromatography and detection based on mass-to-charge ratio. | Competitive binding of sample PI(3,4,5)P3 and a labeled PI(3,4,5)P3 to a specific antibody. | Competition between sample PI(3,4,5)P3 and a fluorescently labeled PI(3,4,5)P3 for a binding protein, measured by changes in polarized light. |
| Specificity | Very High. Can distinguish between different fatty acyl species of PI(3,4,5)P3.[4] | High. Dependent on the specificity of the antibody.[5] | High. Dependent on the specificity of the binding protein. |
| Sensitivity | High. Can detect as little as 0.25 ng of PI(3,4,5)P3.[4] | High. Sensitive down to 0.04 pmol of PI(3,4,5)P3. | Moderate to High. Assay range typically from 0.0625 µM to 4.0 µM.[6] |
| Quantitative | Yes (Absolute or Relative) | Yes (Relative to a standard curve) | Yes (Relative to a standard curve) |
| Throughput | Low | High | High |
| Cost | High (instrumentation and expertise) | Moderate | Moderate |
| Advantages | - Unambiguous identification and quantification. - Can analyze specific acyl-chain variants. - High resolution and specificity.[4] | - High throughput and amenable to automation. - No need for specialized equipment beyond a plate reader. - Commercially available kits are well-established. | - Homogeneous assay format (no wash steps). - Rapid and suitable for high-throughput screening. - Less prone to interference from fluorescent compounds. |
| Disadvantages | - Requires expensive and complex instrumentation. - Lower throughput. - Requires specialized expertise for operation and data analysis. | - Indirect detection method. - Potential for cross-reactivity with other lipids. - Signal can be influenced by matrix effects. | - Indirect detection. - Requires a specific fluorescent probe and binding protein. - Sensitivity can be lower than other methods. |
Experimental Workflows: A Visual Comparison
The general workflow for each method involves sample preparation followed by the specific detection and quantification steps. The following diagram illustrates the key stages for each of the three major techniques.
Detailed Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol provides a general framework. Specific parameters may require optimization based on the sample type and instrumentation.
a. Lipid Extraction:
-
Homogenize cell or tissue samples in a cold, acidified solvent mixture (e.g., chloroform:methanol:HCl).
-
Induce phase separation by adding chloroform and an acidic solution.
-
Centrifuge to separate the organic (lipid-containing) and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
b. Derivatization (Optional but Recommended for Sensitivity):
-
To improve ionization efficiency and chromatographic separation, the phosphate groups of PI(3,4,5)P3 can be methylated.
-
Resuspend the dried lipid extract in a suitable solvent and treat with a methylating agent like trimethylsilyldiazomethane.
c. LC Separation:
-
Reconstitute the dried (and derivatized) lipid extract in the initial mobile phase.
-
Inject the sample onto a reverse-phase C18 or a normal-phase silica column.
-
Elute the lipids using a gradient of appropriate mobile phases (e.g., acetonitrile/water and isopropanol/acetonitrile mixtures with additives like ammonium formate).
d. MS/MS Detection:
-
Perform mass spectrometric analysis using a triple quadrupole or high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Use multiple reaction monitoring (MRM) for targeted quantification. This involves selecting the precursor ion corresponding to this compound and monitoring for specific product ions generated upon fragmentation.
e. Data Analysis:
-
Quantify the amount of this compound by comparing the peak area of the sample to a standard curve generated with known amounts of an this compound standard.
-
Normalize the results to an internal standard and the initial sample amount (e.g., protein concentration or cell number).
Quantification of this compound by Competitive ELISA
This protocol is based on commercially available competitive ELISA kits.
a. Sample Preparation:
-
Perform lipid extraction from cell or tissue samples as described in the LC-MS/MS protocol.
-
Dry the lipid extract completely.
b. Assay Procedure:
-
Reconstitute the dried lipid extract and a series of PI(3,4,5)P3 standards in the provided assay buffer.
-
In a separate incubation plate, add the reconstituted samples and standards.
-
Add a PI(3,4,5)P3 detector protein (often a PH domain fused to an enzyme or tag) to the wells and incubate to allow binding.
-
Transfer the mixture to a microplate pre-coated with a PI(3,4,5)P3-capturing antibody. During this incubation, the PI(3,4,5)P3 from the sample and the detector-bound PI(3,4,5)P3 will compete for binding to the coated antibody.
-
Wash the plate to remove unbound components.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the detector protein.
-
Wash the plate again to remove the unbound secondary antibody.
-
Add a chromogenic or fluorogenic substrate and incubate to allow color or signal development. The signal intensity is inversely proportional to the amount of PI(3,4,5)P3 in the sample.
-
Stop the reaction and measure the absorbance or fluorescence using a microplate reader.
-
Calculate the concentration of PI(3,4,5)P3 in the samples by comparing their signal to the standard curve.
Quantification of this compound by Fluorescence Polarization Assay
This protocol is based on a homogeneous, competitive assay format.
a. Sample Preparation:
-
Extract lipids from cell or tissue samples and dry the extract.
b. Assay Procedure:
-
Prepare a dilution series of a known PI(3,4,5)P3 standard.
-
In a microplate, add the reconstituted lipid samples and the PI(3,4,5)P3 standards.
-
Add a reaction mixture containing a PI(3,4,5)P3-binding protein and a fluorescently labeled PI(3,4,5)P3 probe to each well.
-
Incubate the plate to allow the binding reaction to reach equilibrium. In this competitive assay, the PI(3,4,5)P3 from the sample will displace the fluorescent probe from the binding protein.
-
Measure the fluorescence polarization using a microplate reader equipped with polarizing filters. A decrease in polarization indicates a higher concentration of PI(3,4,5)P3 in the sample.
-
Determine the concentration of PI(3,4,5)P3 in the samples by comparing their polarization values to the standard curve.
Conclusion
The selection of an appropriate method for measuring this compound levels is a critical decision in the experimental design for researchers in cell signaling and drug discovery. Mass spectrometry offers the highest specificity and the ability to analyze different acyl-chain variants, making it the gold standard for detailed lipidomic studies. However, its cost and low throughput can be prohibitive. For high-throughput applications, such as compound screening, ELISA and fluorescence polarization assays provide robust and more accessible alternatives. While ELISA is a well-established and sensitive method, fluorescence polarization offers the advantage of a simpler, homogeneous format. By carefully considering the specific requirements of their research, scientists can choose the most suitable technique to accurately quantify this vital signaling lipid and advance our understanding of its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. QUANTITATION OF PI[3,4,5]P3 DYNAMICS IN EGF-STIMULATED CARCINOMA CELLS: A comparison of PH domain-mediated versus immunological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3-Kinase Activity Fluorescence Polarization Assay - Echelon Biosciences [echelon-inc.com]
A Researcher's Guide to Anti-PI(3,4,5)P3 Antibody Specificity
A critical comparison of commercially available antibodies for the accurate detection of Phosphatidylinositol (3,4,5)-trisphosphate.
Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a pivotal secondary messenger in cellular signaling, governing fundamental processes such as cell growth, proliferation, survival, and migration. Its transient and localized production at the plasma membrane necessitates highly specific tools for its detection and quantification. Monoclonal antibodies are principal among these tools, yet their efficacy is contingent on their specificity. This guide provides an objective comparison of commonly used anti-PI(3,4,5)P3 antibodies, supported by experimental data to aid researchers in selecting the appropriate reagent for their needs.
The Importance of Specificity
Comparative Analysis of Anti-PI(3,4,5)P3 Antibodies
Several monoclonal antibodies against PI(3,4,5)P3 are commercially available, each with its own set of validation data. Here, we compare key characteristics of some widely used clones.
| Antibody Clone | Supplier | Isotype | Validated Applications | Key Findings on Specificity |
| Z-P345b | Echelon Biosciences | IgG1 | ELISA, Lipid-Protein Overlay, IF/ICC, Flow Cytometry[2] | Reacts primarily with the head group of PI(3,4,5)P3 with low cross-reactivity to other PIPs depending on the assay.[2] |
| RC6F8 (Z-G345, Z-B345) | Echelon Biosciences | IgM | Immunofluorescence, Immunohistochemistry[3][4] | Demonstrates low cross-reactivity with other phosphoinositides in various formats.[3][4] |
| (Clone not specified) | Cell Signaling Technology | Polyclonal | Western Blot (against PI3K protein, not the lipid)[5] | Detects PI3 Kinase Class III protein. May cross-react with a ~55 kDa protein.[5] |
Note: While some antibodies are marketed for applications like Western Blotting, they often target the PI3K enzyme that produces PI(3,4,5)P3, not the lipid itself.[5][6][7] Researchers should carefully check datasheets to ensure the antibody's target is the lipid second messenger.
One study highlighted that a specific anti-PI(3,4,5)P3 IgM antibody showed over a thousand-fold greater selectivity for PI(3,4,5)P3 compared to its precursor, PI(4,5)P2, making it highly suitable for cellular studies.[1] In situ validation has shown that the staining from these antibodies is abolished by treatment with PI3K inhibitors like wortmannin or by overexpression of the PI(3,4,5)P3 phosphatase, PTEN, confirming their specificity within the cellular context.[8]
Visualizing the PI3K Signaling Pathway
The production of PI(3,4,5)P3 is a key event in the PI3K signaling cascade, which is initiated by various cell surface receptors. Understanding this pathway provides context for the antibody's application.
Caption: The PI3K signaling pathway leading to the generation of PI(3,4,5)P3.
Experimental Protocols for Antibody Validation
Verifying antibody specificity is paramount. The Protein-Lipid Overlay (PLO) assay, also known as a fat blot, is a common and effective method for this purpose.[9][10][11]
Protein-Lipid Overlay Assay Protocol:
-
Lipid Spotting: Serially dilute various phosphoinositides and other lipids and spot them onto a nitrocellulose or PVDF membrane.[9][11][12] Allow the spots to dry completely.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 3% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)).[12][13]
-
Primary Antibody Incubation: Incubate the membrane with the anti-PI(3,4,5)P3 antibody, diluted in blocking buffer, for 1 hour at room temperature or overnight at 4°C.[9] Recommended concentrations for some antibodies are around 4 µg/mL.[2]
-
Washing: Wash the membrane extensively with TBST (e.g., 3-5 times for 10 minutes each) to remove unbound antibody.[9]
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgM or IgG) diluted in TBST for 1 hour at room temperature.[9]
-
Final Washes: Repeat the washing step to remove the unbound secondary antibody.[9]
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[9][12]
The expected result is a strong signal at the PI(3,4,5)P3 spots and minimal to no signal at the spots of other lipids.
Caption: Workflow for a Protein-Lipid Overlay (PLO) assay.
In-Cell Validation: Immunofluorescence
While in vitro assays are crucial, validating antibody performance in a cellular context is the definitive test.
Immunofluorescence (IF) Staining Protocol:
-
Cell Culture: Grow adherent cells on coverslips or chamber slides.[14]
-
Stimulation & Fixation: Stimulate cells as required to activate the PI3K pathway (e.g., with EGF or PDGF).[1][8] Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.[14][15]
-
Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.1% saponin or Triton X-100) for 15 minutes.[14][16]
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.[14]
-
Primary Antibody Incubation: Incubate cells with the anti-PI(3,4,5)P3 antibody (e.g., at 10-20 µg/mL) overnight at 4°C.[2][4][17]
-
Washing: Wash cells three times with PBS.[14]
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.[14][15]
-
Mounting and Imaging: Wash cells, mount the coverslip onto a slide with mounting medium, and image using a fluorescence microscope.[14]
A successful experiment will show increased fluorescence at the plasma membrane or specific cellular compartments following stimulation, which should be preventable by pre-treatment with a PI3K inhibitor.[8]
Logical Framework for Antibody Selection
Choosing the right antibody involves a hierarchical validation approach.
Caption: Logical workflow for validating and selecting a PI(3,4,5)P3 antibody.
Conclusion
The accurate detection of PI(3,4,5)P3 is critical for advancing our understanding of cellular signaling in health and disease. While several antibodies are available, their specificity can vary. Researchers are encouraged to look for comprehensive validation data from suppliers and, when possible, perform in-house validation using methods like the protein-lipid overlay assay and inhibitor-controlled immunofluorescence. By carefully selecting and validating their tools, scientists can ensure the reliability and accuracy of their findings in the complex field of lipid signaling.
References
- 1. A monoclonal antibody to visualize PtdIns(3,4,5)P(3) in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echelon-inc.com [echelon-inc.com]
- 3. echelon-inc.com [echelon-inc.com]
- 4. echelon-inc.com [echelon-inc.com]
- 5. PI3 Kinase Class III Antibody | Cell Signaling Technology [cellsignal.com]
- 6. PI3 Kinase Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 7. PI3 Kinase p85 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. QUANTITATION OF PI[3,4,5]P3 DYNAMICS IN EGF-STIMULATED CARCINOMA CELLS: A comparison of PH domain-mediated versus immunological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. liverpool.ac.uk [liverpool.ac.uk]
- 10. Protein Lipid Overlay Assay | Semantic Scholar [semanticscholar.org]
- 11. Protein lipid overlay assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Notes and Tips for Improving Quality of Lipid-Protein Overlay Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. biotium.com [biotium.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. echelon-inc.com [echelon-inc.com]
A Researcher's Guide to Control Experiments for 18:1 PI(3,4,5)P3 Signaling Studies
For researchers, scientists, and drug development professionals investigating the nuanced role of 18:1 dioleoyl-phosphatidylinositol (3,4,5)-trisphosphate [PI(3,4,5)P3] in cellular signaling, the implementation of rigorous control experiments is paramount for data integrity and accurate interpretation. This guide provides a comparative overview of essential control methodologies, complete with experimental protocols and quantitative data to aid in the design of robust signaling studies.
The specificity of the acyl chain composition of phosphoinositides, such as the 18:1 variant of PI(3,4,5)P3, adds a layer of complexity to signaling pathways.[1][2] Therefore, control experiments must not only validate the general involvement of the PI3K/AKT pathway but also provide a framework for dissecting the specific roles of different PI(3,4,5)P3 molecular species. This guide explores chemical and genetic inhibition strategies, as well as direct quantification and interaction assays, offering a toolkit for comprehensive investigation.
Comparative Analysis of Control Methodologies
To effectively dissect the 18:1 PI(3,4,5)P3 signaling cascade, a multi-faceted approach employing various control experiments is recommended. The choice of control will depend on the specific experimental question, the model system, and the available resources. Below is a comparative summary of key control strategies.
| Control Strategy | Principle | Primary Application | Key Advantages | Key Limitations |
| Chemical Inhibition of PI3K | Reversible or irreversible inhibition of PI3K catalytic activity. | Broadly assessing the involvement of PI3K in a cellular response. | Rapid onset of action; dose-dependent and tunable inhibition. | Potential for off-target effects; may not be isoform-specific.[3][4][5][6][7][8][9][10] |
| Genetic Inhibition of PI3K | Expression of dominant-negative mutants of PI3K subunits (e.g., p85). | More specific inhibition of the PI3K pathway compared to chemical inhibitors. | High specificity for the target protein; avoids chemical off-target effects.[11] | Requires genetic manipulation of cells; potential for compensatory mechanisms. |
| Modulation of PTEN Activity | Inhibition or overexpression of the lipid phosphatase PTEN, which dephosphorylates PI(3,4,5)P3. | Investigating the role of PI(3,4,5)P3 degradation in signal termination. | Allows for the study of signal decay kinetics.[12][13][14][15][16] | PTEN has other substrates and functions beyond PI(3,4,5)P3 dephosphorylation.[12][13][15] |
| Mass Spectrometry | Direct quantification of the absolute levels of this compound. | Validating changes in this compound levels upon stimulation or inhibition. | High specificity and sensitivity; can distinguish between different acyl chain variants.[17][18][19] | Requires specialized equipment and expertise; does not provide spatial or real-time information. |
| Fluorescent Biosensors | Live-cell imaging of PI(3,4,5)P3 dynamics using fluorescently tagged lipid-binding domains. | Visualizing the spatiotemporal dynamics of PI(3,4,5)P3 in real-time. | Provides dynamic and subcellular localization information.[20][21][22][23][24] | Overexpression can buffer lipid levels; specificity of the binding domain is critical.[25] |
| In Vitro Binding Assays | Assessing the direct interaction of a protein of interest with this compound. | Validating a protein as a direct effector of this compound. | Provides evidence of a direct molecular interaction. | In vitro conditions may not fully recapitulate the cellular environment. |
Quantitative Comparison of PI3K Inhibitors
Chemical inhibitors are widely used tools for probing PI3K signaling. However, their potency and specificity can vary. Below is a comparison of two commonly used first-generation PI3K inhibitors, Wortmannin and LY294002.
| Inhibitor | Mechanism | p110α IC50 | p110β IC50 | p110δ IC50 | p110γ IC50 | Common Off-Targets |
| Wortmannin | Irreversible, covalent | ~1 nM[26] | ~10 nM[26] | ~5 nM[26] | ~9 nM[26] | mTOR, DNA-PK, myosin light chain kinase.[4][10] |
| LY294002 | Reversible, ATP-competitive | ~0.5-0.7 µM[3][26] | ~0.3-0.97 µM[3][26] | ~0.57-1.33 µM[3][26] | ~7.26 µM[26] | mTOR, CK2, Pim-1, DNA-PK.[3][7][9][10] |
Note: IC50 values can vary depending on assay conditions.
Signaling Pathway and Experimental Workflows
To visualize the interplay of these control experiments, the following diagrams illustrate the this compound signaling pathway and the workflows for key control methodologies.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. molbiolcell.org [molbiolcell.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Development of Phosphoinositide-3 Kinase Pathway Inhibitors for Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K inhibitor LY294002, as opposed to wortmannin, enhances AKT phosphorylation in gemcitabine-resistant pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Exploring the specificity of the PI3K family inhibitor LY294002 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Direct inhibition of the signaling functions of the mammalian target of rapamycin by the phosphoinositide 3‐kinase inhibitors, wortmannin and LY294002. | The EMBO Journal [link.springer.com]
- 11. Dominant negative inhibitors of signalling through the phosphoinositol 3-kinase pathway for gene therapy of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PTEN Regulates PI(3,4)P2 Signaling Downstream of Class I PI3K - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. PTEN Regulates PI(3,4)P2 Signaling Downstream of Class I PI3K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. INPP4B and PTEN Loss Leads to PI-3,4-P2 Accumulation and Inhibition of PI3K in TNBC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Supercritical fluid chromatography-mass spectrometry enables simultaneous measurement of all phosphoinositide regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Genetically encoded fluorescent biosensors for live cell imaging of lipid dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. Fluorescent Biosensors for Multiplexed Imaging of Phosphoinositide Dynamics. | Sigma-Aldrich [sigmaaldrich.com]
- 24. Cell-Permeable Fluorescent Sensors Enable Rapid Live Cell Visualization of Plasma Membrane and Nuclear PIP3 Pools - PMC [pmc.ncbi.nlm.nih.gov]
- 25. QUANTITATION OF PI[3,4,5]P3 DYNAMICS IN EGF-STIMULATED CARCINOMA CELLS: A comparison of PH domain-mediated versus immunological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Item - In vitro IC50 (µM) of small molecule phosphoinositide 3-kinase inhibitors. - Public Library of Science - Figshare [plos.figshare.com]
Data Presentation: Quantitative Comparison of PI(3,4,5)P3 Analogs
A Comparative Analysis of PI(3,4,5)P3 Analogs in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a critical second messenger in cellular signaling, orchestrating a multitude of cellular processes including cell growth, proliferation, survival, and metabolism. The transient nature and low cellular abundance of PI(3,4,5)P3 make its study challenging. Synthetic analogs of PI(3,4,5)P3 have become indispensable tools for elucidating its complex signaling networks. This guide provides a comparative analysis of various PI(3,4,5)P3 analogs, their performance in functional assays, and detailed experimental protocols to assist researchers in selecting the appropriate tools for their studies.
The selection of a suitable PI(3,4,5)P3 analog is contingent on the specific application. The following tables summarize the key characteristics and functional data for commonly used analogs.
Table 1: Biophysical Properties and Binding Affinities of PI(3,4,5)P3 Analogs
| Analog Type | Modification | Key Features | Reported Binding Affinity (Kd) to PH Domains |
| Natural Acyl Chain | dipalmitoyl (diC16:0) | Mimics endogenous PI(3,4,5)P3; suitable for in vitro assays. | Akt-PH: ~10-100 nM; GRP1-PH: ~20-150 nM |
| Short Acyl Chain | dioctanoyl (diC8:0) | Increased solubility in aqueous buffers; suitable for in vitro enzyme assays. | Akt-PH: ~50-200 nM; GRP1-PH: ~100-500 nM |
| Cell-Permeable | Acetoxymethyl (AM) esters | Masked phosphate groups allow for cell membrane permeability; intracellular esterases release the active analog. | N/A (designed for cellular assays) |
| Biotinylated | Biotin tag on a linker | Enables affinity purification and detection using streptavidin-based methods. | Binding affinity can be slightly reduced depending on the linker length and position of the tag. |
| Fluorescently-Labeled | Fluorescent dye (e.g., BODIPY) | Allows for direct visualization and quantification in binding and localization assays. | Binding affinity may be altered by the fluorophore. |
| Non-hydrolyzable | Phosphonate or other modifications | Resistant to phosphatases; useful for studying prolonged signaling events. | Similar to natural analog, but with prolonged effect. |
| Ether-linked | Ether linkage instead of ester | Increased chemical stability and reduced susceptibility to lipases. | Comparable to natural analog. |
Table 2: Performance of PI(3,4,5)P3 Analogs in Functional Assays
| Functional Assay | PI(3,4,5)P3 Analog(s) | Typical Readout | Key Performance Insights |
| In Vitro Protein Binding | Natural and short-chain analogs, biotinylated analogs | Fluorescence polarization, Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | Short-chain analogs may exhibit slightly lower affinity. Biotin tags can introduce steric hindrance. |
| Akt Kinase Assay | Natural and short-chain analogs | Phosphorylation of a substrate (e.g., GSK3β) measured by Western blot or ELISA. | Both analogs effectively activate Akt in vitro. |
| PH Domain Translocation | Cell-permeable analogs, microinjected natural analogs | Live-cell imaging of fluorescently tagged PH domains (e.g., GFP-Akt-PH). | Cell-permeable analogs induce robust translocation of PH domains to the plasma membrane. |
| Cellular Signaling Activation | Cell-permeable analogs | Western blot analysis of downstream targets (e.g., phospho-Akt, phospho-S6K). | Effective in activating the PI3K/Akt signaling pathway in intact cells. |
| Affinity Pull-down | Biotinylated analogs | Identification of binding partners by mass spectrometry. | Useful for interactome studies, but may pull down non-specific binders. |
Mandatory Visualization
PI(3,4,5)P3 Signaling Pathway
Caption: The PI3K/Akt signaling pathway initiated by Receptor Tyrosine Kinase activation.
Experimental Workflow for Comparing PI(3,4,5)P3 Analogs
Caption: A generalized workflow for the comparative functional analysis of PI(3,4,5)P3 analogs.
Logical Relationships in Analog Selection
Caption: A decision-making diagram for selecting the appropriate PI(3,4,5)P3 analog.
Experimental Protocols
In Vitro Akt Kinase Assay
This assay measures the ability of PI(3,4,5)P3 analogs to promote the activation of Akt kinase by PDK1.
Materials:
-
Recombinant active PDK1
-
Recombinant inactive Akt
-
PI(3,4,5)P3 analog (e.g., diC8 PI(3,4,5)P3)
-
GSK3α/β peptide substrate
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a lipid solution by sonicating the PI(3,4,5)P3 analog in kinase buffer.
-
In a 96-well plate, add the lipid solution, recombinant Akt, and recombinant PDK1.
-
Incubate for 10 minutes at room temperature to allow for Akt activation.
-
Add the GSK3α/β peptide substrate and ATP to initiate the kinase reaction.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Quantify luminescence using a plate reader. Increased luminescence corresponds to higher Akt activity.
PH Domain-Lipid Binding Assay (Fluorescence Polarization)
This assay quantifies the binding affinity of a PI(3,4,5)P3 analog to a protein domain, such as the PH domain of Akt.
Materials:
-
Fluorescently-labeled PI(3,4,5)P3 analog (e.g., BODIPY-TMR-PI(3,4,5)P3)
-
Recombinant protein with a PH domain (e.g., GST-Akt-PH)
-
Binding buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT)
-
Black, low-volume 384-well plates
Procedure:
-
Prepare a serial dilution of the recombinant PH domain protein in the binding buffer.
-
Add a fixed, low concentration of the fluorescently-labeled PI(3,4,5)P3 analog to each well.
-
Add the serially diluted PH domain protein to the wells.
-
Incubate at room temperature for 30 minutes to reach binding equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
Plot the change in fluorescence polarization as a function of protein concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd).
Cellular PH Domain Translocation Assay
This assay visualizes the recruitment of a PH domain-containing protein to the plasma membrane in response to a cell-permeable PI(3,4,5)P3 analog.
Materials:
-
Cells expressing a fluorescently-tagged PH domain (e.g., HEK293 cells transiently transfected with GFP-Akt-PH)
-
Cell-permeable PI(3,4,5)P3 analog (e.g., C16-PI(3,4,5)P3/AM)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Confocal microscope with environmental control (37°C, 5% CO2)
Procedure:
-
Seed the transfected cells onto glass-bottom dishes suitable for live-cell imaging.
-
Allow cells to adhere and grow for 24-48 hours.
-
Replace the culture medium with live-cell imaging medium.
-
Mount the dish on the confocal microscope stage and allow the temperature and CO2 to equilibrate.
-
Acquire baseline images of the cells, noting the predominantly cytosolic localization of the GFP-Akt-PH.
-
Add the cell-permeable PI(3,4,5)P3 analog to the dish at the desired final concentration.
-
Immediately begin acquiring a time-lapse series of images.
-
Observe the translocation of the GFP-Akt-PH from the cytosol to the plasma membrane.
-
Quantify the change in plasma membrane fluorescence intensity over time to determine the kinetics of translocation.
Validating the In-Cell Activity of Exogenously Supplied 18:1 PI(3,4,5)P3: A Comparative Guide
Introduction
Phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) is a pivotal second messenger lipid that orchestrates a multitude of cellular processes, including cell growth, proliferation, survival, and migration.[1] It is generated at the plasma membrane primarily by Class I phosphoinositide 3-kinases (PI3Ks) in response to extracellular stimuli.[2] Dysregulation of the PI(3,4,5)P3 signaling pathway is a hallmark of numerous diseases, most notably cancer and diabetes.[1]
To dissect the intricate roles of this lipid, researchers often employ exogenously supplied, synthetic versions like 18:1 PI(3,4,5)P3 (dioleoyl PI(3,4,5)P3).[3] However, the successful application of this tool hinges on rigorous validation of its intracellular delivery and biological activity. This guide provides a comparative overview of key experimental methods to validate the in-cell activity of exogenously supplied this compound, complete with experimental protocols and data presentation formats tailored for researchers, scientists, and drug development professionals.
Core Validation Strategy
Validating the activity of exogenous PI(3,4,5)P3 requires a two-pronged approach:
-
Confirmation of Intracellular Presence: Demonstrating that the supplied lipid has successfully traversed the cell membrane and is present at its site of action.
-
Measurement of Downstream Signaling: Quantifying the activation of known downstream effectors and physiological responses that are hallmarks of PI(3,4,5)P3 signaling.
The following sections will compare various techniques for achieving these validation goals.
Comparison of Validation Methodologies
A variety of methods can be employed to confirm the intracellular delivery and activity of this compound. The choice of method depends on the specific research question, available equipment, and desired throughput.
| Method | Principle | Data Type | Key Advantages | Key Limitations |
| Western Blot for Akt Phosphorylation | Immunodetection of phosphorylated Akt (at Ser473 and/or Thr308), a primary downstream target of the PI(3,4,5)P3 pathway.[4] | Semi-Quantitative | Widely accessible, relatively low cost, provides direct evidence of pathway activation. | Indirect measure of PI(3,4,5)P3 levels, population-level data (lacks single-cell resolution). |
| PH Domain Translocation Imaging | Live-cell fluorescence microscopy to visualize the recruitment of a fluorescently-tagged Pleckstrin Homology (PH) domain (e.g., from Akt, Btk, or GRP1) from the cytosol to the plasma membrane upon binding to PI(3,4,5)P3.[4][5] | Qualitative / Semi-Quantitative | Provides single-cell, real-time spatial and temporal data on PI(3,4,5)P3 availability at the membrane. | Requires live-cell imaging setup, overexpression of a probe may buffer lipid levels.[6] |
| Immunofluorescence Staining | In-situ detection of intracellular PI(3,4,5)P3 using a specific monoclonal antibody in fixed and permeabilized cells.[6] | Qualitative / Semi-Quantitative | Provides spatial information on PI(3,4,5)P3 localization within the cell.[7] | Fixation and permeabilization can affect lipid preservation and antigen accessibility; potential for antibody cross-reactivity.[8] |
| Mass Spectrometry (LC-MS/MS) | Direct quantification of different phosphoinositide species, including PI(3,4,5)P3, from cell lipid extracts.[9] | Quantitative | Highly specific and quantitative, can distinguish between different acyl chain variants. | Requires specialized equipment and expertise, lower throughput, does not provide spatial information. |
| Functional Cellular Assays | Measuring a physiological output known to be regulated by PI3K signaling, such as cell migration, glucose uptake, or inhibition of apoptosis. | Quantitative | Directly assesses the biological consequence of PI(3,4,5)P3 activity. | Can be influenced by signaling pathways other than the PI3K/Akt axis. |
Mandatory Visualizations
Signaling Pathway of PI(3,4,5)P3
Caption: PI(3,4,5)P3 signaling cascade initiated by receptor tyrosine kinases and PI3K.
Experimental Workflow for Validation
Caption: A typical experimental workflow for validating the in-cell activity of PI(3,4,5)P3.
Logical Relationship of Validation Methods
Caption: Relationship between direct PI(3,4,5)P3 detection and downstream activity assays.
Experimental Protocols
Western Blot for Akt Phosphorylation
This protocol details the immunodetection of phosphorylated Akt, a direct downstream effector of PI(3,4,5)P3, providing strong evidence of its in-cell activity.[4]
a. Cell Culture and Treatment:
-
Plate cells (e.g., MCF-7, PC3) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-18 hours to reduce basal Akt phosphorylation.
-
Prepare the this compound lipid solution. This often involves sonication to form micelles or liposomes for cellular delivery. Follow the manufacturer's specific instructions for preparation.
-
Treat the starved cells with the desired concentration of this compound (e.g., 5-20 µM) or a vehicle control for a specified time (e.g., 20-30 minutes). Include a positive control (e.g., insulin or EGF stimulation).
b. Protein Extraction:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.
c. SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473 or Thr308) and total Akt (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using software like ImageJ. The result should be expressed as the ratio of phospho-Akt to total Akt.
Live-Cell Imaging of PH-Domain Translocation
This method provides compelling visual evidence of PI(3,4,5)P3 production at the plasma membrane in real-time.[4][10]
a. Cell Preparation:
-
Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Transfect the cells with a plasmid encoding a fluorescently-tagged PH domain (e.g., EGFP-PH-Akt or EGFP-PH-Btk). Allow 24-48 hours for expression.
-
Prior to imaging, replace the growth medium with a serum-free imaging medium.
b. Microscopy and Treatment:
-
Mount the dish on the stage of a confocal or widefield fluorescence microscope equipped with a live-cell incubation chamber (37°C, 5% CO2).
-
Acquire baseline images of the fluorescent probe's distribution. In starved cells, the probe should be predominantly cytosolic.
-
Carefully add the prepared this compound solution to the dish.
-
Immediately begin time-lapse image acquisition, capturing images every 15-30 seconds for 10-30 minutes.
c. Data Analysis:
-
Observe the translocation of the fluorescent probe from the cytosol to the inner leaflet of the plasma membrane.
-
Quantify the change in fluorescence intensity at the plasma membrane relative to the cytosol over time. A significant increase in the membrane-to-cytosol fluorescence ratio indicates the presence and activity of PI(3,4,5)P3.
Alternatives and Controls
To further strengthen the validation, consider these alternative approaches and controls:
-
Pharmacological Inhibition: Pre-treat cells with a PI3K inhibitor like LY294002 or Wortmannin.[11] These inhibitors block endogenous PI(3,4,5)P3 production. A subsequent "rescue" of downstream signaling (e.g., Akt phosphorylation) upon addition of exogenous this compound provides strong evidence that the observed effect is specific to the supplied lipid.[9]
-
Inactive Lipid Control: Use a structurally similar but biologically inactive lipid as a negative control to ensure the observed effects are not due to non-specific membrane perturbation.
-
Cell-Permeable Analogs: Short-chain, cell-permeable PI(3,4,5)P3 analogs can be used as an alternative to liposomal delivery methods, sometimes offering more efficient cellular uptake.[5]
By combining direct quantification methods with the measurement of downstream biological readouts, researchers can confidently validate the in-cell activity of exogenously supplied this compound, ensuring the reliability and accuracy of their experimental findings.
References
- 1. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. QUANTITATION OF PI[3,4,5]P3 DYNAMICS IN EGF-STIMULATED CARCINOMA CELLS: A comparison of PH domain-mediated versus immunological methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polyphosphoinositide binding domains: key to inositol lipid biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. PI(3,4,5)P3 Potentiates Phospholipase C-β Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Lipid Overlay Assays vs. Liposome Binding Assays for Characterizing Protein-Lipid Interactions
For researchers, scientists, and drug development professionals investigating the intricate dance between proteins and lipids, selecting the appropriate binding assay is a critical first step. This guide provides an objective comparison of two widely used in vitro techniques: the lipid overlay assay and the liposome binding assay. By understanding their respective principles, protocols, and performance characteristics, you can make an informed decision for your research needs.
The study of protein-lipid interactions is fundamental to unraveling cellular processes ranging from signal transduction and membrane trafficking to the mechanisms of disease. Lipid overlay assays offer a rapid and straightforward method for screening a protein against a panel of lipids, making them an excellent choice for initial discovery. In contrast, liposome binding assays provide a more physiologically relevant model by presenting lipids in a bilayer structure, allowing for a more detailed characterization of these interactions.
At a Glance: Key Differences
| Feature | Lipid Overlay Assay | Liposome Binding Assay |
| Principle | A protein of interest is incubated with a membrane spotted with various lipids. | A protein of interest is incubated with liposomes (artificial lipid vesicles). |
| Lipid Presentation | Lipids are immobilized on a solid support (e.g., nitrocellulose or PVDF membrane). | Lipids are presented in a more physiologically relevant bilayer context. |
| Nature of Results | Primarily qualitative to semi-quantitative, indicating "yes" or "no" binding and relative affinity. | Can be qualitative, semi-quantitative, or quantitative (when combined with other techniques), providing insights into binding affinity and specificity. |
| Throughput | High-throughput; allows for simultaneous screening against a large number of different lipids. | Lower throughput; typically focuses on the interaction with one or a few liposome compositions at a time. |
| Sensitivity | Generally lower sensitivity; may not detect weaker interactions. | Generally higher sensitivity; the solution-based format can facilitate detection of weaker interactions. |
| Cost & Complexity | Relatively inexpensive and technically simple to perform.[1] | More resource-intensive, requiring liposome preparation and often ultracentrifugation.[2] |
| Common Applications | Initial screening to identify potential lipid binding partners for a protein of interest. | Validation of interactions identified in screens, detailed characterization of binding parameters, and investigation of the influence of membrane composition.[2][3][4] |
Experimental Protocols
Lipid Overlay Assay Protocol
This protocol provides a general workflow for performing a protein-lipid overlay assay. Specific details may need to be optimized for the protein and lipids of interest.
Materials:
-
Purified protein of interest (with an affinity tag, e.g., GST, His)
-
Lipids of interest dissolved in an appropriate organic solvent (e.g., chloroform, methanol/chloroform mixture)
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 3-5% fatty acid-free BSA or non-fat dry milk in TBST)
-
Wash buffer (e.g., TBST: Tris-buffered saline with 0.1% Tween-20)
-
Primary antibody against the affinity tag
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lipid Spotting: Carefully spot 1-2 µL of each lipid solution onto the nitrocellulose or PVDF membrane. Allow the spots to dry completely at room temperature.
-
Blocking: Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.
-
Protein Incubation: Discard the blocking buffer and add the purified protein of interest diluted in blocking buffer. Incubate for 1-3 hours at room temperature or overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with wash buffer for 10 minutes each.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the signal using an appropriate imaging system.
Liposome Binding Assay Protocol
This protocol outlines the steps for a typical liposome binding assay involving co-sedimentation.
Materials:
-
Purified protein of interest
-
Lipids for liposome preparation (e.g., PC, PE, PS, and the lipid of interest)
-
Chloroform
-
Liposome preparation buffer (e.g., HEPES buffer with KCl and EDTA)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Ultracentrifuge
-
Binding buffer (similar to liposome preparation buffer)
-
SDS-PAGE gels and buffers
-
Western blotting reagents and equipment
-
Antibody against the protein of interest
Procedure:
-
Liposome Preparation:
-
Mix the desired lipids in chloroform in a glass tube.
-
Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
-
Further dry the film under vacuum for at least 1 hour.
-
Rehydrate the lipid film with liposome preparation buffer.
-
Create unilamellar vesicles by extrusion through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
-
-
Binding Reaction:
-
Incubate the purified protein with the prepared liposomes in a binding buffer for a specified time (e.g., 30 minutes) at a defined temperature (e.g., room temperature or 37°C).
-
-
Separation of Bound and Unbound Protein:
-
Pellet the liposomes (and any bound protein) by ultracentrifugation (e.g., 100,000 x g for 30-60 minutes).
-
-
Analysis:
-
Carefully separate the supernatant (containing unbound protein) from the pellet (containing liposomes and bound protein).
-
Resuspend the pellet in a sample buffer.
-
Analyze both the supernatant and pellet fractions by SDS-PAGE and Western blotting using an antibody against the protein of interest to determine the fraction of protein bound to the liposomes.
-
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in each assay.
Caption: Workflow of a typical lipid overlay assay.
Caption: Workflow of a typical liposome binding assay.
Conclusion: Making the Right Choice
Both lipid overlay and liposome binding assays are valuable tools in the study of protein-lipid interactions. The choice between them hinges on the specific research question and available resources.
-
For initial, high-throughput screening to identify potential lipid-binding candidates from a large pool of lipids, the lipid overlay assay is an efficient and cost-effective starting point. Its simplicity allows for rapid screening and hypothesis generation.[1]
-
For validating initial hits, gaining a more detailed and physiologically relevant understanding of a specific protein-lipid interaction, and investigating the impact of membrane composition, the liposome binding assay is the preferred method. While more complex, it provides more robust and nuanced data on the binding event.[2][3][4]
Often, these assays are used in a complementary fashion. A lipid overlay assay can cast a wide net to identify potential interactions, which are then confirmed and further characterized using the more rigorous liposome binding assay. By leveraging the strengths of both techniques, researchers can build a comprehensive picture of the complex and vital world of protein-lipid interactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Studying Lipid–Protein Interactions Using Protein–Lipid Overlay and Protein–Liposome Association Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. Studying Lipid-Protein Interactions Using Protein-Lipid Overlay and Protein-Liposome Association Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Mass Spectrometry vs. Antibody-Based Detection of 18:1 PI(3,4,5)P3
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of phosphatidylinositol (3,4,5)-trisphosphate (PI(3,4,5)P3) are critical for understanding cellular signaling in a multitude of contexts, from basic research to drug development. As a key second messenger in the PI3K/Akt pathway, its levels are tightly regulated, and dysregulation is implicated in diseases like cancer and diabetes.[1] Specifically, analyzing distinct acyl chain variants, such as 18:1 PI(3,4,5)P3, provides a deeper layer of biological insight. This guide offers an objective comparison of the two primary methods for its detection: mass spectrometry (MS) and antibody-based assays.
Methodology Overview
Mass Spectrometry: The Gold Standard for Quantification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For lipid analysis, liquid chromatography is typically coupled with tandem mass spectrometry (LC-MS/MS). This approach allows for the separation of different lipid species, including isomers, followed by their precise identification and quantification based on their unique mass and fragmentation patterns.[2][3] This method can provide absolute quantification and detailed structural information, including the specific fatty acid chains attached to the phosphoinositide.[3][4]
Antibody-Based Detection: Visualizing the Signal
Antibody-based methods rely on the specific binding of an antibody to its target antigen, in this case, the headgroup of PI(3,4,5)P3. Common techniques include Enzyme-Linked Immunosorbent Assay (ELISA), immunofluorescence (IF), and protein-lipid overlays.[5][6] These methods are invaluable for visualizing the subcellular localization of PI(3,4,5)P3 and are generally higher in throughput than MS. However, they are often considered semi-quantitative and can be susceptible to issues with specificity and sample preparation artifacts.[5]
Quantitative Performance Data
The choice between MS and antibody-based methods often hinges on the need for precise quantification versus spatial information and throughput. The following tables summarize the key performance metrics for each approach.
Table 1: Sensitivity and Quantification
| Parameter | Mass Spectrometry (LC-MS/MS) | Antibody-Based Assays (e.g., ELISA) |
| Detection Type | Absolute Quantification | Semi-Quantitative / Relative Quantification |
| Limit of Detection (LOD) | High sensitivity; typically in the femtomole (fmol) range (e.g., ~250-312.5 fmol).[1][3][7] | Varies by antibody and assay format; typically lower sensitivity than MS. |
| Limit of Quantification (LOQ) | High precision; reported as low as 625 fmol.[1][7] | Generally provides a relative concentration range, not a precise LOQ. |
| Dynamic Range | Broad, capable of detecting changes over several orders of magnitude. | More limited, prone to signal saturation at high concentrations. |
Table 2: Specificity and Throughput
| Parameter | Mass Spectrometry (LC-MS/MS) | Antibody-Based Assays (e.g., ELISA, IF) |
| Acyl Chain Specificity | Yes. Can distinguish and quantify this compound from other acyl variants.[4] | No. Antibodies recognize the inositol headgroup, not the fatty acid chains. |
| Isomer Specificity | High. Can distinguish positional isomers when coupled with chromatography.[1][7] | Potential for cross-reactivity with other phosphoinositides (e.g., PI(3,4)P2).[5] |
| Sample Throughput | Lower, due to sample preparation and chromatography run times. | Higher, especially with ELISA in a 96-well plate format. |
| Expertise Required | Significant expertise in instrument operation and data analysis. | Relatively straightforward, especially with commercial kits. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for both techniques.
Mass Spectrometry Protocol: LC-MS/MS for this compound
This protocol is a generalized workflow based on established methods for phosphoinositide analysis.[7][8]
1. Lipid Extraction:
- Homogenize cell pellets or tissues in a pre-cooled solvent mixture. An acidified chloroform/methanol extraction is common.[8]
- For example, add 500 μl of 1 M HCl and 500 μl of methanol (containing an appropriate internal standard, like 17:0/20:4 PI(3,4,5)P3) to the sample.[7]
- Vortex and sonicate to ensure complete homogenization.
- Induce phase separation by adding chloroform, vortexing, and centrifuging.
- Carefully collect the lower organic phase containing the lipids.
- Dry the lipid extract under a stream of nitrogen.
2. (Optional) Derivatization/Deacylation:
- For headgroup analysis: Resuspend the dried lipids in a methylamine solution and incubate at 53°C to deacylate (remove fatty acid chains). This simplifies analysis but loses acyl-specific information.[7]
- For intact analysis: To improve stability and ionization, lipids can be methylated using a reagent like TMS-diazomethane.[3] This is the required approach for analyzing the 18:1 variant.
3. LC-MS/MS Analysis:
- Resuspend the final sample in an appropriate solvent for injection.
- Separate the lipid species using liquid chromatography (LC), often with a C18 column.[8]
- Analyze the eluent using an electrospray ionization (ESI) tandem mass spectrometer (MS/MS).[2]
- Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for targeted quantification of this compound, monitoring for specific precursor and fragment ions.
Antibody-Based Protocol: Immunofluorescence for PI(3,4,5)P3
This protocol provides a general framework. Crucially, standard fixation methods using organic solvents like methanol or acetone must be avoided as they will extract lipids. [6]
1. Cell Fixation:
- Grow cells on coverslips.
- Wash cells gently with PBS.
- Fix cells with a formaldehyde-based fixative (e.g., 4% paraformaldehyde in PBS) for 10-15 minutes at room temperature.
2. Permeabilization and Blocking:
- Wash the fixed cells with PBS.
- Permeabilize cells with a mild, non-extracting detergent like saponin or a low concentration of Triton X-100 in a blocking buffer (e.g., PBS with 1% BSA). Note: Detergent choice and concentration must be optimized.[6]
- Incubate in blocking buffer for at least 30 minutes to reduce non-specific antibody binding.
3. Antibody Incubation:
- Dilute the primary anti-PI(3,4,5)P3 antibody in blocking buffer according to the manufacturer's instructions.
- Incubate the coverslips with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.
- Wash the coverslips extensively with PBS.
4. Secondary Antibody and Imaging:
- Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse IgM) in blocking buffer for 1 hour at room temperature, protected from light.
- Wash extensively with PBS.
- Mount the coverslips onto microscope slides using a mounting medium containing an anti-fade reagent.
- Image using a fluorescence or confocal microscope.
Visualizing the Process
Signaling Pathway and Experimental Workflows
Caption: The PI3K signaling pathway leading to the generation of PI(3,4,5)P3.
Caption: Workflow for mass spectrometry-based detection of this compound.
Caption: Workflow for antibody-based immunofluorescence detection of PI(3,4,5)P3.
Summary: Pros and Cons
Table 3: Advantages and Disadvantages
| Method | Pros | Cons |
| Mass Spectrometry | High Specificity: Can resolve acyl chains and positional isomers.[4][7]Absolute Quantification: Provides precise, quantitative data.[1]Unambiguous Identification: Based on mass and fragmentation.[9] | Lower Throughput: More time-consuming per sample.Requires Expensive Equipment: High initial investment and maintenance costs.Destructive: Sample cannot be reused.Requires Expertise: Complex operation and data analysis. |
| Antibody-Based | High Throughput: Suitable for screening (e.g., ELISA).Provides Spatial Information: Immunofluorescence shows subcellular localization.[5]Lower Cost: Less expensive equipment and reagents.Ease of Use: Protocols are generally simpler, especially with kits. | Semi-Quantitative: Not ideal for precise concentration measurement.[5]Potential for Cross-Reactivity: Antibodies may bind to other similar lipids.[5]No Acyl Chain Information: Cannot distinguish 18:1 variant.Susceptible to Artifacts: Fixation and permeabilization can affect results.[6] |
Conclusion and Recommendations
The choice between mass spectrometry and antibody-based detection for this compound is dictated by the specific research question.
-
Choose Mass Spectrometry when:
-
Absolute quantification is required.
-
The specific contribution of the 18:1 acyl chain variant needs to be determined.
-
Unambiguous and highly specific identification is paramount.
-
-
Choose Antibody-Based Detection when:
-
The subcellular localization of PI(3,4,5)P3 is the primary interest.
-
High-throughput screening of relative changes in total PI(3,4,5)P3 levels is needed.
-
Resources for mass spectrometry are limited.
-
For a comprehensive understanding, a dual approach is often ideal. Antibody-based methods can be used for initial screening and localization, while mass spectrometry provides the definitive, quantitative validation of changes in specific lipid species like this compound.
References
- 1. Targeted Phosphoinositides Analysis Using High-Performance Ion Chromatography-Coupled Selected Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry based cellular phosphoinositides profiling and phospholipid analysis: A brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass spectrometry-based profiling of phosphoinositide: advances, challenges, and future directions - Molecular Omics (RSC Publishing) DOI:10.1039/D5MO00115C [pubs.rsc.org]
- 4. Quantification of PtdInsP3 molecular species in cells and tissues by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection and manipulation of phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echelon-inc.com [echelon-inc.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 18:1 PI(3,4,5)P3
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential safety and logistical information for the handling and disposal of 18:1 PI(3,4,5)P3 (1,2-dioleoyl-sn-glycero-3-phospho-(1'-myo-inositol-3',4',5'-trisphosphate)), a critical signaling molecule in cellular physiology.
Based on available safety data for closely related compounds, this compound is not classified as a hazardous substance.[1][2][3] However, as the toxicological and pharmacological properties of many research chemicals are not fully known, it is prudent to handle them with a high degree of caution.[4][5][6][7]
Personal Protective Equipment (PPE)
Standard laboratory personal protective equipment should be worn at all times when handling this compound to minimize exposure risk.
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1-compliant | Protects eyes from potential splashes or aerosols. |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade | Prevents direct skin contact with the substance. |
| Body Protection | Laboratory Coat | Standard length | Protects skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a standardized operational plan ensures both the safety of laboratory personnel and the integrity of the experimental sample.
-
Preparation : Before handling, ensure that the designated workspace, typically a clean laboratory bench or a chemical fume hood, is free of contaminants. Assemble all necessary equipment and reagents.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Weighing (if solid) : If the this compound is in powder form, carefully weigh the desired amount in a clean, tared container within a chemical fume hood or on a balance with a draft shield to prevent inhalation of any fine particulates.
-
Solubilization : Following the experimental protocol, dissolve the this compound in the appropriate solvent. This should be done in a fume hood if volatile solvents are used.
-
Use in Experiment : Once prepared, the solution can be used in the intended experimental setup.
-
Post-Handling : After use, thoroughly clean all equipment that came into contact with the chemical.
Disposal Plan
As this compound is not classified as a hazardous substance, disposal should follow standard laboratory procedures for non-hazardous chemical waste.
-
Unused Solid Material : Uncontaminated, unused solid this compound should be disposed of in the designated non-hazardous solid chemical waste container.
-
Solutions : Aqueous solutions of this compound can typically be disposed of down the drain with copious amounts of water, in accordance with institutional and local regulations. If the solvent is organic or otherwise hazardous, the solution must be disposed of as hazardous chemical waste.
-
Contaminated Materials : Any materials, such as pipette tips, tubes, or gloves, that are contaminated with this compound should be placed in the appropriate laboratory waste container for non-hazardous materials.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
